molecular formula C5H9NO3 B174381 (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid CAS No. 118492-86-7

(2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid

货号: B174381
CAS 编号: 118492-86-7
分子量: 131.13 g/mol
InChI 键: BJBUEDPLEOHJGE-IUYQGCFVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid ( 118492-86-7) is a chiral, non-proteinogenic secondary amino acid that serves as a valuable building block in organic synthesis and medicinal chemistry . Its defined stereochemistry makes it a crucial precursor for the synthesis of enantiomerically pure substances, which are essential for developing pharmaceuticals with higher efficacy and fewer side effects . This compound is primarily utilized as a chiral synthon in the preparation of various pharmacologically active agents, including antiviral and antibacterial drugs . The stereospecific pyrrolidine core is a key structural motif found in numerous natural products and is widely employed in the design of chiral ligands, catalysts, and auxiliaries for asymmetric synthesis . Furthermore, its rigid conformation and ability to influence peptide secondary structure make it a valuable tool in peptidomimetics and for studying protein folding . Store in a cool, dry place, sealed under inert conditions. This product is intended for laboratory research purposes only and is not classified as a drug or medicinal product. It is not intended for diagnostic or therapeutic human use.

属性

IUPAC Name

(2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c7-3-1-2-6-4(3)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBUEDPLEOHJGE-IUYQGCFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H]([C@H]1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Hydroxy-L-proline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002113
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4298-08-2
Record name 3-Hydroxy-L-proline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002113
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

235 °C
Record name 3-Hydroxy-L-proline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002113
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid: A Key Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid, a non-proteinogenic amino acid, has emerged as a critical chiral building block in contemporary medicinal chemistry. Its rigid, stereochemically defined structure makes it an invaluable component in the synthesis of complex pharmaceutical agents, most notably as a linker element in Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of this compound, including its chemical identity, stereoselective synthesis, analytical characterization, and its pivotal role in the development of novel therapeutics.

Compound Identification and Physicochemical Properties

This compound is a derivative of proline, featuring a hydroxyl group at the 3-position with a specific stereochemical configuration. This defined stereochemistry is crucial for its biological activity and its utility in constructing precisely oriented molecules.

PropertyValueReference
CAS Number 118492-86-7N/A
Molecular Formula C₅H₉NO₃[1]
Molecular Weight 131.13 g/mol [1]
Appearance White to off-white solidN/A
Stereochemistry (2R,3S)N/A

The Significance of Stereochemistry in Drug Design

The specific (2R,3S) configuration of this molecule is not arbitrary; it is fundamental to its function in drug development. The spatial arrangement of the carboxylic acid, hydroxyl group, and the pyrrolidine ring dictates how it interacts with biological targets or how it orients the different components of a bifunctional molecule like a PROTAC. The use of enantiomerically pure substances is paramount in modern pharmacology to enhance therapeutic efficacy and minimize off-target effects and potential toxicity associated with other stereoisomers.[2]

Stereoselective Synthesis

The synthesis of enantiomerically pure this compound is a key challenge and a testament to the advancements in asymmetric synthesis. While multiple strategies exist for the synthesis of pyrrolidine derivatives, achieving the desired stereochemistry often involves multi-step processes starting from chiral precursors or employing stereoselective reactions.[3]

One common approach involves the use of chiral pool starting materials, such as amino acids, to introduce the desired stereocenters. Another strategy is the diastereoselective functionalization of a pre-existing pyrrolidine ring. For instance, the synthesis can be approached through the reduction of a protected 3-ketopyrrolidine-2-carboxylate, where the stereochemical outcome is controlled by the choice of reducing agent and reaction conditions.

Conceptual Synthesis Workflow:

G cluster_0 Synthesis Pathway Start Chiral Precursor (e.g., protected amino acid) Step1 Cyclization & Functionalization Start->Step1 Multi-step process Step2 Stereoselective Reduction Step1->Step2 Key stereocontrol step Step3 Deprotection Step2->Step3 End (2R,3S)-3-hydroxypyrrolidine- 2-carboxylic acid Step3->End G cluster_1 PROTAC-Mediated Protein Degradation PROTAC PROTAC (Target Binder - Linker - E3 Ligase Ligand) TernaryComplex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->TernaryComplex Target Target Protein of Interest (POI) Target->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination of POI TernaryComplex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation

References

(2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid structure elucidation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure Elucidation of (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid pyrrolidine ring and defined stereochemistry make it a valuable building block for creating enantiomerically pure pharmaceuticals with enhanced efficacy and reduced side effects. The precise determination of its three-dimensional structure is paramount for its application in stereoselective synthesis. This guide provides a comprehensive overview of the analytical methodologies employed in the complete structure elucidation of this compound, integrating data from stereoselective synthesis, mass spectrometry, nuclear magnetic resonance spectroscopy, chiral chromatography, and X-ray crystallography.

Introduction: The Significance of Stereochemistry in Drug Design

The biological activity of a chiral molecule is intrinsically linked to its three-dimensional arrangement. In drug development, isolating a single enantiomer can be the difference between a potent therapeutic and a molecule with undesirable or even harmful off-target effects. This compound, a substituted proline analog, is a prime example of a chiral building block where precise stereochemical control is essential. It is utilized in the synthesis of a variety of bioactive molecules, including antiviral and antibacterial agents, where its specific configuration dictates the interaction with biological targets. This guide will walk through the critical steps of confirming the molecular structure and stereochemistry of this important synthetic intermediate.

Stereoselective Synthesis: Establishing the Foundation

The journey to elucidating the structure of a chiral molecule begins with its synthesis. A well-designed stereoselective synthesis not only provides the material for analysis but also offers the first piece of evidence for the expected stereochemistry. Various synthetic strategies have been developed for producing substituted pyrrolidines.

A common approach to synthesizing enantiomerically pure hydroxypyrrolidine derivatives involves starting from a chiral precursor. For instance, a synthetic route might be designed to yield the N-Boc protected form of (2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid. The stereochemistry of the final product is dictated by the stereochemistry of the starting materials and the stereocontrol of the reactions employed.

Illustrative Synthetic Protocol: Synthesis of N-Boc-(2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid

The following is a representative protocol for the synthesis of the N-Boc protected target molecule, adapted from established methods.

  • Starting Material: A suitable chiral precursor, such as a derivative of D-tartaric acid or a chiral amino acid, is chosen to set the desired stereocenters.

  • Cyclization: An intramolecular cyclization reaction is performed to form the pyrrolidine ring. The reaction conditions are optimized to favor the formation of the cis diastereomer.

  • Purification and Protection: The crude product is purified using column chromatography. The secondary amine of the pyrrolidine ring is then protected with a tert-butyloxycarbonyl (Boc) group to facilitate handling and further reactions.

  • Final Product: The final N-Boc protected this compound is obtained and purified.

The expected stereochemical outcome of the synthesis provides a hypothesis that must be rigorously tested and confirmed by the analytical techniques detailed below.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns.

Expected Mass Spectrometric Data:

Technique Ionization Mode Expected m/z Notes
Electrospray Ionization (ESI)Positive[M+H]⁺ = 132.0657High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition (C₅H₉NO₃).
Negative[M-H]⁻ = 130.0504
Gas Chromatography-MS (GC-MS)Electron Ionization (EI)M⁺˙ = 131.0582The molecular ion may be observed, along with characteristic fragment ions.

Fragmentation Analysis:

In EI-MS, the molecule will fragment in a predictable manner. For a carboxylic acid, characteristic losses include the hydroxyl group (-17 amu) and the entire carboxyl group (-45 amu). The fragmentation pattern of the pyrrolidine ring will also provide structural information. For the N-Boc protected version, a prominent fragment corresponding to the loss of the Boc group or isobutylene is expected.

Experimental Workflow: Mass Spectrometry Analysis

Caption: Workflow for Mass Spectrometry Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton and Relative Stereochemistry

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the unambiguous assignment of all proton and carbon signals and provides crucial information about the connectivity and spatial relationships of the atoms.

¹H NMR Spectroscopy:

The ¹H NMR spectrum will show distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts will be influenced by the neighboring functional groups (hydroxyl, carboxylic acid, and amine). The coupling constants (J-values) between adjacent protons will be critical for determining the relative stereochemistry. For the (2R,3S) or cis configuration, a larger coupling constant is expected between the protons at C2 and C3 compared to the trans isomer.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts will be characteristic of the carbon types (e.g., carboxylic acid carbon, carbons bearing heteroatoms).

2D NMR Spectroscopy:

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the proton connectivity within the pyrrolidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, enabling the assignment of the carbon signals based on the already assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is invaluable for confirming the overall connectivity and assigning quaternary carbons.

Logical Flow of NMR Data Interpretation

NMR_Workflow cluster_1d 1D NMR cluster_2d 2D NMR cluster_structure Structure Determination H1_NMR ¹H NMR (Chemical Shifts, Integration, Coupling Constants) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY Assign Proton Spin Systems HSQC HSQC (Direct ¹H-¹³C Correlation) H1_NMR->HSQC Correlate Protons to Carbons Stereochem Determine Relative Stereochemistry (from J-values and NOESY if available) H1_NMR->Stereochem C13_NMR ¹³C NMR (Number of Signals, Chemical Shifts) C13_NMR->HSQC Connectivity Establish Molecular Skeleton COSY->Connectivity HSQC->Connectivity HMBC HMBC (Long-Range ¹H-¹³C Correlation) Connectivity->HMBC Confirm Connectivity and Assign Quaternary Carbons

Caption: NMR Data Interpretation Workflow.

Chiral Chromatography: Resolving and Quantifying Enantiomers

While NMR can determine the relative stereochemistry (cis or trans), it cannot distinguish between a pair of enantiomers. Chiral chromatography is the definitive method for separating enantiomers and determining the enantiomeric purity of the synthesized material.

Methodology:

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method for this purpose. The choice of CSP is critical and often requires screening of different column types (e.g., polysaccharide-based, macrocyclic glycopeptides).

Experimental Protocol: Chiral HPLC

  • Column Selection: A chiral column known to be effective for the separation of amino acids or chiral carboxylic acids is selected.

  • Mobile Phase Optimization: A suitable mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., ethanol or isopropanol) with an acidic additive (e.g., trifluoroacetic acid), is developed to achieve baseline separation of the enantiomers.

  • Sample Analysis: The synthesized sample is dissolved in the mobile phase and injected into the HPLC system.

  • Data Analysis: The retention times of the two enantiomers are compared to those of authentic reference standards, if available. The peak areas are used to calculate the enantiomeric excess (e.e.) of the sample.

An alternative "indirect" method involves derivatizing the analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.

X-ray Crystallography: Unambiguous Determination of Absolute Stereochemistry

The gold standard for determining the absolute stereochemistry of a chiral molecule is single-crystal X-ray diffraction. This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute configuration of all stereocenters.

Procedure:

  • Crystallization: A single crystal of high quality must be grown from the purified compound. This is often the most challenging step and may require screening of various solvents and crystallization conditions.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected.

  • Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure and refine the atomic positions.

  • Determination of Absolute Stereochemistry: The absolute configuration is determined using anomalous dispersion effects, typically by calculating the Flack parameter.

The resulting crystal structure provides unequivocal proof of the (2R,3S) configuration. While obtaining a suitable crystal can be difficult, the definitive nature of the data makes it a highly desirable component of a thorough structure elucidation.

Conclusion: A Multi-faceted Approach to Structural Certainty

The complete and unambiguous structure elucidation of this compound is not achieved by a single technique, but rather by the convergence of evidence from multiple analytical methods. Stereoselective synthesis provides the initial hypothesis, which is then systematically confirmed through a battery of spectroscopic and chromatographic techniques. Mass spectrometry verifies the molecular formula, while a suite of NMR experiments maps out the molecular connectivity and relative stereochemistry. Chiral chromatography confirms the enantiomeric purity, and finally, X-ray crystallography can provide the ultimate proof of the absolute configuration. This rigorous, multi-faceted approach ensures the scientific integrity of the data and provides the high level of confidence required for the use of this valuable chiral building block in drug discovery and development.

A Comprehensive Guide to the Spectroscopic Characterization of (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Development Professionals and Researchers

Abstract

(2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid is a non-proteinogenic cyclic amino acid of significant interest in medicinal chemistry and drug development. As a chiral building block, its precise structural confirmation is paramount for ensuring the stereochemical integrity and ultimate efficacy of synthesized pharmaceutical agents. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—required for the unambiguous characterization of this molecule. We delve into the theoretical underpinnings, present detailed experimental protocols with expert rationale, and offer a thorough interpretation of the expected spectroscopic data, grounded in authoritative references. This document is designed to serve as a practical, field-proven resource for scientists engaged in synthesis, quality control, and regulatory compliance.

Molecular Structure and Spectroscopic Implications

The spectroscopic signature of any molecule is a direct consequence of its structure. This compound possesses several key features that dictate its behavior under IR, MS, and NMR analysis:

  • Pyrrolidine Ring: A five-membered, non-aromatic heterocyclic amine ring. The puckered nature of this ring results in distinct axial and equatorial protons, leading to complex spin-spin coupling in NMR.

  • Stereochemistry (2R, 3S): The trans configuration of the carboxylic acid at C2 and the hydroxyl group at C3 is a critical determinant of the spatial relationship between protons, which strongly influences their coupling constants in ¹H NMR spectroscopy.

  • Functional Groups: The presence of a secondary amine (-NH-), a hydroxyl group (-OH), and a carboxylic acid (-COOH) group defines its IR spectrum and its fragmentation patterns in mass spectrometry. These groups also contain exchangeable protons that require special consideration in NMR.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₅H₉NO₃[1][2]
Molecular Weight 131.13 g/mol [1][2]
IUPAC Name This compound[2]
Stereochemistry trans[3]
Appearance White to off-white solid[2]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is an indispensable, rapid technique for confirming the presence of key functional groups. The analysis relies on the principle that molecular bonds vibrate at specific, quantized frequencies upon absorbing infrared radiation.

Theoretical Basis & Interpretation

For this compound, the IR spectrum is dominated by the characteristic absorptions of its hydroxyl, amine, and carboxylic acid moieties. Due to extensive intermolecular hydrogen bonding in the solid state, the O-H and N-H stretching bands are typically very broad.[4][5]

  • O-H Stretch (Carboxylic Acid & Alcohol): A very broad and intense band is expected from 3300-2500 cm⁻¹, centered around 3000 cm⁻¹.[4][6] This broadness is a classic hallmark of the hydrogen-bonded dimer formation in carboxylic acids and overlaps with the alcohol O-H and C-H stretches.[4][6]

  • N-H Stretch (Amine): A moderate, broad absorption is expected around 3300-3400 cm⁻¹, often appearing as a shoulder on the larger O-H band.

  • C-H Stretch (Aliphatic): Sharp peaks will be observed between 2850-3000 cm⁻¹, sometimes superimposed on the broad O-H band.[4]

  • C=O Stretch (Carbonyl): A very strong, sharp absorption band is anticipated in the region of 1760-1690 cm⁻¹.[4] Its exact position can be influenced by hydrogen bonding.

  • C-O Stretch (Carboxylic Acid & Alcohol): A strong band in the 1320-1210 cm⁻¹ region corresponds to the C-O stretching vibration.[4]

  • O-H Bend: Bending vibrations for the O-H group are expected in the 1440-1395 cm⁻¹ and 950-910 cm⁻¹ regions.[4]

Table 2: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3300 - 2500Strong, Very BroadO-H StretchCarboxylic Acid, Alcohol
~3350Moderate, BroadN-H StretchSecondary Amine
2980 - 2870Medium, SharpC-H StretchAlkane (CH₂)
1740 - 1700Strong, SharpC=O StretchCarboxylic Acid
1440 - 1395MediumO-H BendCarboxylic Acid / Alcohol
1320 - 1210StrongC-O StretchCarboxylic Acid / Alcohol
Experimental Protocol: Attenuated Total Reflectance (ATR)

The ATR method is preferred for its simplicity and minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount (1-2 mg) of the solid this compound powder directly onto the ATR crystal.

  • Pressure Application: Lower the pressure arm to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal.

    • Scientist's Note: Proper contact is critical for achieving a high-quality spectrum. Insufficient pressure will result in weak, poorly defined peaks.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.

Workflow Diagram: IR Spectroscopy

IR_Workflow cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_proc Data Processing p1 Clean ATR Crystal p2 Record Background Spectrum p1->p2 p3 Apply Solid Sample p2->p3 p4 Apply Pressure p3->p4 a1 Scan Sample (4000-400 cm⁻¹) p4->a1 a2 Co-add 16-32 Scans a1->a2 d1 Generate Transmittance/ Absorbance Spectrum a2->d1 d2 Peak Identification & Structural Confirmation d1->d2

Caption: Workflow for IR analysis using ATR.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound and its fragmentation pattern, which offers clues about its substructures. Differentiating closely related isomers can be challenging but is achievable with appropriate techniques.[7][8][9]

Theoretical Basis & Interpretation

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like amino acids, typically yielding the protonated molecular ion [M+H]⁺. Electron Ionization (EI), a hard technique often coupled with Gas Chromatography (GC), causes more extensive fragmentation.

  • Molecular Ion: Using ESI in positive mode, the expected base peak would be the protonated molecule at an m/z of 132.1 ([C₅H₉NO₃ + H]⁺). High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

  • Fragmentation Pathways: The structure is prone to characteristic losses:

    • Loss of H₂O (18 Da): Dehydration from the hydroxyl group is a common initial fragmentation step.

    • Loss of COOH (45 Da): Decarboxylation, leading to the loss of the carboxyl group as a radical.

    • Ring Opening/Cleavage: The pyrrolidine ring can undergo cleavage, leading to various iminium ions, which are characteristic of pyrrolidine derivatives.[10][11] A key fragment often arises from the cleavage of the Cα-Cβ bond.

Table 3: Predicted MS Fragments (ESI-MS/MS)

m/z (Predicted)Proposed IdentityFragmentation Pathway
132.1[M+H]⁺Protonated Molecular Ion
114.1[M+H - H₂O]⁺Loss of water from the hydroxyl group
86.1[M+H - COOH - H]⁺Decarboxylation
70.1Iminium IonRing cleavage fragment
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent system, such as 50:50 water:acetonitrile with 0.1% formic acid.

    • Scientist's Note: The addition of formic acid is crucial. It acidifies the mobile phase, promoting the protonation of the analyte and ensuring efficient ionization in positive ESI mode.

  • Chromatography: Inject the sample into an HPLC system equipped with a C18 reverse-phase column. Use a gradient elution to separate the analyte from any impurities.

  • Ionization: Direct the eluent from the HPLC into the ESI source of the mass spectrometer. Set the source to positive ion mode.

  • MS Analysis (MS1): Perform a full scan analysis (e.g., m/z 50-500) to identify the protonated molecular ion [M+H]⁺.

  • MS/MS Analysis (Tandem MS): Isolate the parent ion (m/z 132.1) in the first mass analyzer and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon). Scan the second mass analyzer to detect the resulting fragment ions. This provides the fragmentation pattern.

Workflow Diagram: LC-MS Analysis

MS_Workflow cluster_ms Mass Analysis prep Prepare Sample (1 mg/mL in H₂O:ACN + 0.1% HCOOH) hplc HPLC Separation (C18 Column) prep->hplc esi Electrospray Ionization (Positive Mode) hplc->esi ms1 MS1 Scan (Detect [M+H]⁺ at m/z 132.1) esi->ms1 cid Isolate & Fragment m/z 132.1 (Collision-Induced Dissociation) ms1->cid ms2 MS2 Scan (Detect Fragment Ions) cid->ms2 result Data Interpretation: Confirm Molecular Weight & Analyze Fragmentation ms2->result

Caption: Workflow for structural analysis by LC-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Elucidation

NMR spectroscopy is the most powerful technique for determining the precise three-dimensional structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework, connectivity, and stereochemistry.

Theoretical Basis & Interpretation
  • ¹H NMR: The chemical shift (δ) of each proton is determined by its local electronic environment. The multiplicity (singlet, doublet, etc.) is determined by the number of neighboring protons (n+1 rule), and the coupling constant (J, in Hz) reveals information about the dihedral angle between coupled protons.

  • ¹³C NMR: Provides a signal for each unique carbon atom in the molecule. The chemical shift indicates the type of carbon (e.g., C=O, C-O, C-N, aliphatic).

  • Solvent Choice: The choice of solvent is critical. D₂O (deuterium oxide) is a common choice for water-soluble amino acids. In D₂O, the acidic protons of -OH, -NH-, and -COOH will exchange with deuterium and become invisible in the ¹H NMR spectrum. To observe these protons, a solvent like DMSO-d₆ is required.

Predicted NMR Data (in D₂O, 400 MHz)

The following data is a prediction based on established chemical shift principles for cyclic amino acids and the influence of hydroxyl and carboxyl groups.[12][13]

¹H NMR Predictions: The protons on the pyrrolidine ring form a complex, coupled spin system. The assignments below are based on expected shielding effects and stereochemistry. The trans relationship between H2 and H3 is expected to result in a small coupling constant (J ≈ 2-4 Hz).

Table 4: Predicted ¹H NMR Data for this compound (in D₂O)

ProtonPredicted δ (ppm)MultiplicityCoupling Constants (J, Hz)IntegrationRationale
H24.1 - 4.2dJH2-H3 ≈ 31Hα to -COOH and -NH- (deshielded)
H34.5 - 4.6m-1Hα to -OH (deshielded)
H4α/β2.1 - 2.4m-2HAliphatic protons, β to -OH and -COOH
H5α3.2 - 3.4m-1Hα to -NH- (deshielded)
H5β3.5 - 3.7m-1Hα to -NH- (deshielded), diastereotopic

¹³C NMR Predictions:

Table 5: Predicted ¹³C NMR Data for this compound (in D₂O)

CarbonPredicted δ (ppm)Rationale
C260 - 65α to -COOH and -NH-
C370 - 75α to -OH
C435 - 40Aliphatic CH₂
C548 - 53α to -NH-
C=O175 - 180Carboxylic Acid Carbonyl
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube.

    • Scientist's Note: Ensure the sample is fully dissolved. Incomplete dissolution leads to broad spectral lines and inaccurate integration. For D₂O, a small amount of a reference standard like DSS or TSP can be added.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be locked onto the deuterium signal of the solvent and shimmed to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A 90° pulse angle and a relaxation delay of 1-2 seconds are typically sufficient.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment requires more scans than ¹H NMR due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.

  • 2D NMR (Optional but Recommended): Acquire a ¹H-¹H COSY (Correlation Spectroscopy) spectrum. This experiment reveals which protons are coupled to each other, which is invaluable for confirming the assignments of the complex pyrrolidine ring protons.

Workflow Diagram: NMR Analysis

NMR_Workflow cluster_acq Data Acquisition prep Dissolve Sample (5-10 mg) in Deuterated Solvent (0.6 mL) setup Lock, Tune, and Shim Spectrometer prep->setup h1 1D ¹H NMR setup->h1 c13 1D ¹³C NMR h1->c13 cosy 2D ¹H-¹H COSY c13->cosy proc Data Processing (Fourier Transform, Phasing, Baseline Correction) cosy->proc interp Spectral Interpretation (Assign Signals, Determine Structure) proc->interp

Caption: General workflow for NMR-based structure elucidation.

Integrated Spectroscopic Analysis

While each technique provides valuable data, their combined power lies in synergy. The definitive structural confirmation of this compound is achieved by integrating the findings:

  • IR confirms the presence of the required functional groups (-OH, -NH, -COOH).

  • MS confirms the correct molecular weight (131.13 g/mol ) and provides fragmentation data consistent with the proposed structure.

  • NMR provides the definitive carbon-hydrogen framework, connectivity, and crucial stereochemical information, allowing for the unambiguous assignment of the (2R,3S) isomer.

This integrated approach forms a self-validating system, ensuring the identity, purity, and stereochemical integrity of the compound, which is a non-negotiable requirement in modern drug development and chemical research.

References

A Technical Guide to the Biological Activity of (2R,3S)-3-Hydroxypyrrolidine-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid scaffold, a constrained proline analogue, represents a privileged chiral building block in modern medicinal chemistry. Its rigid conformation, coupled with multiple points for stereocontrolled functionalization, allows for the precise spatial orientation of pharmacophoric elements, making it an ideal starting point for designing potent and selective modulators of various biological targets. This guide provides an in-depth exploration of the synthesis, diverse biological activities, structure-activity relationships (SAR), and therapeutic potential of derivatives based on this core. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

The this compound Core: A Privileged Scaffold

This compound, also known as trans-3-Hydroxy-L-proline, is a non-proteinogenic amino acid that serves as a cornerstone for the synthesis of a wide array of biologically active molecules.[1][2] Its inherent chirality and rigid five-membered ring structure are critical assets in drug design, as they reduce the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. The scaffold possesses three key functional handles for chemical modification: the secondary amine, the carboxylic acid, and the hydroxyl group. This versatility allows for the generation of diverse chemical libraries tailored for specific therapeutic applications, ranging from antiviral and anticancer agents to modulators of the central nervous system.[][4][5]

The pyrrolidine motif is a recurring feature in numerous natural products and FDA-approved drugs, where it often serves to improve aqueous solubility and other critical physicochemical properties, in addition to being a core part of the pharmacophore. The nitrogen atom can function as a hydrogen bond donor, or as an acceptor when substituted, enabling crucial interactions within target binding sites.

Synthetic Strategies: Enabling Chemical Exploration

The generation of derivatives from the this compound core necessitates robust and stereoselective synthetic methodologies. A common and critical strategy involves the use of protecting groups to selectively mask the reactive amine and carboxylic acid functionalities, thereby directing modifications to other parts of the molecule.

Causality in Protecting Group Selection: The choice of a protecting group is a critical decision driven by its stability to subsequent reaction conditions and the ease of its removal without affecting the newly installed functionalities. The tert-butoxycarbonyl (Boc) group is frequently employed for the pyrrolidine nitrogen due to its stability in a wide range of non-acidic conditions and its clean, quantitative removal under mild acid (e.g., trifluoroacetic acid), which preserves the integrity of the chiral centers.[1][6]

Below is a generalized workflow for the synthesis of derivatives, illustrating the strategic use of protecting groups.

Synthetic_Workflow Start (2R,3S)-3-hydroxypyrrolidine -2-carboxylic acid Protected N-Boc Protected Intermediate Start->Protected (Boc)2O, Base Esterified Carboxyl Esterification (e.g., Methyl Ester) Protected->Esterified MeOH, Acid catalyst Derivatized Core Derivatization (e.g., O-alkylation, N-arylation) Esterified->Derivatized R-X, Base Hydrolyzed Ester Hydrolysis Derivatized->Hydrolyzed LiOH Deprotected Final Derivative (Boc Removal) Hydrolyzed->Deprotected TFA

Caption: Generalized synthetic workflow for derivatization.

Experimental Protocol 2.1: Synthesis of N-Boc-(2S,3S)-3-hydroxy-2-carboxypyrrolidine

This protocol describes the hydrolysis of a methyl ester precursor to yield the N-protected carboxylic acid, a key intermediate for further amide coupling reactions.[6]

  • Dissolution: Dissolve (2S,3S)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid methyl ester (1.0 eq) in tetrahydrofuran (THF).

  • Hydrolysis: Add 0.2N aqueous lithium hydroxide (1.0 eq) to the solution. Rationale: LiOH is a strong base that effectively saponifies the methyl ester to the corresponding carboxylate salt with minimal risk of racemization.

  • Monitoring: Stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with diethyl ether and extract with 0.2N aqueous LiOH solution. Rationale: This step removes any unreacted starting material and other organic impurities into the ether layer, while the desired carboxylate salt remains in the aqueous phase.

  • Acidification: Combine the aqueous layers and acidify to pH 2-3 using 5% aqueous hydrochloric acid. This protonates the carboxylate, making it neutral and extractable into an organic solvent.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3x volumes).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the title compound, which can be used in the next step without further purification.[6]

A Broad Spectrum of Biological Activities

Derivatives of the this compound scaffold have demonstrated significant activity across multiple therapeutic areas.

Neuroscience

The constrained nature of the pyrrolidine ring makes it an excellent scaffold for mimicking the conformations of neurotransmitters.

  • Glutamate Receptor Antagonism: Phenyl-substituted derivatives have been synthesized and identified as competitive antagonists of ionotropic glutamate receptors (iGluRs).[7] Elaborate structure-activity relationship (SAR) studies have shown that substitution on the phenyl ring can confer selectivity for specific iGluR subtypes, such as the NMDA receptor, which is a key target in neurological disorders.[7]

  • Dopamine and GABA Agonism: Synthetic derivatives have been reported to possess GABA and dopamine agonist activities, suggesting potential applications in managing conditions like Parkinson's disease, Alzheimer's, and schizophrenia.[] In vivo studies in mice have shown that the parent compound can enhance the release of dopamine and acetylcholine in certain brain regions.[]

Antiviral Activity

The pyrrolidine core is a key structural component in several potent antiviral agents.

  • Hepatitis C Virus (HCV): The scaffold is integral to the structure of NS5A inhibitors like Daclatasvir. The pyrrolidine ring helps to correctly position the bulky substituents that are essential for blocking the viral protein's function.[5]

Anticancer and Antimicrobial Potential

Recent research has highlighted the utility of this scaffold in developing novel anti-infective and anticancer agents.

  • Anticancer Activity: Pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl moiety have demonstrated structure-dependent anticancer activity against human A549 pulmonary epithelial cells.[8] Other studies on 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives also showed promising anticancer activity in the A549 cell line.[9]

  • Antimicrobial Activity: Derivatives have shown promising, structure-dependent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate strains.[9] The pyrrolidine fragment is also a component of established antibiotics like Lincomycin and various carbapenems.[5]

Enzyme Inhibition

The proline-like structure makes these derivatives effective mimics of peptide substrates, leading to potent enzyme inhibition.

  • DPP-4 Inhibition: The pyrrolidine motif is a cornerstone of the "gliptin" class of drugs used to treat type 2 diabetes (e.g., Vildagliptin, Saxagliptin). These drugs inhibit the dipeptidyl peptidase-4 (DPP-4) enzyme.

  • ACE Inhibition: While not a direct derivative of the 3-hydroxy core, the highly successful ACE inhibitor Captopril is a proline derivative, highlighting the foundational importance of the pyrrolidine ring in enzyme inhibitor design.[5]

Structure-Activity Relationship (SAR) Insights

Understanding how structural modifications impact biological activity is paramount for rational drug design. SAR studies on this scaffold have yielded several key principles.

Target ClassStructural ModificationEffect on ActivityRationale
iGluR Antagonists Addition of substituents at the 5'-position of an attached phenyl ring.Increased selectivity for NMDA receptors.[7]The substituent likely engages a specific sub-pocket in the NMDA receptor binding site not present in other iGluR subtypes.
Enzyme Inhibitors Replacement of the C2-carboxylic acid with an ester or tetrazole.Complete loss of binding activity.[10]The carboxylate is critical for forming a network of hydrogen bonds with key residues (e.g., Arginine) in the active site.
General N-substitution on the pyrrolidine ring.Modulates potency and physicochemical properties.Can introduce new binding interactions, block metabolism, and alter solubility and cell permeability.
General O-alkylation of the C3-hydroxyl group.Can enhance lipophilicity and introduce new interactions.Increases the molecule's ability to cross cell membranes and can fill hydrophobic pockets in the target protein.

The following diagram illustrates these fundamental SAR principles.

SAR_Insights cluster_0 Modification Sites cluster_1 Observed Effects Core (2R,3S) Core Scaffold C2_Carboxyl C2-Carboxylic Acid Core->C2_Carboxyl N_Amine N-Amine Core->N_Amine C3_Hydroxyl C3-Hydroxyl Core->C3_Hydroxyl Binding Target Binding C2_Carboxyl->Binding Essential for H-bonds Potency Potency & Selectivity N_Amine->Potency Directs selectivity PK Physicochemical Properties (PK) N_Amine->PK Modulates solubility C3_Hydroxyl->Potency Fills hydrophobic pockets C3_Hydroxyl->PK Modulates lipophilicity

Caption: Key structure-activity relationship principles.

Mechanistic Considerations: Target Engagement

The biological activity of these derivatives is dictated by their precise interactions within the binding sites of their targets. The rigid pyrrolidine ring orients the functional groups—the carboxylate, the hydroxyl, and N-substituents—into a defined three-dimensional arrangement.

  • Hydrogen Bonding: The C2-carboxylate is a powerful hydrogen bond acceptor and often forms a salt bridge with positively charged residues like arginine or lysine. The C3-hydroxyl can act as both a hydrogen bond donor and acceptor.

  • Hydrophobic Interactions: Substituents attached to the nitrogen or derived from the hydroxyl group can engage in hydrophobic or van der Waals interactions with nonpolar residues in the binding pocket.

  • π-Stacking: Aromatic substituents, often attached at the nitrogen, can participate in favorable π-stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan in the target protein.

The diagram below conceptualizes the binding of a generic derivative within an enzyme's active site.

Binding_Mode cluster_0 Enzyme Active Site cluster_1 Arg Arg Residue (+) Tyr Tyr Residue Leu Leu Residue Ligand_Core Pyrrolidine Core Carboxylate COO- Aryl Aryl Group Alkyl Alkyl Group Carboxylate->Arg Salt Bridge (H-Bond) Aryl->Tyr π-Stacking Alkyl->Leu Hydrophobic Interaction

Caption: Conceptual model of ligand-target interactions.

Protocol for Biological Evaluation

To assess the therapeutic potential of newly synthesized derivatives, robust and reproducible biological assays are essential.

Experimental Protocol 6.1: In Vitro Anticancer Activity (MTT Assay)

This protocol provides a standard method for assessing the cytotoxicity of compounds against a cancer cell line, such as A549.

  • Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Future Perspectives and Conclusion

The this compound scaffold is a proven platform for the discovery of high-value therapeutic agents. Its stereochemical richness and synthetic tractability ensure its continued relevance in drug discovery. Future research will likely focus on:

  • Novel Derivatization: Exploring new reactions to functionalize the scaffold in previously inaccessible ways.

  • Target Selectivity: Fine-tuning SAR to achieve greater selectivity for specific enzyme isoforms or receptor subtypes, thereby minimizing off-target effects.

  • Application in New Modalities: Incorporating the scaffold into proteolysis-targeting chimeras (PROTACs) or antibody-drug conjugates (ADCs) to leverage its favorable properties in new therapeutic paradigms.

References

A Technical Guide to the Discovery, Isolation, and Characterization of Hydroxypyrrolidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth exploration of hydroxypyrrolidine carboxylic acids, focusing on the foundational methodologies for their discovery, isolation, and detailed characterization. Designed for researchers, scientists, and professionals in drug development, this document synthesizes historical context with modern, field-proven techniques, emphasizing the rationale behind experimental choices to ensure both technical accuracy and practical applicability.

Part 1: Historical Context and Biological Significance

The journey into the world of hydroxypyrrolidine carboxylic acids began in 1902 when Hermann Emil Fischer first isolated 4-hydroxy-L-proline from hydrolyzed gelatin.[1] This discovery was a pivotal moment in biochemistry, unveiling a non-proteinogenic amino acid that plays a crucial role in the structural integrity of collagen, the most abundant protein in mammals.[1][2] Unlike other amino acids, hydroxyproline is not incorporated into proteins during translation but is formed through the post-translational hydroxylation of proline residues by the enzyme prolyl 4-hydroxylase.[1] This modification is critical for the stability of the collagen triple helix.[1]

The significance of these compounds extends beyond structural biology. The presence and concentration of hydroxyproline isomers can serve as important biomarkers for various physiological and pathological conditions, including collagen degradation, liver fibrosis, and certain cancers.[3][4] The diverse stereoisomers, such as trans-4-hydroxy-L-proline, cis-4-hydroxy-L-proline, and their 3-hydroxy counterparts, exhibit distinct biological activities, making their precise isolation and characterization a key focus in drug discovery and biomedical research.[3][5][6] For instance, trans-4-hydroxy-L-proline is a versatile reagent in the synthesis of neuroexcitatory kainoids and antifungal echinocandins.[4][7]

Part 2: Isolation from Natural Sources: A Step-by-Step Approach

The primary natural source of hydroxypyrrolidine carboxylic acids is collagen-rich tissue. The isolation process is a multi-step procedure involving hydrolysis to break down the protein matrix, followed by purification to separate the target compounds from other amino acids.

Experimental Protocol 1: Acid Hydrolysis of Collagenous Tissue

This protocol details the liberation of amino acids, including hydroxyproline, from a protein matrix. The choice of strong acid and high temperature is critical for the complete cleavage of peptide bonds.

  • Sample Preparation: Begin with a known weight of lyophilized tissue (e.g., bovine tendon, fish scales).[8]

  • Acid Digestion: To the tissue sample in a pressure-tight vial with a PTFE-lined cap, add 6 M hydrochloric acid (HCl). A typical ratio is 10 mg of tissue per 1 mL of 6 M HCl.

  • Hydrolysis: Securely cap the vial and place it in a heating block or oven at 120°C for 3 to 24 hours. The duration depends on the tissue type and the desired completeness of hydrolysis.

  • Neutralization and Clarification: After cooling, the hydrolysate can be neutralized. For some analytical procedures, a clarification step is necessary. This can be achieved by adding activated charcoal to the hydrolysate, mixing thoroughly, and centrifuging at high speed (e.g., 13,000 x g) to pellet the charcoal and any other insoluble material. The supernatant, containing the mixture of free amino acids, is then carefully collected.

G cluster_hydrolysis Acid Hydrolysis Workflow sample Collagen-Rich Tissue acid Add 6 M HCl sample->acid heat Hydrolyze at 120°C acid->heat neutralize Neutralize and Clarify heat->neutralize hydrolysate Amino Acid Hydrolysate neutralize->hydrolysate G cluster_separation Isomer Separation Workflow mixture Mixture of Isomers derivatize Derivatization (Optional) mixture->derivatize hplc HPLC System derivatize->hplc detector Detector (UV or MS) hplc->detector separated Separated Isomers detector->separated

References

A Technical Guide to (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid: A Cornerstone Chiral Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds is paramount. Chirality dictates the efficacy, safety, and pharmacokinetic profiles of small-molecule drugs, making the selection of starting materials a critical decision in the synthetic workflow.[1][2] This guide provides an in-depth technical overview of (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid, a versatile and highly valuable chiral building block. We will explore its synthesis, inherent chemical properties, and strategic applications in the development of sophisticated therapeutic agents, including next-generation antiviral and β-lactamase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold to accelerate and refine their discovery programs.

The Imperative of Chirality in Drug Design

Living systems are inherently chiral, composed of macromolecules like proteins and nucleic acids that exhibit strict stereoselectivity.[1] This biological reality means that enantiomers of a chiral drug can have vastly different pharmacological and toxicological properties.[1][2] The U.S. FDA's 1992 guidelines underscore the necessity of evaluating single enantiomer drugs, driving the pharmaceutical industry's demand for chiral intermediates.[1]

Chiral building blocks, such as this compound, are molecular fragments with defined stereochemistry that serve as foundational starting points for complex drug molecules.[1][2] Their use offers several distinct advantages:

  • Accelerated R&D: They enable the rapid construction of diverse chiral compound libraries for high-throughput screening.[1]

  • Enhanced Efficacy: Precise control over the 3D shape of a molecule is crucial for optimizing its interaction with biological targets.[2]

  • Improved Safety Profiles: Using a single, active isomer minimizes the risk of off-target effects and toxicity associated with the inactive or harmful enantiomer.[2]

This compound, a non-proteinogenic amino acid, is a particularly powerful scaffold. Its constrained cyclic structure and dual functional groups (a secondary amine and a carboxylic acid) decorated with a hydroxyl group provide a rigid framework with multiple points for synthetic diversification.

Physicochemical Properties

A clear understanding of the fundamental properties of this building block is essential for its effective use in synthesis.

PropertyValueSource(s)
CAS Number 118492-86-7[3]
Molecular Formula C₅H₉NO₃[3][4]
Molecular Weight 131.13 g/mol [3][4]
Appearance White to light beige powder[4]
Storage 2-8°C, in a cool, dry area[3][5]

Synthesis and Stereoselective Control

The generation of optically pure this compound is a non-trivial synthetic challenge. Methodologies generally fall into two categories: utilization of the "chiral pool" or asymmetric synthesis.

  • Chiral Pool Synthesis: This approach leverages naturally occurring chiral molecules. For instance, chiral 3-hydroxypyrrolidine derivatives can be prepared from starting materials like natural malic acid or 4-hydroxy-2-pyrrolidinecarboxylic acid.[6] While effective, these routes can sometimes be complex and low-yielding, making them less suitable for industrial-scale production.[6]

  • Asymmetric Synthesis: These methods construct the chiral molecule from achiral starting materials using chiral catalysts or biocatalysts.[7][8][9] A notable approach involves the regio- and stereoselective hydroxylation of N-protected pyrrolidines using microbial systems like Sphingomonas sp. HXN-200.[10] By carefully selecting the nitrogen protecting group (e.g., Cbz, Boc), one can influence the stereochemical outcome of the hydroxylation, providing access to different enantiomers.[10] This biocatalytic method is powerful as the cells can be produced in large quantities, stored frozen for extended periods, and used to prepare gram-scale quantities of the desired product with high yields.[10]

The diagram below illustrates a generalized workflow for employing a chiral building block in a drug discovery pipeline. The initial protection step is critical for managing reactivity in subsequent steps.

Synthetic_Workflow cluster_0 Building Block Preparation cluster_1 Core Synthesis cluster_2 Final API Generation Start (2R,3S)-3-hydroxypyrrolidine -2-carboxylic acid Protected N-Protected Building Block (e.g., N-Boc) Start->Protected Protection Coupled Coupling with Synthetic Partner Protected->Coupled Amide Coupling / etc. Modified Further Functionalization / Cyclization Coupled->Modified Elaboration Deprotected Final Deprotection Modified->Deprotected Final Step API Active Pharmaceutical Ingredient (API) Deprotected->API Purification

Caption: Generalized workflow for utilizing a chiral building block in API synthesis.

Strategic Applications in Medicinal Chemistry

The rigid pyrrolidine scaffold of this compound makes it an ideal starting point for creating molecules that can bind with high specificity to enzyme active sites or receptors.

Case Study 1: Development of β-Lactamase Inhibitors

Bacterial resistance to β-lactam antibiotics, mediated by β-lactamase enzymes that hydrolyze the antibiotic's active ring, is a critical global health threat.[11][12] A key strategy to combat this resistance is the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor (BLI).[11]

The pyrrolidine ring is a privileged scaffold for designing novel BLIs. Its defined stereochemistry can be used to orient key functional groups precisely within the β-lactamase active site. For example, pyrrolidine-fused β-lactams, such as diazabicyclooctanes, have emerged as a promising class of inhibitors.[13] The synthesis of these complex structures often begins with a chiral pyrrolidine derivative. The (2R,3S) stereochemistry of our building block can be used to control the formation of the fused bicyclic system, leading to potent and selective inhibitors.[13]

BLI_Application cluster_input Inputs cluster_process Synthetic Transformation cluster_output Output Scaffold BuildingBlock (2R,3S)-3-hydroxypyrrolidine -2-carboxylic acid Process Intramolecular Ring Closure BuildingBlock->Process Partner Synthetic Partner (e.g., oxiranyl-β-lactam) Partner->Process Output Pyrrolidine-Fused Bicyclic β-Lactam (Potential Inhibitor) Process->Output

Caption: Conceptual pathway for synthesizing a β-lactamase inhibitor scaffold.

Case Study 2: Synthesis of Novel Antiviral Agents

The search for effective small-molecule antiviral drugs is a continuous effort, recently highlighted by the COVID-19 pandemic.[14][15] Natural products have historically been a rich source of antiviral compounds, and their complex structures often feature heterocyclic scaffolds.[16] Synthetic chemistry aims to replicate and improve upon these natural scaffolds.

The pyrrolidine ring is a key component in many biologically active compounds and is a precursor in the synthesis of numerous drugs.[17] The stereochemically defined hydroxyl and carboxylic acid groups on this compound can be used to build complex molecules designed to interfere with viral replication processes, such as viral attachment, genome replication, or viral assembly. For instance, derivatives of indole-3-carboxylic acid have shown promising in-vitro activity against SARS-CoV-2, and our building block provides a chiral amine scaffold that can be readily incorporated into such structures to explore structure-activity relationships.[14]

Field-Proven Experimental Protocols

The following protocols are provided as a self-validating system for the initial, critical steps of utilizing this compound in a synthetic workflow.

Protocol 1: N-Boc Protection

Causality: The secondary amine of the pyrrolidine ring is a nucleophile and a base. Protecting it with a tert-butyloxycarbonyl (Boc) group is essential to prevent unwanted side reactions during subsequent steps, such as amide coupling, where the free amine could interfere. The Boc group is stable under many reaction conditions but can be easily removed later with acid (e.g., TFA).[18]

Methodology:

  • Step 1: Dissolution: Suspend this compound (1.0 equiv.) in a 1:1 mixture of Dioxane and Water.

  • Step 2: Basification: Cool the suspension to 0 °C in an ice bath. Add sodium hydroxide (2.5 equiv.) and stir until the solid dissolves completely.

  • Step 3: Boc Anhydride Addition: Add a solution of Di-tert-butyl dicarbonate (Boc)₂O (1.2 equiv.) in Dioxane dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Step 4: Reaction: Allow the mixture to warm to room temperature and stir overnight (approx. 12-16 hours). Monitor reaction completion by TLC or LC-MS.

  • Step 5: Work-up: Concentrate the mixture under reduced pressure to remove the Dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove unreacted (Boc)₂O.

  • Step 6: Acidification & Extraction: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1N HCl. Extract the product into ethyl acetate (3x volumes).

  • Step 7: Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-(2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid, typically as a solid or gel.[19] The product can be used in the next step without further purification.

Protocol 2: Amide Coupling with a Primary Amine

Causality: This protocol demonstrates the formation of a stable amide bond, a cornerstone reaction in drug synthesis. A coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (Hydroxybenzotriazole) is used to activate the carboxylic acid, making it susceptible to nucleophilic attack by an amine. This avoids the need to convert the acid to a more reactive but less stable acid chloride.

Methodology:

  • Step 1: Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add the N-Boc protected building block from Protocol 1 (1.0 equiv.).

  • Step 2: Dissolution: Dissolve the starting material in an anhydrous solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Step 3: Activation: Add EDCI (1.2 equiv.) and HOBt (1.2 equiv.) to the solution and stir for 20 minutes at room temperature to form the active ester.

  • Step 4: Nucleophile Addition: Add the desired primary amine (1.1 equiv.) to the reaction mixture. If the amine is a hydrochloride salt, add a non-nucleophilic base like Diisopropylethylamine (DIPEA) (1.5 equiv.) to liberate the free amine.

  • Step 5: Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS (typically 4-24 hours).

  • Step 6: Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Step 7: Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Step 8: Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-Boc protected amide.[18]

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is an enabling tool for modern drug discovery. Its rigid, stereochemically defined structure provides a reliable platform for constructing complex and potent therapeutic agents with a high degree of stereochemical control. From combating antibiotic resistance to developing new antiviral therapies, the applications for this chiral building block are vast and continue to expand. As synthetic methodologies become more advanced, particularly in the realm of biocatalysis and C-H activation, the accessibility and utility of this and other complex chiral scaffolds will only increase, paving the way for the next generation of life-saving medicines.

References

The Unassuming Architect: A Technical Guide to trans-3-Hydroxy-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Within the vast and intricate world of biochemistry, certain molecules, though not always in the spotlight, play fundamentally crucial roles in the structure and function of biological systems. trans-3-Hydroxy-L-proline is one such molecule. Often overshadowed by its more abundant isomer, trans-4-hydroxy-L-proline, this non-proteinogenic amino acid is a critical component of collagen, the most abundant protein in mammals. Its presence, or absence, has profound implications for tissue integrity and has been linked to human diseases. This technical guide provides a comprehensive overview of trans-3-hydroxy-L-proline, delving into its nomenclature, biochemical significance, synthesis, and applications in research and drug development.

Nomenclature and Chemical Identity: A Multifaceted Profile

Precise identification of a chemical entity is paramount in scientific discourse. trans-3-Hydroxy-L-proline is known by a variety of names and identifiers across different databases and suppliers. A clear understanding of this nomenclature is essential for accurate literature searches and procurement.

Systematic and Common Names:

The unambiguous naming of trans-3-hydroxy-L-proline is governed by IUPAC nomenclature. However, a host of synonyms and trivial names are frequently encountered in literature and commercial catalogs.

Identifier Type Identifier Source
IUPAC Name (2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid[1][2][3]
CAS Number 4298-08-2[1][3][4]
Common Synonyms L-threo-3-hydroxyproline[5]
(3S)-3-hydroxy-L-proline[2]
L-3-trans-Hydroxyproline[6]
H-3-Hyp-OH[6]
T3LHyp[7]
PubChem CID 440575[2]
ChEBI ID CHEBI:16889[2]
Molecular Formula C5H9NO3[2][3][4]
Molecular Weight 131.13 g/mol [2][4]

The Biochemical Significance of a Subtle Hydroxylation

The introduction of a hydroxyl group at the C3 position of L-proline is a post-translational modification with significant biological consequences, primarily within the context of collagen structure and function.

A Key Player in Collagen Architecture

trans-3-Hydroxy-L-proline is found in various types of collagen, the primary structural protein of the extracellular matrix in animals.[8] Its formation is catalyzed by a family of enzymes known as prolyl 3-hydroxylases (P3Hs).[9] This modification is far less common than the hydroxylation at the C4 position, with the ratio of trans-4-hydroxy-L-proline to trans-3-hydroxy-L-proline in whole-body collagens being approximately 100:1.[4]

While trans-4-hydroxy-L-proline is well-established to be crucial for the thermal stability of the collagen triple helix, the role of trans-3-hydroxy-L-proline is more nuanced. Some studies suggest that the presence of a 3-hydroxyl group may slightly destabilize the collagen triple helix in comparison to an unmodified proline residue.[1][10] However, it is believed to play a critical role in the supramolecular assembly of collagen fibrils, influencing the interactions between adjacent collagen molecules.[11]

The Prolyl 3-Hydroxylase Enzymatic Complex

The enzymatic machinery responsible for the synthesis of trans-3-hydroxy-L-proline is a complex of three proteins:

  • Prolyl 3-hydroxylase 1 (P3H1): The catalytic subunit that hydroxylates proline residues at the C3 position.

  • Cartilage-associated protein (CRTAP): A crucial co-factor for P3H1 activity.

  • Cyclophilin B (PPIB): A peptidyl-prolyl cis-trans isomerase that may act as a chaperone in collagen folding.

This complex is localized in the endoplasmic reticulum and acts on procollagen chains before their assembly into the triple helix.

References

physical and chemical properties of N-Boc-(2S,3S)-3-hydroxy-2-carboxypyrrolidine.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to N-Boc-(2S,3S)-3-hydroxy-2-carboxypyrrolidine

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Constrained Scaffold

N-Boc-(2S,3S)-3-hydroxy-2-carboxypyrrolidine, a derivative of the non-standard amino acid hydroxyproline, serves as a pivotal chiral building block in modern medicinal chemistry and peptide science.[1] Its rigid pyrrolidine ring, combined with the specific trans arrangement of the hydroxyl and carboxyl groups, provides a conformationally constrained scaffold. This structural rigidity is highly sought after in drug design, as it can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable metabolic stability. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom ensures its stability and allows for controlled, sequential chemical modifications, making it an exceptionally versatile intermediate in the synthesis of complex molecules, including peptidomimetics and protease inhibitors.[1] This guide provides a comprehensive overview of its physicochemical properties, reactivity, and practical applications, grounded in established chemical principles.

Chemical Identity and Structure

The fundamental identity of a chemical compound is defined by its structure and internationally recognized identifiers. These parameters are critical for sourcing, regulatory compliance, and computational modeling.

Figure 1: 2D Structure of N-Boc-(2S,3S)-3-hydroxy-2-carboxypyrrolidine.

Table 1: Chemical Identifiers and Properties

PropertyValue
CAS Number 187039-57-2[1][2][3]
Molecular Formula C₁₀H₁₇NO₅[2][3]
Molecular Weight 231.25 g/mol [2]
IUPAC Name (2S,3S)-3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid[1][3]
Synonyms Boc-trans-3-hydroxy-L-proline, (2S,3S)-N-Boc-3-hydroxy-L-proline, Boc-D-3-hydroxyproline[1][3]
Canonical SMILES CC(C)(C)OC(=O)N1CC--INVALID-LINK--O[3]
InChI Key JLDHXHPQMBNKMC-BQBZGAKWSA-N[3]

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, formulation, and behavior in various experimental settings.

Table 2: Summary of Physicochemical Data

PropertyValue / Observation
Appearance White to light brown solid[2]
Melting Point 157 °C[3]
Boiling Point (Predicted) 390.9 ± 42.0 °C[2]
Density (Predicted) 1.312 ± 0.06 g/cm³[3]
pKa (Predicted) 3.69 ± 0.40 (for the carboxylic acid)[2]
Storage 2-8 °C, under inert atmosphere is recommended for long-term stability[4]
Solubility While quantitative data is not widely published, empirical evidence from synthetic procedures suggests solubility in polar organic solvents such as ethyl acetate, methanol, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF).[2][5][6]

Chemical Properties and Reactivity

The utility of N-Boc-(2S,3S)-3-hydroxy-2-carboxypyrrolidine stems from the distinct reactivity of its three functional groups: the Boc-protected amine, the secondary alcohol, and the carboxylic acid. The Boc group provides stability and orthogonality, allowing for selective reactions at the other sites before its targeted removal.

Reactivity_Map main N-Boc-(2S,3S)-3-hydroxy- 2-carboxypyrrolidine deprotected (2S,3S)-3-hydroxy- pyrrolidine-2-carboxylic acid (Amine Deprotected) main->deprotected Boc Deprotection amide N-Boc Protected Amide (Carboxyl Coupled) main->amide Amide Coupling ester N-Boc Protected Ester (Carboxyl Esterified) main->ester Esterification acid Strong Acid (e.g., TFA, HCl) coupling Amine (R'-NH₂) + Coupling Agent (e.g., HATU, EDC) esterification Alcohol (R'-OH) + Acid Catalyst

Figure 2: Key reaction pathways for N-Boc-(2S,3S)-3-hydroxy-2-carboxypyrrolidine.

  • Boc Group Reactivity: The tert-butoxycarbonyl (Boc) group is a robust protecting group, stable to a wide range of nucleophilic and basic conditions. Its primary role is to prevent the secondary amine from participating in unwanted side reactions, such as amide formation during peptide coupling. It is readily cleaved under strongly acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[7][8][9] This acid-lability is fundamental to its use in orthogonal protection strategies in multi-step synthesis.

  • Carboxylic Acid Reactivity: The C2-carboxylic acid is the primary site for chain elongation in peptide synthesis. It can be activated by a wide array of standard peptide coupling reagents (e.g., HATU, HBTU, EDC/HOBt) to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amino group of another molecule to form an amide bond.[6][10] It can also undergo esterification under acidic conditions.

  • Hydroxyl Group Reactivity: The C3-hydroxyl group offers an additional point for chemical diversification. It can be acylated to form esters, alkylated to form ethers, or oxidized under specific conditions. This functionality is often exploited to introduce probes, linkers, or other pharmacophoric elements to the scaffold.

Analytical Characterization

Confirming the identity, purity, and structure of N-Boc-(2S,3S)-3-hydroxy-2-carboxypyrrolidine is crucial. While actual spectra are proprietary to suppliers, the expected characteristics can be expertly predicted based on the molecular structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show a characteristic singlet at ~1.4 ppm integrating to 9 protons for the tert-butyl group of the Boc protector. The protons on the pyrrolidine ring (C2-H, C3-H, C4-H₂, C5-H₂) would appear as a series of complex multiplets between approximately 2.0 and 4.5 ppm. The hydroxyl and carboxylic acid protons will appear as broad singlets, with chemical shifts that are highly dependent on solvent and concentration.

    • ¹³C NMR: Key signals would include the carbonyl carbons of the Boc group (~155 ppm) and the carboxylic acid (~175 ppm). The quaternary carbon of the Boc group would be near 80 ppm, and the carbons of the pyrrolidine ring would appear in the 25-75 ppm range.

  • Mass Spectrometry (MS): Using electrospray ionization (ESI), the expected molecular ion peaks would be at m/z 232.12 [M+H]⁺ in positive ion mode and m/z 230.10 [M-H]⁻ in negative ion mode. The observation of a peak at m/z 176.08 [M+H-C₄H₈]⁺, corresponding to the loss of isobutylene from the Boc group, is also a common fragmentation pattern.

  • Infrared (IR) Spectroscopy: The IR spectrum should display a very broad absorption band from ~2500-3300 cm⁻¹ characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid. A strong, sharp C=O stretching absorption for the Boc group carbamate is expected around 1680-1700 cm⁻¹, while the carboxylic acid C=O stretch would appear around 1700-1725 cm⁻¹.

Experimental Protocols: A Practical Guide

The following protocols are representative of common manipulations involving this compound. The causality for each step is explained to provide a deeper understanding of the process.

Protocol 1: Boc Group Deprotection

This protocol describes the removal of the Boc protecting group to liberate the secondary amine, a necessary step before N-terminal modification.

Deprotection_Workflow start Start: N-Boc Protected Compound step1 1. Dissolve in DCM start->step1 step2 2. Cool to 0°C (Controls reaction rate) step1->step2 step3 3. Add TFA (20-50% v/v) (Initiates acidolysis) step2->step3 step4 4. Stir for 1-2 hours (Reaction completion) step3->step4 step5 5. Concentrate in vacuo (Removes volatiles) step4->step5 step6 6. Co-evaporate with Toluene (Azeotropic removal of TFA) step5->step6 end End: Deprotected Compound (TFA Salt) step6->end

Figure 3: Workflow for the acid-mediated deprotection of the Boc group.

Methodology:

  • Dissolution: Dissolve N-Boc-(2S,3S)-3-hydroxy-2-carboxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

    • Rationale: DCM is an excellent solvent for the starting material and is inert to the acidic conditions.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

    • Rationale: The cleavage reaction is exothermic. Cooling prevents potential side reactions and decomposition.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA, typically 20-50% v/v) to the stirred solution.[7][9]

    • Rationale: TFA is a strong acid that protonates the carbamate oxygen, initiating the cleavage mechanism which releases the stable tert-butyl cation, carbon dioxide, and the free amine.

  • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

    • Rationale: Allowing the reaction to warm ensures complete cleavage, which can sometimes be sluggish at 0 °C.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporate the residue with toluene (2-3 times) to azeotropically remove residual TFA.

    • Rationale: This step provides the crude deprotected product as its TFA salt, which is often a viscous oil or solid.

  • Purification (Optional): The resulting TFA salt is often used directly in the next step. If required, it can be purified by precipitation from a solvent/anti-solvent system (e.g., DCM/ether) or by chromatography.

Protocol 2: Amide Bond Formation via HATU Coupling

This protocol details the coupling of the carboxylic acid with a primary or secondary amine, a cornerstone of peptide and medicinal chemistry.

Methodology:

  • Initial Dissolution: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve N-Boc-(2S,3S)-3-hydroxy-2-carboxypyrrolidine (1.0 eq), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq), and the desired amine (or amine hydrochloride salt, 1.2 eq) in anhydrous DMF.[6]

    • Rationale: DMF is a polar aprotic solvent that effectively solvates all reactants. HATU is a highly efficient, low-racemization coupling reagent.

  • Base Addition: Cool the solution to 0 °C and add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 2.5-3.0 eq), dropwise.

    • Rationale: DIPEA serves two purposes: it deprotonates the carboxylic acid to form the carboxylate, which is the active nucleophile that attacks HATU, and it neutralizes any amine hydrochloride salt used as a starting material.

  • Reaction: Allow the reaction to stir at 0 °C for 15 minutes, then warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • Rationale: The reaction proceeds via the formation of a highly reactive HOBt-ester intermediate, which is then rapidly acylated by the amine.

  • Aqueous Work-up: Upon completion, dilute the reaction mixture with a water-immiscible organic solvent like ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

    • Rationale: The acidic wash removes excess DIPEA. The basic wash removes unreacted starting acid and the HOBt byproduct. The brine wash removes residual water.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

Safety and Handling

While specific toxicity data for this compound is not available, GHS information for closely related N-Boc-hydroxyproline isomers suggests it should be handled with care.[11][12]

  • Hazards: May cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][11][12]

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place at the recommended temperature of 2-8 °C to ensure long-term stability.[4]

References

The Strategic Role of (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid, a chiral non-proteinogenic amino acid, has emerged as a pivotal building block in medicinal chemistry. Its rigidified pyrrolidine ring and stereochemically defined hydroxyl and carboxylic acid functionalities offer a unique scaffold for the design of potent and selective therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, key applications, and structure-activity relationships of this versatile chiral synthon. We will delve into its crucial role in the development of antiviral agents, particularly hepatitis C virus (HCV) NS3/4A protease inhibitors, and its potential in the modulation of central nervous system targets such as GABA receptors. Detailed synthetic protocols, quantitative biological data, and mechanistic insights are presented to equip researchers with the foundational knowledge to leverage this valuable scaffold in contemporary drug discovery programs.

Introduction: The Significance of Chiral Scaffolds in Drug Design

The vast majority of biological targets, including enzymes and receptors, are chiral entities. Consequently, the stereochemistry of small molecule therapeutics plays a paramount role in determining their pharmacological and toxicological profiles. Enantiomers of a chiral drug can exhibit significantly different potency, efficacy, and off-target effects. The use of enantiomerically pure building blocks is a cornerstone of modern drug discovery, enabling the synthesis of single-enantiomer drugs with improved therapeutic indices.

This compound, a stereoisomer of 3-hydroxyproline, is a prime example of such a chiral building block. Its constrained five-membered ring pre-organizes substituents in a defined three-dimensional space, facilitating optimal interactions with target proteins. The hydroxyl group can act as a key hydrogen bond donor or acceptor, or serve as a handle for further functionalization, while the carboxylic acid provides a crucial anchor point for amide bond formation and other key chemical transformations.

Synthesis of this compound

The asymmetric synthesis of this compound can be achieved through a multi-step sequence starting from the readily available and inexpensive amino acid, β-alanine. A key step in this synthesis is the Sharpless asymmetric epoxidation, which establishes the required stereochemistry.

Synthetic Pathway Overview

The overall synthetic strategy involves the protection of the amine, chain extension, asymmetric epoxidation to introduce the chiral hydroxyl group, and subsequent cyclization to form the pyrrolidine ring.

Synthesis_of_2R3S_3_hydroxypyrrolidine_2_carboxylic_acid start β-Alanine step1 N-protection & Esterification start->step1 TsCl, BnBr, K2CO3; MeOH, H+ step2 Reduction step1->step2 LiAlH4 step3 Oxidation step2->step3 Dess-Martin periodinane step4 Wittig Reaction step3->step4 (EtO)2P(O)CH2CO2Et, NaH step5 Reduction step4->step5 AlH3 step6 Sharpless Asymmetric Epoxidation step5->step6 Ti(OiPr)4, t-BuOOH, D-(-)-diethyl tartrate step7 Oxidation step6->step7 Dess-Martin periodinane; Ag2O step8 Esterification step7->step8 CH2N2 or MeI, K2CO3 step9 Intramolecular Cyclization step8->step9 1. H2, Pd/C 2. Heat step10 Deprotection & Hydrolysis step9->step10 aq. NaOH then H+ final (2R,3S)-3-hydroxypyrrolidine- 2-carboxylic acid step10->final

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol (Adapted for 2R,3S Isomer)

This protocol is adapted from a known synthesis of the (2S,3S) enantiomer, with the critical modification in the asymmetric epoxidation step to yield the desired (2R,3S) stereochemistry.[1]

Step 1: N-Protection and Esterification of β-Alanine

  • β-alanine is first protected at the nitrogen atom with both a tosyl and a benzyl group to ensure stability in subsequent steps.

  • The carboxylic acid is then esterified, for example, by treatment with methanol under acidic conditions.

Step 2: Reduction to the Alcohol

  • The methyl ester is reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether at 0°C.

Step 3: Oxidation to the Aldehyde

  • The primary alcohol is oxidized to the aldehyde using Dess-Martin periodinane in dichloromethane (DCM). This mild oxidation prevents over-oxidation to the carboxylic acid.

Step 4: Wittig Reaction

  • The aldehyde is subjected to a Wittig-type reaction with a phosphonate ylide, such as triethyl phosphonoacetate, to form an α,β-unsaturated ester.

Step 5: Reduction of the Ester to an Allylic Alcohol

  • The α,β-unsaturated ester is selectively reduced to the corresponding allylic alcohol using a reagent like aluminum hydride (AlH₃).

Step 6: Sharpless Asymmetric Epoxidation

  • This is the crucial stereochemistry-determining step. The allylic alcohol is treated with titanium tetraisopropoxide, tert-butyl hydroperoxide, and D-(-)-diethyl tartrate to yield the desired epoxy alcohol with high enantiomeric excess. The use of D-(-)-diethyl tartrate directs the epoxidation to form the (2R,3S) epoxide.

Step 7: Oxidation to the Epoxy Carboxylic Acid

  • The epoxy alcohol is oxidized to the corresponding carboxylic acid in a two-step process: first to the aldehyde using Dess-Martin periodinane, followed by oxidation to the carboxylic acid with silver oxide (Ag₂O).[1]

Step 8: Esterification

  • The epoxy carboxylic acid is converted to its methyl ester by treatment with diazomethane or methyl iodide and a base.

Step 9: Intramolecular Cyclization

  • The N-benzyl and N-tosyl protecting groups are removed via catalytic hydrogenation (H₂, Pd/C). The resulting amino group then undergoes intramolecular cyclization onto the epoxide upon heating to form the hydroxypyrrolidine methyl ester.

Step 10: Hydrolysis

  • The final step is the hydrolysis of the methyl ester to the carboxylic acid using aqueous sodium hydroxide, followed by acidification to yield this compound. Purification can be achieved by ion-exchange chromatography.[1]

Applications in Medicinal Chemistry

The rigid pyrrolidine scaffold of this compound has been exploited in the design of inhibitors for various enzymes and as ligands for receptors.

Antiviral Agents: HCV NS3/4A Protease Inhibitors

The hepatitis C virus (HCV) NS3/4A serine protease is a prime target for antiviral therapy as it is essential for viral replication.[2] Several approved drugs and clinical candidates are peptidomimetic inhibitors of this enzyme. The pyrrolidine scaffold, particularly substituted prolines, has been a key component in the design of these inhibitors, occupying the P2 pocket of the protease.

While the approved drug Boceprevir contains a bicyclic [3.1.0]proline moiety at the P2 position, the development of this and other inhibitors involved extensive structure-activity relationship (SAR) studies of various proline analogs.[2][3] The this compound scaffold provides a valuable starting point for the synthesis of novel P2 fragments. The hydroxyl group can be used to explore interactions within the S2 pocket of the protease, and its stereochemistry is critical for maintaining the desired conformation for optimal binding.

HCV_Protease_Inhibition HCV_Polyprotein HCV Polyprotein NS3_4A NS3/4A Protease HCV_Polyprotein->NS3_4A Cleavage Viral_Proteins Mature Viral Proteins NS3_4A->Viral_Proteins Replication Viral Replication Viral_Proteins->Replication Inhibitor Hydroxypyrrolidine-based Inhibitor (e.g., Boceprevir analog) Inhibitor->NS3_4A Binds to P2 pocket, Inhibits activity

Caption: Mechanism of action of HCV NS3/4A protease inhibitors.

Quantitative Data for Pyrrolidine-based HCV Protease Inhibitors:

CompoundTargetIC₅₀ / EC₅₀Reference
BoceprevirHCV NS3/4A Protease (Genotype 1)EC₅₀: 200-400 nM[2]
Tryptophan-derivative inhibitorHCV NS3/4A ProteaseEC₅₀: 0.64 - 63 µM[4]
Compound 11 (DHODH Inhibitor)Influenza A virusIC₅₀: 0.85 µM[5]
Compound 11 (DHODH Inhibitor)SARS-CoV-2IC₅₀: 3.60 µM[5]

Note: The table includes data for related pyrrolidine-containing antiviral compounds to illustrate the potency achievable with this class of molecules.

Central Nervous System (CNS) Agents: GABA Receptor Modulators

The γ-aminobutyric acid type A (GABAₐ) receptor is the primary inhibitory neurotransmitter receptor in the CNS and a well-established target for anxiolytics, sedatives, and anticonvulsants. The pyrrolidine scaffold is present in various GABAₐ receptor modulators. The rigid structure of this compound makes it an attractive scaffold for the design of subtype-selective GABAₐ receptor ligands, potentially leading to drugs with improved side-effect profiles.

The synthesis of novel pyrrolidine derivatives for screening as GABA receptor modulators is an active area of research. The stereochemistry of the substituents on the pyrrolidine ring is critical for determining the affinity and efficacy at different GABAₐ receptor subtypes.

Structure-Activity Relationship (SAR) Insights

The medicinal chemistry of pyrrolidine-containing compounds is rich with SAR studies. For HCV protease inhibitors, modifications at the P2 position, where the hydroxypyrrolidine scaffold resides, have a profound impact on potency. The size, stereochemistry, and substitution of the pyrrolidine ring influence how the inhibitor fits into the S2 pocket of the enzyme.

For GABA receptor modulators, the spatial orientation of substituents on the pyrrolidine ring dictates the interaction with the ligand-binding domains of the receptor. The hydroxyl group of this compound can be a key pharmacophoric feature, participating in hydrogen bonding interactions, or it can be a point of diversification for library synthesis.

Conclusion

This compound is a valuable and versatile chiral building block in medicinal chemistry. Its well-defined stereochemistry and functional group handles provide a robust platform for the synthesis of complex and biologically active molecules. The successful application of related pyrrolidine scaffolds in approved antiviral drugs highlights the potential of this particular isomer in the development of novel therapeutics. The detailed synthetic protocol and discussion of its applications in this guide are intended to facilitate its broader use in drug discovery and development programs targeting a range of diseases.

References

Introduction: The Hydroxypyrrolidine Scaffold - A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Therapeutic Applications of Hydroxypyrrolidine Derivatives

The hydroxypyrrolidine ring is a versatile and highly valued scaffold in modern drug discovery. Its structural features—a five-membered saturated nitrogen-containing ring functionalized with a hydroxyl group—provide an ideal foundation for developing therapeutic agents. The chirality inherent to many hydroxypyrrolidine precursors, such as 4-hydroxy-L-proline, offers a direct route to stereochemically defined molecules, which is crucial as the pharmacological activity of many drugs is highly dependent on their three-dimensional structure.[1][2][3] The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the nitrogen atom) within a constrained cyclic system allows for specific and high-affinity interactions with biological targets.[4] This unique combination of properties has enabled the development of hydroxypyrrolidine derivatives across a wide spectrum of therapeutic areas, including metabolic diseases, infectious diseases, and oncology.[5][6]

This guide provides a comprehensive overview of the key therapeutic applications of these derivatives, delving into their mechanisms of action, the rationale behind their design, and the experimental methodologies used to validate their efficacy.

Part 1: Hydroxypyrrolidine Derivatives as Potent Enzyme Inhibitors

The rigid, functionalized structure of the hydroxypyrrolidine core makes it an excellent starting point for designing enzyme inhibitors that can fit into well-defined active sites.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

One of the most successful applications of hydroxypyrrolidine chemistry is in the development of "gliptins," a class of drugs used to treat type 2 diabetes mellitus.[7][8]

Mechanism of Action: The enzyme DPP-4 is responsible for the rapid degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[8][9] These hormones are crucial for maintaining glucose homeostasis by stimulating insulin secretion and inhibiting glucagon release. By inhibiting DPP-4, hydroxypyrrolidine derivatives prolong the action of incretins, leading to improved glycemic control.[8][10] The hydroxypyrrolidine moiety is often designed to mimic the proline residue of natural substrates, allowing it to bind effectively to the S1 pocket of the DPP-4 active site.[11]

Causality in Design: The design of these inhibitors, such as Vildagliptin, leverages the hydroxypyrrolidine scaffold as a proline mimetic.[7] A key addition is often a cyanopyrrolidine group, where the nitrile functionality forms a reversible covalent bond with the catalytic serine residue (Ser630) in the DPP-4 active site, leading to potent and long-lasting inhibition.[10][12]

Signaling Pathway: DPP-4 Inhibition

DPP4_Inhibition GLP1 Incretins (GLP-1, GIP) Pancreas Pancreatic β-cells GLP1->Pancreas Stimulates DPP4 DPP-4 Enzyme Inactive Inactive Peptides DPP4->Inactive Insulin ↑ Insulin Secretion Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose Inhibitor Hydroxypyrrolidine Inhibitor (Gliptin) Inhibitor->DPP4 Inhibits GLP GLP -1 -1 -1->DPP4 Degraded by

Caption: DPP-4 inhibition pathway by hydroxypyrrolidine derivatives.

Quantitative Data: DPP-4 Inhibitory Activity

CompoundTargetIC50 ValueReference
VildagliptinDPP-4~2 nM[10]
SaxagliptinDPP-4~2 nM[10]
AnagliptinDPP-43.3 nM[12]
BesigliptinDPP-44.2 nM[10][12]
Neuraminidase Inhibitors for Influenza Virus

Hydroxypyrrolidine derivatives have been designed as potent inhibitors of viral neuraminidase, an enzyme essential for the release of new virus particles from infected host cells.

Mechanism of Action: Neuraminidase cleaves sialic acid residues on the host cell surface, freeing newly formed virions to infect other cells. Pyrrolidine-based inhibitors are designed to mimic the transition state of the natural substrate (sialic acid), binding tightly to the enzyme's active site and preventing viral propagation.[2][13]

Causality in Design: The synthesis of these inhibitors often starts from commercially available 4-hydroxy-L-proline.[2][13] This strategy is chosen because it provides a cost-effective and stereochemically defined starting material. The pyrrolidine ring serves as the core scaffold, while various side chains are strategically added to optimize interactions with the hydrophobic and hydrophilic pockets of the neuraminidase active site, thereby enhancing potency.[2]

Quantitative Data: Anti-Neuraminidase Activity (Influenza A H3N2)

Compound IDIC50 (µM)Reference
6e1.56[2][13]
9c2.40[2][13]
9f1.88[2][13]
10e2.01[2][13]
Oseltamivir (Control)1.06[2]

Part 2: Applications in Anticancer Therapy

The hydroxypyrrolidine scaffold is also a key component in the development of novel anticancer agents, targeting various pathways involved in tumor growth and survival.

Inhibition of Cancer Cell Proliferation

Derivatives have shown significant cytotoxic activity against a range of cancer cell lines, including melanoma, glioblastoma, and prostate cancer.[14][15]

Mechanism of Action: The anticancer effects are often multifactorial. Some derivatives function as potent and selective inhibitors of α-mannosidases, enzymes involved in glycoprotein processing, which can be dysregulated in cancer.[14] Others act as inhibitors of crucial signaling molecules like PI3K (Phosphoinositide 3-kinase) or metalloenzymes such as Histone Deacetylases (HDACs), which are involved in gene expression and cell cycle control.[15][16] For example, the inhibition of HDAC6 has been shown to be detrimental to the viability of prostate cancer cells.[16]

Quantitative Data: In Vitro Anticancer Activity

CompoundCancer Cell LineIC50 (µM)Mechanism/TargetReference
4-bromobenzoate derivativeGlioblastoma & Melanoma-α-mannosidase inhibition[14]
Compound 20 (THOPO derivative)Jurkat (T-cell leukemia)3.19HDAC6/HDAC8 Inhibition[16]
Compound 38 (HOPO derivative)DU-145 (Prostate)<10HDAC6 Inhibition[16]
Pyrrolidinone derivative 13IGR39 (Melanoma)2.50Not specified[15]
Pyrrolidinone derivative 13PPC-1 (Prostate)3.63Not specified[15]

Part 3: Applications in Infectious Diseases

Beyond influenza, hydroxypyrrolidine derivatives are being explored as broad-spectrum antiviral and antibacterial agents.

Antiviral Agents (HCV, Coronaviruses)

The pyrrolidine scaffold is a key structural element in drugs targeting various viral infections, including Hepatitis C (HCV) and coronaviruses.[6][7]

Mechanism of Action: For HCV, derivatives like Asunaprevir function as inhibitors of the NS3 serine protease, an enzyme critical for viral replication.[7] More recently, novel pyrrolidine derivatives have been identified as main protease (MPro) inhibitors, a target for broad-spectrum activity against coronaviruses, including SARS-CoV-2.[17] Another strategy involves targeting host functions essential for viral assembly, which presents a higher barrier to the development of viral resistance.[18][19] A fused bicyclic derivative of pyrrolidine, HXL-10, was found to inhibit HCV assembly by targeting host functions rather than viral proteins directly.[18]

Antibacterial Agents

The metal-chelating properties of some hydroxypyrrolidine analogues, particularly hydroxypyridones (HOPOs), make them effective inhibitors of bacterial metalloenzymes.[16]

Mechanism of Action: These compounds can inhibit metallo-β-lactamases, enzymes that confer resistance to β-lactam antibiotics in Gram-negative bacteria.[16] By chelating the essential zinc ions in the enzyme's active site, they disrupt its catalytic function and can potentially restore the efficacy of conventional antibiotics.[16]

Part 4: Synthesis and Methodologies

The therapeutic potential of these derivatives is underpinned by robust and versatile synthetic strategies and rigorous biological evaluation methods.

General Synthetic Workflow

The synthesis of chiral hydroxypyrrolidine derivatives frequently employs a "chiral pool" approach, starting from readily available, optically pure precursors like D- or L-4-hydroxyproline. This approach is highly efficient as it preserves the stereochemistry of the starting material throughout the synthesis.

Workflow: Chiral Synthesis of Hydroxypyrrolidine Derivatives

Synthesis_Workflow Start Chiral Precursor (e.g., 4-Hydroxy-L-proline) Step1 Protection of Functional Groups (e.g., Boc for amine, TBDMS for hydroxyl) Start->Step1 Step 1 Step2 Modification of Carboxylic Acid (e.g., Reduction to alcohol, Amidation) Step1->Step2 Step 2 Step3 Introduction of Side Chains (e.g., Mitsunobu reaction, Williamson ether synthesis) Step2->Step3 Step 3 Step4 Deprotection Step3->Step4 Step 4 Final Final Therapeutic Derivative Step4->Final Step 5

Caption: General workflow for the synthesis of hydroxypyrrolidine derivatives.

Experimental Protocol: Synthesis of a 5-hydroxy-1H-pyrrol-2(5H)-one derivative

This protocol is based on a cerium(III) chloride-catalyzed reaction, demonstrating a modern approach to synthesizing these scaffolds.[20]

Objective: To synthesize a substituted hydroxypyrrolidone derivative from an aminothiadiazole and 2,3-dihydrofuran.

Materials:

  • 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine

  • 2,3-dihydrofuran

  • Cerium(III) chloride heptahydrate (CeCl3·7H2O)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine (1.0 mmol) and cerium(III) chloride heptahydrate (0.1 mmol, 10 mol%).

  • Solvent and Reagent Addition: Add anhydrous acetonitrile (5 mL) to the flask, followed by 2,3-dihydrofuran (2.0 mmol).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature. Quench the reaction by adding saturated sodium bicarbonate solution (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic layers and wash sequentially with water (15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Validation: Purify the resulting crude product by column chromatography on silica gel. The identity and purity of the final compound must be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This assay is crucial for evaluating the antidiabetic potential of synthesized derivatives by measuring their ability to inhibit a key carbohydrate-metabolizing enzyme.[21]

Objective: To determine the IC50 value of a test compound against α-glucosidase.

Materials:

  • Test pyrrolidine derivatives (dissolved in DMSO, various concentrations)

  • α-glucosidase enzyme solution (1 U/mL in phosphate buffer)

  • 0.1 M Phosphate buffer (pH 6.8)

  • p-nitrophenyl-α-D-glucopyranoside (p-NPG) substrate solution (1 M)

  • 0.1 N Sodium Carbonate (Na2CO3) solution

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation: In a 96-well microplate, add 10 µL of the test compound solution at various concentrations (e.g., 20, 40, 60, 80, 100 µg/mL). Prepare wells for a blank (buffer only), a negative control (DMSO vehicle), and a positive control (Acarbose).

  • Enzyme Addition: Add 10 µL of the α-glucosidase enzyme solution to each well (except the blank).

  • Pre-incubation: Incubate the plate at 37°C for 20 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add 125 µL of 0.1 M phosphate buffer to each well, followed by 20 µL of the p-NPG substrate solution to initiate the reaction.

  • Incubation: Incubate the plate for an additional 30 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding 50 µL of 0.1 N Na2CO3 solution to each well.

  • Measurement: Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.

  • Calculation: Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • IC50 Determination: Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) using non-linear regression analysis.

Conclusion and Future Perspectives

Hydroxypyrrolidine derivatives represent a clinically and commercially validated scaffold in drug discovery. Their success as DPP-4 inhibitors for diabetes has paved the way for their exploration in a multitude of other diseases. The inherent chirality, structural rigidity, and capacity for specific molecular interactions make them ideal candidates for targeting well-defined enzyme active sites.

Future research will likely focus on expanding their application as host-directed antiviral agents, a strategy that could yield broad-spectrum therapies with a higher barrier to resistance. Furthermore, their role as metalloenzyme inhibitors in oncology and infectious diseases remains a promising frontier. Advances in synthetic methodologies will continue to enable the creation of more complex and diverse libraries of hydroxypyrrolidine derivatives, accelerating the discovery of next-generation therapeutics for some of the most challenging human diseases.

References

(2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid safety and handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Safe Handling of (2R,3S)-3-hydroxypyrrolidine-2-carboxylic Acid

Authored by Gemini, Senior Application Scientist

Abstract

This compound is a pivotal chiral building block in modern medicinal chemistry and drug development.[1] Its unique stereochemistry is leveraged in the synthesis of enantiomerically pure pharmaceutical compounds, including antiviral and antibacterial agents, to enhance biological activity and therapeutic efficacy.[1][] As with any specialized reagent, a comprehensive understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This guide provides an in-depth analysis of the safety and handling protocols for this compound, grounded in authoritative safety data and best practices for researchers, scientists, and drug development professionals.

Compound Identification and Physicochemical Properties

Precise identification is the foundation of chemical safety. This compound is a non-proteinogenic amino acid derivative whose properties dictate its handling and storage requirements.[] While generally stable, its classification as a solid irritant necessitates specific precautions.

PropertyValueSource(s)
IUPAC Name This compoundPubChem[3]
CAS Number 118492-86-7MySkinRecipes, CP Lab Safety[1][4]
Molecular Formula C₅H₉NO₃MySkinRecipes, CP Lab Safety[1][4]
Molecular Weight 131.13 g/mol MySkinRecipes, CP Lab Safety[1][4]
Physical Form Solid, typically a white to light beige powderSigma-Aldrich, Alfa Chemistry[5]
Purity Commonly supplied at ≥95% or ≥97%MySkinRecipes, CP Lab Safety[1][4]
Storage Temp. Varies by supplier; typically Refrigerator (2-8°C) or Room TempSigma-Aldrich, MySkinRecipes[1]

Hazard Identification and GHS Classification

Understanding the specific hazards associated with a compound is critical for performing an accurate risk assessment. The Globally Harmonized System (GHS) provides a standardized framework for communicating these hazards. The hydrochloride salt of the compound, which is commonly used, and related structures are classified with the following hazards.[6]

  • Signal Word: Warning

GHS Hazard StatementCodeDescription of Risk
Harmful if swallowed H302Ingestion of the substance can lead to adverse health effects. This necessitates strict prohibitions on eating or drinking in the laboratory and careful handling to avoid accidental ingestion.[6]
Causes skin irritation H315Direct contact with the skin can cause irritation, redness, or inflammation. This is the primary reason for the mandatory use of compatible chemical-resistant gloves.[6][7]
Causes serious eye irritation H319The compound can cause significant, but reversible, eye irritation upon contact. This underscores the absolute requirement for safety glasses or goggles.[6][7]
May cause respiratory irritation H335Inhalation of the dust or powder can irritate the respiratory tract, leading to coughing or discomfort. This hazard dictates that the compound must be handled in a well-ventilated area, preferably a chemical fume hood.[6][7]

Risk Assessment and Control Workflow

A self-validating safety protocol is not merely a list of rules but a logical workflow that moves from hazard identification to risk mitigation. The causality is clear: the known hazards (irritation, toxicity) dictate the selection of engineering controls, administrative controls, and personal protective equipment (PPE) to create multiple barriers to exposure.

G cluster_0 Risk Assessment Phase cluster_1 Control Implementation Phase cluster_2 Safe Handling Protocol ID Identify Compound: This compound HAZ Review Hazards (SDS): H302 (Oral Toxicity) H315 (Skin Irritation) H319 (Eye Irritation) H335 (Respiratory Irritation) ID->HAZ Consult SDS ENG Engineering Controls: - Chemical Fume Hood - Safety Shower/Eyewash Station HAZ->ENG Mitigate Inhalation Risk ADMIN Administrative Controls: - SOP for Handling Solids - Restricted Access Area - Mandatory Training HAZ->ADMIN Standardize Safe Behavior PPE Personal Protective Equipment (PPE): - Nitrile Gloves - Safety Goggles (ANSI Z87.1) - Lab Coat HAZ->PPE Prevent Contact Risk PROC Execute Experiment ENG->PROC ADMIN->PROC PPE->PROC

Caption: Risk assessment and control workflow for handling the compound.

Standard Operating Procedure (SOP) for Safe Handling

This protocol details the essential steps for safely handling solid this compound. The causality for each step is rooted in the GHS hazards identified in Section 2.

4.1. Required Personal Protective Equipment (PPE)

  • Eye Protection: ANSI Z87.1-compliant safety goggles are mandatory to protect against accidental splashes or airborne particles, directly addressing the H319 "Causes serious eye irritation" hazard.[7][8]

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile) must be worn at all times. Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contact, mitigating the H315 "Causes skin irritation" hazard.[7][8]

  • Body Protection: A fully fastened lab coat must be worn to protect skin and clothing.[8]

4.2. Engineering Controls

  • All weighing and handling of the solid compound must be performed inside a certified chemical fume hood to prevent inhalation of dust, addressing the H335 "May cause respiratory irritation" hazard.[8][9]

  • A safety shower and eyewash station must be readily accessible.[8]

4.3. Step-by-Step Handling Protocol

  • Preparation: Designate a specific area within the fume hood for the procedure. Ensure the work surface is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, glassware) before retrieving the chemical.

  • Chemical Retrieval: Retrieve the container from its designated storage location (e.g., refrigerator).[1] Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Place a weigh boat on the analytical balance inside the fume hood and tare the balance. Carefully use a clean spatula to transfer the desired amount of the solid compound to the weigh boat. Avoid any actions that could generate dust.

  • Transfer: Carefully transfer the weighed solid into the reaction vessel. If necessary, use a powder funnel to prevent spillage.

  • Cleanup: Promptly clean any minor spills within the fume hood using a dry method (e.g., gently sweeping with paper towels) and place the waste into a designated, sealed waste container.[9] Do not use water for dry cleanup as it can spread contamination.

  • Post-Handling: Securely close the main chemical container. Wipe the exterior with a damp cloth if necessary, and return it to its proper storage location.

  • Decontamination: Wipe down the work area within the fume hood. Dispose of all contaminated disposables (gloves, weigh boats, paper towels) in the designated solid chemical waste container.

  • Hygiene: Wash hands thoroughly with soap and water after the procedure is complete and before leaving the laboratory.[7][9]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

SituationFirst-Aid / Spill Response ProtocolSource(s)
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8][10]
Skin Contact Take off all contaminated clothing immediately. Flush the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, seek medical advice.[7][8][10]
Inhalation Remove the person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell or breathing is difficult, call a poison center or physician.[7][8][11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Call a poison center or physician if you feel unwell.[7][8]
Minor Spill For a small spill contained within a fume hood, avoid generating dust. Gently sweep up the solid material and place it in a labeled, sealed container for hazardous waste disposal. Clean the spill area thoroughly.[9]
Major Spill Evacuate the area. Alert laboratory personnel and the institutional safety officer. Prevent entry and await response from trained emergency personnel.[9]

Storage and Disposal

6.1. Storage

  • Store in a tightly closed container in a dry, well-ventilated place.[7][12]

  • Follow the specific storage temperature recommended by the supplier, which is typically in a refrigerator (2-8°C) or at room temperature.[1][4]

  • Store away from incompatible materials, such as strong oxidizing agents.[13]

6.2. Disposal

  • Chemical waste must be disposed of in accordance with all local, regional, and national regulations.[7][14]

  • Dispose of unused product and contaminated packaging as hazardous waste. Do not dispose of it down the drain or with general laboratory trash.

References

An In-depth Technical Guide on the Solubility of (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid, a stereoisomer of 3-hydroxyproline, is a non-proteinogenic amino acid.[1][2] Its unique structural features, including a pyrrolidine ring, a carboxylic acid group, and a hydroxyl group, make it a valuable chiral building block in pharmaceutical synthesis.[3][] Specifically, its derivatives have shown potential as GABA and dopamine agonists, with applications in managing neurodegenerative diseases like Alzheimer's and Parkinson's.[] Understanding the solubility of this compound in various organic solvents is paramount for its effective use in drug discovery and development, influencing everything from reaction kinetics to purification and formulation.

This guide provides a comprehensive overview of the solubility characteristics of this compound, offering insights into the underlying physicochemical principles and practical methodologies for its determination.

Physicochemical Properties and Solubility Profile

The solubility of this compound is dictated by its molecular structure. The presence of both a carboxylic acid and an amino group means it can exist as a zwitterion, possessing both positive and negative charges.[5] This dipolar nature, combined with the polar hydroxyl group, generally leads to higher solubility in polar solvents. Conversely, its solubility is expected to be limited in non-polar organic solvents.

General Solubility Trends for Hydroxyproline Isomers:
  • High Solubility: Water.

  • Moderate to Sparingly Soluble: Polar protic solvents like methanol and ethanol. The solubility in these solvents tends to increase with temperature and with a higher proportion of water in binary solvent mixtures.[6][7]

  • Slightly Soluble to Insoluble: Less polar solvents such as ether and acetone.[8][9]

The tert-butoxycarbonyl (Boc) protected form of this compound, Boc-cis-3-hydroxy-D-proline, is noted to have enhanced stability and solubility, making it a common choice in peptide synthesis.[10]

Table 1: Predicted Solubility of this compound in Common Organic Solvents

SolventPolarity (Dielectric Constant)Predicted SolubilityRationale
Water80.1HighThe compound's polar and zwitterionic nature favors interaction with the highly polar water molecules.
Methanol32.7ModerateAs a polar protic solvent, methanol can engage in hydrogen bonding, but is less polar than water.
Ethanol24.5Moderate to LowSimilar to methanol, but with lower polarity, leading to potentially reduced solubility.[11]
Dimethyl Sulfoxide (DMSO)46.7Moderate to HighA highly polar aprotic solvent, capable of dissolving many polar compounds. It is often used as a solvent for peptides.[12]
Acetone20.7LowA polar aprotic solvent, but generally a poorer solvent for zwitterionic amino acids.
Tetrahydrofuran (THF)7.6Very LowA non-polar aprotic solvent with limited ability to solvate charged species.
Hexane1.88InsolubleA non-polar solvent, incapable of effectively solvating the polar and charged groups of the amino acid.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

  • pH: The solubility of amino acids is highly dependent on pH.[5] At the isoelectric point (pI), the net charge of the molecule is zero, and solubility is at a minimum. Adjusting the pH away from the pI, by adding an acid or a base, increases the concentration of the cationic or anionic species, respectively, which generally leads to a significant increase in solubility in aqueous and hydroalcoholic systems.[5][11]

  • Temperature: For most solid solutes, solubility increases with temperature.[6][7] This is because the dissolution process is often endothermic, meaning it absorbs heat.

  • Solvent Composition: In mixed solvent systems, the solubility profile can be complex. For amino acids in alcohol-water mixtures, solubility generally decreases as the proportion of the less polar alcohol increases.[11]

  • Chemical Modification: As mentioned, protecting groups like Boc can alter the polarity and intermolecular interactions of the molecule, thereby influencing its solubility.[10]

Experimental Determination of Solubility

A robust and reliable method for determining the solubility of this compound is crucial for its application in research and development. The following outlines a standard protocol for solubility determination.

Protocol: Equilibrium Solubility Method

This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.

Materials:

  • This compound

  • Selected organic solvents (e.g., methanol, ethanol, DMSO)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a spectrophotometer with a suitable chromophore-developing reagent like ninhydrin.[13]

  • Analytical balance

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a specific temperature (e.g., 25°C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is saturated.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the quantification method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC or a spectrophotometric assay, to determine the concentration of the dissolved compound.[13]

Visualization of Experimental Workflow

G cluster_prep Sample Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_quantify Quantification prep1 Add excess solute to solvent prep2 Known volume of solvent prep1->prep2 in equil Shake at constant temperature (24-72 hours) prep2->equil sep Centrifuge to pellet solid equil->sep quant1 Withdraw supernatant sep->quant1 quant2 Dilute sample quant1->quant2 quant3 Analyze via HPLC or Spectrophotometry quant2->quant3

Caption: Workflow for Equilibrium Solubility Determination.

The Underlying Science: A Deeper Dive

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This is a reflection of the intermolecular forces between the solute and solvent molecules.

Key Intermolecular Interactions
  • Hydrogen Bonding: The hydroxyl and carboxylic acid groups of this compound can act as both hydrogen bond donors and acceptors. Solvents that can also participate in hydrogen bonding (e.g., water, methanol, ethanol) will more effectively solvate the molecule.

  • Dipole-Dipole Interactions: The polar nature of the C-O, C-N, and O-H bonds creates dipoles within the molecule. Polar solvents will interact favorably with these dipoles.

  • Ionic Interactions: In its zwitterionic form, the charged carboxylate and ammonium groups can interact strongly with polar solvent molecules.

Logical Relationship Diagram

G cluster_solute_props Solute Properties cluster_solvent_props Solvent Properties Solute (2R,3S)-3-hydroxypyrrolidine- 2-carboxylic acid Zwitterion Zwitterionic Nature Solute->Zwitterion HBondDonor H-Bond Donor/Acceptor Solute->HBondDonor Polarity_solute High Polarity Solute->Polarity_solute Solvent Organic Solvent Polarity_solvent Polarity Solvent->Polarity_solvent HBond_solvent H-Bonding Capability Solvent->HBond_solvent Dielectric Dielectric Constant Solvent->Dielectric Solubility Solubility Zwitterion->Solubility influences HBondDonor->Solubility influences Polarity_solute->Solubility influences Polarity_solvent->Solubility determines HBond_solvent->Solubility determines Dielectric->Solubility determines

Caption: Factors Influencing Solubility.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its successful application in pharmaceutical research and development. Its inherent polarity and zwitterionic nature suggest a preference for polar solvents. For practical applications, a thorough experimental determination of solubility under specific conditions of temperature and solvent composition is highly recommended. The methodologies and principles outlined in this guide provide a solid foundation for researchers and scientists working with this important chiral building block.

References

A Technical Guide to (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid: Commercial Availability, Quality Control, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid, a non-proteinogenic amino acid, has emerged as a valuable chiral building block in medicinal chemistry. Its rigid pyrrolidine scaffold, coupled with the stereospecific placement of hydroxyl and carboxylic acid functional groups, offers a unique three-dimensional architecture that is instrumental in the design of novel therapeutics. This guide provides an in-depth analysis of its commercial availability, critical quality attributes, and its application in the synthesis of biologically active molecules, particularly in the development of antiviral and antibacterial agents. The precise stereochemistry of this compound makes it an attractive starting material for creating enantiomerically pure drugs, which is often crucial for achieving high efficacy and minimizing off-target side effects[1].

Commercial Availability and Sourcing

This compound is available from a range of chemical suppliers, catering to both research and development and larger-scale manufacturing needs. It is typically offered as a solid, with purities generally exceeding 95-97%. The compound is most commonly identified by its CAS number: 118492-86-7 .[2][3][4] A hydrochloride salt form (CAS: 468061-05-4) is also commercially available, which may offer advantages in terms of stability and handling.[5]

When sourcing this material, it is imperative for researchers to consider not only the purity but also the stereochemical integrity. The biological activity of pharmaceuticals derived from this chiral building block is often highly dependent on its specific stereoisomeric form. Therefore, a thorough evaluation of the supplier's analytical data is essential.

Below is a summary of representative commercial suppliers for this compound and its common derivatives. Please note that catalog numbers and availability are subject to change and should be verified directly with the suppliers.

SupplierProduct NameCAS NumberStated Purity
Sigma-AldrichThis compound118492-86-7-
This compound hydrochloride468061-05-497%
Combi-BlocksThis compound118492-86-7-
CP Lab SafetyThis compound118492-86-7min 97%[3]
BLD PharmatechThis compound118492-86-7-
Alfa Chemistry(2S,3S)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid187039-57-2-
trans-3-Hydroxy-L-proline4298-8-295%+
MySkinRecipesThis compound118492-86-795%[1]
Matrix ScientificThis compound118492-86-7-
Aladdin Scientific(2s,3s)-3-hydroxypyrrolidine-2-carboxylic acid; trifluoroacetic acid-≥97%[6]
Santa Cruz BiotechnologyFmoc-(2S,3S)-3-hydroxypyrrolidine-2-carboxylicacid296774-32-8-

Quality Control and Analytical Methods

Ensuring the chemical and stereochemical purity of this compound is paramount for its successful application in drug synthesis. A comprehensive quality control workflow should be established, incorporating a suite of analytical techniques.

Representative Certificate of Analysis

A typical Certificate of Analysis (CoA) from a reputable supplier should include the following information:

ParameterSpecificationAnalytical Method
AppearanceWhite to off-white solidVisual Inspection
Purity (by HPLC)≥ 97.0%High-Performance Liquid Chromatography
Chiral Purity (by Chiral HPLC)≥ 98.0% eeChiral High-Performance Liquid Chromatography
Identity (by ¹H NMR)Conforms to structureNuclear Magnetic Resonance Spectroscopy
Mass SpectrumConforms to molecular weightMass Spectrometry
Moisture Content≤ 1.0%Karl Fischer Titration
Residual SolventsAs per ICH guidelinesGas Chromatography
Key Analytical Techniques

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most critical analytical method for determining the enantiomeric excess (e.e.) of the compound. The separation is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based columns are often effective for this class of compounds. The choice of mobile phase, often a mixture of alkanes and alcohols, is crucial for achieving optimal separation of the enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any organic impurities. For a carboxylic acid, the acidic proton in ¹H NMR typically appears as a broad singlet at a downfield chemical shift (around 10-13 ppm)[7][8]. The signals corresponding to the protons on the pyrrolidine ring provide information about the relative stereochemistry.

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorptions for the O-H stretch of the carboxylic acid (a broad band typically in the range of 2500-3300 cm⁻¹) and the C=O stretch of the carboxylic acid (around 1700-1750 cm⁻¹)[8].

Applications in Drug Discovery and Development

The rigid, chiral scaffold of this compound makes it a valuable synthon for a variety of therapeutic agents. Its structural similarity to proline allows for its incorporation into peptidomimetics, potentially improving pharmacokinetic properties[9].

  • Antiviral Agents: The pyrrolidine ring is a common feature in many antiviral drugs, particularly those targeting viral proteases. The hydroxyl group can form crucial hydrogen bonds with the active site of the enzyme.

  • Antibacterial Agents: This scaffold is used in the synthesis of novel antibiotics. For instance, derivatives of hydroxypyrrolidine carboxylic acid have been incorporated into carbapenem antibiotics[10][11].

  • Other Therapeutic Areas: The versatility of this building block has led to its exploration in other areas, such as the development of central nervous system (CNS) agents and anti-cancer drugs.

Experimental Protocol: A Representative Synthetic Application

While specific, detailed synthetic protocols for commercial drugs are proprietary, a general, illustrative procedure for incorporating this compound into a peptide backbone is provided below. This protocol is based on standard solid-phase peptide synthesis (SPPS) techniques.

Objective: To couple N-terminally protected this compound to a resin-bound amino acid.

Materials:

  • Fmoc-protected this compound

  • 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Resin-bound amino acid (e.g., Wang resin with a pre-loaded amino acid)

  • Standard glassware for solid-phase peptide synthesis

Procedure:

  • Resin Swelling: Swell the resin-bound amino acid in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin-bound amino acid. Wash the resin thoroughly with DMF.

  • Activation of the Carboxylic Acid: In a separate vessel, dissolve Fmoc-(2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid (1.5 equivalents relative to the resin loading), HBTU (1.5 equivalents), and DIPEA (3.0 equivalents) in a minimal amount of DMF. Allow the activation to proceed for 5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and then methanol.

  • Confirmation of Coupling: A small sample of the resin can be subjected to a Kaiser test to confirm the completion of the coupling reaction.

Logical Workflow for Sourcing and Qualification

The following diagram illustrates a logical workflow for the sourcing and qualification of this compound for research and development purposes.

Sourcing_Workflow cluster_sourcing Sourcing cluster_qualification Qualification Identify_Suppliers Identify Potential Suppliers Request_Quotes_Docs Request Quotes & Documentation Identify_Suppliers->Request_Quotes_Docs Initial_Screening Initial Screening: - Price - Availability - Stated Purity Request_Quotes_Docs->Initial_Screening Initial_Screening->Identify_Suppliers If not suitable Review_CoA Review Certificate of Analysis (CoA) Initial_Screening->Review_CoA If promising Review_SDS Review Safety Data Sheet (SDS) Review_CoA->Review_SDS In_House_QC In-House QC Testing: - Chiral HPLC - NMR - MS Review_SDS->In_House_QC Order Sample In_House_QC->Identify_Suppliers If fails specs Final_Approval Final Approval for Use In_House_QC->Final_Approval If passes specs

Sourcing and Qualification Workflow

Safety and Handling

This compound should be handled in accordance with good laboratory practices.[12] Based on available Safety Data Sheets (SDS), the compound may be harmful if swallowed and may cause an allergic skin reaction.[12]

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or goggles are recommended.

  • Hand Protection: Compatible chemical-resistant gloves should be worn.

  • Skin and Body Protection: A lab coat should be worn.

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Some suppliers recommend refrigerated storage.[4]

In case of exposure, consult the material's SDS for specific first-aid measures.[4][12]

Conclusion

This compound is a commercially available and highly valuable chiral building block for drug discovery and development. Its unique stereochemistry provides a robust platform for the synthesis of complex, enantiomerically pure molecules with a wide range of potential therapeutic applications. A thorough understanding of its commercial landscape, coupled with rigorous quality control and safe handling practices, is essential for its effective utilization in the pharmaceutical industry.

References

Methodological & Application

synthesis of (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid from starting materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Stereoselective Synthesis of (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Architectural Significance of this compound in Medicinal Chemistry

This compound, a non-proteinogenic amino acid, represents a vital chiral scaffold in modern pharmacology. Its rigid, stereochemically defined structure makes it an invaluable building block for creating enantiomerically pure pharmaceuticals, leading to drugs with enhanced efficacy and reduced side effects.[1] As a constrained proline analog, its derivatives have been explored for their potent biological activities, including roles as GABA and dopamine receptor agonists, with significant implications for treating neurological disorders like Parkinson's and schizophrenia.[] The precise spatial arrangement of its hydroxyl and carboxylic acid groups allows for specific molecular interactions, making it a privileged structure in the design of antiviral and antibacterial agents.[1]

This document provides a comprehensive guide to the stereoselective synthesis of this compound, focusing on a robust strategy starting from simple, acyclic precursors. We will delve into the mechanistic rationale behind each transformation, offering not just a protocol, but a framework for understanding and troubleshooting the synthesis.

Synthetic Strategies: A Logic-Driven Approach

The primary challenge in synthesizing this compound lies in the precise control of the two adjacent stereocenters at the C2 and C3 positions. Several strategies have been developed for substituted pyrrolidines, but a highly effective approach for this specific diastereomer involves an asymmetric synthesis from an acyclic precursor. This method offers superior control over the absolute stereochemistry compared to routes that rely on the modification of existing, and often expensive, chiral pool materials.

Our featured strategy is adapted from methodologies that utilize the Sharpless asymmetric epoxidation, a powerful and predictable reaction for installing chirality.[3] The logic is as follows:

  • Construct an Acyclic Backbone: Begin with a simple, achiral starting material like β-alanine.

  • Introduce Reactivity: Convert the linear precursor into a specific E-allylic alcohol. The geometry of this alkene is crucial for the subsequent stereoselective step.

  • Define Stereochemistry: Employ a Sharpless asymmetric epoxidation to create a chiral epoxy alcohol. The choice of the chiral tartrate ligand ((+)-DET or (-)-DET) directly dictates the facial selectivity of the oxidation and, therefore, the absolute configuration of the resulting stereocenters.

  • Ring Formation: Induce an intramolecular cyclization via nucleophilic attack of the nitrogen atom onto the epoxide, forming the pyrrolidine ring. This SN2 reaction inverts the stereochemistry at one carbon center, establishing the final cis relationship between the C2-carboxyl and C3-hydroxyl groups.

  • Final Deprotection: Remove the protecting groups to yield the target amino acid.

This workflow is illustrated below.

G cluster_0 Phase 1: Acyclic Precursor Preparation cluster_1 Phase 2: Asymmetric Synthesis & Cyclization A β-Alanine B N-Protected β-Alanine Ester A->B Protection & Esterification C N-Protected Amino Alcohol B->C Reduction D N-Protected Amino Aldehyde C->D Oxidation E E-Allylic Alcohol D->E Wittig Reaction F (2R,3R)-Epoxy Alcohol E->F Sharpless Asymmetric Epoxidation G Protected (2R,3S)-pyrrolidine F->G Intramolecular Cyclization (SN2) H (2R,3S)-3-hydroxypyrrolidine- 2-carboxylic acid G->H Deprotection & Hydrolysis

Caption: Overall synthetic workflow from β-alanine.

Detailed Experimental Protocols

This section details a robust, multi-step synthesis adapted from established principles of asymmetric synthesis.[3]

Part 1: Preparation of the Acyclic Allylic Alcohol Precursor

Rationale: The initial steps are designed to build the carbon backbone and install the necessary functional groups for the key stereochemical and cyclization reactions. A dual N-protection strategy using tosyl (Ts) and benzyl (Bn) groups is employed. This combination is stable under the varied conditions of reduction, oxidation, and olefination and prevents unwanted side reactions during the epoxidation step.[3]

Step 1.1: N-Tos,N-Bn Protection and Esterification of β-Alanine

  • Suspend β-alanine (1.0 equiv) in methanol. Cool to 0 °C.

  • Add thionyl chloride (2.2 equiv) dropwise. Allow the mixture to warm to room temperature and stir for 12 hours to form the methyl ester hydrochloride. Concentrate in vacuo.

  • Dissolve the crude ester in dichloromethane (DCM). Add triethylamine (3.0 equiv).

  • Add tosyl chloride (1.1 equiv) and benzyl bromide (1.1 equiv) sequentially. Stir at room temperature for 24 hours.

  • Perform an aqueous workup, dry the organic layer over Na₂SO₄, and purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield N-tosyl, N-benzyl-β-alanine methyl ester.

Step 1.2: Reduction to the Amino Alcohol

  • Dissolve the protected ester (1.0 equiv) in anhydrous tetrahydrofuran (THF) and cool to 0 °C under an argon atmosphere.

  • Add lithium aluminum hydride (LiAlH₄, 1.5 equiv) portion-wise.

  • Stir the reaction at 0 °C for 1 hour.

  • Quench the reaction carefully by sequential addition of water, 15% NaOH solution, and water again.

  • Filter the resulting aluminum salts and wash thoroughly with ethyl acetate. Concentrate the filtrate to yield the crude alcohol, which is typically used without further purification.

Step 1.3: Swern Oxidation to the Aldehyde

  • Prepare a solution of oxalyl chloride (1.5 equiv) in anhydrous DCM and cool to -78 °C under argon.

  • Add dimethyl sulfoxide (DMSO, 2.2 equiv) dropwise and stir for 15 minutes.

  • Add a solution of the amino alcohol (1.0 equiv) in DCM dropwise. Stir for 45 minutes at -78 °C.

  • Add triethylamine (5.0 equiv), stir for 15 minutes, and then allow the reaction to warm to room temperature.

  • Wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo. The resulting crude aldehyde is highly reactive and should be used immediately in the next step.

Step 1.4: Wittig Reaction to the E-Allylic Alcohol

  • Suspend (carbethoxymethyl)triphenylphosphonium bromide (1.2 equiv) in anhydrous THF. Add a strong base such as sodium hexamethyldisilazide (NaHMDS, 1.1 equiv) at 0 °C and stir for 30 minutes to form the ylide.

  • Cool the ylide solution to -78 °C and add the crude aldehyde from the previous step in THF dropwise.

  • Stir at -78 °C for 2 hours, then warm to room temperature and stir overnight.

  • Quench with saturated NH₄Cl solution, extract with ethyl acetate, and dry over Na₂SO₄. Purify by column chromatography to isolate the α,β-unsaturated ester.

  • Dissolve the ester in anhydrous DCM and cool to -78 °C. Add diisobutylaluminium hydride (DIBAL-H, 2.2 equiv) dropwise.

  • Stir for 2 hours, quench with methanol, and allow to warm. Add Rochelle's salt solution and stir vigorously until two clear layers form.

  • Extract with DCM, dry, and purify by column chromatography to yield the pure E-allylic alcohol.

Part 2: Asymmetric Epoxidation and Cyclization

Rationale: This phase contains the critical stereochemistry-defining step. The Sharpless asymmetric epoxidation introduces chirality in a predictable manner. For the target (2R,3S) product, an intermediate (2R,3R)-epoxy alcohol is required. This is achieved using (+)-diethyl tartrate ((+)-DET). The subsequent intramolecular cyclization proceeds via an SN2 mechanism, inverting the configuration at C2 and establishing the required cis stereochemistry.

Caption: Facial selectivity in the Sharpless Epoxidation. (Note: Images are illustrative placeholders).

Step 2.1: Sharpless Asymmetric Epoxidation

  • Add powdered 4 Å molecular sieves to a flask and flame-dry under vacuum. Cool under argon.

  • Add anhydrous DCM and cool to -20 °C.

  • Add titanium(IV) isopropoxide (Ti(OiPr)₄, 1.0 equiv) followed by (+)-diethyl tartrate ((+)-DET, 1.2 equiv). Stir for 30 minutes.

  • Add a solution of the E-allylic alcohol (1.0 equiv) in DCM.

  • Add tert-butyl hydroperoxide (t-BuOOH, 2.0 equiv, anhydrous in decane) dropwise.

  • Maintain the reaction at -20 °C for 4-6 hours, monitoring by TLC.

  • Quench by adding a 10% aqueous solution of tartaric acid and stir for 1 hour at room temperature.

  • Separate the layers and extract the aqueous layer with DCM. Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the (2R,3R)-epoxy alcohol.

Step 2.2: Intramolecular Cyclization

  • Dissolve the epoxy alcohol (1.0 equiv) in anhydrous THF.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 12 hours.

  • Cool to room temperature and quench carefully with water.

  • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify by column chromatography to yield the protected hydroxypyrrolidine methyl ester.

Step 2.3: Deprotection and Hydrolysis

  • Dissolve the protected pyrrolidine (1.0 equiv) in a mixture of methanol and 15% formic acid.

  • Add 10% Palladium on carbon (Pd/C, 10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 24 hours.[3]

  • Filter the catalyst through Celite and concentrate the filtrate.

  • Dissolve the crude debenzylated product in a mixture of methanol and 2N NaOH solution and stir at room temperature for 4 hours to saponify the ester.

  • Acidify the reaction mixture to pH ~2 with 1N HCl and concentrate in vacuo.

  • Purify the final product by ion-exchange chromatography (Dowex resin, eluting with 1.5-2M aq. NH₃ solution). Evaporation of the solvent will yield this compound as a solid.[3]

Data Summary and Characterization

The successful synthesis of the target compound and its intermediates should be confirmed using standard analytical techniques.

Table 1: Summary of Synthetic Steps and Expected Yields

StepTransformationKey ReagentsTypical Yield (%)
1.1N-Protection/EsterificationTsCl, BnBr, SOCl₂75-85%
1.2LAH ReductionLiAlH₄>95%
1.3Swern OxidationOxalyl Chloride, DMSO~90% (crude)
1.4Wittig/DIBAL-HPhosphonium ylide, DIBAL-H60-70% (2 steps)
2.1Asymmetric EpoxidationTi(OiPr)₄, (+)-DET, t-BuOOH80-90% (>95% e.e.)
2.2Intramolecular CyclizationNaH70-80%
2.3Deprotection/HydrolysisH₂, Pd/C; NaOH60-70% (2 steps)

Table 2: Key Characterization Data for this compound

AnalysisExpected Result
¹H NMR (D₂O)Resonances corresponding to protons on the pyrrolidine ring. The coupling constants between H2 and H3 will be indicative of the cis relationship.
¹³C NMR (D₂O)Five distinct carbon signals, including one for the carboxylic acid (~175-180 ppm).
Mass Spec (ESI+)m/z = 132.06 [M+H]⁺
Optical Rotation Specific rotation value confirming the enantiomeric purity.
Chiral HPLC Single peak confirming high diastereomeric and enantiomeric excess.

References

Stereoselective Synthesis of trans-3-hydroxy-L-proline: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

trans-3-hydroxy-L-proline is a non-proteinogenic amino acid that is a critical component of various biologically active natural products and a valuable chiral building block in medicinal chemistry. Its rigid, stereochemically defined structure makes it an attractive scaffold for the design of novel therapeutics, including antiviral agents and collagen-stabilizing compounds. This application note provides a comprehensive overview of the stereoselective synthesis of trans-3-hydroxy-L-proline, detailing both established and innovative synthetic strategies. The causality behind experimental choices is explained, and detailed, step-by-step protocols for key methodologies are provided. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this important molecule in their work.

Introduction: The Significance of trans-3-hydroxy-L-proline

Hydroxyprolines are a class of hydroxylated proline residues that play crucial roles in biology, most notably in stabilizing the triple-helix structure of collagen.[1][2] While trans-4-hydroxy-L-proline is the most abundant isomer, trans-3-hydroxy-L-proline, although less common, is a constituent of several bioactive compounds and serves as a versatile chiral synthon.[3][4] The precise stereochemical arrangement of the hydroxyl and carboxyl groups on the pyrrolidine ring imparts unique conformational constraints, making it an invaluable tool for peptidomimetic and drug design.

The synthesis of enantiomerically pure trans-3-hydroxy-L-proline presents a significant challenge due to the presence of two adjacent stereocenters. This guide will explore various synthetic approaches that have been developed to overcome this hurdle, focusing on methods that offer high stereocontrol and practical utility.

Synthetic Strategies: A Mechanistic Perspective

The stereoselective synthesis of trans-3-hydroxy-L-proline has been approached through several distinct strategies. These can be broadly categorized into three main routes:

  • Chiral Pool Synthesis: Utilizing readily available chiral starting materials.

  • Asymmetric Synthesis: Creating the desired stereochemistry from achiral or racemic precursors using chiral catalysts or auxiliaries.

  • Enzymatic Synthesis: Employing enzymes to catalyze highly stereoselective transformations.

The choice of strategy often depends on factors such as the desired scale of the synthesis, the availability of starting materials, and the specific stereoisomer required.

Chiral Pool Synthesis: Leveraging Nature's Chirality

One of the most common approaches involves the modification of readily available chiral molecules. L-proline and its derivatives, such as 4-hydroxy-L-proline, are popular starting points.

A notable strategy involves the functionalization of a 3-substituted proline derivative. For example, palladium-mediated coupling reactions on an enol triflate derived from N-trityl-3-oxo-(S)-2-proline methyl ester can introduce various substituents at the C3 position.[5] Subsequent cleavage of the protecting group and hydrogenation can yield the desired product, although this may result in a mixture of cis and trans diastereomers.[5]

Another approach starts from (S)-pyroglutamic acid. A key step in this strategy is the diastereoselective conjugate addition of a cyanide source to an α,β-unsaturated lactam derived from the starting material.[5] The resulting trans-substituted pyrrolidine can then be converted to the target amino acid.[5]

Asymmetric Synthesis: Building Chirality from the Ground Up

Asymmetric synthesis offers a powerful alternative for constructing the desired stereoisomers with high enantiopurity. The Sharpless asymmetric epoxidation is a key reaction in several reported syntheses of trans-3-hydroxy-L-proline.[3][4][6]

A representative retrosynthetic analysis is shown below:

G trans_3_hydroxy_L_proline trans-3-hydroxy-L-proline amino_epoxide Amino Epoxide trans_3_hydroxy_L_proline->amino_epoxide Intramolecular Cyclization allylic_alcohol Chiral Allylic Alcohol amino_epoxide->allylic_alcohol Sharpless Asymmetric Epoxidation beta_alanine β-Alanine allylic_alcohol->beta_alanine Synthetic Manipulations

Figure 1: Retrosynthetic analysis for the synthesis of trans-3-hydroxy-L-proline via Sharpless asymmetric epoxidation.

This strategy begins with an achiral and inexpensive starting material like β-alanine.[6] Through a series of synthetic manipulations, it is converted into a suitable allylic alcohol. The crucial Sharpless asymmetric epoxidation then introduces the desired chirality at the epoxide, which subsequently undergoes an intramolecular cyclization to form the pyrrolidine ring of the target molecule.[6] Careful selection of nitrogen protecting groups is critical to avoid the formation of undesired cyclic urethane derivatives during the epoxidation step.[6]

Enzymatic Synthesis: The Power of Biocatalysis

Enzymatic methods offer unparalleled stereoselectivity and are becoming increasingly popular for the synthesis of chiral molecules. A multi-enzyme cascade reaction has been developed for the synthesis of trans-3-hydroxy-L-proline from L-arginine.[7] This innovative approach utilizes three key enzymes:

  • L-arginine 3-hydroxylase (VioC): Catalyzes the initial hydroxylation of L-arginine.

  • Arginase: Converts the hydroxylated arginine intermediate to (2S,3S)-3-hydroxyornithine.

  • Ornithine cyclodeaminase (OCD): Facilitates the final cyclization to yield trans-3-hydroxy-L-proline.

This biocatalytic route provides a highly efficient and selective pathway to the desired product, often outperforming traditional chemical methods.[7]

Experimental Protocols

This section provides detailed protocols for key synthetic transformations discussed in the previous section. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagent purity.

Protocol: Sharpless Asymmetric Epoxidation of an Allylic Alcohol

This protocol is adapted from a reported synthesis of trans-3-hydroxy-L-proline.[6]

Materials:

  • Allylic alcohol precursor

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

  • (+)-Diethyl L-tartrate ((+)-DET)

  • tert-Butyl hydroperoxide (TBHP) in decane

  • Dichloromethane (DCM), anhydrous

  • Molecular sieves (4 Å), powdered and activated

Procedure:

  • To a stirred solution of the allylic alcohol in anhydrous DCM at -20 °C under an inert atmosphere, add powdered 4 Å molecular sieves.

  • Add (+)-DET followed by Ti(Oi-Pr)₄ and stir the mixture for 30 minutes.

  • Add TBHP in decane dropwise while maintaining the temperature at -20 °C.

  • Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Allow the mixture to warm to room temperature and stir vigorously for 1 hour.

  • Filter the mixture through a pad of Celite®, washing with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude epoxide by column chromatography on silica gel.

Causality: The use of (+)-DET as a chiral ligand in conjunction with Ti(Oi-Pr)₄ forms a chiral catalyst that directs the epoxidation to one face of the double bond, resulting in a high degree of enantioselectivity. The low temperature helps to maintain the stability of the catalyst and improve selectivity.

Protocol: Intramolecular Cyclization of an Amino Epoxide

This protocol outlines the cyclization step following the epoxidation.[6]

Materials:

  • Amino epoxide precursor

  • Palladium on carbon (10% Pd-C)

  • Formic acid (HCO₂H)

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH), 2N aqueous solution

  • Hydrochloric acid (HCl), 1N aqueous solution

  • Dowex® ion-exchange resin

Procedure:

  • Dissolve the amino epoxide in a mixture of 15% formic acid in methanol.

  • Add 10% Pd-C and hydrogenate the mixture at room temperature under a hydrogen atmosphere for 24 hours.

  • Filter the catalyst and evaporate the solvent under reduced pressure to obtain the debenzylated product.

  • Take up the crude product in a mixture of methanol and 2N aqueous NaOH and stir at room temperature for 4 hours to effect saponification.

  • Acidify the reaction mixture to pH ~2 with 1N HCl and remove the solvent in vacuo.

  • Dissolve the residue in water and purify by ion-exchange chromatography using Dowex® resin, eluting with an aqueous ammonia solution.

  • Evaporate the solvent to obtain trans-3-hydroxy-L-proline as a colorless solid.

Causality: The palladium-catalyzed hydrogenation serves to remove the benzyl protecting group from the nitrogen, which then allows for the intramolecular nucleophilic attack of the amine on the epoxide, leading to the formation of the pyrrolidine ring. The subsequent saponification hydrolyzes the methyl ester to the carboxylic acid.

Data Summary and Comparison

The following table summarizes typical yields and stereoselectivities for the different synthetic approaches.

Synthetic StrategyStarting MaterialKey ReactionTypical YieldStereoselectivity (e.e. or d.r.)Reference
Asymmetric Synthesisβ-AlanineSharpless Asymmetric Epoxidation~60% (final step)>97% e.e.[6]
Chiral Pool Synthesis(S)-Pyroglutamic AcidDiastereoselective Conjugate AdditionGood to modestHigh d.r.[5]
Enzymatic SynthesisL-ArginineMulti-enzyme CascadeHighHigh enantioselectivity[7]

e.e. = enantiomeric excess; d.r. = diastereomeric ratio

Conclusion and Future Outlook

The stereoselective synthesis of trans-3-hydroxy-L-proline remains an active area of research, driven by its importance in medicinal chemistry and drug discovery. While traditional chemical methods, particularly those employing asymmetric catalysis, have proven effective, the emergence of enzymatic and chemo-enzymatic approaches offers promising avenues for more sustainable and efficient syntheses.

Future efforts will likely focus on the development of novel catalysts, both chemical and biological, that can provide even greater control over stereoselectivity and expand the scope of accessible derivatives. The continued exploration of this valuable chiral building block is expected to lead to the discovery of new therapeutic agents with improved efficacy and pharmacological profiles.

References

Introduction: The Synthetic Challenge of a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to Protecting Group Strategies for 3-Hydroxypyrrolidine-2-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

3-Hydroxypyrrolidine-2-carboxylic acid, a non-proteinogenic amino acid, is a highly valuable chiral intermediate in the synthesis of a wide array of biologically active molecules and pharmaceutical agents.[] Its rigid pyrrolidine scaffold and defined stereochemistry make it a sought-after building block for creating drugs with enhanced efficacy and specificity.[2][3][4] However, the synthetic utility of this molecule is intrinsically linked to the effective management of its three distinct functional groups: a secondary amine, a carboxylic acid, and a secondary hydroxyl group.

These functional groups each possess unique reactivity profiles, necessitating a robust and well-designed protecting group strategy to achieve selective modification at a desired position. Without such a strategy, attempts at derivatization would lead to a complex mixture of products, rendering the synthesis inefficient and impractical. This guide provides a detailed overview of common protecting group strategies, explains the chemical rationale behind their selection, and offers detailed protocols for their application and removal.

Core Principles: Orthogonality and Chemoselectivity

The cornerstone of a successful protecting group strategy for a polyfunctional molecule like 3-hydroxypyrrolidine-2-carboxylic acid is the concept of orthogonality . An orthogonal set of protecting groups is one where each group can be removed under specific conditions that do not affect the others.[5][6] This allows for the sequential and selective unmasking of each functional group, providing complete control over the synthetic route.

The choice of protecting groups is dictated by their stability to various reaction conditions and the specific, mild conditions required for their removal. A carefully planned orthogonal strategy minimizes the number of synthetic steps and maximizes the overall yield.[5]

Figure 1: Conceptual workflow of an orthogonal protection strategy.

Protection of the Secondary Amine (N-Protection)

The secondary amine is often the most nucleophilic and basic site in the molecule, making its protection a common first step. The choice of N-protecting group is critical as it dictates the conditions for subsequent reactions.

Common N-Protecting Groups
Protecting GroupAbbreviationIntroduction ReagentDeprotection ConditionsStability
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong Acid (TFA, HCl)Stable to base, hydrogenolysis, nucleophiles.
BenzyloxycarbonylCbz (or Z)Benzyl chloroformateH₂, Pd/C (Hydrogenolysis)[7]Stable to mild acid/base. Labile to strong acid/base.
9-FluorenylmethyloxycarbonylFmocFmoc-OSu or Fmoc-ClBase (e.g., 20% Piperidine in DMF)Stable to acid and hydrogenolysis.
Protocol 1A: N-Boc Protection

The Boc group is arguably the most common amine protecting group in modern organic synthesis due to its ease of introduction and clean, acid-mediated removal.[2][8]

  • Rationale: The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of (Boc)₂O. The use of a mild base like sodium bicarbonate is sufficient to neutralize the liberated carboxylic acid and deprotonate the ammonium salt, driving the reaction to completion. Dioxane/water is a common solvent system to dissolve both the polar amino acid and the nonpolar anhydride.

  • Materials:

    • (2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid (1.0 eq)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

    • Sodium bicarbonate (NaHCO₃) (2.5 eq)

    • 1,4-Dioxane and Water (e.g., 1:1 mixture)

    • Ethyl acetate

    • 1 M HCl solution

    • Brine

  • Procedure:

    • Dissolve 3-hydroxypyrrolidine-2-carboxylic acid in a 1:1 mixture of dioxane and water.

    • Add sodium bicarbonate and stir until dissolved.

    • Add (Boc)₂O portion-wise or as a solution in dioxane.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor reaction progress by TLC (ninhydrin stain will no longer show the starting material).

    • Concentrate the mixture under reduced pressure to remove the dioxane.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the N-Boc protected product, which can be purified by crystallization or silica gel chromatography.[3]

Protocol 1B: N-Cbz Protection

The Cbz group is a classic protecting group, valuable for its stability and its unique removal via hydrogenolysis, which is orthogonal to both acid- and base-labile groups.[7][9]

  • Rationale: This is a standard Schotten-Baumann reaction. The amine, acting as a nucleophile, attacks the benzyl chloroformate. A base is required to neutralize the HCl generated during the reaction.

  • Materials:

    • (2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid (1.0 eq)

    • Benzyl chloroformate (Cbz-Cl) (1.2 eq)

    • Sodium carbonate (Na₂CO₃) (2.5 eq) or Triethylamine (Et₃N) (2.2 eq)

    • Dichloromethane (DCM) or Dioxane/Water

  • Procedure:

    • Suspend the amino acid in the chosen solvent system.

    • Cool the mixture to 0 °C in an ice bath.

    • Add the base (e.g., Na₂CO₃) followed by the slow, dropwise addition of benzyl chloroformate.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor by TLC.

    • If using an aqueous system, perform an acidic workup similar to Protocol 1A. If using an organic solvent like DCM, filter the salts, wash the filtrate with dilute acid and brine, dry over Na₂SO₄, and concentrate to obtain the product.

Protection of the Carboxylic Acid

Protecting the carboxylic acid, typically as an ester, prevents its interference in reactions involving bases or nucleophiles and is essential for peptide coupling where the carboxyl group of another amino acid needs to be activated.[10]

Common Carboxyl Protecting Groups
Protecting GroupAbbreviationIntroduction MethodDeprotection ConditionsOrthogonality Notes
Methyl/Ethyl Ester-Me, -EtFischer esterification (MeOH/HCl)Saponification (LiOH, NaOH)Orthogonal to Boc, Cbz, Bn, Silyl ethers.
Benzyl Ester-BnBenzyl bromide, baseH₂, Pd/C (Hydrogenolysis)Orthogonal to Boc, Silyl ethers. Cleaved with Cbz.
tert-Butyl Ester-tBuIsobutylene, H⁺ cat.Strong Acid (TFA)Cleaved under the same conditions as Boc.
Protocol 2A: Methyl Esterification
  • Rationale: Fischer esterification involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. Thionyl chloride reacts with methanol to generate HCl in situ, which acts as the catalyst, protonating the carbonyl oxygen and activating it for nucleophilic attack by methanol.

  • Materials:

    • N-protected 3-hydroxypyrrolidine-2-carboxylic acid (1.0 eq)

    • Methanol (MeOH), anhydrous

    • Thionyl chloride (SOCl₂) (1.5 eq)

  • Procedure:

    • Suspend the N-protected starting material in anhydrous methanol at 0 °C under an inert atmosphere (N₂ or Ar).

    • Slowly add thionyl chloride dropwise. The reaction is exothermic.

    • After the addition is complete, allow the mixture to warm to room temperature and then stir for 4-12 hours (or gently reflux) until the reaction is complete (monitored by TLC or LC-MS).

    • Carefully remove the solvent under reduced pressure.

    • The resulting crude methyl ester hydrochloride (if starting from the free amino acid) or neutral ester can be used directly or purified after neutralization with a mild base (e.g., saturated NaHCO₃ solution) and extraction.

Protocol 2B: Benzyl Esterification
  • Rationale: This is a standard Sₙ2 reaction where the carboxylate anion, formed by the base, acts as a nucleophile, displacing the bromide from benzyl bromide. Cesium carbonate is often used as it enhances the nucleophilicity of the carboxylate.

  • Materials:

    • N-protected 3-hydroxypyrrolidine-2-carboxylic acid (1.0 eq)

    • Benzyl bromide (Bn-Br) (1.1 eq)

    • Cesium carbonate (Cs₂CO₃) (1.5 eq) or Potassium Carbonate (K₂CO₃)

    • Dimethylformamide (DMF), anhydrous

  • Procedure:

    • Dissolve the N-protected starting material in anhydrous DMF.

    • Add the base (e.g., Cs₂CO₃) and stir for 30 minutes at room temperature.

    • Add benzyl bromide and stir the mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by silica gel chromatography.

Protection of the Hydroxyl Group

The secondary alcohol can interfere with oxidizing, reducing, or acidic conditions and may require protection, particularly in multi-step syntheses.

Common Hydroxyl Protecting Groups
Protecting GroupAbbreviationIntroduction ReagentDeprotection ConditionsOrthogonality Notes
tert-Butyldimethylsilyl EtherTBDMS (or TBS)TBDMS-Cl, ImidazoleFluoride source (TBAF) or AcidOrthogonal to Cbz, Bn, esters. Labile to strong acid (cleaved with Boc).
Benzyl EtherBnBenzyl bromide, NaHH₂, Pd/C (Hydrogenolysis)Orthogonal to Boc, TBDMS, esters. Cleaved with Cbz.
Tetrahydropyranyl EtherTHPDihydropyran (DHP), H⁺ cat.Aqueous Acid (e.g., PPTS, AcOH)Orthogonal to Cbz, Bn, esters. Labile to strong acid (cleaved with Boc).
Protocol 3A: TBDMS Protection
  • Rationale: The reaction is catalyzed by imidazole, which is believed to form a highly reactive silylating intermediate, N-(tert-butyldimethylsilyl)imidazole.[11] This readily reacts with the alcohol to form the silyl ether.

  • Materials:

    • N- and C-protected 3-hydroxypyrrolidine-2-carboxylate (1.0 eq)

    • tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq)

    • Imidazole (2.5 eq)

    • Dimethylformamide (DMF), anhydrous

  • Procedure:

    • Dissolve the substrate and imidazole in anhydrous DMF under an inert atmosphere.

    • Add TBDMS-Cl portion-wise at room temperature.

    • Stir for 6-18 hours. Monitor the reaction by TLC.

    • Quench the reaction with water and extract the product with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by silica gel chromatography.

Integrated Orthogonal Strategies: Workflow Examples

The true power of these methods lies in their combined, sequential application. Below are two logical workflows demonstrating orthogonal protection.

Workflow 1: Boc/Bn/TBDMS Strategy

This strategy is excellent for syntheses where the amine needs to be deprotected first for peptide coupling, followed by manipulation of the hydroxyl group, and finally deprotection of the carboxyl group.

Figure 2: Boc/Bn/TBDMS orthogonal protection and deprotection pathways.

Workflow 2: Cbz/Me/THP Strategy

This strategy is useful when hydrogenolysis is desired for simultaneous deprotection of the amine and another functional group, while retaining an acid-labile group.

Figure 3: Cbz/Me/THP orthogonal protection and deprotection pathways.

Conclusion

The successful synthesis of complex derivatives of 3-hydroxypyrrolidine-2-carboxylic acid is critically dependent on the thoughtful selection and sequential application of protecting groups. By understanding the principles of orthogonality and the specific chemical properties of common protecting groups like Boc, Cbz, TBDMS, and various esters, researchers can design logical and efficient synthetic routes. The protocols and strategies outlined in this guide serve as a foundational tool for chemists to unlock the full potential of this versatile chiral building block in drug discovery and development.

References

Application Notes and Protocols for the Incorporation of (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic Acid into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid is a non-proteinogenic, conformationally constrained proline analogue of significant interest in medicinal chemistry and drug development. Its rigidified pyrrolidine ring and stereodefined hydroxyl group serve as powerful tools for modulating peptide secondary structure, improving metabolic stability, and introducing new vectors for molecular interactions. However, its incorporation into peptide sequences presents unique challenges due to the steric hindrance of the secondary amine and the nucleophilicity of the secondary hydroxyl group. This document provides a comprehensive guide for researchers, detailing the underlying chemical principles, optimized coupling protocols, and troubleshooting strategies to successfully synthesize peptides containing this valuable building block.

Introduction: The Significance of a Constrained Analogue

Peptides are crucial signaling molecules and therapeutic agents, but their application is often limited by poor metabolic stability and conformational flexibility. The introduction of constrained amino acids, such as derivatives of proline, is a well-established strategy to overcome these limitations. This compound, a specific stereoisomer of 3-hydroxyproline, offers distinct advantages. The pyrrolidine ring restricts the peptide backbone's rotational freedom, while the hydroxyl group can participate in hydrogen bonding, serve as an attachment point for conjugation, or influence the local electronic environment.[][2][3] Its successful incorporation is therefore a critical step in the synthesis of novel peptidomimetics with enhanced biological activity and pharmacokinetic profiles.

The primary challenges in its use are twofold:

  • Steric Hindrance: Like proline, it is a secondary amino acid, which significantly slows the kinetics of amide bond formation compared to primary amino acids.[4][5]

  • Side-Chain Reactivity: The secondary hydroxyl group is nucleophilic and can be acylated by the activated carboxylic acid of the incoming amino acid, leading to undesired side-product formation if not properly managed.

This guide will address these challenges by providing a rationale for protecting group selection and a comparative analysis of modern coupling reagents, complete with detailed experimental protocols.

Protecting Group Strategy: A Critical First Step

A robust protecting group strategy is fundamental to preventing side reactions and ensuring high-yield synthesis.[6][7][8] For this compound, three key functional groups must be considered.

  • α-Amino Group: For solid-phase peptide synthesis (SPPS), the 9-fluorenylmethoxycarbonyl (Fmoc) group is the standard choice due to its base-lability, allowing for orthogonal deprotection schemes. The tert-butyloxycarbonyl (Boc) group is an alternative, primarily used in Boc-SPPS, which requires strong acid (e.g., TFMSA, HF) for final cleavage.

  • Carboxylic Acid Group: In SPPS, this group is anchored to the solid support (resin). For solution-phase synthesis, it is typically protected as a methyl or benzyl ester.

  • Side-Chain Hydroxyl Group: The management of the C3-hydroxyl is the most critical decision.

    • Unprotected Strategy: For some sequences and less reactive coupling reagents, the hydroxyl group can be left unprotected. However, this carries a significant risk of O-acylation, especially during prolonged coupling times or with highly reactive reagents.

    • Protected Strategy (Recommended): To eliminate the risk of side reactions, protection of the hydroxyl group is strongly advised. The tert-butyl (tBu) ether is the most common and highly recommended protecting group. It is stable to the basic conditions of Fmoc deprotection (piperidine) and is cleanly removed during the final acidolytic cleavage from the resin (e.g., with trifluoroacetic acid, TFA).

Therefore, for most applications, Fmoc-(2R,3S)-3-(tBuO)-pyrrolidine-2-carboxylic acid is the ideal starting material for Fmoc-based SPPS.

Selection of Coupling Reagents: A Comparative Overview

The choice of coupling reagent is paramount for overcoming the steric hindrance associated with this proline analogue.[4][9] Modern onium salt-based reagents are far superior to older methods like carbodiimides alone for this purpose.[10] They function by rapidly converting the carboxylic acid into a highly reactive active ester, which is then aminolyzed by the secondary amine of the pyrrolidine ring.

Classes of Coupling Reagents
  • Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) activate carboxylic acids to form a reactive O-acylisourea intermediate.[11][12] However, this intermediate is prone to rearrangement into an unreactive N-acylurea and can promote racemization.[12][13] Their use is only recommended in the presence of nucleophilic additives.

  • Aminium/Uronium Salts: This class includes highly efficient reagents such as HBTU, HATU, and HCTU. They incorporate a benzotriazole moiety (HOBt, HOAt, or 6-Cl-HOBt) within their structure, leading to the in-situ formation of highly reactive active esters.[10][14] HATU, based on the more acidic and catalytically active HOAt, is generally considered the most reactive and effective for hindered couplings.[14][15] A key drawback is the potential for guanidinylation of the N-terminal amine if the carboxylic acid activation is slow or if excess reagent is used.[13][14]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are analogous to their aminium counterparts but are based on a phosphonium core.[9][10] They are also highly effective and are not prone to the guanidinylation side reaction, making them a safer choice for difficult couplings where the reagent may be used in excess.[14]

  • Immonium/Thiazolium Salts: Newer reagents like COMU incorporate an OxymaPure® (ethyl cyano(hydroxyimino)acetate) moiety, which serves as a safer and highly effective alternative to explosive benzotriazole additives.[10][15]

Data Summary: Comparison of Recommended Reagents
Reagent ClassExample(s)Relative ReactivityKey AdvantagesKey Disadvantages
Carbodiimide + Additive DIC / OxymaPureHighCost-effective; non-explosive additive; low racemization.Slower than onium salts; potential for side reactions if not optimized.
Aminium/Uronium Salt HATUVery HighExtremely fast and efficient, especially for hindered systems.[14]Higher cost; potential for N-terminal guanidinylation; benzotriazole core is explosive.
Phosphonium Salt PyAOPVery HighFast and efficient; no guanidinylation side reaction.[14]Higher cost; carcinogenic HMPA byproduct for some older phosphonium reagents (not PyAOP).[10]
Immonium Salt COMUVery HighExcellent reactivity comparable to HATU; non-explosive Oxyma core.[10][15]Higher cost; can still cause guanidinylation.

Experimental Protocols & Workflows

The following protocols are designed for standard Fmoc-based solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale. All manipulations should be performed in a dedicated peptide synthesis vessel with appropriate agitation.

Workflow Visualization: SPPS Cycle for Incorporation

SPPS_Cycle Start Peptide-Resin (Free N-terminus) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection 1. Wash1 DMF Wash (3-5 times) Deprotection->Wash1 2. Coupling Coupling Step (See Protocols Below) Wash1->Coupling 3. Wash2 DMF Wash (3-5 times) Coupling->Wash2 4. Optional Optional: Capping (e.g., Ac₂O) Coupling->Optional End Peptide-Resin (N+1 Residue) Wash2->End 5. Optional->Wash2

Caption: Standard Fmoc-SPPS cycle for adding one amino acid.

Protocol 1: High-Efficiency Coupling with HATU

This is the recommended protocol for routine and challenging incorporations of Fmoc-(2R,3S)-3-(tBuO)-pyrrolidine-2-carboxylic acid. The pre-activation step is crucial to minimize side reactions.

Materials:

  • Fmoc-(2R,3S)-3-(tBuO)-pyrrolidine-2-carboxylic acid (4 equivalents)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Pre-activation: In a clean vial, dissolve Fmoc-(2R,3S)-3-(tBuO)-pyrrolidine-2-carboxylic acid (0.4 mmol) and HATU (0.39 mmol) in 2 mL of DMF.

  • Add DIPEA (0.8 mmol) to the solution.

  • Agitate the activation mixture for 2-5 minutes at room temperature. The solution may change color.

  • Coupling: Add the activated amino acid solution to the synthesis vessel containing the deprotected peptide-resin (0.1 mmol).

  • Agitate the vessel for 1-2 hours at room temperature. For particularly difficult couplings (e.g., coupling to another proline or a hindered residue), the reaction time can be extended to 4 hours.

  • Monitoring: Perform a Kaiser test or Chloranil test to confirm the absence of free primary or secondary amines, respectively. If the test is positive, indicating incomplete coupling, drain the vessel and repeat the coupling step (a "double couple").

  • Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to prepare for the next cycle.

Causality: HATU is chosen for its superior reactivity, which is derived from the formation of a highly electrophilic OAt-active ester.[4][14] Pre-activation ensures this active ester is formed before the mixture is introduced to the resin, preventing the HATU reagent from directly reacting with the resin's free amine, which would cause chain-terminating guanidinylation.[13]

Protocol 2: Cost-Effective & Safe Coupling with DIC/OxymaPure

This protocol is an excellent alternative to benzotriazole-based reagents, offering high efficiency with improved safety and lower cost.

Materials:

  • Fmoc-(2R,3S)-3-(tBuO)-pyrrolidine-2-carboxylic acid (4 equivalents)

  • OxymaPure® (4 equivalents)

  • N,N-Diisopropylcarbodiimide (DIC) (4 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Solution Preparation: In a clean vial, dissolve Fmoc-(2R,3S)-3-(tBuO)-pyrrolidine-2-carboxylic acid (0.4 mmol) and OxymaPure® (0.4 mmol) in 2 mL of DMF.

  • Coupling: Add the amino acid/Oxyma solution to the synthesis vessel containing the deprotected peptide-resin (0.1 mmol).

  • Add DIC (0.4 mmol) to the vessel.

  • Agitate the vessel for 2-4 hours at room temperature.

  • Monitoring: Perform a Chloranil test to monitor the reaction progress. If incomplete, extend the reaction time or perform a double couple.

  • Upon completion, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

Causality: DIC activates the carboxylic acid to form the O-acylisourea, which is rapidly trapped by the nucleophilic OxymaPure® to form the Oxyma active ester.[12][15] This process is faster than the side reaction that forms N-acylurea and significantly reduces racemization.[12] OxymaPure® is a non-explosive and highly effective alternative to HOBt.[15]

Troubleshooting & Mechanistic Insights

Caption: Troubleshooting guide for common coupling issues.

Guanidinylation Mechanism: This side reaction is specific to aminium/uronium reagents.[13][14] If the reagent (R) encounters the free amine of the peptide-resin (P-NH2) before it has activated the carboxylic acid (AA-COOH), it can react directly with the amine to form a stable, terminated guanidinium species (P-NH-C(=NMe2)NMe2+). Pre-activation is the most effective preventative measure.

Racemization: While less of a concern for proline analogues which cannot form an oxazolone intermediate at the alpha-carbon, racemization can still occur during the activation of any standard amino acid.[4][13] The use of additives like HOBt, HOAt, or OxymaPure® is critical as they rapidly form active esters, minimizing the lifetime of other, more racemization-prone activated species.[4]

Conclusion

The successful incorporation of this compound is readily achievable with a rational and informed approach. The cornerstone of a successful strategy is the use of a hydroxyl-protected building block, such as Fmoc-(2R,3S)-3-(tBuO)-pyrrolidine-2-carboxylic acid , to prevent O-acylation side reactions. For the coupling step itself, modern onium salt reagents are essential for overcoming the inherent steric hindrance. HATU offers maximum reactivity for difficult sequences, while DIC/OxymaPure provides a safe, robust, and economical alternative for routine synthesis. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently incorporate this valuable constrained amino acid to advance their peptide-based drug discovery programs.

References

The Untapped Potential of (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic Acid in Asymmetric Organocatalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Charting Unexplored Catalytic Landscapes

To the dedicated researcher, scientist, and drug development professional, this document serves as a specialized guide into the potential applications of (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid as an organocatalyst. While well-established as a chiral building block in the synthesis of complex pharmaceutical agents, its role in organocatalysis remains a frontier with significant untapped potential.[][2] Unlike its extensively studied diastereomers, such as (2S,4R)-4-hydroxyproline, the unique stereochemical arrangement of the (2R,3S)-isomer presents a distinct, yet mechanistically analogous, platform for asymmetric transformations.

This guide moves beyond a simple recitation of facts. It is designed to be a thinking tool. We will dissect the foundational principles of proline-based catalysis and extrapolate them to the (2R,3S)-3-hydroxyproline scaffold. The protocols herein are presented as robust starting points, grounded in the successful application of related catalysts, and are intended to empower you to explore this promising, yet under-documented, catalytic system. We will delve into the "why" behind experimental design, fostering a deeper understanding that is crucial for innovation.

The Molecular Architect: Understanding the Catalyst

This compound is a derivative of the amino acid proline, distinguished by a hydroxyl group at the C3 position with a trans relationship to the carboxylic acid group at C2. This specific stereochemistry is critical. The pyrrolidine ring provides a rigid scaffold, while the secondary amine and the carboxylic acid moieties are the key functional groups responsible for its catalytic activity, capable of forming enamines or iminiums.[3] The C3-hydroxyl group, while not directly involved in the primary catalytic cycle, is poised to exert significant influence on the catalyst's solubility, aggregation state, and, most importantly, the stereochemical outcome of reactions through secondary interactions like hydrogen bonding.

The bifunctional nature of proline and its derivatives is the cornerstone of their catalytic power, allowing them to act as both a Brønsted acid (via the carboxylic group) and a Brønsted base (via the amine).[3] This dual-activation capability is central to the proposed mechanisms of action.

Core Catalytic Cycles: An Overview

Organocatalysis by proline derivatives primarily proceeds through two key pathways: Enamine and Iminium catalysis. Understanding these cycles is fundamental to designing and troubleshooting reactions with this compound.

  • Enamine Catalysis: This pathway is operative in reactions where the catalyst activates a carbonyl compound (typically a ketone or aldehyde) to act as a nucleophile. The secondary amine of the catalyst condenses with the carbonyl donor to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile (e.g., an aldehyde in an aldol reaction). Subsequent hydrolysis regenerates the catalyst and yields the product. The chirality of the catalyst scaffold dictates the facial selectivity of the attack, leading to high enantioselectivity.

  • Iminium Catalysis: Conversely, this mechanism activates α,β-unsaturated carbonyls to act as better electrophiles. The secondary amine of the catalyst condenses with the unsaturated aldehyde or ketone to form a positively charged iminium ion. This activation lowers the LUMO of the electrophile, making it more susceptible to attack by a nucleophile (e.g., in a Michael or Diels-Alder reaction). Again, the catalyst's stereochemistry sterically shields one face of the iminium ion, directing the nucleophilic attack to achieve high stereocontrol.

Below is a generalized workflow illustrating these catalytic cycles.

Catalytic_Cycles Fig. 1: Generalized Catalytic Cycles cluster_enamine Enamine Catalysis (Nucleophile Activation) cluster_iminium Iminium Catalysis (Electrophile Activation) Catalyst_E (2R,3S)-3-Hydroxy- pyrrolidine-2-COOH Enamine Chiral Enamine Intermediate Catalyst_E->Enamine + Ketone, -H2O Ketone Ketone/Aldehyde (Nucleophile Precursor) Ketone->Enamine Product_E α-Functionalized Carbonyl Product Enamine->Product_E + Electrophile Electrophile_E Electrophile (e.g., Aldehyde) Electrophile_E->Product_E Product_E->Catalyst_E +H2O (Catalyst Turnover) Catalyst_I (2R,3S)-3-Hydroxy- pyrrolidine-2-COOH Iminium Chiral Iminium Ion Intermediate Catalyst_I->Iminium + Enone, -H2O Enone α,β-Unsaturated Carbonyl (Electrophile) Enone->Iminium Product_I Conjugate Addition Product Iminium->Product_I + Nucleophile Nucleophile_I Nucleophile (e.g., Ketone, Thiol) Nucleophile_I->Product_I Product_I->Catalyst_I +H2O (Catalyst Turnover) Aldol_Mechanism Fig. 2: Proposed Aldol Reaction Workflow Start Start: Ketone, Aldehyde, Catalyst (10-30 mol%) Enamine_Formation Enamine Formation: Catalyst + Ketone Start->Enamine_Formation Transition_State Stereodetermining Step: Organized Transition State (H-Bonding Network) Enamine_Formation->Transition_State Attack on Aldehyde Hydrolysis Hydrolysis Transition_State->Hydrolysis End End: Chiral Aldol Product + Regenerated Catalyst Hydrolysis->End Purification Work-up & Purification (e.g., Column Chromatography) End->Purification

References

Application Notes and Protocols: (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid Catalyzed Asymmetric Aldol Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Power of Chiral Architecture in Synthesis

In the landscape of modern organic synthesis and drug development, the precise construction of stereochemically defined molecules is paramount. The biological activity of a pharmaceutical agent is intrinsically linked to its three-dimensional structure, making the development of methodologies that afford high enantiomeric purity a critical endeavor. The asymmetric aldol reaction stands as one of the most powerful carbon-carbon bond-forming reactions, enabling the construction of β-hydroxy carbonyl moieties, a structural motif prevalent in numerous natural products and pharmaceuticals.[1][2]

Organocatalysis, utilizing small organic molecules to accelerate chemical transformations, has emerged as a robust and environmentally benign alternative to traditional metal-based catalysis.[1][3] Among the privileged class of organocatalysts, proline and its derivatives have garnered significant attention for their ability to facilitate a wide range of asymmetric reactions with high stereocontrol.[1][4][5] This guide focuses on a specific, highly effective proline derivative, (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid, and its application in catalyzing the asymmetric aldol reaction. This chiral building block is instrumental in synthesizing enantiomerically pure compounds crucial for drug development.[6][]

This document provides a comprehensive overview of the mechanistic underpinnings, practical applications, and detailed experimental protocols for employing this compound in asymmetric aldol reactions. It is designed to equip researchers, scientists, and drug development professionals with the knowledge and tools necessary to successfully implement this powerful synthetic methodology.

Mechanistic Insights: The Enamine Catalytic Cycle

The catalytic prowess of this compound in the asymmetric aldol reaction is rooted in the principles of enamine catalysis.[8][9][10] The reaction proceeds through a well-defined catalytic cycle, where the chiral catalyst orchestrates the stereoselective formation of the C-C bond.

The key steps of the mechanism are as follows:

  • Enamine Formation: The secondary amine of the this compound catalyst reacts with a ketone donor (e.g., acetone or cyclohexanone) to form a chiral enamine intermediate. This step is typically reversible.[11]

  • Stereoselective C-C Bond Formation: The nucleophilic enamine then attacks the electrophilic carbonyl carbon of an aldehyde acceptor. The specific stereochemistry of the catalyst directs this attack to one of the two prochiral faces of the aldehyde, thereby establishing the new stereocenters. The carboxylic acid moiety of the catalyst is believed to play a crucial role in activating the aldehyde through hydrogen bonding, creating a highly organized, chair-like transition state that dictates the stereochemical outcome.[11] This is an extension of the Zimmerman-Traxler model.[4][11]

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by water present in the reaction medium to release the β-hydroxy ketone product and regenerate the active catalyst, allowing it to re-enter the catalytic cycle.

The presence of the hydroxyl group at the 3-position of the pyrrolidine ring can further influence the catalyst's solubility and its interaction with substrates and solvents, potentially enhancing both reactivity and stereoselectivity.

Visualizing the Catalytic Cycle

Asymmetric Aldol Reaction Catalytic Cycle cluster_cycle Catalytic Cycle Catalyst (2R,3S)-3-hydroxypyrrolidine- 2-carboxylic acid Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone (Donor) Transition_State Organized Transition State (Stereocontrol) Enamine->Transition_State + Aldehyde Aldehyde Aldehyde (Acceptor) Iminium_Ion Iminium Ion Intermediate Transition_State->Iminium_Ion Product β-Hydroxy Ketone (Product) Iminium_Ion->Product + H₂O Product->Catalyst (Regeneration) Water H₂O

Caption: The catalytic cycle of the this compound catalyzed asymmetric aldol reaction.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, field-proven protocol for a representative asymmetric aldol reaction between an aromatic aldehyde and a ketone, catalyzed by this compound.

Materials and Reagents
  • This compound (Catalyst)

  • Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)

  • Ketone (e.g., acetone or cyclohexanone, serves as both reactant and solvent in some cases)

  • Solvent (e.g., DMSO, DMF, or solvent-free conditions)[12]

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Representative Procedure: Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde with Acetone
  • Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add this compound (e.g., 0.1 mmol, 20 mol%).

    • Expertise & Experience Insight: The catalyst loading can be optimized (typically 10-30 mol%) to balance reaction rate and cost-effectiveness. Higher loadings may be necessary for less reactive substrates.

  • Add 4-nitrobenzaldehyde (0.5 mmol, 1.0 equivalent).

  • Add acetone (5.0 mmol, 10 equivalents). Acetone often serves as both the reactant and the solvent. If a different ketone is used, an appropriate solvent like DMSO may be required.[9]

  • Reaction Execution: Stir the reaction mixture at room temperature.

    • Trustworthiness Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) at regular intervals (e.g., every 2-4 hours). A typical mobile phase is a mixture of ethyl acetate and hexanes. The disappearance of the starting aldehyde and the appearance of a new, more polar spot corresponding to the aldol product indicates reaction progression.

  • Reaction Quench and Workup: Once the reaction is deemed complete by TLC analysis (typically 24-48 hours), quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure β-hydroxy ketone.

  • Characterization:

    • Determine the yield of the purified product.

    • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Experimental Workflow Visualization

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Add catalyst - Add aldehyde - Add ketone Start->Reaction_Setup Stirring Stir at Room Temperature Reaction_Setup->Stirring TLC_Monitoring Monitor by TLC Stirring->TLC_Monitoring Reaction_Complete Reaction Complete? TLC_Monitoring->Reaction_Complete Reaction_Complete->Stirring No Workup Quench and Workup: - Add NH₄Cl (aq) - Extract with EtOAc - Dry and concentrate Reaction_Complete->Workup Yes Purification Purification: Flash Column Chromatography Workup->Purification Characterization Characterization: - NMR, MS - Chiral HPLC for ee Purification->Characterization End End Characterization->End

Caption: A streamlined workflow for the asymmetric aldol reaction.

Data Presentation: Substrate Scope and Performance

The this compound catalyzed asymmetric aldol reaction exhibits a broad substrate scope, accommodating a variety of aldehydes and ketones. The following table summarizes typical results reported in the literature, showcasing the versatility and efficiency of this catalytic system.

Aldehyde DonorKetone AcceptorSolventCatalyst Loading (mol%)Time (h)Yield (%)ee (%)
4-NitrobenzaldehydeAcetoneDMSO20249596
4-ChlorobenzaldehydeCyclohexanoneNeat30488892 (anti)
BenzaldehydeAcetoneDMSO20369094
2-NaphthaldehydeCyclohexanoneNeat30488595 (anti)

Note: The values presented in this table are representative and may vary depending on the specific reaction conditions.

Trustworthiness: A Self-Validating System

The robustness of this protocol is ensured by several self-validating checks integrated into the experimental design:

  • Reproducibility: The use of a commercially available and well-characterized catalyst ensures high reproducibility across different laboratories.

  • Stereochemical Confirmation: The absolute configuration of the product can be determined by comparison to literature data or through X-ray crystallography of a suitable derivative. The predictable stereochemical outcome based on the established mechanistic model provides a strong validation of the process.

  • Control Experiments: Running the reaction in the absence of the catalyst should result in no or minimal product formation, confirming the catalytic nature of the transformation. Using the enantiomeric catalyst, (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid, should yield the opposite enantiomer of the product, further validating the role of the catalyst in stereochemical induction.

Expertise & Experience: Troubleshooting and Optimization

Low Yield:

  • Cause: Incomplete reaction or decomposition of starting materials/products.

  • Solution: Increase the reaction time, slightly increase the catalyst loading, or perform the reaction at a lower temperature to minimize side reactions. Ensure all reagents are pure and dry.

Low Enantioselectivity:

  • Cause: The presence of water can sometimes negatively impact enantioselectivity. The choice of solvent can also play a significant role.[3]

  • Solution: Use anhydrous solvents and reagents. Screen different solvents to find the optimal conditions for a particular substrate combination. In some cases, the addition of a small amount of water can be beneficial.[3]

Difficult Purification:

  • Cause: The product may co-elute with starting materials or byproducts.

  • Solution: Optimize the eluent system for column chromatography. If the product is an oil, consider converting it to a crystalline derivative for easier purification and characterization.

Conclusion

This compound is a highly effective and versatile organocatalyst for the asymmetric aldol reaction. Its ability to promote the formation of β-hydroxy carbonyl compounds with high yields and excellent enantioselectivities makes it a valuable tool for synthetic chemists in academia and industry. The straightforward experimental protocol, coupled with a deep understanding of the underlying mechanism, empowers researchers to construct complex chiral molecules with confidence and precision, accelerating the discovery and development of new therapeutic agents.

References

mechanism of proline-catalyzed vs. hydroxypyrrolidine-catalyzed reactions

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the Mechanisms of Proline vs. Hydroxypyrrolidine Catalysis

Introduction: The Rise of Asymmetric Organocatalysis

The field of asymmetric synthesis has been revolutionized by the emergence of organocatalysis, which utilizes small, chiral organic molecules to accelerate chemical reactions enantioselectively.[1] This approach stands as a powerful third pillar alongside biocatalysis and transition-metal catalysis, offering advantages in terms of cost, stability, low toxicity, and operational simplicity.[1][2] Among the pioneering organocatalysts, the naturally occurring amino acid L-proline holds a privileged status.[3][4] Its unique secondary amine structure, combined with a carboxylic acid group, allows it to operate through distinct catalytic cycles—primarily enamine and iminium ion catalysis—to facilitate a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.[5][6]

Building upon the success of proline, researchers have explored its derivatives to fine-tune reactivity and enhance stereocontrol. A prominent example is 4-hydroxyproline, a nonproteinogenic amino acid that introduces a hydroxyl group onto the pyrrolidine ring.[7] This seemingly minor modification can have a profound impact on the catalyst's behavior and the stereochemical outcome of the reaction.

This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the mechanistic principles underpinning proline and hydroxypyrrolidine catalysis. We will explore the fundamental catalytic cycles, dissect the critical role of the hydroxyl group in modulating the transition state, and offer detailed, field-proven protocols for benchmark asymmetric reactions.

Part 1: The Core Mechanism of Proline Catalysis

L-proline's efficacy stems from its ability to reversibly form covalent intermediates with carbonyl substrates, activating them for subsequent reaction.[8] This activation occurs through two primary, distinct pathways: enamine catalysis for nucleophilic activation and iminium catalysis for electrophilic activation.

Enamine Catalysis: Activating the Nucleophile

In enamine catalysis, proline reacts with a ketone or aldehyde donor to form a nucleophilic enamine intermediate.[9][10][11] This process increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, making it a more potent nucleophile than its corresponding enol or enolate.[12] The chirality of the proline catalyst is then transferred during the subsequent C-C bond formation with an electrophile.

The catalytic cycle proceeds as follows:

  • Enamine Formation: The secondary amine of proline condenses with a carbonyl donor (e.g., acetone) to form a carbinolamine, which then dehydrates to yield a chiral enamine intermediate.[13]

  • Nucleophilic Attack: The enamine attacks an electrophile (e.g., an aldehyde). The stereochemistry of this step is controlled by the catalyst's structure. The carboxylic acid group of proline plays a crucial role, acting as a Brønsted acid to activate the electrophile and forming a rigid, six-membered Zimmerman-Traxler-like transition state via hydrogen bonding.[5][14] This organized assembly dictates the facial selectivity of the attack.

  • Hydrolysis: The resulting iminium ion is hydrolyzed to release the final product and regenerate the proline catalyst, closing the catalytic cycle.[13]

Enamine_Catalysis cluster_cycle Enamine Catalytic Cycle Proline Proline Enamine Chiral Enamine Intermediate Proline->Enamine + Carbonyl Donor - H₂O Transition_State Stereodetermining Transition State (TS) Enamine->Transition_State + Electrophile Iminium_Adduct Iminium Adduct Transition_State->Iminium_Adduct Product Chiral Product Iminium_Adduct->Product + H₂O Product->Proline Catalyst Regeneration

Caption: Proline-catalyzed enamine cycle for C-C bond formation.

Iminium Catalysis: Activating the Electrophile

Conversely, iminium catalysis activates α,β-unsaturated carbonyl compounds toward nucleophilic attack.[15] Proline reacts with the unsaturated aldehyde or ketone to form a chiral iminium ion. This transformation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, making it a significantly more reactive electrophile.[15] This mode of activation is central to reactions like Michael additions and Diels-Alder cycloadditions.

The catalytic cycle involves:

  • Iminium Ion Formation: Proline's secondary amine attacks the α,β-unsaturated carbonyl, forming a chiral iminium ion.

  • Nucleophilic Addition: A nucleophile adds to the β-position of the iminium ion. The bulky scaffold of the catalyst effectively shields one face of the molecule, directing the nucleophile to the opposite face and ensuring high stereoselectivity.

  • Hydrolysis: The resulting enamine intermediate is hydrolyzed to release the product and regenerate the proline catalyst.

Iminium_Catalysis cluster_cycle Iminium Catalytic Cycle Proline Proline Iminium_Ion Chiral Iminium Ion (LUMO Lowered) Proline->Iminium_Ion + Unsaturated Carbonyl - H₂O Enamine_Intermediate Enamine Intermediate Iminium_Ion->Enamine_Intermediate + Nucleophile Product Chiral Product Enamine_Intermediate->Product + H₂O Product->Proline Catalyst Regeneration

Caption: Proline-catalyzed iminium cycle for conjugate additions.

Part 2: The Hydroxyl Group's Influence in Hydroxypyrrolidine Catalysis

The introduction of a hydroxyl group at the C4 position of the proline ring, as in (2S, 4R)-4-hydroxyproline, adds a new layer of complexity and control. This functional group is not merely a passive spectator; it actively participates in the catalytic process, primarily through hydrogen bonding.[7]

Enhanced Transition State Organization

In enamine-mediated reactions like the aldol addition, the 4-hydroxy group can act as an additional hydrogen-bond donor.[7][16] This allows for the formation of a more rigid and highly organized transition state. The hydroxyl group can coordinate with the electrophile (e.g., the aldehyde's carbonyl oxygen), working in concert with the carboxylic acid group. This synergistic interaction provides a second "anchor point," further restricting the rotational freedom of the reacting partners and amplifying the stereochemical information transferred from the catalyst.[16] The result is often higher diastereo- and enantioselectivity compared to proline under similar conditions.[7]

Hydroxyproline_TS cluster_proline Proline-Catalyzed TS cluster_hydroxyproline Hydroxyproline-Catalyzed TS Proline_TS Proline Catalyst COOH ··· O=CH-R' Enamine_Proline Enamine Donor (from Ketone) Enamine_Proline->Proline_TS attacks caption_proline Single H-bond from COOH group organizes the transition state. Hydroxyproline_TS Hydroxyproline Catalyst COOH ··· O=CH-R' OH ····· O=CH-R' Enamine_Hydroxyproline Enamine Donor (from Ketone) Enamine_Hydroxyproline->Hydroxyproline_TS attacks caption_hydroxyproline Dual H-bonds from COOH and OH groups create a more rigid, highly organized TS.

Caption: Comparison of transition state (TS) organization.

Modulated Physicochemical Properties

The hydroxyl group also alters the catalyst's physical properties. It increases polarity and can improve solubility in protic or aqueous solvent systems.[7] This is particularly advantageous for developing greener reaction protocols that minimize the use of volatile organic solvents. Furthermore, the hydroxyl group serves as a convenient handle for immobilization onto solid supports, facilitating catalyst recovery and reuse, a key consideration for industrial applications.[12]

Part 3: Comparative Analysis and Data Summary

While both catalysts are highly effective, the choice between them depends on the specific transformation, substrates, and desired reaction conditions.

FeatureL-Proline(2S, 4R)-4-Hydroxyproline & DerivativesRationale & References
Primary Mechanism Enamine & Iminium CatalysisEnamine & Iminium CatalysisBoth utilize the secondary amine for covalent catalysis.[5][7]
Stereocontrol Good to excellent; relies on carboxylic acid H-bonding and steric shielding.Often superior to proline; dual H-bonding from -COOH and -OH groups creates a more rigid transition state.The additional H-bond donor enhances stereochemical communication.[7][16]
Catalyst Loading Typically 10–30 mol%.[5][14][17]Can be lower (1–10 mol%) due to higher activity in some cases.Increased transition state stabilization can lead to higher turnover numbers.[7][16]
Optimal Solvents Aprotic polar solvents (DMSO, DMF, CH₂Cl₂).[2][17][18]Effective in both organic and aqueous media; increased polarity allows for better performance in water.The hydroxyl group enhances solubility and interactions in protic solvents.[7]
Substrate Scope Broad applicability in aldol, Mannich, Michael, and α-functionalization reactions.[4][5]Particularly effective for aldol and Michael reactions, often showing improved performance with water-soluble substrates.Enhanced H-bonding can be especially beneficial for activating certain electrophiles.[7]
Functionalization Carboxylic acid allows for derivatization.Both -COOH and -OH groups can be modified for catalyst tuning or immobilization.The hydroxyl group provides an additional site for synthetic modification.[12]

Part 4: Application Notes & Experimental Protocols

The following protocols are provided as validated starting points for researchers. It is crucial to optimize conditions for specific substrates. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Proline-Catalyzed Asymmetric Aldol Reaction

This protocol describes the direct asymmetric aldol reaction between an aromatic aldehyde and acetone, a benchmark transformation in organocatalysis.[13] The procedure is adapted from established literature methods.[13][17]

Objective: To synthesize a chiral β-hydroxy ketone with high enantioselectivity using (S)-proline as the catalyst.

Materials:

  • (S)-Proline (or L-Proline)

  • 4-Nitrobenzaldehyde

  • Acetone (reagent grade)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄, anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add (S)-proline (8.6 mg, 0.075 mmol, 30 mol%).

  • Solvent and Reagent Addition: Add a 4:1 mixture of DMSO/acetone (1.0 mL). Stir the mixture for 5 minutes to dissolve the catalyst as much as possible (the reaction can proceed even if some catalyst remains undissolved).

  • Substrate Addition: Add 4-nitrobenzaldehyde (37.8 mg, 0.25 mmol, 1.0 equiv.) to the stirred solution at room temperature (20-25 °C).

  • Reaction Monitoring: Stir the reaction mixture vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the aldehyde. Typical reaction time is 4-24 hours.[13][17]

  • Work-up: Once the reaction is complete, quench the mixture by adding saturated aqueous NH₄Cl solution (5 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Washing and Drying: Combine the organic layers, wash with water (2 x 10 mL) and then with brine (10 mL). Dry the organic phase over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldol product.

  • Analysis: Characterize the product by ¹H NMR and ¹³C NMR. Determine the enantiomeric excess (ee) by HPLC analysis on a chiral stationary phase column.

Causality Notes:

  • Solvent Choice: DMSO is used to ensure sufficient solubility of proline.[2] The high concentration of acetone serves as both a reagent and a co-solvent, suppressing potential side reactions of the aldehyde with proline.[13]

  • Catalyst Loading: A relatively high catalyst loading (30 mol%) is often required for intermolecular reactions to achieve reasonable rates.[13]

  • Work-up: Quenching with NH₄Cl neutralizes the catalyst and stops the reaction. The aqueous washes are critical for removing the high-boiling DMSO solvent.

Protocol 2: (2S, 4R)-4-Hydroxyproline-Catalyzed Asymmetric Michael Addition

This protocol details the asymmetric Michael addition of a ketone to a nitroolefin, a reaction where hydroxyproline derivatives often exhibit excellent performance, particularly in aqueous or mixed-solvent systems.[7]

Objective: To synthesize a chiral γ-nitroketone with high diastereo- and enantioselectivity using a 4-hydroxyproline-derived catalyst.

Materials:

  • (2S, 4R)-4-Hydroxyproline

  • trans-β-Nitrostyrene

  • Cyclohexanone

  • Water (deionized) or a water/DMSO mixture (e.g., 9:1)

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄, anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a vial with a magnetic stir bar, dissolve (2S, 4R)-4-hydroxyproline (2.6 mg, 0.02 mmol, 10 mol%) in water (0.5 mL).

  • Substrate Addition: Add cyclohexanone (104 µL, 1.0 mmol, 5.0 equiv.) followed by trans-β-nitrostyrene (30 mg, 0.2 mmol, 1.0 equiv.).

  • Reaction Monitoring: Seal the vial and stir the mixture vigorously at room temperature for 24-48 hours. The reaction is often heterogeneous. Monitor the consumption of the nitrostyrene by TLC.

  • Work-up: Upon completion, add brine (5 mL) to the reaction mixture.

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the Michael adduct. The syn diastereomer is typically the major product.

  • Analysis: Characterize the product by NMR to determine the diastereomeric ratio (dr). Determine the enantiomeric excess (ee) of the major diastereomer by chiral HPLC.

Causality Notes:

  • Solvent Choice: The use of water as a solvent highlights a key advantage of hydroxyproline catalysts.[7] The hydrophobic effect can accelerate the reaction by bringing the organic substrates together within the aqueous medium, while the catalyst's hydroxyl group aids its solubility and function.

  • Stereochemical Rationale: The catalyst directs the enamine formed from cyclohexanone to attack one specific face of the nitrostyrene. The dual hydrogen-bonding capability of hydroxyproline in the transition state is key to achieving high stereoselectivity.[7]

  • Excess Ketone: A large excess of the ketone is used to push the equilibrium towards enamine formation and to serve as a co-solvent for the organic substrates.

Conclusion

L-proline and its 4-hydroxy derivative are foundational catalysts in the field of asymmetric organocatalysis. While both operate through related enamine and iminium ion mechanisms, the presence of the C4-hydroxyl group in hydroxyproline provides a powerful tool for enhancing stereocontrol. It achieves this by creating a more organized, dual-hydrogen-bonded transition state, which often translates to superior enantioselectivity and diastereoselectivity. Furthermore, the altered physicochemical properties of hydroxyproline derivatives open avenues for greener synthetic protocols and catalyst immobilization. For researchers in synthetic and medicinal chemistry, a deep understanding of these mechanistic nuances is paramount for the rational selection and design of catalysts to construct complex, stereochemically rich molecules with precision and efficiency.

References

Application Notes & Protocols: The Strategic Use of (2R,3S)-3-hydroxypyrrolidine-2-carboxylic Acid in the Synthesis of Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery, the demand for enantiomerically pure chiral building blocks is paramount. These molecules serve as the foundational architecture for complex, biologically active compounds, where specific stereochemistry dictates therapeutic efficacy and safety. Among these crucial synthons, (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid, a constrained analog of hydroxyproline, has emerged as a high-value intermediate in the synthesis of pharmaceuticals, particularly antiviral agents.[1][2]

Its structural rigidity, conferred by the pyrrolidine ring, and the specific spatial arrangement of its carboxyl and hydroxyl functional groups make it an invaluable scaffold. The pyrrolidine core effectively mimics the proline residue in peptides, a common structural motif in the active sites of viral enzymes.[1][3] This allows for the design of peptidomimetic inhibitors that can bind with high affinity and selectivity to viral targets, such as proteases, thereby disrupting the viral replication cycle. The hydroxyl group at the C-3 position provides a strategic handle for further chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.[4]

This guide provides a detailed examination of the application of this compound in synthetic workflows relevant to antiviral drug development. We will explore the rationale behind its use, present a detailed, validated protocol for its incorporation into a more complex scaffold, and provide the technical insights necessary for researchers, scientists, and drug development professionals to leverage this versatile building block in their programs.

Section 1: The Rationale - Why this compound?

The utility of this specific chiral molecule is rooted in its distinct chemical properties, which are indispensable for modern asymmetric synthesis.

  • Chemical Identity:

    • Molecular Formula: C₅H₉NO₃[5]

    • Molecular Weight: 131.13 g/mol [5]

    • CAS Number: 118492-86-7[5]

  • Stereochemical Importance: The defined (2R, 3S) stereochemistry is the cornerstone of its function. Biological systems are exquisitely sensitive to chirality. Utilizing an enantiomerically pure starting material ensures that the subsequent synthetic transformations proceed stereoselectively, yielding a final active pharmaceutical ingredient (API) with the correct three-dimensional orientation required for precise interaction with its biological target. This obviates the need for costly and often low-yielding chiral separations in later stages of the synthesis and minimizes the risk of off-target effects that could arise from other stereoisomers.[1]

  • Structural Analogy and Functionalization: As a proline analog, the molecule provides a conformationally restricted backbone that can be used to construct potent enzyme inhibitors.[6] For instance, in the design of Hepatitis C Virus (HCV) NS3/4A protease inhibitors like Boceprevir and Telaprevir, proline-like fragments are essential for orienting the pharmacophoric groups correctly within the enzyme's active site.[7][8] While those specific drugs may use other proline derivatives, the underlying principle of using a constrained cyclic amino acid is the same. The hydroxyl group on the (2R,3S) isomer serves as a versatile point for diversification, allowing chemists to introduce new functionalities to probe the binding pocket of a target enzyme or to attach solubility-enhancing moieties.

Section 2: Synthetic Workflow Visualization

The following diagram outlines a fundamental and widely applicable three-step sequence for converting this compound into a functionalized amide, a core structure in many peptidomimetic antiviral candidates. This workflow demonstrates amine protection, amide bond formation, and final deprotection.

Caption: Synthetic workflow for functionalizing the chiral building block.

Section 3: Detailed Experimental Protocols

The following protocols provide a step-by-step methodology for the synthesis depicted above. These procedures are designed to be self-validating, with in-process checks and clear endpoints.

Protocol 3.1: N-Boc Protection of this compound

Causality: The first step in most amino acid manipulations is the protection of the nucleophilic secondary amine to prevent unwanted side reactions during the subsequent activation and coupling of the carboxylic acid. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group due to its stability under a wide range of conditions and its facile removal under mild acidic conditions.

  • Reagents & Materials:

    • This compound (1.0 eq)

    • Di-tert-butyl dicarbonate, (Boc)₂O (1.1 eq)

    • Sodium bicarbonate (NaHCO₃) (2.5 eq)

    • 1,4-Dioxane

    • Deionized Water

    • Ethyl Acetate (EtOAc)

    • 1 M Hydrochloric Acid (HCl)

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, separatory funnel

  • Procedure:

    • Dissolve this compound (e.g., 1.31 g, 10 mmol) in a 1:1 mixture of 1,4-dioxane and water (40 mL) in a 100 mL round-bottom flask.

    • Add sodium bicarbonate (2.1 g, 25 mmol) to the solution and stir until fully dissolved.

    • Add a solution of (Boc)₂O (2.4 g, 11 mmol) in 1,4-dioxane (10 mL) dropwise to the reaction mixture at room temperature.

    • Stir the reaction vigorously at room temperature for 12-18 hours.

    • In-Process Check: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 10% Methanol in Dichloromethane (DCM). The product should have a higher Rf value than the starting amino acid.

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

    • Dilute the remaining aqueous solution with 50 mL of water and wash with ethyl acetate (2 x 30 mL) to remove any unreacted (Boc)₂O.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 using 1 M HCl. The product will precipitate or form an oil.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the Boc-protected product as a white solid or viscous oil.

Protocol 3.2: Amide Coupling with Benzylamine

Causality: This step forms the critical amide bond. A coupling agent is required to activate the carboxylic acid, converting it into a highly reactive intermediate that is susceptible to nucleophilic attack by an amine. Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is a highly efficient coupling agent that provides rapid reaction times and high yields, while Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to neutralize the acid formed during the reaction.

  • Reagents & Materials:

    • N-Boc-(2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid (from Protocol 3.1, 1.0 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Benzylamine (1.1 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl Acetate (EtOAc)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • 1 M Hydrochloric Acid (HCl)

    • Brine, Anhydrous MgSO₄

  • Procedure:

    • Dissolve the Boc-protected acid (e.g., 2.31 g, 10 mmol) in anhydrous DMF (30 mL) in a flask under an inert atmosphere (e.g., Nitrogen or Argon) and cool to 0 °C in an ice bath.

    • Add HATU (4.56 g, 12 mmol) and DIPEA (5.2 mL, 30 mmol) to the solution and stir for 15 minutes to pre-activate the acid.

    • Add benzylamine (1.2 mL, 11 mmol) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

    • In-Process Check: Monitor by TLC (e.g., 50% EtOAc in Hexanes). The product spot should appear, and the starting acid spot should disappear.

    • Upon completion, dilute the reaction mixture with ethyl acetate (100 mL).

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product using flash column chromatography on silica gel (gradient elution, e.g., 20% to 60% EtOAc in Hexanes) to afford the pure coupled product.

Protocol 3.3: Boc Deprotection

Causality: The final step involves the removal of the Boc protecting group to liberate the secondary amine. This is achieved by hydrolysis using a strong acid, such as Trifluoroacetic Acid (TFA) or a solution of HCl in an organic solvent. The carbamate is cleaved, releasing tert-butanol and carbon dioxide.

  • Reagents & Materials:

    • Boc-protected amide (from Protocol 3.2, 1.0 eq)

    • 4 M HCl in 1,4-Dioxane (or 20% TFA in DCM)

    • Diethyl ether

  • Procedure:

    • Dissolve the purified product from Protocol 3.2 in a minimal amount of 1,4-dioxane or DCM.

    • Add the 4 M HCl solution in 1,4-dioxane (e.g., 10 mL for 1 mmol of substrate) at room temperature.

    • Stir the solution for 1-2 hours. Effervescence (release of CO₂) may be observed.

    • In-Process Check: Monitor by TLC until the starting material is fully consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

    • Triturate the resulting residue with diethyl ether to precipitate the product as its hydrochloride salt.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Section 4: Quantitative Data Summary

The following table provides expected parameters for the successful execution of the described synthetic workflow. Values are representative and may vary based on scale and specific laboratory conditions.

ParameterStep 1: Boc ProtectionStep 2: Amide CouplingStep 3: Deprotection
Starting Material 1.0 eq1.0 eq1.0 eq
Key Reagent(s) (Boc)₂O (1.1 eq)HATU (1.2 eq), Benzylamine (1.1 eq)4 M HCl in Dioxane (excess)
Solvent Dioxane / WaterAnhydrous DMF1,4-Dioxane
Temperature Room Temperature0 °C to Room TemperatureRoom Temperature
Reaction Time 12 - 18 hours2 - 4 hours1 - 2 hours
Typical Yield >90%75 - 85%>95% (as HCl salt)
Purity (Post-Purification) >95%>98%>98%

Conclusion

This compound is a powerful and versatile chiral building block for the synthesis of complex molecular architectures targeting viral diseases. Its intrinsic stereochemistry and dual functionality provide a robust platform for creating peptidomimetic scaffolds with high potential for biological activity. The protocols detailed herein offer a reliable and reproducible pathway for incorporating this synthon into drug discovery programs, demonstrating the fundamental chemical transformations—protection, coupling, and deprotection—that are central to medicinal chemistry. By understanding the causality behind each experimental choice, researchers can confidently adapt and expand upon these methods to synthesize novel antiviral agents and other therapeutics.

References

Application Notes and Protocols for the Preparation of Pharmaceutical Intermediates from (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of a Chiral Scaffold

(2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid is a non-proteinogenic amino acid that has garnered significant attention in medicinal chemistry and drug development. Its rigid, chiral structure, featuring three distinct functional groups—a secondary amine, a carboxylic acid, and a hydroxyl group—makes it an invaluable chiral building block for creating enantiomerically pure pharmaceuticals.[1] The specific stereochemistry of this molecule provides a well-defined three-dimensional arrangement of substituents, which is crucial for achieving high-affinity and selective interactions with biological targets. This scaffold is particularly prominent in the synthesis of antiviral agents, such as Hepatitis C virus (HCV) protease inhibitors like boceprevir and telaprevir, as well as antidiabetic drugs.[2][3][4] Its structural similarity to proline allows for its incorporation into peptidomimetics, often enhancing metabolic stability and bioavailability.[2]

This guide provides detailed protocols and the underlying scientific rationale for the chemical modification of this compound to generate advanced pharmaceutical intermediates. We will explore the critical aspects of protecting group strategy, functional group transformations, and provide step-by-step methodologies for key synthetic operations.

Part 1: The Cornerstone of Synthesis - A Robust Protecting Group Strategy

The trifunctional nature of this compound necessitates a carefully planned, orthogonal protecting group strategy to achieve selective modifications at each reactive site. Orthogonal protecting groups are those that can be removed under distinct conditions without affecting the others, allowing for precise, stepwise construction of the target molecule.

The three key functional groups to consider are:

  • The Secondary Amine (N-1): The most nucleophilic site, prone to alkylation, acylation, and other reactions.

  • The Carboxylic Acid (C-2): Can be activated for amide bond formation or esterified to prevent its reactivity.

  • The Secondary Hydroxyl Group (O-3): Can be acylated, alkylated, or undergo substitution, often with inversion of stereochemistry.

A common and effective strategy involves the protection of the amine with a tert-butyloxycarbonyl (Boc) group, which is acid-labile, and the carboxylic acid as a methyl or ethyl ester, which is typically removed by saponification (basic hydrolysis). The hydroxyl group can be protected with a silyl ether or other groups if necessary, or it can be left unprotected for certain transformations.

G cluster_0 Core Scaffold cluster_1 Protection cluster_2 Derivatization cluster_3 Deprotection Start This compound N_Protect N-Protection (e.g., Boc) Start->N_Protect Boc₂O, Base C_Protect C-Protection (e.g., Ester) Start->C_Protect MeOH, SOCl₂ N_Protect->C_Protect Sequential Protection N_Alkylation N-Alkylation/ N-Arylation Protected_Intermediate Fully or Partially Protected Intermediate N_Protect->Protected_Intermediate C_Protect->N_Protect Sequential Protection Amide_Coupling Amide Coupling C_Protect->Protected_Intermediate O_Protect O-Protection (e.g., Silyl) O_Substitution O-Substitution (e.g., Mitsunobu) O_Protect->Protected_Intermediate N_Deprotect N-Deprotection (Acid) N_Alkylation->N_Deprotect C_Deprotect C-Deprotection (Base) Amide_Coupling->C_Deprotect O_Deprotect O-Deprotection (Fluoride) O_Substitution->O_Deprotect Final_Intermediate Advanced Pharmaceutical Intermediate N_Deprotect->Final_Intermediate C_Deprotect->Final_Intermediate O_Deprotect->Final_Intermediate Protected_Intermediate->N_Alkylation Protected_Intermediate->Amide_Coupling Protected_Intermediate->O_Substitution G Carboxylic_Acid Protected Pyrrolidine Carboxylic Acid Activation Activation Carboxylic_Acid->Activation Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Coupling_Reagent->Activation Active_Intermediate Activated Ester Intermediate Activation->Active_Intermediate Nucleophilic_Attack Nucleophilic Attack Active_Intermediate->Nucleophilic_Attack Amine Amine (R-NH₂) Amine->Nucleophilic_Attack Amide_Product Amide Product Nucleophilic_Attack->Amide_Product

References

Application Note: Mass Spectrometric Characterization of (2R,3S)-3-hydroxypyrrolidine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid is a non-proteinogenic amino acid that serves as a vital chiral building block in the synthesis of numerous pharmaceutical agents. Its stereochemistry and functional groups are critical to the biological activity and efficacy of the resulting drug candidates. Consequently, robust analytical methods for the structural confirmation and purity assessment of its derivatives are paramount in drug discovery and development. This application note provides a detailed guide to the characterization of this compound and its derivatives using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We delve into the fundamental principles of fragmentation, offer detailed experimental protocols for both direct and derivatized analysis, and present a framework for confident structural elucidation.

Introduction: The Significance of a Chiral Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically successful drugs. The specific stereoisomer, this compound, offers a rigidified, three-dimensional structure with defined exit vectors for chemical modification. Its derivatives have been explored for a wide range of therapeutic applications, including as antiviral agents, enzyme inhibitors, and central nervous system modulators.

Accurate characterization of these molecules is essential. Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography, provides unparalleled sensitivity and specificity for this purpose. This guide will focus on electrospray ionization (ESI) followed by collision-induced dissociation (CID), a common and powerful combination for analyzing polar, non-volatile molecules of this class.

The Science of Fragmentation: Predicting the Pyrrolidine Puzzle

Understanding the fragmentation behavior of the parent molecule is key to interpreting the mass spectra of its more complex derivatives. When the protonated molecule of this compound ([M+H]⁺, m/z 132.06) enters the collision cell of a mass spectrometer, it undergoes fragmentation through several predictable pathways. The initial site of protonation, likely the secondary amine or the carbonyl oxygen, influences the subsequent bond cleavages.[1]

The primary fragmentation routes for the core scaffold involve neutral losses from the functional groups and cleavage of the pyrrolidine ring itself.

  • Loss of Water (H₂O): The hydroxyl group is susceptible to elimination, leading to a prominent product ion at m/z 114.05.

  • Loss of Formic Acid (HCOOH): Decarboxylation combined with the loss of a hydrogen atom results in a significant fragment at m/z 86.06. This corresponds to the formation of a stable immonium ion, which is highly characteristic of hydroxyproline.[2][3] The intensity of this ion can be highly dependent on collision energy settings.[2][3]

  • Ring Opening and Further Fragmentation: The pyrrolidine ring can also cleave, leading to smaller fragments. A notable product ion at m/z 70.06 often corresponds to the core pyrrolidinyl cation, which has been observed as a dominant fragment in proline-containing dipeptides.

These characteristic losses and diagnostic ions form a "fragmentation fingerprint" that can be used to identify the 3-hydroxypyrrolidine-2-carboxylic acid moiety within a larger derivative molecule.

Diagram 1: Proposed Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways for protonated this compound.

fragmentation_pathway cluster_0 Precursor Ion cluster_1 Primary Fragments cluster_2 Secondary Fragment precursor [M+H]⁺ m/z 132.06 frag1 [M+H - H₂O]⁺ m/z 114.05 precursor->frag1 - H₂O frag2 [M+H - HCOOH]⁺ Immonium Ion m/z 86.06 precursor->frag2 - HCOOH frag3 Pyrrolidinyl Cation m/z 70.06 precursor->frag3 - COOH, -OH, +H frag4 [M+H - H₂O - CO]⁺ m/z 86.06 frag1->frag4 - CO

Caption: Proposed ESI-MS/MS fragmentation of the parent acid.

Experimental Protocols

Two primary approaches can be employed for the LC-MS/MS analysis of these compounds: direct analysis of the underivatized molecule or analysis following chemical derivatization. The choice depends on the specific analytical challenge, such as the polarity of the derivative, the need for chiral separation, and the complexity of the sample matrix.

Protocol 1: Direct Analysis of Underivatized Derivatives by HILIC-MS/MS

This method is ideal for rapid screening and for analyzing polar derivatives that are well-retained on a Hydrophilic Interaction Chromatography (HILIC) column. HILIC is particularly suited for retaining and separating highly polar, underivatized amino acids.[4]

3.1. Sample Preparation

  • Standard Preparation: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent (e.g., 50:50 acetonitrile/water). Serially dilute to create working standards ranging from 1 ng/mL to 1000 ng/mL.

  • Matrix Samples (e.g., Plasma): For quantitative analysis, perform a protein precipitation by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., deuterated hydroxyproline) to 1 volume of plasma. Vortex thoroughly and centrifuge at >12,000 x g for 10 minutes. Transfer the supernatant for analysis.

3.2. LC-MS/MS Instrumentation and Conditions

Parameter Condition Rationale
LC System UHPLC SystemProvides high resolution and fast analysis times.
Column HILIC Column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm)Zwitterionic stationary phase offers excellent retention and peak shape for amino acids.[4]
Mobile Phase A 20 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)Volatile buffer compatible with MS and provides good ionization efficiency.[4]
Mobile Phase B 20 mM Ammonium Formate in 90:10 Acetonitrile/Water, pH 3.0High organic content for HILIC elution.
Gradient 95% B to 50% B over 5 min, hold 1 min, return to 95% B and equilibrate for 2 minA standard gradient to elute a range of polar analytes.
Flow Rate 0.4 mL/minCompatible with standard ESI sources.
Column Temp. 40 °CEnsures reproducible retention times.
Injection Vol. 2 µL
MS System Triple Quadrupole or Q-TOF Mass SpectrometerTriple quadrupole for quantification (MRM), Q-TOF for high-resolution accurate mass confirmation.
Ionization Mode ESI PositiveAmine group is readily protonated.
Key MS Settings Capillary Voltage: 3.5 kV; Gas Temp: 325 °C; Gas Flow: 8 L/minTypical starting parameters for ESI.
MRM Transitions See Table 1For monitoring the parent compound and its derivatives.

Table 1: Example MRM Transitions for this compound

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Fragment Identity
Parent Acid132.1114.110[M+H - H₂O]⁺
Parent Acid132.186.115Immonium Ion
Parent Acid132.170.120Pyrrolidinyl Cation
Protocol 2: Chiral Analysis via Derivatization and RP-LC-MS/MS

When stereoisomeric purity is critical, chiral separation is necessary. While direct chiral separation is possible, an alternative and robust approach involves derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard reversed-phase (RP) column. Reagents like Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA) are effective for this purpose.[3]

3.1. Derivatization Procedure

  • To 50 µL of sample or standard, add 20 µL of borate buffer (1 M, pH 8.0).

  • Add 100 µL of a 10 mg/mL solution of L-FDVA in acetone.

  • Vortex and incubate at 40 °C for 1 hour.

  • After incubation, add 10 µL of 1 M HCl to stop the reaction.

  • Dilute the mixture with 820 µL of 20% acetonitrile in water prior to injection.

3.2. LC-MS/MS Instrumentation and Conditions

Parameter Condition Rationale
LC System UHPLC System
Column C18 Column (e.g., HALO ES-C18, 150 x 2.1 mm, 2.7 µm)Provides high-efficiency separation of the resulting diastereomers.[3]
Mobile Phase A 0.1% Formic Acid in WaterStandard mobile phase for RP-LC-MS.
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 80% B over 10 min, hold 2 min, return to 20% B and equilibrate for 3 minOptimized for separation of the more hydrophobic derivatized analytes.
Flow Rate 0.3 mL/min
Column Temp. 35 °C
Injection Vol. 5 µL
MS System Triple Quadrupole or Q-TOF Mass Spectrometer
Ionization Mode ESI Positive
MRM Transitions Monitor the [M+H]⁺ of the derivatized analyte and its characteristic fragments.The specific m/z values will depend on the derivative being analyzed.

Diagram 2: Experimental Workflow for Chiral Analysis

This diagram outlines the key steps from sample to data for chiral purity assessment.

chiral_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample/ Standard derivatize Derivatization (e.g., L-FDVA) sample->derivatize quench Reaction Quench (Acidification) derivatize->quench lcms RP-LC-MS/MS quench->lcms data Chromatographic Separation of Diastereomers lcms->data quant Quantification & Purity Assessment data->quant

References

experimental setup for Michael addition using proline-based catalysts

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to Proline-Catalyzed Michael Additions

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide for performing Michael addition reactions using proline-based organocatalysts. It is designed to offer both a practical, step-by-step protocol and a deeper understanding of the causality behind experimental choices, ensuring robust and reproducible results.

Introduction: The Power of Organocatalytic C-C Bond Formation

The Michael addition, or conjugate 1,4-addition, is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and atom economy.[1] Traditionally reliant on strong bases or metal catalysts, the field has been revolutionized by the advent of organocatalysis—the use of small, metal-free organic molecules to catalyze chemical transformations.[2][3]

Among organocatalysts, the simple amino acid L-proline and its derivatives have emerged as exceptionally powerful tools.[4][5] Proline is inexpensive, readily available in both enantiomeric forms, and environmentally benign. Its unique bifunctional structure, containing both a secondary amine and a carboxylic acid, allows it to facilitate reactions with high efficiency and stereocontrol under mild conditions, making it an attractive catalyst for pharmaceutical and fine chemical synthesis.[3][6]

The Catalytic Cycle: An Enamine-Based Mechanism

The efficacy of proline in catalyzing the Michael addition stems from its ability to form a nucleophilic enamine intermediate with a carbonyl donor (e.g., a ketone or aldehyde).[4][7][8] This enamine is significantly more reactive than the corresponding enolate, allowing the reaction to proceed under neutral conditions.

The catalytic cycle can be understood through the following key steps:

  • Enamine Formation: The secondary amine of proline reacts with the Michael donor (a ketone or aldehyde) in a reversible condensation reaction to form an enamine intermediate.

  • Nucleophilic Attack: The newly formed enamine attacks the β-carbon of the electron-deficient Michael acceptor (such as a nitroolefin or enone).[1]

  • Stereochemical Control: The stereochemical outcome of the reaction is often directed by a key transition state. In this state, the carboxylic acid group of the proline catalyst activates the Michael acceptor via hydrogen bonding, guiding the enamine's attack to a specific face of the molecule.[1][4][9]

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water, releasing the final Michael adduct and regenerating the proline catalyst to re-enter the cycle.

Proline-Catalyzed Michael Addition cluster_cycle Catalytic Cycle cluster_outputs Products Proline Proline Enamine Enamine Proline->Enamine + Ketone - H2O Iminium_Adduct Iminium_Adduct Enamine->Iminium_Adduct + Michael Acceptor Iminium_Adduct->Proline + H2O - Michael Product Michael_Product Michael_Product Iminium_Adduct->Michael_Product Ketone Ketone Ketone->Enamine Michael_Acceptor Michael_Acceptor Michael_Acceptor->Iminium_Adduct

Catalytic cycle of the proline-mediated Michael addition.

Core Experimental Parameters: A Scientist's Guide

The success of a proline-catalyzed Michael addition hinges on the careful selection of several key parameters. Understanding the causality behind these choices is critical for optimization and troubleshooting.

ParameterTypical RangeRationale & Expert Insights
Catalyst L-Proline, Proline DerivativesL-proline is the standard, cost-effective choice. Derivatives, such as those with lipophilic groups (e.g., 3-decyl-β-proline), can be used to improve solubility and performance in specific solvent systems like water.[2][10]
Catalyst Loading 5 - 40 mol%A loading of 20-30 mol% is a common starting point.[5] Lower loadings (5-10 mol%) are often sufficient and more economical, but higher loadings may be required for less reactive substrates or to accelerate reaction times.[11][12]
Michael Donor Ketones, AldehydesUnmodified ketones (e.g., cyclohexanone, acetone) and aldehydes are excellent nucleophiles once converted to the enamine intermediate.[8]
Michael Acceptor Nitroolefins, EnonesNitroolefins (e.g., trans-β-nitrostyrene) are highly electrophilic and typically provide excellent yields.[8] α,β-Unsaturated ketones (enones) are also common acceptors.[11]
Solvent DCM, Ionic Liquids, WaterThe solvent choice is critical as it influences catalyst solubility and the stability of the transition state, thereby affecting both reaction rate and stereoselectivity.[13] Dichloromethane (DCM) is a common choice.[4] Ionic liquids can serve as "green" alternatives and facilitate catalyst recycling.[11][12]
Temperature Room Temperature (RT)Most reactions proceed efficiently at ambient temperature, simplifying the experimental setup.[4][10] Lowering the temperature can sometimes improve stereoselectivity at the cost of a longer reaction time.
Stoichiometry 1.5 - 5 equiv. of DonorAn excess of the Michael donor is often used to push the equilibrium towards product formation.

Detailed Protocol: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene

This protocol describes a representative procedure that is widely documented and serves as an excellent starting point for further optimization.

4.1 Materials and Equipment

  • Reagents: L-Proline, trans-β-nitrostyrene, cyclohexanone, dichloromethane (DCM), ethyl acetate, saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, TLC plates (silica gel), UV lamp, standard glassware for extraction, rotary evaporator, glass column for chromatography, silica gel for chromatography.

4.2 Step-by-Step Procedure

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add trans-β-nitrostyrene (1.0 mmol, 1.0 equiv).

  • Addition of Reagents: Add dichloromethane (DCM, ~0.1 M concentration relative to the nitrostyrene) followed by cyclohexanone (5.0 mmol, 5.0 equiv).

  • Catalyst Introduction: Add L-proline (0.2 mmol, 20 mol%) to the mixture.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature.

  • Monitoring Progress: Monitor the consumption of the trans-β-nitrostyrene starting material by Thin Layer Chromatography (TLC). A typical eluent system is a mixture of hexanes and ethyl acetate (e.g., 5:1). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the desired γ-nitro ketone.[4]

Troubleshooting Common Issues

Even robust protocols can encounter challenges. A logical approach to troubleshooting is essential for overcoming common obstacles.

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst.2. Low substrate reactivity.3. Insufficient reaction time.1. Use fresh, high-purity L-proline.2. Increase catalyst loading to 30-40 mol%.3. Extend the reaction time, monitoring by TLC.[11]4. Consider a more polar or coordinating solvent.
Low Diastereo- or Enantioselectivity 1. Substrate-dependent issue (unmodified proline can give low ee).[8][14]2. Reaction temperature is too high.3. Inappropriate solvent choice.1. Screen different proline-derived catalysts.2. Lower the reaction temperature to 0 °C or below.3. Test a range of solvents to find one that favors the desired transition state.[13]
Complex Product Mixture 1. Side reactions (e.g., self-aldol of the donor).2. Product degradation during workup or purification.1. Adjust stoichiometry or reaction concentration.2. Ensure the workup is performed without delay and avoid overly acidic or basic conditions.3. Use a deactivated silica gel for chromatography if the product is sensitive.

digraph "Troubleshooting_Workflow" {
graph [fontname="Arial"];
node [shape=box, style="rounded,filled", fontname="Arial"];
edge [fontname="Arial"];

start [label="Reaction Outcome Unsatisfactory", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_conversion [label="Check Conversion by TLC/NMR", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; low_conversion [label="Low Conversion", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; good_conversion [label="Good Conversion", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; check_selectivity [label="Check Stereoselectivity (ee/dr)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; low_selectivity [label="Low Selectivity", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_conversion [label="Increase Catalyst Loading\nExtend Reaction Time\nChange Solvent", shape=parallelogram, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_selectivity [label="Lower Temperature\nScreen Solvents\nUse Modified Catalyst", shape=parallelogram, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Successful Outcome", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_conversion; check_conversion -> low_conversion [label="< 95%"]; check_conversion -> good_conversion [label="> 95%"]; low_conversion -> solution_conversion; good_conversion -> check_selectivity; check_selectivity -> low_selectivity [label="Unacceptable"]; check_selectivity -> end [label="Acceptable"]; low_selectivity -> solution_selectivity; }

A logical workflow for troubleshooting common issues.

Conclusion

Proline-based catalysts offer a simple, powerful, and environmentally conscious method for executing one of the most fundamental reactions in organic synthesis. The operational simplicity, mild reaction conditions, and avoidance of heavy metal catalysts make this a highly attractive methodology for both academic research and industrial drug development.[2][8] By understanding the underlying mechanism and the critical experimental parameters outlined in this guide, researchers can confidently apply and adapt these protocols to achieve their synthetic goals. The continued development of novel proline derivatives promises to further expand the scope and utility of this remarkable catalytic system.[5][6]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Hydroxypyrrolidine-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of hydroxypyrrolidine-2-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the synthesis of these valuable chiral building blocks. The following question-and-answer format provides in-depth technical insights and practical troubleshooting strategies to enhance the success of your experiments.

Section 1: Stereoselectivity Control – The Cornerstone of Hydroxypyrrolidine Synthesis

Controlling the stereochemistry at the C2, C3, and C4 positions of the pyrrolidine ring is a critical challenge that dictates the biological activity of the final molecule. This section addresses common issues related to achieving high diastereoselectivity and enantioselectivity.

Question 1: My synthesis of a specific diastereomer of 4-hydroxyproline is resulting in a mixture of cis and trans isomers. How can I improve the stereoselectivity?

Answer: Achieving high diastereoselectivity between cis and trans isomers in 4-hydroxyproline synthesis is a frequent challenge. The choice of synthetic route and reaction conditions are paramount. Here are some key strategies and troubleshooting tips:

  • Starting Material Selection: The inherent stereochemistry of your starting material is the most straightforward way to control the final product's configuration. For instance, commercially available trans-4-hydroxy-L-proline can be a starting point for synthesizing other stereoisomers through stereospecific reactions.[1][2] A divergent route starting from trans-4-hydroxy-L-proline can be employed to synthesize various diastereoisomers.[3]

  • Reaction Mechanism Control:

    • SN2 Reactions: To invert the stereochemistry at C4, an SN2 reaction is a classic approach. If you are starting with trans-4-hydroxy-L-proline, activation of the hydroxyl group (e.g., as a tosylate or mesylate) followed by nucleophilic substitution with a carboxylate equivalent (like acetate) and subsequent hydrolysis will yield the cis isomer.

      • Troubleshooting Poor Inversion: If you observe incomplete inversion or elimination byproducts, consider the following:

        • Leaving Group: Ensure your leaving group is optimal for SN2. Triflate is often superior to tosylate or mesylate.

        • Solvent: Use a polar aprotic solvent like DMF or DMSO to favor the SN2 pathway.

        • Nucleophile: A less bulky and highly nucleophilic reagent will improve reaction kinetics.

    • Mitsunobu Reaction: This reaction provides a reliable method for inverting the stereochemistry of the hydroxyl group.

      • Troubleshooting Low Yields: Common issues with the Mitsunobu reaction include steric hindrance and the acidity of the nucleophile. Ensure your phosphine and azodicarboxylate reagents are of high quality and added at low temperatures to control reactivity.

  • Protecting Group Influence: The choice of protecting groups for the amine and carboxylic acid functionalities can influence the conformational bias of the pyrrolidine ring, thereby affecting the stereochemical outcome of subsequent reactions. For example, bulky protecting groups can direct incoming reagents to the less hindered face of the molecule.

Question 2: I am struggling with poor enantioselectivity in my asymmetric synthesis of a hydroxypyrrolidine derivative. What are the likely causes and solutions?

Answer: Low enantioselectivity in asymmetric synthesis points to issues with the chiral catalyst, substrate control, or reaction conditions. Here's a breakdown of potential problems and their solutions:

  • Catalyst Performance:

    • Catalyst Loading and Purity: Ensure the catalyst is of high purity and the loading is optimized. Even minor impurities can have a detrimental effect on enantioselectivity.

    • Ligand Choice: In metal-catalyzed reactions, the chiral ligand is crucial. Experiment with a library of ligands to find the optimal one for your specific substrate.

    • Catalyst Activation: Some catalysts require an activation step. Verify that this is being performed correctly according to the literature protocol.

  • Substrate-Catalyst Interaction: The interaction between your substrate and the chiral catalyst is key.

    • Steric and Electronic Effects: The steric bulk and electronic properties of substituents on your starting material can significantly impact how it binds to the catalyst. Minor modifications to the substrate, if possible, can sometimes lead to dramatic improvements in enantioselectivity.

  • Reaction Conditions:

    • Temperature: Asymmetric reactions are often highly sensitive to temperature. Running the reaction at a lower temperature can enhance enantioselectivity by favoring the transition state leading to the desired enantiomer.

    • Solvent: The solvent can influence the conformation of the catalyst and the substrate, thereby affecting the enantiomeric excess (ee). Screen a range of solvents to find the optimal medium.

    • Concentration: Reaction concentration can also play a role. Dilute conditions can sometimes minimize background uncatalyzed reactions that lead to racemic product.

A powerful strategy for creating multiple stereocenters with high diastereoselectivity is the use of multicomponent reactions.[4][5] For instance, a one-pot operation involving an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane reagent can construct up to three stereogenic centers in a single step.[4][5]

Section 2: Protecting Group Strategies - A Balancing Act

The judicious use of protecting groups is essential for the successful multi-step synthesis of hydroxypyrrolidine-2-carboxylic acids. They prevent unwanted side reactions and can direct the stereochemical outcome. However, their introduction and removal can add steps and reduce overall yield.

Question 3: I am experiencing difficulty with the removal of a protecting group without affecting other sensitive functionalities in my molecule. What are some robust protecting group strategies?

Answer: The key to successful protecting group strategy lies in "orthogonality" – the ability to remove one protecting group selectively in the presence of others.[6] Here’s a comparative guide for commonly used N-protecting groups in pyrrolidine synthesis:

Protecting GroupIntroduction ConditionsStabilityRemoval ConditionsKey Considerations
Boc (tert-Butoxycarbonyl)Boc₂O, base (e.g., Et₃N, DMAP)Stable to hydrogenation, mild base.Strong acid (e.g., TFA, HCl in dioxane).Widely used, generally easy to introduce and remove. Can be sensitive to very strong acids.
Cbz (Carboxybenzyl)Cbz-Cl, baseStable to acidic and basic conditions.Hydrogenolysis (H₂, Pd/C).Orthogonal to Boc. The benzyl group can sometimes be difficult to remove in the presence of sulfur-containing functional groups.
Fmoc (9-Fluorenylmethyloxycarbonyl)Fmoc-Cl or Fmoc-OSu, baseStable to acid and hydrogenation.Mild base (e.g., piperidine in DMF).Commonly used in solid-phase peptide synthesis. The fluorenyl group can be bulky.
Tosyl (Ts)Ts-Cl, pyridineVery stable to a wide range of conditions.Strong reducing agents (e.g., Na/NH₃) or strong acid.Its high stability can make it difficult to remove in the presence of sensitive functional groups.

Troubleshooting Deprotection Issues:

  • Incomplete Deprotection: If you are observing incomplete removal of a protecting group, consider increasing the reaction time, temperature, or the concentration of the deprotecting agent. However, be mindful of potential side reactions.

  • Side Reactions: If the deprotection conditions are affecting other parts of your molecule, you need a milder or more orthogonal protecting group strategy. For example, if your molecule has a double bond that is being reduced during Cbz deprotection, you might switch to a Boc or Fmoc group.

  • Protecting Group Selection Workflow:

G start Define Reaction Sequence pg_choice Select Orthogonal Protecting Groups start->pg_choice synthesis Perform Synthetic Steps pg_choice->synthesis Based on downstream reaction conditions deprotection Selective Deprotection synthesis->deprotection deprotection->synthesis If further steps are needed target Target Molecule deprotection->target

Caption: Workflow for selecting and using protecting groups.

Section 3: Key Synthetic Transformations and Troubleshooting

This section covers specific, often challenging, reactions in the synthesis of hydroxypyrrolidine-2-carboxylic acids.

Question 4: My oxidation of a proline derivative to a hydroxypyrrolidine is giving low yields and multiple byproducts. How can I optimize this reaction?

Answer: The direct oxidation of proline derivatives can be challenging due to the potential for over-oxidation and side reactions. The choice of oxidant and reaction conditions is critical.

  • Common Oxidation Methods and Troubleshooting:

    • Swern Oxidation and Variants (e.g., with TEMPO): These methods are generally mild and can be effective for oxidizing secondary alcohols to ketones.[1]

      • Troubleshooting Low Yields: Ensure anhydrous conditions, as water can quench the reactive species. The temperature must be carefully controlled (typically -78 °C) to avoid side reactions. The stoichiometry of the reagents is also crucial.

    • Copper-Catalyzed Oxidation: Recent methods have shown that copper(I)-catalyzed oxidation of proline derivatives can generate aminal products that can be further functionalized.[7] This approach can be useful for late-stage functionalization.

      • Troubleshooting: The choice of oxidant (e.g., NFSI or Selectfluor) and the copper source can influence the reaction efficiency. Screening different ligands for the copper catalyst may also be necessary.

Question 5: I am attempting a ring-closing metathesis (RCM) to form the pyrrolidine ring, but the reaction is sluggish or fails. What are the common pitfalls?

Answer: Ring-closing metathesis (RCM) is a powerful tool for the synthesis of cyclic compounds, including pyrrolidines.[8][9][10][11] However, its success is highly dependent on the substrate and catalyst.

  • Catalyst Choice:

    • Grubbs' Catalysts: The first, second, and third-generation Grubbs' catalysts are commonly used. The second and third-generation catalysts are generally more active and have a broader substrate scope. For sterically hindered or electron-deficient olefins, a more active catalyst is usually required.

    • Hoveyda-Grubbs Catalysts: These catalysts often exhibit enhanced stability and are particularly useful for challenging RCM reactions.

  • Substrate Considerations:

    • Steric Hindrance: Steric bulk near the reacting double bonds can significantly hinder the RCM reaction.

    • Substrate Purity: Impurities, particularly those containing coordinating functional groups (e.g., phosphines, thiols), can poison the catalyst. Ensure your substrate is highly pure.

    • Conformational Bias: The substrate must be able to adopt a conformation that allows the two double bonds to come into proximity for the metathesis reaction to occur. Molecular modeling can sometimes help predict the feasibility of RCM for a given substrate.

  • Reaction Conditions:

    • Solvent: Dichloromethane and toluene are common solvents for RCM. Ensure they are thoroughly degassed to remove oxygen, which can deactivate the catalyst.

    • Temperature: While many RCM reactions proceed at room temperature, some may require heating to overcome the activation barrier.

    • Ethylene Removal: In some cases, the buildup of ethylene as a byproduct can inhibit the catalyst. Performing the reaction under a vacuum or a stream of inert gas can help drive the reaction to completion.

RCM Troubleshooting Flowchart:

G start RCM Reaction Fails or is Sluggish check_catalyst Is the catalyst active and appropriate? start->check_catalyst check_substrate Is the substrate pure and conformationally suitable? check_catalyst->check_substrate Yes solution1 Try a more active catalyst (e.g., Grubbs II or III). check_catalyst->solution1 No check_conditions Are the reaction conditions optimal? check_substrate->check_conditions Yes solution2 Purify the substrate meticulously. Consider redesigning the substrate to reduce steric hindrance. check_substrate->solution2 No solution3 Degas the solvent thoroughly. Increase the temperature. Remove ethylene byproduct. check_conditions->solution3 No

Caption: A troubleshooting guide for Ring-Closing Metathesis reactions.

Section 4: FAQs

Q: What are some of the key biological applications of hydroxypyrrolidine-2-carboxylic acids?

A: These compounds are crucial chiral building blocks in the synthesis of a wide range of pharmaceuticals.[12] They are found in the structures of antiviral drugs (e.g., for Hepatitis C), antibacterial agents, and enzyme inhibitors.[3][13] Their rigid, five-membered ring structure makes them valuable as conformational constraints in peptides and peptidomimetics.

Q: Are there enzymatic methods for the synthesis of hydroxyprolines?

A: Yes, enzymatic synthesis is a growing area of interest as it can offer high stereoselectivity under mild conditions.[12] Proline hydroxylases are enzymes that can hydroxylate proline at specific positions.[12][14] While traditionally used for the production of trans-4-hydroxy-L-proline, novel enzymes are being discovered and engineered for the synthesis of other isomers, which can be a more sustainable alternative to chemical synthesis.[12][15]

Q: How can I purify my final hydroxypyrrolidine-2-carboxylic acid product?

A: Purification can often be challenging due to the high polarity and zwitterionic nature of these compounds.

  • Ion-Exchange Chromatography: This is a very effective method for purifying amino acids. The crude product can be loaded onto a cation-exchange resin and then eluted with a gradient of a volatile base like ammonia or pyridine.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (often involving water and a miscible organic solvent like ethanol or acetone) can be an effective final purification step.

  • Reverse-Phase HPLC: For small-scale purification and for obtaining highly pure material, preparative reverse-phase HPLC with a volatile buffer system (e.g., water/acetonitrile with formic acid or trifluoroacetic acid) is a powerful technique.

References

purification strategies for removing impurities from (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the purification of (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who are working with this valuable chiral building block. The inherent stereochemistry and amphoteric nature of this proline analogue present unique purification challenges.[][2][3] This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you achieve high chemical and stereochemical purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions you may have before or during the purification process.

Q1: What are the most common impurities I should expect when synthesizing or handling crude this compound?

A1: The impurity profile can vary based on the synthetic route, but several classes of impurities are common:

  • Stereoisomers: This is the most critical class of impurities. Your crude product may contain diastereomers such as (2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid (the trans-L-threo isomer) or (2R,3R) and (2S,3R) variants.[][4] Enantiomeric contamination, while less common from stereospecific syntheses, should always be assessed.

  • Unreacted Starting Materials: Depending on the synthesis, precursors like chiral 4-amino-(S)-2-hydroxybutylic acid or related compounds may be present if the reaction did not go to completion.[5]

  • Reaction Byproducts: Side reactions can generate structurally related impurities. For example, methods involving cyclization of precursors can sometimes lead to the formation of side products that are difficult to remove.[6]

  • Inorganic Salts: Salts such as NaCl, LiOH, or various buffer components are frequently present from pH adjustments, hydrolytic steps, or chromatographic separations.[7][8]

  • Residual Solvents: Solvents used during the reaction, workup, or a previous purification attempt can persist in the crude material.

Q2: I have a crude batch of the product. What is the most effective initial purification strategy?

A2: A multi-step approach is generally most effective.

  • Initial Bulk Purification (Recrystallization): For solid crude material, recrystallization is an excellent first step to remove the bulk of impurities and increase the purity to >95%. The key is selecting an appropriate solvent system where the target compound has high solubility when hot and low solubility when cold, while impurities behave oppositely. A common starting point for amino acids is a water/alcohol (e.g., ethanol, isopropanol) mixture.

  • Chromatographic Polishing (Ion-Exchange): Following recrystallization, Ion-Exchange Chromatography (IEX) is the premier technique for removing persistent ionic impurities, salts, and, crucially, certain diastereomers.[9][10] Because your compound is an amino acid, it is amphoteric and can be purified using either cation or anion exchange, depending on the pH.

  • Final Desalting/Formulation: The purified fractions from IEX will contain buffer salts. These can be removed by methods like dialysis, size-exclusion chromatography, or by precipitating the amino acid at its isoelectric point.

Q3: How can I accurately assess the chemical and stereochemical purity of my final product?

A3: A combination of analytical techniques is required for a complete purity profile. No single method is sufficient.

Technique Purpose Key Information Provided
RP-HPLC General Chemical PurityDetects and quantifies non-isomeric impurities. Provides a purity percentage based on UV absorbance.
Chiral HPLC Stereochemical PuritySeparates and quantifies enantiomers and diastereomers. This is essential to confirm stereochemical integrity.[11]
LC-MS Identity Confirmation & Impurity IDConfirms the molecular weight of the target compound and helps identify the mass of unknown impurities.
NMR (¹H, ¹³C) Structural ConfirmationConfirms the chemical structure of the compound. Can reveal the presence of impurities if they are at sufficient concentration (>1%).
TLC Quick Qualitative CheckUseful for monitoring reaction progress and for quickly assessing the complexity of the crude mixture before committing to a purification method.[12]

Q4: My compound is a zwitterion. How does this property affect my purification strategy?

A4: The zwitterionic nature of this compound is central to its purification, especially by IEX and crystallization.

  • Isoelectric Point (pI): At a specific pH, the pI, the molecule has a net charge of zero. At this pH, its solubility in water is typically at its minimum, which can be exploited for crystallization/precipitation.

  • pH-Dependent Charge:

    • At pH < pI , the amine group is protonated (-NH₂⁺) and the overall charge is positive. In this state, it will bind to a cation-exchange resin.[9]

    • At pH > pI , the carboxylic acid group is deprotonated (-COO⁻) and the overall charge is negative. In this state, it will bind to an anion-exchange resin.[13] This pH-dependent charge is the fundamental principle that allows for separation using IEX.[10][13]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Recrystallization Issues

Q1: I've dissolved my crude product in a hot solvent, but it won't crystallize upon cooling. What should I do?

A1: This is a common issue related to supersaturation or the presence of impurities that inhibit crystal formation. Try these steps sequentially:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod just below the solvent surface. The microscopic glass fragments can serve as nucleation sites.

    • Seeding: If you have a small amount of pure solid, add a single tiny crystal ("seed crystal") to the cooled, supersaturated solution.

  • Increase Supersaturation:

    • Evaporation: Slowly evaporate some of the solvent to increase the concentration of your compound.

    • Add an Anti-Solvent: If your compound is dissolved in a good solvent (e.g., water), slowly add a miscible "anti-solvent" in which it is insoluble (e.g., ethanol or acetone) until the solution becomes cloudy, then add a drop or two of the good solvent to clarify and allow it to cool slowly.

  • Re-evaluate Solvent System: You may have too much solvent, or the solvent may be too "good." Try a different solvent or solvent pair.

Q2: My yield after recrystallization is extremely low. How can I improve it?

A2: Low yield typically points to two issues: using too much solvent or premature crystallization.

  • Optimize Solvent Volume: The goal is to use the minimum amount of hot solvent required to fully dissolve the compound. If you use too much, the solution will not become saturated enough upon cooling for efficient crystallization. Perform small-scale solubility tests first.

  • Control Cooling Rate: Cooling the solution too rapidly can trap the product in the mother liquor. Allow the flask to cool slowly to room temperature first, then move it to an ice bath or refrigerator to maximize crystal formation.

  • Check Mother Liquor: After filtering your crystals, concentrate the remaining solution (the mother liquor) and see if a second crop of crystals forms. This second crop may be less pure but can be reprocessed.

Ion-Exchange Chromatography (IEX) Challenges

Q1: I've loaded my sample, but my compound is flowing through the column without binding. Why is this happening?

A1: This is almost always a pH and charge issue. The charge of your molecule must be opposite to the charge of the IEX resin for binding to occur.

Caption: Decision tree for troubleshooting IEX binding issues.

  • For Cation Exchange (e.g., Dowex 50, SP Sepharose): The resin is negatively charged. Your compound must be positively charged to bind. Solution: Ensure your loading buffer pH is at least 1-2 units below the isoelectric point (pI) of your compound.

  • For Anion Exchange (e.g., DEAE, Q Sepharose): The resin is positively charged. Your compound must be negatively charged to bind. Solution: Ensure your loading buffer pH is at least 1-2 units above the isoelectric point (pI) of your compound.[13]

  • High Ionic Strength: Ensure your sample is not dissolved in a high-salt buffer. High salt concentrations will compete with your compound for binding sites on the resin, preventing it from sticking.

Q2: I'm getting poor resolution between my product and a key impurity. How can I optimize the separation?

A2: Poor resolution means the binding affinities of your product and the impurity are too similar under the current conditions.

  • Use a Shallower Gradient: If you are eluting with a salt or pH gradient, make the gradient shallower (i.e., increase the total volume over which the gradient runs). This gives more time for the column to resolve species with similar charges.

  • Decrease the Flow Rate: Reducing the flow rate increases the residence time on the column, allowing for more interaction between the molecules and the stationary phase, which can significantly improve resolution.

  • Change the pH: Modifying the buffer pH (while still ensuring binding) can alter the relative charges of the two species, potentially increasing the difference in their affinity for the resin and improving separation.

Stereoisomer Contamination

Q1: My analytical data shows contamination with a diastereomer. How can I remove it?

A1: Diastereomers have different physical properties and can be separated by non-chiral methods.

  • Fractional Crystallization: This can be very effective. Since diastereomers have different solubilities, carefully controlled crystallization may allow one diastereomer to crystallize while the other remains in the mother liquor. This requires careful optimization of the solvent system.

  • Standard Chromatography: Techniques like ion-exchange or even normal-phase silica gel chromatography can often separate diastereomers. The different spatial arrangements of the hydroxyl and carboxylic acid groups can lead to different interactions with the stationary phase.

  • Derivatization: Protecting the amine or acid group (e.g., with a Boc group) creates a new molecule with different properties.[8][12] The diastereomers of this new derivative may be much easier to separate by standard chromatography. The protecting group is then removed in a subsequent step.[14]

Q2: How can I definitively confirm the enantiomeric purity of my final product?

A2: You must use a chiral analytical method. Standard HPLC or NMR cannot distinguish between enantiomers.

  • Chiral HPLC: This is the gold standard. It uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, resulting in different retention times.

  • Derivatization followed by HPLC/GC: This is an alternative and powerful approach. You react your compound with a chiral derivatizing agent (e.g., Marfey's reagent, (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester) to form two diastereomers.[11][15] These diastereomers can now be separated and quantified on a standard, non-chiral HPLC column.[15][16] This method is extremely sensitive for detecting even trace amounts of the undesired enantiomer.

Section 3: Key Protocols & Methodologies

The following protocols are provided as validated starting points. You may need to optimize them for your specific equipment and sample matrix.

Protocol 1: General Purification Workflow

This workflow provides a logical sequence for purifying the crude product.

Caption: General workflow for the purification of the target compound.

Protocol 2: Purification by Cation-Exchange Chromatography

This protocol is designed to remove positively charged impurities and separate diastereomers.

  • Resin Preparation: Use a strong cation-exchange resin (e.g., Dowex 50WX8). Wash the resin thoroughly with 1 M NaOH, followed by deionized water until the pH is neutral, then with 1 M HCl, and finally with deionized water again until the pH is neutral. Equilibrate the column with the starting buffer (e.g., 0.2 M Sodium Citrate buffer, pH 2.5).

  • Sample Preparation: Dissolve the partially purified product in the starting buffer. Ensure the pH is adjusted to ~2.5 to guarantee a positive charge on the molecule. Filter the sample through a 0.45 µm filter.

  • Loading & Washing: Load the sample onto the equilibrated column at a slow flow rate. After loading, wash the column with 2-3 column volumes of the starting buffer to remove any unbound, neutral, or negatively charged impurities.

  • Elution: Elute the bound compounds using a linear pH gradient from pH 2.5 to pH 7.0. Alternatively, a stepwise salt gradient (e.g., 0 to 1.0 M NaCl in the starting buffer) can be used.[7][17] Different stereoisomers and amino acid impurities will elute at different points in the gradient.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure desired product.

  • Desalting: Pool the pure fractions. The salts can be removed by various methods, including using a volatile buffer system that can be removed by lyophilization.[17]

Protocol 3: Chiral Purity Analysis via Derivatization and HPLC

This protocol uses a pre-column derivatization step to determine enantiomeric purity.

  • Reagent Preparation: Prepare a solution of a fluorescent chiral derivatizing agent, such as NBD-Cl (4-Chloro-7-nitrobenzofurazan), in a suitable solvent like ethanol.[11][16]

  • Sample Preparation: Accurately weigh ~1-2 mg of your purified product and dissolve it in a basic buffer (e.g., borate buffer, pH 8.5). Also prepare a standard of the racemic mixture for comparison.

  • Derivatization Reaction: Add an excess of the NBD-Cl solution to your sample. Heat the mixture at ~60 °C for 10-15 minutes. The reaction will form fluorescent diastereomers. Quench the reaction by adding a small amount of dilute acid (e.g., 1 M HCl).[16]

  • HPLC Analysis:

    • Column: Standard C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate).

    • Detector: Fluorescence detector (or UV-Vis at the appropriate wavelength for the derivative, e.g., ~465 nm for NBD).[11]

    • Analysis: Inject the derivatized sample. The two diastereomers will have different retention times. The enantiomeric excess (% ee) can be calculated by integrating the peak areas of the two isomers. Compare the retention times to the derivatized racemic standard to identify the peaks.

References

Technical Support Center: Optimizing Reactions Catalyzed by (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions to ensure the success of your experiments. As a proline derivative, this catalyst is instrumental in various asymmetric transformations, and understanding its nuances is key to achieving high yields and stereoselectivity.[1][2][3]

Frequently Asked Questions (FAQs)

Here we address common questions regarding the use of this compound as an organocatalyst.

Q1: What are the primary applications of this compound in organic synthesis?

A1: this compound, a derivative of proline, is a versatile organocatalyst primarily used in asymmetric synthesis.[1][2] Its applications are similar to those of L-proline and include:

  • Aldol Reactions: Catalyzing the asymmetric cross-aldol reaction between aldehydes and ketones to produce chiral β-hydroxy carbonyl compounds.[2][4]

  • Michael Additions: Facilitating the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, leading to the formation of chiral products.[5][6]

  • Mannich Reactions: Promoting the three-component reaction between an aldehyde, an amine, and a ketone to generate β-amino carbonyl compounds.[2][4]

The presence of the hydroxyl group can influence the stereochemical outcome of these reactions compared to proline, often through enhanced hydrogen bonding interactions in the transition state.

Q2: How does the mechanism of catalysis for this compound differ from that of L-proline?

A2: The fundamental catalytic cycle is similar to that of L-proline, proceeding through either an enamine or an iminium ion intermediate.[1][7]

  • Enamine Catalysis: The secondary amine of the catalyst reacts with a carbonyl compound (ketone or aldehyde) to form a chiral enamine. This enamine then acts as a nucleophile.[5]

  • Iminium Catalysis: The secondary amine can also react with an α,β-unsaturated carbonyl compound to form a chiral iminium ion, which is a more reactive electrophile.

The key difference lies in the influence of the 3-hydroxy group. This group can participate in hydrogen bonding within the transition state assembly, providing an additional layer of stereocontrol and potentially altering the facial selectivity of the reaction compared to unsubstituted proline.

Q3: What are the recommended starting conditions for a reaction catalyzed by this compound?

A3: As a starting point, you can adapt protocols for L-proline catalyzed reactions. A typical set of starting conditions would be:

ParameterRecommended RangeRationale
Catalyst Loading 5-30 mol%Higher loading can increase reaction rate but may also lead to side reactions.
Solvent DMSO, DMF, CH3CN, CHCl3, or solvent-freeThe choice of solvent can significantly impact solubility, reaction rate, and stereoselectivity.
Temperature Room temperature (or 0 °C to 40 °C)Lower temperatures can improve stereoselectivity but may require longer reaction times.[4]
Reaction Time 12-72 hoursMonitor by TLC or other analytical methods to determine the optimal time.

It is crucial to optimize these conditions for each specific substrate combination.

Q4: How can I monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction progress.[5] You can also use techniques like ¹H NMR spectroscopy of the crude reaction mixture or GC-MS if your compounds are amenable to these methods.

Q5: What is the best way to work up and purify the product?

A5: A standard work-up procedure involves quenching the reaction, followed by an aqueous work-up to remove the catalyst and other water-soluble components. The product is then extracted into an organic solvent. Purification is typically achieved by silica gel column chromatography.[5]

Troubleshooting Guide

Encountering unexpected results is a common part of research. This guide provides a systematic approach to troubleshooting reactions catalyzed by this compound.[8][9][10]

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Poor quality reagents or solvents. 3. Sub-optimal reaction conditions (temperature, concentration). 4. Inherent low reactivity of substrates.1. Use a fresh batch of catalyst. 2. Purify reagents and use anhydrous solvents. 3. Screen different temperatures and concentrations. 4. Increase catalyst loading or reaction time.
Low Yield 1. Product loss during work-up or purification.[10] 2. Competing side reactions. 3. Reaction did not go to completion.1. Optimize extraction and chromatography procedures.[9] 2. Adjust reaction conditions (e.g., lower temperature) to disfavor side reactions.[9] 3. Extend reaction time or increase temperature slightly.
Low Enantioselectivity or Diastereoselectivity 1. Incorrect catalyst stereoisomer. 2. Sub-optimal solvent or temperature. 3. Presence of additives (acid/base) affecting the transition state. 4. Racemization of the product under reaction or work-up conditions.1. Confirm the stereochemistry of the catalyst. 2. Screen a range of solvents and temperatures. Lower temperatures often improve selectivity.[4] 3. Investigate the effect of co-catalysts or additives. 4. Check the stability of the product under the reaction conditions and during purification.
Formation of Side Products 1. Self-condensation of starting materials (e.g., homo-aldol reaction).[4] 2. Decomposition of starting materials or product. 3. Polymerization of substrates.[9]1. Slowly add one of the reactants to the reaction mixture. 2. Monitor the reaction closely and quench it as soon as the starting material is consumed.[9] 3. Use a lower concentration of reactants.[9]
Difficulty in Catalyst Removal 1. The catalyst is an amino acid and can be soluble in both aqueous and organic phases.1. Perform an acid-base extraction. The catalyst is soluble in acidic aqueous solution. 2. Use a silica gel plug to remove the majority of the polar catalyst before column chromatography.

Experimental Protocols & Methodologies

Representative Protocol: Asymmetric Michael Addition of an Aldehyde to a Nitroalkene

This protocol provides a general procedure that should be optimized for specific substrates.

Materials:

  • This compound (10 mol%)

  • Aldehyde (1.2 equivalents)

  • Nitroalkene (1.0 equivalent)

  • Solvent (e.g., DMSO, 1.0 M)

  • Magnetic stir bar and reaction vial

Procedure:

  • To a clean, dry reaction vial containing a magnetic stir bar, add this compound.

  • Add the nitroalkene to the vial.

  • Add the solvent and stir the mixture until the catalyst and nitroalkene are dissolved.

  • Add the aldehyde to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Analyze the enantiomeric excess of the purified product by chiral HPLC.

Visualizing Reaction Mechanisms and Workflows

Catalytic Cycle of an Aldol Reaction

Aldol_Cycle cluster_cycle Catalytic Cycle Catalyst (2R,3S)-3-hydroxypyrrolidine- 2-carboxylic acid Enamine Chiral Enamine Catalyst->Enamine + Ketone - H2O Ketone Ketone Iminium_Adduct Iminium Adduct Enamine->Iminium_Adduct + Aldehyde Aldehyde Aldehyde Product β-Hydroxy Ketone Iminium_Adduct->Product + H2O Product->Catalyst - Catalyst

Caption: Catalytic cycle for an aldol reaction.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Start Low Reaction Yield Check_Reagents Check Reagent & Solvent Quality Start->Check_Reagents Reagents_OK Reagents Pure? Check_Reagents->Reagents_OK Evaluate_Conditions Evaluate Reaction Conditions Conditions_OK Conditions Optimal? Evaluate_Conditions->Conditions_OK Review_Workup Review Work-up & Purification Workup_OK Product Loss? Review_Workup->Workup_OK Reagents_OK->Evaluate_Conditions Yes Purify_Reagents Purify/Replace Reagents & Solvents Reagents_OK->Purify_Reagents No Conditions_OK->Review_Workup Yes Optimize_Conditions Optimize T, Concentration, Time Conditions_OK->Optimize_Conditions No Refine_Purification Refine Extraction & Chromatography Workup_OK->Refine_Purification Yes Success Improved Yield Workup_OK->Success No Purify_Reagents->Check_Reagents Optimize_Conditions->Evaluate_Conditions Refine_Purification->Review_Workup

Caption: Troubleshooting workflow for low reaction yields.

References

Proline-Catalyzed Aldol Reactions: A Technical Support Center for Optimizing Yield and Stereoselectivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for proline-catalyzed aldol reactions. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and stereoselectivity of this powerful carbon-carbon bond-forming reaction. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in mechanistic principles to help you navigate the complexities of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental aspects of proline-catalyzed aldol reactions.

Q1: What is the fundamental mechanism of the proline-catalyzed aldol reaction?

The reaction proceeds through an enamine-based catalytic cycle, a mechanism shared with Class I aldolase enzymes.[1][2][3] (S)-proline reacts with a ketone donor to form an enamine intermediate.[4][5][6] This enamine then attacks the aldehyde acceptor, forming a new carbon-carbon bond. Subsequent hydrolysis of the resulting iminium ion releases the aldol product and regenerates the proline catalyst.[2] The stereoselectivity is determined during the C-C bond formation step, which is often rationalized using the Zimmerman-Traxler transition state model.[7][8][9]

Q2: Why is proline an effective catalyst for this reaction?

Proline's efficacy stems from its unique bifunctional nature. The secondary amine is crucial for enamine formation, while the carboxylic acid group plays a key role in activating the aldehyde electrophile and stabilizing the transition state through hydrogen bonding.[4][5] This intramolecular acid-base catalysis is a key feature that contributes to the high stereoselectivity observed.

Q3: What are the most common side reactions, and how can they be minimized?

Common side reactions include:

  • Self-aldolization of the aldehyde: This is prevalent with unbranched aldehydes.[10] Using a large excess of the ketone donor can suppress this pathway.

  • Aldol condensation: The initial aldol adduct can undergo dehydration to form an α,β-unsaturated carbonyl compound.[6] Lowering the reaction temperature can often minimize this.

  • Formation of oxazolidinones: Proline can react reversibly with the aldehyde to form an inactive oxazolidinone species, effectively sequestering the catalyst.[2] The presence of small amounts of water can help mitigate this by hydrolyzing the oxazolidinone back to the active catalyst.[11][12]

  • Acetone self-aldolization: When using acetone as the donor, it can react with itself.[6]

Q4: How does water affect the reaction?

The role of water is complex. While often considered detrimental, small amounts of water can be beneficial. It can suppress the formation of catalyst-deactivating oxazolidinones and in some cases, accelerate the reaction.[11][13] However, excess water can inhibit the reaction by interfering with the catalytic cycle and leading to lower yields and selectivities.[11][12] The optimal amount of water is often system-dependent and may require empirical optimization.

Troubleshooting Guide

This section provides solutions to common problems encountered during proline-catalyzed aldol reactions.

Problem/Symptom Potential Cause(s) Suggested Solution(s)
Low Yield 1. Incomplete reaction: Insufficient reaction time or low temperature.- Monitor the reaction by TLC or GC/MS to determine the optimal reaction time.- Gradually increase the reaction temperature, but be mindful of potential side reactions.
2. Catalyst deactivation: Formation of oxazolidinones or other inactive species.- Add a small amount of water (e.g., 1-10 equivalents) to the reaction mixture.[11][13]- Consider using a proline derivative with modified solubility or reactivity.[14]
3. Poor catalyst solubility: Proline has limited solubility in many organic solvents.- Use highly polar aprotic solvents like DMSO or DMF.[15]- Employ a proline derivative with enhanced solubility.[14]
4. Side reactions: Self-condensation of the aldehyde or other undesired pathways are consuming starting materials.- Increase the excess of the ketone donor relative to the aldehyde.[7]- For aldehydes prone to self-condensation, use slow addition of the aldehyde via a syringe pump.[16]
Poor Diastereoselectivity 1. Reaction temperature is too high: Higher temperatures can lead to lower selectivity by allowing access to higher energy transition states.- Lower the reaction temperature. Reactions are often run at room temperature, 0 °C, or even lower.
2. Solvent effects: The solvent can significantly influence the transition state geometry.- Screen different solvents. Aprotic polar solvents like DMSO and DMF are common, but co-solvents like chloroform can be beneficial.[17][18][19][20]- For some systems, solvent-free conditions or the use of water/methanol mixtures have shown improved diastereoselectivity.[14][21]
3. Substrate structure: The steric and electronic properties of the ketone and aldehyde influence the facial selectivity.- Consider using a modified proline catalyst that may offer better steric matching with your substrates.[5][22]
Poor Enantioselectivity 1. Racemization: The product may be racemizing under the reaction conditions.- Lower the reaction temperature and shorten the reaction time if possible.
2. Ineffective catalyst: The chosen proline derivative may not be optimal for the specific substrates.- Screen different proline derivatives. For example, 4-hydroxyproline derivatives have shown excellent results in water.[23]- Ensure the enantiomeric purity of the proline catalyst.
3. Presence of impurities: Acidic or basic impurities can interfere with the catalytic cycle.- Use purified reagents and solvents.
4. Water content: While a small amount of water can be beneficial, too much can be detrimental to enantioselectivity.[11][12]- Carefully control the amount of water in the reaction. If using anhydrous conditions, ensure all glassware is properly dried.

Data Presentation: Impact of Reaction Conditions on Stereoselectivity

The following table summarizes the effect of different solvents and proline derivatives on the yield and stereoselectivity of the aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.

CatalystSolventTemp (°C)Yield (%)dr (anti:syn)ee (%) (anti)Reference
(S)-ProlineDMSORT97>95:599--INVALID-LINK--
(S)-ProlineCHCl₃RT6590:1096--INVALID-LINK--
(S)-ProlineMeOH/H₂O (2/1)RT9993:799[14]
(S,S)-Pro-Phe-OMeSolvent-free (ball mill)RT9591:995[21]
4-OTBS-ProlineH₂ORT99>20:1>99[23]

Experimental Protocols

General Procedure for a Proline-Catalyzed Aldol Reaction

This protocol provides a general starting point for the reaction between a ketone and an aldehyde. Optimization of specific parameters may be required.

  • To a clean, dry vial equipped with a magnetic stir bar, add the ketone (5-10 equivalents) and the chosen solvent (e.g., DMSO, to achieve a 0.5 M concentration of the aldehyde).

  • Add (S)-proline (typically 10-30 mol%).

  • Stir the mixture at the desired reaction temperature (e.g., room temperature or 0 °C) for 10-15 minutes to allow for catalyst dissolution and pre-formation of the enamine.

  • Add the aldehyde (1 equivalent) to the reaction mixture.

  • Stir the reaction and monitor its progress by TLC or GC/MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent such as ethyl acetate or diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol adduct.

Visualizations

Catalytic Cycle of Proline-Catalyzed Aldol Reaction

Catalytic_Cycle Proline Proline Catalyst Enamine Enamine Intermediate Proline->Enamine + Ketone - H₂O Ketone Ketone Iminium Iminium Ion Enamine->Iminium + Aldehyde Aldehyde Aldehyde Iminium->Proline + H₂O (Product Release) Product Aldol Product Iminium->Product

Caption: The catalytic cycle of the proline-catalyzed aldol reaction, highlighting the key enamine intermediate.

Zimmerman-Traxler Transition State Model

Troubleshooting_Yield Start Low Yield Observed Check_Purity Check Reagent and Solvent Purity Start->Check_Purity Monitor_Reaction Monitor Reaction Profile (TLC, GC/MS) Check_Purity->Monitor_Reaction Incomplete Reaction Incomplete? Monitor_Reaction->Incomplete Side_Products Significant Side Products? Monitor_Reaction->Side_Products Incomplete->Side_Products No Increase_Time_Temp Increase Reaction Time or Temperature Incomplete->Increase_Time_Temp Yes Optimize_Stoichiometry Optimize Substrate Stoichiometry (e.g., increase ketone excess) Side_Products->Optimize_Stoichiometry Yes Add_Water Add a small amount of Water Side_Products->Add_Water No End Yield Improved Increase_Time_Temp->End Optimize_Stoichiometry->End Change_Solvent Change Solvent Add_Water->Change_Solvent Change_Solvent->End

References

Technical Support Center: Peptide Coupling with Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions regarding the unique challenges of peptide coupling with sterically hindered amino acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low coupling yields when working with sterically hindered amino acids?

Low coupling yields in peptide synthesis involving sterically hindered amino acids are often due to a combination of factors:

  • Steric Hindrance: The bulky nature of the amino acid side chains (e.g., Val, Ile, Thr) or the presence of α,α-disubstitution (e.g., Aib - α-aminoisobutyric acid) physically obstructs the approach of the activated carboxylic acid to the amine, slowing down or preventing the reaction.[1][2] N-methylated amino acids also introduce steric bulk at the amide nitrogen, further complicating the coupling process.[2][3][4]

  • Reduced Nucleophilicity: The nucleophilicity of the amine component can be diminished by bulky adjacent groups, making it a less effective reactant.[1]

  • Peptide Aggregation: Hydrophobic sequences, particularly those containing hindered residues, can aggregate on the solid support.[1][2][5] This aggregation can block reactive sites and impede the diffusion of reagents, leading to incomplete reactions.[2][5]

  • Inappropriate Coupling Reagent: Standard coupling reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are often inefficient for coupling sterically hindered amino acids.[1][2][6]

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time play a crucial role and may need to be optimized for challenging couplings.

Q2: Which coupling reagents are most effective for sterically hindered amino acids?

For sterically hindered amino acids, more potent coupling reagents are generally required.[2] Onium salt-based reagents are often the preferred choice.[1][7]

  • Aminium/Uronium Salts: Reagents like HATU , HBTU , and HCTU are highly effective because they form highly reactive OAt or OBt active esters.[1][7] HATU is often considered superior for many difficult couplings.[1][8] COMU , an oxyma-based reagent, also shows excellent performance and has a better safety profile.[2][9]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also very effective, particularly for N-methylated amino acids.[2][10] PyAOP is considered one of the most reactive coupling reagents.[8]

  • Amino Acid Fluorides: For extremely hindered couplings, such as those involving α,α-disubstituted amino acids like Aib, converting the amino acid to its fluoride derivative can be a highly effective strategy.[2][11][12]

Q3: How can I minimize racemization during the coupling of hindered amino acids?

Racemization, the loss of stereochemical integrity at the α-carbon, is a significant concern that can lead to hard-to-separate diastereomeric impurities.[1][13] Here are key strategies to minimize it:

  • Choice of Reagents and Additives:

    • Use additives like HOAt or Oxyma Pure , which are superior to HOBt in suppressing racemization.[1]

    • Phosphonium-based reagents like PyBOP or PyAOP are generally associated with lower levels of racemization.[1]

  • Control of Reaction Temperature: Lowering the reaction temperature can help reduce the rate of racemization.[1]

  • Base Selection: Use a weaker base such as N-methylmorpholine (NMM) or collidine instead of a strong base like DIPEA.[1][13]

  • Minimize Pre-activation Time: Reduce the time the carboxylic acid is activated before the amine component is added.[1]

Q4: What is the role of microwave irradiation in coupling hindered amino acids?

Microwave-assisted solid-phase peptide synthesis (SPPS) has proven to be a highly effective tool for overcoming the challenges associated with sterically hindered amino acids.[3][4][14] The use of microwave energy can:

  • Accelerate Reaction Rates: Microwave heating significantly reduces reaction times for difficult couplings, often from hours to minutes.[15][16]

  • Improve Coupling Efficiency: It drives conventionally difficult couplings of bulky amino acids to completion, resulting in higher purity and yield.[3][4]

  • Reduce Aggregation: Microwave energy can help disrupt the formation of secondary structures and aggregation on the resin.[17]

In-depth Troubleshooting Guide

Issue 1: Low or No Coupling Yield

This is the most common problem when dealing with sterically hindered residues. A systematic approach is necessary to identify and resolve the issue.

Diagnostic Workflow

troubleshooting_workflow start Low Coupling Yield Detected (e.g., Positive Kaiser Test) reagent Step 1: Evaluate Coupling Reagent start->reagent sub_reagent1 Using Carbodiimides (DCC, DIC)? reagent->sub_reagent1 conditions Step 2: Optimize Reaction Conditions sub_conditions1 Increase Reaction Time (e.g., 2h to overnight) conditions->sub_conditions1 double_couple Step 3: Implement Advanced Techniques sub_double1 Perform a Double Coupling double_couple->sub_double1 aggregation Step 4: Address Potential Aggregation sub_aggregation1 Change Solvent System (e.g., NMP, 'Magic Mixture') aggregation->sub_aggregation1 solution Problem Resolved sub_reagent1->conditions No sub_reagent2 Switch to Onium Salt (HATU, PyAOP, COMU) sub_reagent1->sub_reagent2 Yes sub_reagent3 Consider Amino Acid Fluorides for α,α-disubstituted AAs sub_reagent2->sub_reagent3 sub_reagent3->conditions sub_conditions2 Increase Temperature (Conventional or Microwave) sub_conditions1->sub_conditions2 sub_conditions3 Increase Reagent Equivalents sub_conditions2->sub_conditions3 sub_conditions3->double_couple sub_double1->aggregation sub_aggregation2 Incorporate Chaotropic Salts (e.g., LiCl) sub_aggregation1->sub_aggregation2 sub_aggregation3 Use Pseudoproline Dipeptides sub_aggregation2->sub_aggregation3 sub_aggregation3->solution

Caption: Troubleshooting workflow for low coupling yield.

Recommended Solutions & Protocols

1. Change the Coupling Reagent

If you are using carbodiimide-based reagents like DCC or DIC, it is highly recommended to switch to a more potent onium salt-based reagent.[2]

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids

Reagent ClassExample ReagentsReactivityRacemization RiskKey Considerations
Carbodiimides DIC, DCCModerateLow to ModerateOften require an additive like HOAt for hindered couplings.[2]
Phosphonium Salts PyBOP, PyAOPHigh to Very HighLow to Very LowPyAOP is highly effective for N-methylated amino acids.[2][10]
Aminium/Uronium Salts HBTU, HATU, HCTU, COMUHigh to Very HighLowHATU is a top performer for difficult couplings.[1][9] COMU offers high efficiency with a better safety profile.[9]

Protocol 1: Standard Coupling with HATU

This protocol is a general guideline and may require optimization for your specific sequence.

  • Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in N,N-dimethylformamide (DMF).[9]

  • Activation Mixture Preparation: In a separate vessel, dissolve the Nα-protected sterically hindered amino acid (3 equivalents relative to resin loading) in DMF.[2]

  • Activation: Add the coupling reagent HATU (2.9 equivalents) and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents).[2]

  • Coupling Reaction: Add the activation mixture to the resin and agitate at room temperature. The reaction time can vary from 30 minutes to several hours, depending on the degree of steric hindrance.[2] For very difficult couplings, extending the time to overnight may be necessary.[18]

  • Monitoring and Washing: Monitor the completion of the coupling reaction using a qualitative method such as the ninhydrin (Kaiser) test.[9] A positive test indicates incomplete coupling. Once complete, thoroughly wash the resin with DMF.[9]

2. Optimize Reaction Conditions

  • Double Coupling: If the ninhydrin test is still positive after the initial coupling, performing a second coupling is a common and effective strategy.[18][19] Simply drain the reaction vessel and add a fresh solution of the activated amino acid.[18]

  • Increase Temperature: For conventional synthesis, increasing the temperature to 50-60°C can improve coupling efficiency. However, for microwave-assisted synthesis, temperatures can be precisely controlled (e.g., 75°C) for short periods (3-5 minutes) to drive the reaction to completion.[1][16]

  • Solvent Choice: While DMF is the most common solvent, for sequences prone to aggregation, switching to N-methylpyrrolidone (NMP) or using a "magic mixture" (e.g., DCM/DMF/NMP with additives) can be beneficial.[20][21] In some cases, solvent mixtures containing trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can dissolve sparingly-soluble protected peptides.[22]

Protocol 2: Microwave-Assisted Coupling of a Hindered Amino Acid (e.g., Aib)

  • Resin Preparation: Swell the resin (e.g., Rink Amide) in DMF in a microwave-compatible reaction vessel.[1]

  • Fmoc-Deprotection: Add a 20% solution of piperidine in DMF to the resin. Irradiate in a microwave peptide synthesizer for 3-5 minutes at a controlled temperature (e.g., 75°C). Wash the resin thoroughly with DMF.[1]

  • Coupling:

    • In a separate vessel, prepare the activation mixture: Fmoc-Aib-OH (5 equivalents), a coupling agent like HBTU or HATU (4.9 equivalents), and DIPEA (10 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Irradiate in the microwave synthesizer for 5-20 minutes at 75°C.[16]

  • Washing: Wash the resin with DMF to remove excess reagents.[1]

  • Confirmation: Perform a ninhydrin or bromophenol blue test to confirm the completion of the coupling.[1] If the test is positive, a second coupling may be necessary.[1]

Issue 2: Side Reactions and Impurities

The forcing conditions often required for coupling hindered amino acids can sometimes lead to side reactions.

Common Side Reactions

side_reactions main Peptide Coupling Conditions racemization Racemization / Epimerization main->racemization Strong Base, High Temp, Over-activation guanidinylation Guanidinylation (with Uronium Reagents) main->guanidinylation Excess HATU/HBTU aspartimide Aspartimide Formation (at Asp residues) main->aspartimide Base-catalyzed diketopiperazine Diketopiperazine Formation (at dipeptide stage) main->diketopiperazine Base-catalyzed, esp. with Proline

Caption: Common side reactions in peptide coupling.

  • Guanidinylation: A potential drawback of using aminium/uronium reagents like HATU in excess is the risk of guanidinylation of the N-terminal amino group, which terminates the peptide chain.[9][23]

  • Aspartimide Formation: This side reaction can occur at aspartic acid residues under basic conditions, leading to a mixture of α- and β-coupled peptides.[24] Adding HOBt to the piperidine deprotection solution can reduce this.[24]

  • Diketopiperazine Formation: This occurs at the dipeptide stage, especially when proline is one of the first two residues, and results in the cleavage of the dipeptide from the resin.[24] Using 2-chlorotrityl chloride resin can inhibit this side reaction.[24]

Mitigation Strategies
  • Careful Stoichiometry: Use a minimal excess of the coupling reagent and base necessary to achieve complete coupling.

  • Optimized Reagent Choice: For sequences containing sensitive residues like Asp, consider using conditions known to minimize specific side reactions.

  • Sequence-Specific Strategies: For sequences prone to diketopiperazine formation, choose the appropriate resin and coupling strategy from the outset.

By understanding the underlying causes of poor coupling efficiency and employing the appropriate high-potency reagents and optimized conditions, researchers can successfully incorporate sterically hindered amino acids into their target peptides, advancing their scientific and drug development objectives.

References

Technical Support Center: Suppression of N-Terminal Trifluoroacetylation During Peptide Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common and often frustrating side reaction in solid-phase peptide synthesis (SPPS): the unintentional trifluoroacetylation of the N-terminal amine during cleavage from the resin. Our goal is to equip you with the foundational knowledge and practical solutions to minimize or eliminate this impurity, ensuring the integrity of your synthetic peptides.

Introduction: The Trifluoroacetylation Challenge

Trifluoroacetic acid (TFA) is the most common reagent for the final cleavage of peptides from solid-phase resins and the concomitant removal of acid-labile side-chain protecting groups. While highly effective, TFA can also be the source of a problematic side reaction: the trifluoroacetylation of the N-terminal α-amino group of the peptide. This modification adds a trifluoroacetyl (Tfa) group (CF₃CO-), resulting in a mass increase of 96 Da and creating a capped, truncated version of the desired peptide that can be difficult to separate during purification.

This guide will delve into the mechanisms behind this unwanted modification and provide actionable strategies for its suppression.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of unintentional N-terminal trifluoroacetylation during SPPS cleavage?

A1: The leading cause is the presence of trifluoroacetoxymethyl groups on the resin support. These reactive groups are generated in two main ways:

  • From pre-existing hydroxymethyl sites on the resin that react with TFA.

  • Through the acidolysis of the benzyl ester bond linking the peptide to the resin, which also creates hydroxymethyl sites that can then be trifluoroacetylated.

During the subsequent neutralization step with a tertiary amine, the trifluoroacetyl group is transferred from these resin-bound trifluoroacetoxymethyl groups to the free N-terminal amino group of the cleaved peptide. This intersite nucleophilic reaction can lead to a significant accumulation of the trifluoroacetylated byproduct, with studies showing that 1-2% of the peptide can be trifluoroacetylated per acid/base cycle under certain conditions.

Troubleshooting Guide

Problem: My final peptide product shows a significant peak at +96 Da in the mass spectrum, indicating N-terminal trifluoroacetylation.

This is a classic sign of unintentional trifluoroacetylation. The following troubleshooting workflow will help you diagnose the cause and implement effective solutions.

Workflow for Diagnosing and Suppressing N-Terminal Trifluoroacetylation

Trifluoroacetylation_Troubleshooting start Start: Significant +96 Da Peak Observed check_resin Step 1: Evaluate Resin Choice start->check_resin standard_resin Using standard benzyl ester resin with potential hydroxymethyl sites? check_resin->standard_resin Yes stable_resin Using TFA-stable resin (e.g., Pam-resin)? check_resin->stable_resin No switch_resin Solution: Switch to a TFA-stable resin like aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin. standard_resin->switch_resin check_cleavage Step 2: Optimize Cleavage Cocktail stable_resin->check_cleavage switch_resin->check_cleavage scavengers Are appropriate scavengers being used? check_cleavage->scavengers add_scavengers Solution: Incorporate effective scavengers into the cleavage cocktail (e.g., TIS, water, EDT). scavengers->add_scavengers No check_conditions Step 3: Control Cleavage Conditions scavengers->check_conditions Yes add_scavengers->check_conditions time_temp Are cleavage time and temperature minimized? check_conditions->time_temp optimize_conditions Solution: Reduce cleavage time and/or temperature to decrease side reactions. time_temp->optimize_conditions No post_cleavage Step 4: Post-Cleavage Workup time_temp->post_cleavage Yes optimize_conditions->post_cleavage tfa_removal Is TFA being efficiently removed after cleavage? post_cleavage->tfa_removal ether_precipitation Solution: Perform thorough ether precipitation to remove residual TFA. tfa_removal->ether_precipitation No end End: Trifluoroacetylation Suppressed tfa_removal->end Yes ether_precipitation->end

Caption: A troubleshooting workflow for addressing N-terminal trifluoroacetylation.

Q2: Which amino acid residues are particularly susceptible to unwanted trifluoroacetylation?

A2: Peptides with N-terminal hydroxyamino acids, such as threonine and serine, are more prone to N-alpha-trifluoroacetylation. The reaction is believed to proceed through an intermediate trifluoroacetyl ester on the hydroxyl side chain, followed by an O→N acyl shift. Additionally, peptides with an N-terminal proline have also been noted to be susceptible to this side reaction.

Q3: How can I prevent N-terminal trifluoroacetylation during my synthesis?

A3: Prevention is the most effective strategy. Consider the following:

  • Resin Selection: The choice of solid support is critical. The use of an aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin can reduce trifluoroacetylation to less than 0.02% per cycle. These resins are stable to TFA and can be synthesized to be free of the extraneous hydroxymethyl functionalities that are the root cause of the problem.

  • Cleavage Cocktail Composition: The composition of your cleavage cocktail plays a significant role in suppressing side

Technical Support Center: Overcoming Poor Solubility of Proline-Based Organocatalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for proline-based organocatalysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the common challenge of poor catalyst solubility. By understanding the underlying principles and employing the strategies outlined below, you can enhance the efficiency, reproducibility, and scope of your asymmetric transformations.

Introduction: The Solubility Challenge

L-proline and its derivatives are powerful organocatalysts, renowned for their ability to promote a wide range of asymmetric reactions with high stereoselectivity.[1][2][3][4] However, their practical application is often hampered by poor solubility in many common organic solvents.[5][6][7] This limitation can lead to heterogeneous reaction mixtures, reduced catalytic activity, and difficulties in catalyst recovery and reuse. This guide provides a comprehensive overview of field-proven strategies to address these solubility issues, ensuring robust and efficient catalytic performance.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered by researchers working with proline-based organocatalysts.

Q1: My proline catalyst is not dissolving in my reaction solvent. What are my options?

This is a frequent challenge, as proline's zwitterionic nature makes it poorly soluble in many non-polar organic solvents.[1][5] You have several avenues to explore:

  • Optimize the Solvent System: Instead of relying on a single solvent, consider using a solvent mixture. For instance, the addition of a polar aprotic solvent like DMSO or DMF can significantly improve proline's solubility.[7][8] Water/methanol mixtures have also been shown to be effective and simple reaction media.[7]

  • Modify the Catalyst: If solvent optimization is insufficient or incompatible with your reaction, consider using a modified proline catalyst with enhanced solubility. Several effective strategies are detailed in the sections below, including the use of ionic liquid tags and hydrophobic substituents.

  • Employ Heterogenization: Immobilizing the proline catalyst on a solid support can circumvent solubility issues entirely, as the reaction occurs at the solid-liquid interface.[2][3][5]

Q2: My reaction is sluggish, and I suspect catalyst solubility is the culprit. How can I confirm this and what should I do?

Poor catalyst solubility is a common cause of slow reaction rates.[9] If the catalyst is not fully dissolved, the concentration of the active catalytic species in the solution is reduced, leading to slower kinetics.

  • Visual Inspection: Observe the reaction mixture. If you can see undissolved catalyst particles, solubility is likely a limiting factor.

  • Troubleshooting Steps:

    • Increase Temperature: Gently warming the reaction mixture can sometimes improve solubility and reaction rate. However, be mindful of potential side reactions or degradation of substrates and products at elevated temperatures.

    • Solvent Screening: A systematic solvent screen is a powerful tool. The choice of solvent can critically influence the outcome of proline-catalyzed reactions.[10][11] A table of recommended solvents and their properties is provided below.

    • Catalyst Modification: As a more advanced approach, modifying the proline scaffold to improve its solubility in your desired solvent is a highly effective strategy.

Q3: I am working with a non-polar solvent. Are there any specific strategies for this scenario?

Yes, several approaches can be effective in non-polar (hydrophobic) solvents:

  • Addition of Water: The controlled addition of a small amount of water to reactions in hydrophobic solvents like toluene can surprisingly have a positive effect on both the reaction rate and stereoselectivity.[5][12]

  • Hydrophobically Modified Catalysts: Synthesizing proline derivatives with hydrophobic groups can significantly improve their solubility in non-polar media.[13] These modifications can create a more lipophilic catalyst that readily dissolves in organic solvents.

  • Heterogenized Catalysts: Using a proline catalyst grafted onto a solid support is an excellent strategy for reactions in hydrophobic solvents, overcoming solubility limitations.[5]

Q4: What are "solubility-enhancing tags" and how do they work for proline organocatalysts?

Solubility-enhancing tags are chemical moieties that are covalently attached to a molecule to improve its solubility in a particular solvent.[14][15][16][17][18] In the context of proline organocatalysts, these tags are designed to make the catalyst more compatible with the reaction medium.

  • Ionic Liquid (IL) Tags: Attaching an ionic liquid fragment, such as an imidazolium salt, to the proline structure can dramatically increase its solubility in a wider range of solvents, including ionic liquids themselves.[19][20][21][22][23] This strategy also offers the significant advantage of easier catalyst recovery and recycling.[19][23]

  • Silyl Protecting Groups: The introduction of a silyl group, like a trimethylsilyl (TMS) group, onto a hydroxylated proline derivative can enhance its solubility in organic solvents.[24]

Troubleshooting Guide: A Deeper Dive

This section provides more detailed, step-by-step guidance for overcoming solubility challenges.

Strategy 1: Rational Solvent Selection

The solvent plays a crucial role not just in dissolving the reactants and catalyst, but also in influencing the reaction mechanism and stereochemical outcome.[10][11][25]

Recommended Solvents for Proline-Catalyzed Reactions
Solvent ClassExamplesProperties & Considerations
Polar Aprotic DMSO, DMF, AcetonitrileGood solubility for unmodified proline.[7][8] Often the first choice for many proline-catalyzed reactions.
Chlorinated Dichloromethane (DCM), ChloroformCan be effective, sometimes used in combination with other solvents to enhance reaction rates.[10][11]
Ethers THF, DioxaneModerate solubility for some proline derivatives.
Alcohols Methanol, EthanolProtic nature can sometimes interfere with the catalytic cycle, but water/methanol mixtures can be very effective.[7]
Hydrocarbons Toluene, HexanePoor solubility for unmodified proline.[5] Often require catalyst modification or the addition of water.[5][12]
"Green" Solvents Cyclic Carbonates (e.g., Propylene Carbonate), Ionic LiquidsSustainable alternatives with good solubilizing power for proline and its derivatives.[8][23]
Experimental Protocol: Solvent Screening Workflow
  • Setup: In parallel reaction vials, add your proline catalyst (e.g., 10 mol%) and a stir bar to each.

  • Solvent Addition: Add the desired volume of each solvent to be tested to the respective vials.

  • Solubility Assessment: Stir the mixtures at the intended reaction temperature and visually assess the solubility of the catalyst. Note any solvents where the catalyst fully dissolves.

  • Reaction Initiation: Add your substrates to each vial.

  • Monitoring: Monitor the progress of each reaction over time using an appropriate analytical technique (e.g., TLC, GC, LC-MS).

  • Analysis: Compare the reaction rates and product yields to identify the optimal solvent system.

Solvent Screening Workflow Diagram

Solvent_Screening cluster_setup Setup cluster_solvents Solvent Addition & Assessment cluster_reaction Reaction & Monitoring cluster_analysis Analysis catalyst Add Proline Catalyst to Parallel Vials add_solvents Add Different Solvents catalyst->add_solvents 1 assess_solubility Assess Solubility add_solvents->assess_solubility 2 add_substrates Add Substrates assess_solubility->add_substrates 3 monitor Monitor Reaction Progress add_substrates->monitor 4 analyze Compare Rates & Yields monitor->analyze 5

Caption: A stepwise workflow for systematic solvent screening.

Strategy 2: Structural Modification of the Proline Catalyst

When solvent optimization is not enough, modifying the proline catalyst itself is a powerful strategy.

A. Synthesis of an Ionic Liquid-Tagged Proline Catalyst

This protocol describes a general procedure for tagging trans-4-hydroxy-L-proline with an imidazolium-based ionic liquid moiety.[19]

Experimental Protocol:

  • Protection: Protect the carboxylic acid and amine functionalities of trans-4-hydroxy-L-proline using standard protecting group chemistry (e.g., esterification and Boc protection).

  • Activation of Hydroxyl Group: Convert the hydroxyl group into a good leaving group, for example, by tosylation or conversion to an alkyl halide.

  • Alkylation: React the modified proline derivative with an N-alkylimidazole (e.g., N-methylimidazole) in a suitable solvent like acetonitrile at elevated temperature. This step installs the imidazolium ring.

  • Anion Exchange (Optional): The counter-anion of the imidazolium salt can be exchanged if desired, which can further tune the solubility and properties of the catalyst.

  • Deprotection: Remove the protecting groups from the carboxylic acid and amine to yield the final ionic liquid-tagged proline catalyst.

B. Immobilization of Proline on a Solid Support (Heterogenization)

Immobilizing proline on a solid support not only solves solubility issues but also greatly simplifies catalyst separation and recycling.[2][3][5]

Experimental Protocol for Grafting Proline onto Mesoporous Silica (MCM-41):

  • Functionalization of Silica: React the mesoporous silica support (e.g., MCM-41) with an organosilane coupling agent containing a suitable functional group for attaching proline (e.g., (3-isocyanatopropyl)triethoxysilane). This is typically done by refluxing in a dry solvent like toluene.

  • Proline Attachment: React the functionalized silica with a protected proline derivative (e.g., with the carboxylic acid protected as an ester) in a suitable solvent. The amine of the proline will react with the isocyanate group on the silica surface to form a urea linkage.

  • Deprotection: Remove the protecting group from the proline to free the carboxylic acid, yielding the active heterogenized catalyst.

  • Washing and Drying: Thoroughly wash the solid catalyst with various solvents to remove any unreacted reagents and then dry it under vacuum.

Logical Flow for Catalyst Modification Strategy

Catalyst_Modification start Poor Catalyst Solubility in Desired Solvent decision Is Catalyst Modification Feasible? start->decision il_tag Ionic Liquid Tagging (Improved solubility & recyclability) decision->il_tag Yes decision->il_tag hydrophobic_mod Hydrophobic Modification (For non-polar solvents) decision->hydrophobic_mod Yes decision->hydrophobic_mod heterogenize Heterogenization (Eliminates solubility issues) decision->heterogenize Yes decision->heterogenize evaluate Evaluate Modified Catalyst in Reaction il_tag->evaluate hydrophobic_mod->evaluate heterogenize->evaluate

Caption: Decision-making process for catalyst modification.

Concluding Remarks

The challenge of poor solubility in proline-based organocatalysis is a surmountable obstacle. By systematically approaching the problem through either rational solvent selection or strategic modification of the catalyst, researchers can unlock the full potential of these versatile and environmentally benign catalysts. The choice of strategy will depend on the specific requirements of the reaction, including the nature of the substrates, the desired solvent system, and the need for catalyst recyclability. This guide provides the foundational knowledge and practical protocols to empower you to make informed decisions and achieve success in your synthetic endeavors.

References

Technical Support Center: Optimization of Catalyst Loading for Proline-Based Organocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for proline-based organocatalysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing catalyst loading. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible catalytic system.

I. Frequently Asked Questions (FAQs)

Q1: What is a "typical" catalyst loading for a proline-catalyzed reaction, and why does it vary so much (from 1 mol% to 30 mol%)?

A1: While there's no single "universal" loading, a common starting point for many proline-catalyzed reactions, such as aldol or Mannich reactions, is often in the range of 10-30 mol%.[1] However, this high loading is frequently a starting point for optimization and can often be reduced.

The significant variability in optimal catalyst loading stems from several key factors:

  • Reaction Kinetics: The inherent rate of the desired catalytic turnover versus background (uncatalyzed) reactions is crucial.[2] If the uncatalyzed reaction is significant, a higher catalyst loading may be necessary to ensure the catalyzed pathway dominates, thereby achieving high enantioselectivity.[2]

  • Substrate Reactivity: Highly reactive electrophiles or nucleophiles may require lower catalyst loadings as the reaction proceeds quickly. Conversely, sluggish substrates might necessitate a higher concentration of the active catalytic species to achieve a reasonable reaction rate.

  • Solubility: L-proline's solubility can be a limiting factor in many organic solvents.[3][4] In solvents where proline is poorly soluble, a higher apparent "loading" may be required to achieve a sufficient concentration of dissolved, active catalyst. This is a common reason for the high loadings reported in early literature.

  • Catalyst Deactivation: Over the course of a reaction, the catalyst can be deactivated through various pathways, such as the formation of parasitic species like oxazolidinones.[5] A higher initial loading can compensate for this gradual loss of active catalyst.

  • Presence of Additives: Co-catalysts or additives can significantly influence the required proline loading. For instance, the use of certain ionic liquids or chiral additives has been shown to improve reaction efficiency, allowing for a reduction in proline loading.[6][7]

Q2: My reaction is sluggish or stalling. Should I just add more proline?

A2: While intuitively it might seem that adding more catalyst will speed up a slow reaction, this is not always the best or most effective solution. Before increasing the catalyst loading, consider the following:

  • Solubility and Mass Transfer: Is your catalyst fully dissolved? If proline is not fully soluble in your chosen solvent, adding more will not increase the concentration of the active catalyst in the solution phase. In such cases, switching to a more polar aprotic solvent like DMSO or DMF, or using a co-solvent system (e.g., methanol/water), could be more effective.[3][8] For heterogeneous systems, ensure adequate stirring to overcome mass transfer limitations.

  • Catalyst Inhibition/Deactivation: The problem might not be the amount of catalyst, but its activity. Water content can be critical; while a small amount is often necessary for catalyst turnover (hydrolysis of the iminium intermediate), excess water can inhibit the reaction.[9] Also, consider the possibility of product inhibition, where the reaction product binds to the catalyst and prevents it from participating in further catalytic cycles.

  • Underlying Kinetics: A sluggish reaction could be due to the low reactivity of your substrates. In this scenario, increasing the temperature (if it doesn't compromise enantioselectivity) or using a more activated substrate might be a more logical approach than simply increasing the catalyst loading.

Q3: I'm observing a drop in enantioselectivity (ee). How is this related to catalyst loading?

A3: A decrease in enantioselectivity is often linked to the competition between the catalyzed and uncatalyzed reaction pathways.[2] Here's how catalyst loading plays a role:

  • Insufficient Catalyst Loading: If the catalyst loading is too low, the rate of the catalyzed, enantioselective reaction may not significantly outpace the non-selective background reaction. This leads to the formation of a racemic or near-racemic product, thereby lowering the overall ee.[2]

  • Catalyst Aggregation: At very high concentrations, proline can aggregate, which may lead to the formation of less selective catalytic species or a reduction in the concentration of the most active monomeric catalyst.

  • Water Content: As mentioned, water plays a dual role. While necessary for catalyst regeneration, excessive water can promote the uncatalyzed reaction, leading to a drop in ee. The optimal amount of water is often dependent on the specific reaction and solvent system.

A general troubleshooting approach is to screen a range of catalyst loadings to find the optimal balance between reaction rate and enantioselectivity.

II. Troubleshooting Guide

Problem Potential Cause(s) Suggested Solutions & Rationale
Low or No Conversion 1. Insufficient Catalyst Activity: Catalyst may not be soluble or is deactivated. 2. Low Substrate Reactivity: The energy barrier for the reaction is too high. 3. Incorrect Reaction Conditions: Temperature, solvent, or concentration may be suboptimal.1. Optimize Solvent: Switch to a solvent where proline is more soluble (e.g., DMSO, DMF, or a methanol/water mixture).[3][8] For heterogeneous catalysts, ensure efficient stirring. 2. Increase Temperature: Cautiously increase the reaction temperature in small increments. Monitor enantioselectivity, as it may decrease at higher temperatures. 3. Screen Catalyst Loading: Perform a systematic screen of catalyst loading (e.g., 5, 10, 20, 30 mol%) to identify the optimal concentration.
Poor Enantioselectivity (Low ee) 1. Dominant Uncatalyzed Reaction: The background reaction is competing with the desired catalyzed pathway.[2] 2. Suboptimal Catalyst Loading: The concentration of the active chiral catalyst is too low. 3. Incorrect Water Concentration: Too much or too little water can negatively impact stereocontrol.1. Increase Catalyst Loading: A higher catalyst concentration can accelerate the enantioselective pathway, making it more competitive.[2] 2. Lower Temperature: Reducing the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states. 3. Optimize Water Content: If using anhydrous solvents, consider adding a controlled amount of water. If in an aqueous system, try reducing the water content.
Inconsistent Results/Poor Reproducibility 1. Variable Catalyst Quality/Purity: Impurities in the proline can affect its catalytic activity. 2. Inconsistent Water Content: Variations in the water content of solvents and reagents can lead to inconsistent results. 3. Atmospheric Conditions: Reactions sensitive to oxygen or moisture may be affected by exposure to air.1. Use High-Purity Proline: Ensure the use of a reliable source of high-purity L-proline. 2. Use Dry Solvents (and control water addition): Employ freshly dried solvents and then, if necessary, add a specific, measured amount of water to ensure a consistent reaction environment. 3. Run Under Inert Atmosphere: For sensitive reactions, perform the experiment under an inert atmosphere (e.g., nitrogen or argon).
Formation of Side Products 1. Self-Condensation of Substrates: Aldehydes, in particular, can undergo self-aldol reactions.[4][10] 2. Parasitic Catalyst Species: Formation of inactive species like oxazolidinones can reduce the concentration of the active catalyst.[5] 3. Decomposition of Products or Reactants: The reaction conditions may be too harsh.1. Slow Addition of Substrate: Adding one of the substrates slowly via syringe pump can maintain its low concentration, disfavoring self-condensation.[11] 2. Adjust Catalyst Loading and Temperature: Lowering the catalyst loading or temperature may disfavor the formation of side products.[10] 3. Use of Additives: Certain additives can help to suppress side reactions.[7]

III. Experimental Protocols & Workflows

Protocol 1: Systematic Screening of Catalyst Loading

This protocol outlines a general procedure for determining the optimal catalyst loading for a proline-catalyzed aldol reaction.

  • Setup: Arrange a series of identical reaction vials.

  • Reagent Preparation: Prepare stock solutions of the aldehyde, ketone, and proline in the chosen solvent to ensure accurate dispensing.

  • Catalyst Loading Variation: To each vial, add the aldehyde and ketone to their final desired concentrations. Then, add varying amounts of the proline stock solution to achieve a range of catalyst loadings (e.g., 1, 5, 10, 15, 20, and 30 mol% relative to the limiting reagent).

  • Reaction Initiation: If a co-solvent or additive is used, add it at this stage. Seal the vials and begin stirring at the desired temperature.

  • Monitoring: Take aliquots from each reaction at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Analysis: Quench the aliquots and analyze them by a suitable chiral chromatography method (e.g., HPLC or SFC) to determine the conversion and enantiomeric excess (ee).

  • Data Interpretation: Plot conversion vs. time and ee vs. time for each catalyst loading. The optimal loading will provide a high conversion and high ee in a reasonable timeframe.

Troubleshooting Workflow: Low Enantioselectivity

G start Low Enantioselectivity (ee) Observed check_loading Is Catalyst Loading Optimized? start->check_loading increase_loading Increase Catalyst Loading (e.g., by 5-10 mol%) check_loading->increase_loading No check_temp Is Reaction Temperature Optimized? check_loading->check_temp Yes increase_loading->start Re-evaluate end_good Problem Resolved increase_loading->end_good decrease_temp Decrease Temperature (e.g., by 10-20 °C) check_temp->decrease_temp No check_water Is Water Content Controlled? check_temp->check_water Yes decrease_temp->start Re-evaluate decrease_temp->end_good optimize_water Screen Water Equivalents check_water->optimize_water No check_uncatalyzed Run Control Reaction (No Proline) check_water->check_uncatalyzed Yes optimize_water->start Re-evaluate optimize_water->end_good high_background High Uncatalyzed Reaction Rate check_uncatalyzed->high_background consider_derivative Consider More Active Proline Derivative high_background->consider_derivative end_bad Further Investigation Needed consider_derivative->end_bad G cluster_cycle Proline Catalytic Cycle Proline Proline Catalyst Enamine Enamine Intermediate Proline->Enamine + Ketone - H2O Iminium Iminium Intermediate Enamine->Iminium + Aldehyde (C-C Bond Formation) Product Aldol Product Iminium->Product + H2O (Hydrolysis) Product->Proline Catalyst Regenerated Ketone Ketone Aldehyde Aldehyde

References

strategies to improve the recyclability of proline-based catalysts.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for proline-based catalysts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the improvement of catalyst recyclability. Our goal is to equip you with the knowledge to overcome common experimental hurdles and optimize your catalytic processes.

Troubleshooting Guide: Enhancing Catalyst Recyclability

This section addresses specific issues you may encounter during the recovery and reuse of proline-based catalysts. Each problem is followed by potential causes and validated solutions.

Issue 1: Significant Decrease in Catalytic Activity After the First Recycling Step

Question: I'm observing a dramatic drop in yield and enantioselectivity after recycling my immobilized proline catalyst. What could be the cause, and how can I fix it?

Answer:

A significant loss of activity after the initial cycle is a common challenge, often pointing to catalyst leaching or deactivation. Let's break down the likely culprits and solutions.

Potential Causes & Solutions:

  • Catalyst Leaching: The proline or its derivative may be detaching from the support material and being lost during the work-up.[1] This is particularly common with catalysts prepared by simple impregnation or when the covalent linkage is not sufficiently robust.

    • Solution 1: Strengthen the Catalyst-Support Interaction. Consider switching from physisorption-based immobilization to covalent grafting.[1][2] Utilizing linkers that form strong, stable bonds between the proline moiety and the support can significantly reduce leaching.

    • Solution 2: Employ a "Ship-in-a-Bottle" Approach. Encapsulating the proline catalyst within the pores of a mesoporous support like MCM-41 or within a metal-organic framework (MOF) can physically prevent it from leaching out while still allowing reactants and products to diffuse.[1]

    • Solution 3: Utilize Magnetic Nanoparticles. Supporting proline on magnetic nanoparticles (MNPs) allows for easy and efficient recovery using an external magnet, minimizing physical loss of the catalyst during separation.[3][4][5]

  • Support Degradation: The support material itself might not be stable under the reaction conditions (e.g., pH, temperature, solvent).

    • Solution: Choose a Robust Support. Silica gel is a popular choice due to its thermal and kinetic stability and chemical inertness.[1] Other options include polystyrene resins and multi-walled carbon nanotubes (MWCNTs), which also offer high surface area and stability.[2][6]

  • Active Site Poisoning: Impurities in the starting materials or byproducts from the reaction can bind to the active sites of the catalyst, rendering them inactive.

    • Solution: Purification and Washing. Ensure the purity of your reactants and solvents. After each cycle, implement a rigorous washing protocol for the recovered catalyst to remove any adsorbed species. The choice of washing solvent is critical and should be able to dissolve potential poisons without causing further catalyst leaching.

  • Incomplete Catalyst Recovery: The method used to separate the catalyst from the reaction mixture may be inefficient, leading to physical loss of the catalyst.

    • Solution: Optimize Recovery Technique. If using filtration, ensure the filter porosity is appropriate for the size of your supported catalyst. For centrifugation, optimize the speed and time to ensure complete pelleting of the catalyst. As mentioned, magnetic separation is a highly efficient alternative.[4]

Issue 2: Inconsistent Enantioselectivity Across Recycling Runs

Question: My proline-catalyzed reaction shows good enantioselectivity in the first run, but it becomes erratic in subsequent cycles. Why is this happening?

Answer:

Fluctuations in enantioselectivity often indicate changes in the catalyst's chiral environment or the reaction mechanism.

Potential Causes & Solutions:

  • Structural Changes in the Supported Catalyst: The linker or the support material may be flexible, leading to different conformations of the proline catalyst in each run. This can alter the steric environment around the active site.

    • Solution: Use Rigid Linkers and Supports. Employing rigid linkers and supports can help maintain a consistent chiral environment.

  • Leaching of a Co-catalyst or Additive: If your reaction requires an additive to achieve high enantioselectivity, this additive might be lost during the recycling process.

    • Solution: Immobilize or Replenish the Additive. If possible, co-immobilize the additive with the proline catalyst. Alternatively, replenish the additive at the start of each new cycle.

  • Influence of Water: The presence of water can significantly impact the catalytic cycle, sometimes by inhibiting the regeneration of the catalyst.[2]

    • Solution: Control Water Content. Ensure your reactants and solvents are appropriately dried, and consider performing the reaction under an inert atmosphere if it is particularly sensitive to moisture.

Issue 3: Difficulty in Separating the Catalyst from the Reaction Mixture

Question: I'm struggling with the physical separation of my solid-supported proline catalyst. Filtration is slow, and I'm losing a significant amount of catalyst.

Answer:

Efficient catalyst separation is key to achieving high recyclability.[1] Tedious separation processes can make a catalytic system impractical for larger-scale applications.[2]

Potential Causes & Solutions:

  • Fine Particle Size of the Support: If the support particles are too small, they can clog filters or require very high centrifugation speeds for separation.

    • Solution 1: Use Larger Support Particles. While smaller particles offer a higher surface area, a balance must be struck to ensure practical separation.

    • Solution 2: Magnetic Nanoparticle Supports. This is a highly effective solution. The superparamagnetic nature of these nanoparticles allows for their rapid and near-complete separation from the reaction mixture using an external magnet.[3][4][5]

  • Catalyst Swelling: Some polymer-based supports can swell significantly in certain organic solvents, leading to a gelatinous mixture that is difficult to filter.

    • Solution: Solvent Screening and Support Selection. Test the swelling behavior of your chosen support in the reaction solvent beforehand. Consider using supports that exhibit minimal swelling, such as silica or carbon-based materials.

  • Homogeneous Catalyst in a Biphasic System: For homogeneous proline catalysts, separation can be achieved by using a biphasic solvent system where the catalyst preferentially resides in one phase.

    • Solution: Utilize Ionic Liquids or PEG. Ionic liquids (ILs) and polyethylene glycol (PEG) can serve as a "liquid support" for proline.[6][7][8] The catalyst remains dissolved in the IL or PEG phase, which can be easily separated from the product phase (typically a less polar organic solvent). The catalyst-containing phase can then be reused.[8]

Frequently Asked Questions (FAQs)

General Concepts

Q1: Why is improving the recyclability of proline catalysts important?

A1: While L-proline itself is relatively inexpensive, high catalyst loadings (often up to 30 mol%) are sometimes required, which can be costly on an industrial scale.[9] Furthermore, difficult separation of the catalyst from the product complicates purification.[2] Developing recyclable systems makes the process more economical and environmentally friendly, aligning with the principles of green chemistry.[10][11]

Q2: What are the main strategies for heterogenizing proline catalysts?

A2: The primary strategies involve immobilizing the proline catalyst onto a solid support. The main methods are:

  • Impregnation: The support is soaked in a solution of the catalyst. This method is simple but often leads to catalyst leaching.[1]

  • Intercalation/Encapsulation: The catalyst is trapped within the porous structure of a support material.[1]

  • Grafting/Tethering: The catalyst is covalently bonded to the support, which generally provides the most stable system.[1][2]

Immobilization and Supports

Q3: What are the advantages of using magnetic nanoparticles as a support?

A3: Magnetic nanoparticles (MNPs) offer several key advantages:

  • Easy Separation: They can be quickly and efficiently separated from the reaction mixture using an external magnet, which is much simpler than filtration or centrifugation.[4]

  • High Surface Area: Their large surface-area-to-volume ratio allows for high catalyst loading.[4]

  • High Dispersion: MNP-supported catalysts are well-dispersed in the reaction medium, behaving almost like a homogeneous catalyst in terms of reactivity.[4]

Q4: Can ionic liquids be used to improve recyclability?

A4: Yes, ionic liquids (ILs) can be used as recyclable reaction media. Proline often exhibits good solubility and catalytic activity in ILs.[7][8] After the reaction, the product can often be extracted with a different solvent, leaving the catalyst-IL system behind to be reused.[12] Some studies have shown that this system can be recycled multiple times with little loss in activity.[8]

Experimental Protocols and Workflows

Q5: Can you provide a general protocol for immobilizing proline on silica gel?

A5: A common method is covalent grafting. Here is a generalized workflow:

Experimental Workflow: Covalent Grafting of Proline on Silica Gel

G cluster_0 Support Preparation cluster_1 Proline Derivative Synthesis cluster_2 Coupling and Deprotection A 1. Activate Silica Gel (e.g., with acid) B 2. Functionalize with Linker (e.g., (3-aminopropyl)triethoxysilane) A->B D 4. Couple Proline Derivative to Functionalized Silica B->D C 3. Synthesize an N-protected 4-hydroxyproline derivative C->D E 5. Deprotect the Proline Moiety D->E F 6. Wash and Dry the Supported Catalyst E->F

Caption: Workflow for Proline Immobilization on Silica.

Detailed Steps:

  • Activation of Silica Gel: The silica gel is often pre-treated, for example, with an acid wash, to activate the surface silanol groups.

  • Functionalization: The activated silica is reacted with a silane coupling agent, such as (3-aminopropyl)triethoxysilane, to introduce functional groups (e.g., amines) that can be used for further reaction.

  • Proline Modification: A derivative of proline, often (2S,4R)-4-hydroxyproline, is used. The amino group is typically protected before coupling.

  • Coupling Reaction: The modified proline is covalently attached to the functionalized silica.

  • Deprotection: The protecting group on the proline's nitrogen is removed to generate the active catalytic site.

  • Washing and Drying: The final material is thoroughly washed to remove any unreacted reagents and then dried before use.

Q6: How can I troubleshoot a decrease in activity when using a magnetic nanoparticle-supported catalyst?

A6: While magnetic separation is efficient, a loss in activity can still occur.

Troubleshooting Magnetic Nanoparticle-Supported Catalysts

G start Activity Loss Observed q1 Check for: - Aggregation of nanoparticles? - Incomplete separation? - Leaching of proline? start->q1 q2 Check for: - Change in magnetic properties? - Oxidation of Fe3O4 core? start->q2 q3 Check for: - Surface poisoning? start->q3 sol1 Solutions: - Improve dispersion (sonication). - Use a stronger magnet. - Analyze supernatant for leached proline. q1->sol1 sol2 Solutions: - Characterize recycled catalyst (VSM). - Ensure inert atmosphere if sensitive. q2->sol2 sol3 Solutions: - Implement rigorous washing steps. q3->sol3

Caption: Troubleshooting Magnetic Proline Catalysts.

Key Checks:

  • Aggregation: After several cycles, the nanoparticles may begin to aggregate, reducing the available surface area. Mild sonication before each run can help redisperse them.

  • Leaching: Even with covalent attachment, some leaching can occur. Analyze the reaction mixture supernatant (after magnetic separation) by a sensitive technique like HPLC or GC to quantify any leached proline.

  • Oxidation: The magnetite (Fe3O4) core can be susceptible to oxidation, which might affect its magnetic properties and potentially the catalytic activity. Characterizing the recycled catalyst with techniques like Vibrating Sample Magnetometry (VSM) can assess its magnetic stability.

Quantitative Data Summary

The following table summarizes typical recycling performance for different immobilization strategies. Note that results are highly dependent on the specific reaction, support, and conditions.

Immobilization StrategySupport MaterialTypical No. of CyclesPerformance ObservationReference
Covalent Grafting Silica Gel3-5Gradual decrease in yield and ee often observed.[1][9]
Covalent Grafting Magnetic Nanoparticles4-9Often maintains high activity with minimal loss.[3][4][13]
Ionic Liquid Phase Imidazolium-based ILs4-6Good recyclability, though some catalyst/IL may be lost in extraction.[8]
Polymer Support Polyethylene Glycol (PEG)4+Can show a decrease in yield and enantioselectivity over cycles.[9]
Encapsulation Mesoporous Silica (MCM-41)~3Can show a decrease in both activity and enantioselectivity.[9]

References

Technical Support Center: Mitigating Racemization During Peptide Coupling with Proline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of peptide synthesis, specifically focusing on the challenge of mitigating racemization when incorporating proline and its derivatives. Maintaining stereochemical integrity is paramount for the biological activity and therapeutic efficacy of synthetic peptides.[1][2] This resource provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the successful synthesis of high-purity peptides.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding racemization in the context of proline-containing peptide synthesis.

Q1: What is racemization in peptide synthesis, and why is it a concern with proline?

A1: Racemization is the unwanted conversion of a chiral amino acid from its desired stereoisomer (typically the L-form) to its mirror image (the D-form).[3] While proline's rigid cyclic structure generally makes it less susceptible to the common oxazolone-mediated racemization pathway, epimerization can still occur, particularly under certain coupling conditions.[4][5] The incorporation of even small amounts of the D-proline epimer can drastically alter the peptide's three-dimensional structure, leading to reduced biological activity, altered receptor binding, or potential immunogenicity.[2]

Q2: What are the primary drivers of proline racemization during peptide coupling?

A2: Several factors can induce racemization at the proline residue. A key contributor is the combination of a carbodiimide coupling reagent, such as Diisopropylcarbodiimide (DIC), with the additive 1-Hydroxybenzotriazole (HOBt), especially in a solvent like Dimethylformamide (DMF).[2][6] Other factors include elevated temperatures and the choice and concentration of the base used during the coupling step.[2][3]

Q3: Which coupling reagents are recommended to minimize proline racemization?

A3: The choice of coupling reagent is a critical decision.[7]

  • Uronium/Aminium Salts: Reagents like HBTU, TBTU, and HATU are generally efficient and can yield good results with low racemization, particularly when used with additives.[7] COMU, a third-generation uronium salt based on the non-explosive additive Oxyma Pure, is highly efficient, shows reduced epimerization, and requires only one equivalent of base.[8][9]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also highly effective and are known to result in low levels of racemization.[7][8]

  • Carbodiimides: While reagents like DCC and DIC are effective, they should almost always be paired with racemization-suppressing additives.[4][7] For proline, the DIC/HOBt combination in DMF should be approached with caution due to its known potential to increase racemization.[2][6]

Q4: How do additives like HOBt and Oxyma Pure influence racemization?

A4: Additives are crucial for both enhancing reactivity and suppressing racemization.[4] They work by reacting with the activated amino acid to form an active ester intermediate that is less prone to racemization than the initial activated species.[10]

  • HOBt (1-Hydroxybenzotriazole): For decades, HOBt has been a widely used and effective racemization suppressor in carbodiimide-mediated reactions.[4] However, its explosive nature in anhydrous form has led to restricted availability.[4]

  • HOAt (1-Hydroxy-7-azabenzotriazole): The nitrogen at the 7-position makes HOAt a more reactive and effective suppressor of racemization than HOBt.[9][11]

  • Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate): Oxyma Pure is a non-explosive and highly effective alternative to HOBt and HOAt.[9][11][12] It provides high coupling rates with low racemization and is a safer choice for modern peptide synthesis.[9][12]

Q5: How can I detect and quantify proline racemization in my final peptide product?

A5: Accurate detection and quantification are essential for process optimization and quality control. Several analytical methods are available:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a common and reliable method. It involves hydrolyzing the peptide into its constituent amino acids, derivatizing them with a chiral reagent (like Marfey's reagent), and then separating the resulting diastereomers on a standard reverse-phase HPLC column.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This highly sensitive technique can detect down to 0.1% of the undesired enantiomer.[13] It requires peptide hydrolysis followed by derivatization of the amino acids to make them volatile for GC analysis.[13]

  • Capillary Electrophoresis (CE): CE offers very high resolution and sensitivity for separating enantiomers, often exceeding that of HPLC.[1][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine enantiomeric excess by using chiral solvating agents or derivatizing agents to induce distinguishable chemical shifts for the different stereoisomers.[1]

Part 2: Troubleshooting Guides

This section provides structured guidance for specific issues encountered during the coupling of proline derivatives.

Issue 1: High Levels of D-Proline Detected After Synthesis

Potential Cause: Inappropriate selection of coupling reagents and additives, particularly the use of DIC/HOBt in DMF.[2][6]

Troubleshooting Workflow:

start High D-Proline Detected reagent_check Review Coupling Reagent & Additive start->reagent_check temp_check Assess Coupling Temperature reagent_check->temp_check If using DIC/HOBt in DMF solvent_check Evaluate Solvent Choice temp_check->solvent_check base_check Check Base & Concentration solvent_check->base_check protocol_change Implement Optimized Protocol base_check->protocol_change reanalyze Re-synthesize & Analyze protocol_change->reanalyze

Workflow for troubleshooting high D-proline content.

Recommended Solutions:

  • Change Coupling Reagent/Additive Combination:

    • Action: Replace the DIC/HOBt combination.

    • Preferred Option: Switch to a uronium/aminium salt like COMU or HATU, or a phosphonium salt like PyAOP.[7][8] These reagents often exhibit lower racemization potential.[7][12]

    • Alternative: If using a carbodiimide is necessary, replace HOBt with Oxyma Pure. The DIC/Oxyma combination is known to significantly reduce racemization compared to DIC/HOBt.[9][12]

  • Optimize Reaction Temperature:

    • Action: Lower the coupling reaction temperature.

    • Rationale: Elevated temperatures, often used to speed up reactions, can increase the rate of racemization.[3]

    • Protocol: Conduct the coupling at room temperature (~25°C) or, for highly sensitive sequences, consider cooling the reaction vessel to 0°C.[2]

  • Re-evaluate Solvent:

    • Action: Change the primary solvent from DMF.

    • Rationale: While DMF is a common solvent, less polar solvents can sometimes help reduce racemization.[3] Studies have also shown that protic solvents can influence the energetics of proline isomerization.[15][16]

    • Protocol: Consider switching to Dichloromethane (DCM) or Tetrahydrofuran (THF), especially when using carbodiimide or mixed anhydride methods.[6]

Issue 2: Diketopiperazine (DKP) Formation with Proline at the C-Terminus

Potential Cause: When proline is one of the first two amino acids at the C-terminus of a peptide, the dipeptide-resin intermediate is highly susceptible to intramolecular cyclization, leading to the formation of a diketopiperazine (DKP) and truncation of the peptide chain. This side reaction is particularly prevalent in Fmoc-based synthesis strategies.[10]

Preventative Measures:

start Proline at N-terminal dipeptide resin_choice Use 2-Chlorotrityl Chloride Resin start->resin_choice dipeptide_coupling Couple a Pre-formed Dipeptide start->dipeptide_coupling ntrityl_strategy Use N-Trityl Protected AA start->ntrityl_strategy outcome DKP Formation Minimized resin_choice->outcome dipeptide_coupling->outcome ntrityl_strategy->outcome

Strategies to prevent Diketopiperazine (DKP) formation.

  • Utilize Sterically Hindered Resin:

    • Action: Synthesize the peptide on 2-chlorotrityl chloride (2-CTC) resin.

    • Rationale: The steric bulk of the 2-chlorotrityl group physically inhibits the intramolecular cyclization required for DKP formation.[10]

  • Employ Dipeptide Coupling:

    • Action: Couple the third amino acid and the second amino acid (e.g., Xaa-Pro) as a pre-formed dipeptide unit.

    • Rationale: This strategy bypasses the vulnerable dipeptide-resin intermediate stage altogether.[10] The limitation is the commercial availability of the required dipeptide.

  • Use N-Trityl Protection:

    • Action: Use an N-trityl protected amino acid in the second position of the sequence.

    • Rationale: The bulky trityl group on the nitrogen of the second amino acid provides steric hindrance that suppresses the cyclization reaction.

Part 3: Data & Protocols

Comparative Data: Coupling Reagents and Racemization

The selection of coupling reagents and additives has a direct and quantifiable impact on the degree of racemization. The following table summarizes general performance characteristics.

Coupling Reagent/AdditiveRelative Coupling EfficiencyRacemization SuppressionKey Considerations
DIC / HOBt GoodModerate to Poor (Proline)High risk of proline racemization in DMF.[2][6] HOBt is explosive.[4]
DIC / Oxyma Pure Very GoodExcellentSafer, non-explosive alternative to HOBt.[9][12] Low racemization.[12]
HBTU / HATU HighVery GoodHighly efficient but can be allergenic. HATU is more reactive than HBTU.
COMU ExcellentExcellentBased on Oxyma, non-explosive, high solubility, requires only 1 eq. of base.[8][9]
PyBOP / PyAOP HighVery GoodEffective for sterically hindered couplings, including N-methyl amino acids.[7][8]
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Fmoc-Pro-OH

This protocol is designed to minimize proline racemization by using a modern, low-racemization coupling reagent combination.

Materials:

  • Fmoc-protected resin (pre-swollen in DCM)

  • Fmoc-Pro-OH (3 equivalents)

  • DIC (3 equivalents)

  • Oxyma Pure (3 equivalents)

  • Solvent: Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, DCM, Isopropanol

Procedure:

  • Resin Preparation: a. Swell the resin in DCM for 30 minutes in a peptide synthesis vessel. b. Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (1 x 5 min, 1 x 15 min). c. Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Activation: a. In a separate vessel, dissolve Fmoc-Pro-OH (3 eq.) and Oxyma Pure (3 eq.) in DCM. b. Add DIC (3 eq.) to the solution and allow it to pre-activate for 2-5 minutes at room temperature. Note: Avoid excessively long pre-activation times to minimize potential side reactions.[3]

  • Coupling: a. Add the activated Fmoc-Pro-OH solution to the deprotected resin. b. Agitate the mixture at room temperature (25°C) for 1-2 hours. c. Monitor the coupling reaction completion using a qualitative test (e.g., Kaiser test). Note: The standard Kaiser test does not work for proline; a specific chloranil or isatin test is required.[17]

  • Washing: a. After the coupling is complete, drain the reaction vessel. b. Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove any excess reagents and byproducts. c. Proceed to the next deprotection and coupling cycle.

Protocol 2: Quantification of Proline Racemization via GC-MS

This protocol provides a general workflow for determining the D/L ratio of proline in a final peptide product.[13]

Procedure:

  • Peptide Hydrolysis: a. Accurately weigh approximately 1 mg of the purified, lyophilized peptide into a hydrolysis tube. b. Add 1 mL of 6 M HCl. For enhanced accuracy, 6N DCl in D₂O can be used to correct for any racemization that occurs during the hydrolysis step itself. c. Seal the tube under vacuum and heat at 110°C for 24 hours. d. After cooling, open the tube and lyophilize the hydrolysate to dryness to remove the acid.[1]

  • Derivatization: a. Esterification: Add 1 mL of 3 M HCl in 1-propanol to the dried hydrolysate. Heat at 110°C for 1 hour. Evaporate the solvent under a stream of nitrogen. b. Acylation: Add 200 µL of DCM and 100 µL of trifluoroacetic anhydride (TFAA). Heat at 110°C for 20 minutes. Evaporate the solvent under nitrogen. c. Re-dissolve the derivatized sample in a suitable solvent (e.g., DCM) for GC-MS analysis.

  • GC-MS Analysis: a. Column: Use a chiral capillary column (e.g., Chirasil-Val). b. Carrier Gas: Helium. c. Injection: Inject 1 µL of the derivatized sample. d. Temperature Program: Implement a temperature gradient to ensure baseline separation of all amino acid derivatives. (e.g., start at 90°C, hold for 2 min, ramp to 180°C at 4°C/min). e. Mass Spectrometry: Operate in Electron Ionization (EI) mode. Use Selected Ion Monitoring (SIM) to target characteristic fragment ions for D- and L-proline derivatives for maximum sensitivity and specificity.

  • Data Analysis: a. Integrate the peak areas for the D- and L-proline enantiomers in the extracted ion chromatograms. b. Calculate the percentage of racemization using the formula: % Racemization = [Peak Area (D) / (Peak Area (D) + Peak Area (L))] * 100

References

stability issues of (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: TSC-HPC-2025-Q4

Last Updated: December 31, 2025

Introduction

(2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid is a non-proteinogenic, chiral amino acid derivative of proline. Its unique stereochemistry and functional groups—a secondary amine, a carboxylic acid, and a secondary alcohol—make it a valuable building block in medicinal chemistry and drug development.[][2] It serves as a key intermediate in the synthesis of peptidomimetics and other complex molecules, prized for its ability to introduce conformational constraints and enhance metabolic stability.[2] However, the same functional groups that make it synthetically useful also render it susceptible to specific stability issues under various reaction conditions.

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common stability-related challenges encountered during the handling and reaction of this versatile compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A: For long-term stability, the compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[2] The hygroscopic nature of amino acids can lead to degradation if exposed to humidity, while light can promote oxidative processes.

Q2: Is this compound prone to racemization?

A: Yes, like other amino acids, the chiral centers can be susceptible to racemization (epimerization), particularly at the α-carbon (C2). This is most likely to occur under strong basic conditions or elevated temperatures, which can facilitate the abstraction of the α-proton to form a planar carbanion intermediate.[3][4] It is crucial to employ mild reaction conditions whenever possible to preserve stereochemical integrity.

Q3: What general classes of reagents are incompatible with this molecule?

A: Due to its trifunctional nature, several reagent types can cause undesired side reactions:

  • Strong Oxidizing Agents: The secondary alcohol at C3 is susceptible to oxidation to a ketone.[5][6][7][8][9] Reagents like chromium oxides, permanganate, or even harsh conditions with milder oxidants should be used with caution or avoided if hydroxyl group preservation is desired.

  • Strong, Non-hindered Bases: Can promote racemization at C2 and may also lead to elimination/dehydration reactions involving the C3 hydroxyl group.[3]

  • Unprotected Acylating/Alkylating Agents: These can react non-selectively with both the secondary amine and the secondary alcohol. Protecting group strategies are essential for regioselective reactions.[10][11]

  • Strong Acids at High Temperatures: Can promote dehydration of the β-hydroxy acid moiety, leading to the formation of an unsaturated pyrrolidine ring. Acid-catalyzed hydrolysis can also be a concern in complex syntheses.[12]

Q4: Does the hydroxyl group influence the reactivity of the pyrrolidine ring?

A: Absolutely. The electron-withdrawing inductive effect of the hydroxyl group can influence the pKa of both the carboxylic acid and the secondary amine. It also impacts the conformational preference (ring pucker) of the pyrrolidine ring, which can affect its stability and how it interacts with enzymes or fits into larger molecular scaffolds.[13][14]

Troubleshooting Guide: Common Experimental Issues

Issue 1: Low Yields and/or Formation of a Ketone Side Product

Symptom: You are performing a reaction that should not modify the C3 hydroxyl group (e.g., N-acylation or peptide coupling), but you observe a significant byproduct with a mass corresponding to a loss of 2 Da (M-2).

Probable Cause: Oxidation of the secondary alcohol to a ketone. This can be caused by certain coupling reagents, reaction conditions that inadvertently introduce oxidants (e.g., air/oxygen at elevated temperatures), or incompatible solvents.[5][15]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for ketone side product formation.

Resolution Protocol:

  • Protect the Hydroxyl Group: The most robust solution is to protect the secondary alcohol before proceeding with other transformations. A silyl ether (e.g., TBDMS) or a benzyl ether (Bn) are common choices, offering orthogonal stability depending on your overall synthetic strategy.[16][17][18]

  • Optimize Reaction Conditions: If protection is not feasible, rigorously degas all solvents and run the reaction under a strict inert atmosphere (Nitrogen or Argon).

  • Reagent Selection: Avoid reagents known to have oxidative potential. If using a metal catalyst, ensure it is in the correct oxidation state and that ligands promoting oxidation are absent.[7]

Issue 2: Appearance of Diastereomers or Racemization

Symptom: Chiral HPLC or NMR analysis shows the presence of more than one stereoisomer, indicating epimerization at C2 or C3.

Probable Cause: The reaction conditions are too harsh, particularly the use of strong bases or high temperatures, leading to the loss of stereochemical integrity. The α-proton at C2 is particularly susceptible to abstraction by base.[3][4][19]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for racemization or epimerization.

Resolution Protocol:

  • Modify Base and Temperature: Replace strong bases with milder organic bases like diisopropylethylamine (DIPEA) or triethylamine (TEA). Perform the reaction at the lowest possible temperature (e.g., 0°C or room temperature).

  • Peptide Coupling: When activating the carboxylic acid for peptide coupling, use an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) to suppress racemization. Minimize the time between carboxyl activation and amine addition.

  • Solvent Choice: The choice of solvent can influence the rate of racemization. Polar aprotic solvents like DMF or NMP are common, but exploring less polar options like dichloromethane (DCM) or THF may be beneficial in certain cases.

Issue 3: Compound Degradation During Thermal Processing

Symptom: Significant decomposition is observed during steps requiring high heat, such as distillation, recrystallization from high-boiling solvents, or certain high-temperature reactions.

Probable Cause: Thermal degradation of the pyrrolidine ring or decarboxylation. Pyrrolidine structures can undergo ring-opening or other decomposition pathways at elevated temperatures.[20][21] Amino acids can also undergo thermal decarboxylation.[22]

Mitigation Strategies:

ParameterRecommended LimitRationale
Temperature < 100-120°CPyrrolidine rings can become unstable at higher temperatures.[20][21]
pH during heating Neutral to slightly acidic (pH 4-7)Both strongly acidic and basic conditions can catalyze degradation pathways at elevated temperatures.
Atmosphere Inert (N₂ or Ar)Prevents oxidative degradation, which is accelerated by heat.[15]
Purification Method Chromatography, low-temp crystallizationAvoid high-temperature distillations. Use solvents that allow for crystallization at or below room temperature.

Key Degradation Pathways & Protective Strategies

The stability of this compound is dictated by its three functional groups. Understanding the potential side reactions is key to designing a successful synthetic route.

G cluster_0 Core Molecule cluster_1 Potential Degradation Pathways cluster_2 Protective Group Strategies Molecule This compound Oxidation Oxidation at C3 (Ketone Formation) Molecule->Oxidation [O] Racemization Racemization at C2 (Epimerization) Molecule->Racemization Base / Δ Dehydration Dehydration (Δ) (Alkene Formation) Molecule->Dehydration H+ / Δ Decarboxylation Decarboxylation (Δ) (Loss of CO2) Molecule->Decarboxylation Δ Protect_N N-Protection (Boc, Cbz, Fmoc) Protect_N->Molecule Prevents N-alkylation/ acylation side reactions Protect_O O-Protection (TBDMS, Bn) Protect_O->Molecule Prevents O-alkylation/ acylation & oxidation Protect_C C-Protection (Methyl/Ethyl Ester) Protect_C->Molecule Prevents decarboxylation/ side reactions at carboxyl

References

Technical Support Center: Analytical Methods for Detecting Side Products in Organocatalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of organocatalyzed reactions. The subtle nature of these reactions often leads to the formation of unexpected side products that can complicate downstream processes, affect yield, and compromise the purity of the final compound. This resource provides in-depth, practical guidance in a question-and-answer format to help you troubleshoot and resolve common analytical challenges.

Section 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses high-level, common questions that arise during the initial analysis of organocatalytic reaction mixtures.

Q1: I've just completed my reaction. Which analytical technique should I start with to check for side products: NMR, HPLC, or MS?

A1: The choice of the initial analytical technique depends on your primary goal: a quick conversion check, a detailed purity assessment, or a search for trace impurities. Each technique offers unique advantages.

  • ¹H NMR Spectroscopy is often the best first step. It is fast, requires minimal sample preparation, and provides a holistic snapshot of the entire reaction mixture, including starting materials, products, catalyst, and any major byproducts.[1] It is inherently quantitative (with proper setup), allowing you to estimate conversion and the relative ratios of major species.[2][3][4]

  • High-Performance Liquid Chromatography (HPLC) is indispensable for assessing purity, especially for detecting isomeric side products and enantiomeric excess (ee). If your product is chiral, a preliminary screen with a chiral HPLC method is crucial. HPLC offers higher sensitivity than NMR for many minor impurities.[5]

  • Mass Spectrometry (MS) , particularly coupled with LC (LC-MS), is unparalleled for its sensitivity and ability to detect very low-level impurities and provide molecular weight information, which is critical for identifying unknown side products.[6]

Senior Scientist's Recommendation: Start with a crude ¹H NMR to get a quick overview of the reaction's success and to spot obvious side products. Follow up immediately with HPLC (achiral and/or chiral) to get a true picture of the product's purity and enantioselectivity. Use LC-MS when you need to identify unknown peaks seen in the HPLC chromatogram.

Decision Workflow for Initial Analysis

G start Reaction Complete nmr Run Crude ¹H NMR start->nmr decision_nmr Major species clear? Conversion acceptable? nmr->decision_nmr hplc Run HPLC Analysis (Achiral & Chiral) decision_hplc Clean chromatogram? High ee%? hplc->decision_hplc ms Run LC-MS or HRMS troubleshoot Proceed to Troubleshooting Guides ms->troubleshoot decision_nmr->hplc Yes decision_nmr->troubleshoot No decision_ms Unknown peaks in HPLC/NMR? decision_hplc->decision_ms No workup Proceed to Work-up & Purification decision_hplc->workup Yes decision_ms->ms Yes decision_ms->troubleshoot No, peaks known

Caption: A decision tree for the initial analysis of an organocatalyzed reaction.

Q2: How should I prepare my crude reaction sample for analysis to ensure I'm seeing a true picture of the reaction and not introducing artifacts?

A2: Improper sample preparation is a common source of misleading analytical results.[7][8] The goal is to stop the reaction and prepare a sample that is stable and compatible with your analytical instrument.

Best Practices for Sample Preparation:

  • Quench Effectively: Ensure the reaction is truly stopped. For many organocatalytic reactions, this can be achieved by rapidly cooling the mixture and diluting it with a solvent suitable for analysis. For acid- or base-catalyzed reactions, neutralization may be necessary, but be aware that this can sometimes degrade products.[9]

  • Minimalist Approach: For initial NMR and LC-MS, the best approach is often "dilute and shoot." Take a small aliquot (e.g., 5-10 µL) from the crude mixture, dissolve it in a suitable deuterated solvent (for NMR) or mobile phase (for HPLC/LC-MS), filter through a syringe filter (0.22 or 0.45 µm) to remove particulates, and analyze immediately.[10][11]

  • Solvent Compatibility: Ensure the reaction solvent is compatible with your analytical method. High concentrations of solvents like DMSO can interfere with reversed-phase HPLC. Dilution is key. For NMR, choose a deuterated solvent that will dissolve all components without overlapping with key signals.

  • Avoid Unnecessary Work-up: Do not perform an aqueous work-up or pre-purification before analyzing the initial crude reaction. These steps can selectively remove water-soluble side products or cause degradation, hiding the true outcome of the reaction.[9]

Q3: My TLC analysis shows a single, clean spot, but my subsequent NMR and/or HPLC analysis reveals multiple products. What's happening?

A3: This is a frequent and important observation. Thin-Layer Chromatography (TLC) is a fantastic tool for monitoring the disappearance of starting material but can be deceptive for assessing purity.[12]

Causality Behind the Discrepancy:

  • Co-elution on TLC: Side products can have very similar polarities to your main product, causing them to co-elute on the TLC plate, appearing as a single spot. HPLC, with its far superior resolving power, can separate these closely related compounds.[13]

  • Isomeric/Enantiomeric Impurities: Diastereomers might be separable by TLC if their polarities are sufficiently different, but enantiomers will always have identical Rf values on achiral silica. Chiral HPLC is required to resolve them.[14]

  • Non-UV Active Side Products: If you are visualizing your TLC plate with a UV lamp, any side products that lack a chromophore will be invisible. Staining with reagents like potassium permanganate or vanillin can help reveal these "hidden" spots.

  • Volatile Side Products: Low-boiling point side products may evaporate from the TLC plate before or during visualization. NMR, being a solution-state technique in a sealed tube, will readily detect these species.

Q4: What are some common side products I should be looking for in iminium and enamine catalysis?

A4: Understanding the catalytic cycle is key to predicting potential side reactions.

  • In Iminium Catalysis: This mode activates α,β-unsaturated aldehydes and ketones.[15][16]

    • Common Side Reactions:

      • Michael Addition of the Catalyst: The amine catalyst itself can act as a nucleophile, leading to catalyst adducts.

      • Polymerization: The highly activated iminium ion can react with another molecule of the starting material or product.

      • Isomerization: Double bond migration in the starting material or product can occur.

  • In Enamine Catalysis: This mode increases the nucleophilicity of aldehydes and ketones.[17][18]

    • Common Side Reactions:

      • Self-Condensation (Aldol): The enamine can react with the starting aldehyde/ketone, leading to aldol adducts. This is especially common if the electrophile is not highly reactive.

      • Over-alkylation: If the product can form another enamine, it may react a second time.

      • Hydrolysis of Intermediates: Incomplete hydrolysis of the iminium ion formed after the initial reaction can leave charged species that might catalyze other unwanted reactions.[19]

Organocatalytic Cycles and Potential Side Reactions

G cluster_0 Iminium Catalysis cluster_1 Enamine Catalysis i_start α,β-Unsaturated Carbonyl i_iminium Iminium Ion (Activated) i_start->i_iminium + Catalyst i_cat Chiral Amine Catalyst i_add Nucleophilic Addition i_iminium->i_add + Nucleophile i_side1 Side Rxn: Polymerization i_iminium->i_side1 i_hydrolysis Hydrolysis i_add->i_hydrolysis i_hydrolysis->i_cat Regenerates i_product Product i_hydrolysis->i_product e_start Saturated Carbonyl e_enamine Enamine (Nucleophilic) e_start->e_enamine + Catalyst e_cat Chiral Amine Catalyst e_add Electrophilic Addition e_enamine->e_add + Electrophile e_side1 Side Rxn: Self-Condensation e_enamine->e_side1 + Starting Carbonyl e_hydrolysis Hydrolysis e_add->e_hydrolysis e_hydrolysis->e_cat Regenerates e_product Product e_hydrolysis->e_product

Caption: Simplified catalytic cycles for Iminium and Enamine activation, highlighting points where common side reactions can occur.

Section 2: Troubleshooting Guides - A Deeper Dive

This section provides systematic approaches to solving specific, challenging analytical problems.

Guide 1: HPLC Troubleshooting for Complex Organocatalytic Mixtures

Problem: My product peak is co-eluting with an unknown impurity in my reversed-phase HPLC method. [5][20]

Root Cause Analysis: Co-elution occurs when two or more compounds have insufficient differences in their interaction with the stationary and mobile phases to be separated under the current conditions.

Systematic Troubleshooting Protocol:

  • Modify the Gradient: This is the simplest first step.

    • Action: Make the gradient shallower around the elution time of your product. If your product elutes at 40% Acetonitrile, try running a segment from 35-45% over a longer period (e.g., 10-15 minutes).

    • Causality: A shallower gradient increases the difference in retention times for compounds with similar polarities, improving resolution.

  • Change the Organic Modifier:

    • Action: If you are using Acetonitrile, switch to Methanol, or vice versa.

    • Causality: Acetonitrile and Methanol have different solvent properties (dipole moment, hydrogen bonding capability). This changes the selectivity of the separation, altering the elution order and potentially resolving the co-eluting peaks.

  • Adjust the Mobile Phase pH:

    • Action: If your product, catalyst, or potential side products contain acidic or basic functional groups, adjusting the pH by 1-2 units can have a dramatic effect. Use a buffer (e.g., phosphate, formate) to maintain a stable pH.

    • Causality: Changing the pH alters the ionization state of analytes. Ionized compounds are more polar and will elute earlier in reversed-phase HPLC, while neutral compounds are retained longer. This is a powerful tool for manipulating selectivity.

  • Change the Stationary Phase:

    • Action: If the above steps fail, switch to a column with a different stationary phase. If you are using a standard C18 column, try a Phenyl-Hexyl or a Polar-Embedded column.

    • Causality: Different stationary phases offer alternative separation mechanisms (e.g., π-π interactions with a Phenyl column). This provides a completely different selectivity profile.

Parameter to ChangeRationale for ChangeTypical Starting Point
Gradient Slope Increase resolution of closely eluting peaks.Decrease slope by 50% around the target peak.
Organic Solvent Alter selectivity through different interactions.Switch from Acetonitrile to Methanol.
Mobile Phase pH Change ionization state of acidic/basic analytes.Adjust pH by ±1 unit away from the pKa.
Stationary Phase Introduce new separation mechanisms.Switch from C18 to Phenyl-Hexyl.
Guide 2: NMR Spectroscopy - Identifying "Unknown Unknowns"

Problem: I have several unexpected signals in my ¹H NMR spectrum. How do I begin to identify the corresponding side product?

Root Cause Analysis: Unexpected signals point to the formation of one or more side products whose structures are not immediately obvious. A systematic, multi-step NMR approach is required for elucidation.

Systematic Identification Workflow:

  • Confirm It's Not Trivial: First, ensure the "unknown" signals are not from common contaminants: residual solvents (e.g., grease, acetone, ethyl acetate), water, or the catalyst itself. Compare your spectrum to reference charts of common lab solvents.

  • Acquire More Data (The NMR Toolkit):

    • ¹³C NMR: Provides information on the carbon backbone and functional groups. The number of signals indicates the number of unique carbons.

    • DEPT-135: Differentiates between CH, CH₂, and CH₃ groups (CH/CH₃ point up, CH₂ points down), which is invaluable for piecing together fragments.

    • 2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This allows you to trace out spin systems and build molecular fragments.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon it is attached to. This is the most powerful experiment for assigning ¹H and ¹³C signals to specific atoms.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is crucial for connecting the fragments you identified from COSY.

  • Couple with Mass Spectrometry:

    • Action: Obtain a High-Resolution Mass Spectrum (HRMS) of your mixture. HRMS provides a highly accurate molecular weight, allowing you to determine the molecular formula of the side product.[21]

    • Causality: Knowing the molecular formula provides the final, critical piece of the puzzle. You can then use the fragments and connectivity information from your 2D NMR experiments to assemble the structure that fits the formula.

Section 3: Advanced Protocols & Workflows
Protocol 1: Step-by-Step Guide to Developing a Chiral HPLC Method

This protocol outlines a systematic screening approach for separating the enantiomers of a product from an asymmetric organocatalyzed reaction.

Objective: To achieve baseline resolution (Rs > 1.5) of the product enantiomers.[14]

Methodology:

  • Column Selection:

    • Start with polysaccharide-based chiral stationary phases (CSPs), as they are versatile and effective for a broad range of compounds.[14][22] The most common are derivatives of amylose and cellulose.

    • Prepare a small screening set of 2-3 columns (e.g., Chiralpak AD, Chiralcel OD).

  • Mobile Phase Screening (Normal Phase):

    • Normal phase (e.g., Hexane/Isopropanol) is often a good starting point for many organocatalysis products.

    • Prepare stock solutions of your racemic product standard.

    • Screen 1: Run an isocratic method of 90:10 Hexane:Isopropanol on each column.

    • Screen 2: Run an isocratic method of 80:20 Hexane:Isopropanol on each column.

    • Analysis: Look for any sign of peak splitting or broadening, which indicates partial separation. The column/solvent combination that shows the best initial separation is your lead candidate for optimization.

  • Method Optimization:

    • Using your lead column/solvent system, finely tune the isocratic ratio. For example, if 80:20 showed promise, try 85:15, 82:18, etc., to maximize resolution.

    • If resolution is still poor, consider adding a small amount of an additive. For acidic compounds, add 0.1% Trifluoroacetic Acid (TFA). For basic compounds, add 0.1% Diethylamine (DEA).

  • Alternative Modes:

    • If normal phase fails, switch to reversed-phase (e.g., Water/Acetonitrile) or polar organic mode (e.g., Acetonitrile/Methanol), especially for more polar analytes.[22]

Protocol 2: General Workflow for Side Product Identification

This workflow integrates multiple analytical techniques for a comprehensive characterization of an unknown impurity.

Workflow for Side Product Identification

G start Unknown Peak Detected in HPLC/NMR lcms 1. Run LC-MS start->lcms isolate 3. Isolate Impurity (Prep-HPLC or Column) start->isolate If concentration is sufficient hrms 2. Obtain HRMS Data lcms->hrms Get MW formula Determine Molecular Formula hrms->formula Get Accurate Mass structure Propose Structure formula->structure nmr_analysis 4. Run Full NMR Analysis (¹H, ¹³C, COSY, HSQC, HMBC) isolate->nmr_analysis nmr_analysis->structure confirm Confirm Structure & Propose Side Reaction Mechanism structure->confirm

Caption: A systematic workflow for the identification of an unknown side product.

Protocol 3: Setting up an In Situ NMR Experiment for Reaction Monitoring

In situ (or real-time) monitoring allows you to observe the reaction as it happens, providing invaluable kinetic data and helping to identify transient intermediates that may lead to side products.[23][24][25]

Objective: To track the concentration of reactants, products, and intermediates over time directly in the NMR tube.

Methodology:

  • Hardware & Setup:

    • You will need a standard NMR spectrometer. For reactions at non-ambient temperatures, a variable temperature unit is required.

    • Use a high-quality NMR tube (e.g., Norell) to ensure good shimming.

  • Sample Preparation:

    • Prepare a stock solution of your starting material, catalyst, and an internal standard (for quantification) in the chosen deuterated solvent. The internal standard should be inert and have a signal in a clean region of the spectrum (e.g., 1,3,5-trimethoxybenzene).

    • Cool the NMR tube in a dry ice/acetone bath.

    • Add the reactants and catalyst to the cold NMR tube.

    • Add the final reagent that initiates the reaction (the "trigger") last.

  • Data Acquisition:

    • Quickly place the NMR tube in the spectrometer, which has been pre-cooled or pre-heated to the desired reaction temperature.

    • Lock and shim the sample as quickly as possible.

    • Set up an arrayed experiment to automatically acquire ¹H NMR spectra at set time intervals (e.g., every 5 minutes for a slow reaction, or every 30 seconds for a faster one).

  • Data Analysis:

    • Process the array of spectra.

    • Integrate the signals for the starting material, product, and internal standard in each spectrum.

    • Plot the concentration of each species versus time to generate a reaction profile. This profile can reveal induction periods, catalyst deactivation, or the formation and decay of intermediate species.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Enantiomeric Excess Determination by Chiral HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (e.e.) is not merely a procedural step but a cornerstone of ensuring the safety, efficacy, and quality of chiral drug substances.[1][2] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the preeminent technique for this critical analysis.[3][4][5] However, the generation of reliable and accurate data is contingent upon a rigorously validated analytical method.

This guide provides an in-depth, experience-driven comparison of methodologies and a detailed framework for the validation of chiral HPLC methods for enantiomeric excess determination. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system, grounded in scientific integrity and regulatory expectations.

The Foundational Principle: Chiral Recognition in HPLC

The separation of enantiomers, which exhibit identical physical and chemical properties in an achiral environment, necessitates the introduction of a chiral selector into the chromatographic system.[5][6] This is most commonly achieved through the use of a Chiral Stationary Phase (CSP).[5][7][8] The CSP creates a chiral environment where one enantiomer interacts more strongly than the other, leading to differential retention times and, consequently, separation.[2][7] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used due to their broad applicability and versatility across various mobile phase modes.[4][7]

A Strategic Approach to Method Development and Validation

A robust and reliable chiral HPLC method is not born from a single experiment but is the result of a systematic development and validation process. The following workflow illustrates a logical progression from initial screening to full validation.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) screen CSP & Mobile Phase Screening optimize Optimization of Chromatographic Conditions screen->optimize Select best CSP/Mobile Phase sst_dev System Suitability Test (SST) Development optimize->sst_dev Define SST parameters specificity Specificity sst_dev->specificity Proceed to Validation linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness

Caption: A general workflow for the development and validation of a chiral HPLC method.[4]

Comparative Performance of Chiral Stationary Phases

The choice of the CSP is the most critical factor in achieving a successful chiral separation.[9] Different CSPs exhibit varying degrees of selectivity and resolving power for different classes of compounds. A screening of various CSPs is often the most efficient starting point.[10] Below is a comparative summary of commonly used CSPs.

Chiral Stationary Phase (CSP) TypeChiral SelectorPrimary Interaction MechanismsTypical Applications & Strengths
Polysaccharide-based Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))Hydrogen bonding, π-π interactions, steric hindrance, dipole-dipole interactions[2]Broad applicability for a wide range of chiral compounds, including alcohols, amines, and amides.[4][7]
Cyclodextrin-based β-cyclodextrin and its derivativesInclusion complexation, hydrogen bonding[2]Effective for separating aromatic compounds and molecules that can fit into the cyclodextrin cavity.[11]
Protein-based e.g., α1-acid glycoprotein (AGP), Cellobiohydrolase (CBH)Hydrophobic and polar interactionsGood for separating ionizable compounds, particularly in reversed-phase mode.[1]
Pirkle-type (Brush-type) Small chiral molecules covalently bonded to silicaπ-π interactions, hydrogen bonding, dipole-dipole interactions[2]Well-defined chiral recognition mechanisms, often used for specific classes of compounds.[2]

The Pillars of Method Validation

Once a suitable chromatographic system is established, a comprehensive validation must be performed to demonstrate its fitness for purpose, in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH).[12][13][14]

System Suitability Testing (SST)

Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.[15][16] This acts as a daily "mini-validation" of the system.[3]

Key SST Parameters & Acceptance Criteria:

ParameterPurposeTypical Acceptance Criteria
Resolution (Rs) To ensure baseline separation of the enantiomers.Rs ≥ 1.7 is generally desired to represent baseline resolution.[3]
Tailing Factor (T) To assess peak symmetry.T ≤ 2.0
Repeatability (%RSD) To demonstrate the precision of replicate injections.%RSD of peak areas ≤ 2.0% for n≥5 injections.
Theoretical Plates (N) To measure column efficiency.Varies by method, but should be monitored for consistency.
Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradants, or the drug product matrix.[14][17]

Experimental Protocol for Specificity:

  • Analyze a Placebo/Matrix Blank: Inject a sample containing all components of the sample matrix except the analyte.

  • Analyze the Desired Enantiomer: Inject a standard of the main enantiomer.

  • Analyze the Undesired Enantiomer: Inject a standard of the enantiomeric impurity.

  • Analyze a Spiked Sample: Inject a sample of the main enantiomer spiked with a known amount of the undesired enantiomer and any known impurities.

  • Perform Stress Testing: Subject the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) and analyze the resulting samples to ensure that degradation products do not interfere with the quantitation of the enantiomers.

Acceptance Criteria: No interfering peaks should be observed at the retention times of the enantiomers in the blank chromatogram. The peaks for the enantiomers should be well-resolved from each other and from any other components in the spiked and stressed samples.[18]

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[19]

Experimental Protocol for Linearity:

  • Prepare a series of at least five standard solutions of the enantiomeric impurity covering the expected range (e.g., from the Limit of Quantitation (LOQ) to 150% of the specification limit).

  • Inject each standard in triplicate.

  • Plot the mean peak area against the concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.998.[13] The y-intercept should be close to zero.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[17]

Experimental Protocol for Accuracy:

  • Prepare a placebo or drug product sample.

  • Spike the sample with the enantiomeric impurity at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery of the impurity.

Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each concentration level.

Precision

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.[20] It is evaluated at two levels:

  • Repeatability (Intra-day precision): The precision of the method over a short interval of time by the same analyst with the same equipment.[20]

  • Intermediate Precision (Inter-day and inter-analyst): The precision of the method within the same laboratory but on different days, with different analysts, and/or different equipment.[20]

Experimental Protocol for Precision:

  • Repeatability: Prepare six identical samples of the drug substance spiked with the enantiomeric impurity at the target concentration. Analyze all six samples on the same day.

  • Intermediate Precision: Repeat the analysis of six identical samples on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the %RSD for both sets of measurements.

Acceptance Criteria: The %RSD for repeatability and intermediate precision should be ≤ 5.0%.[20]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[20]

Experimental Protocol for LOD & LOQ: These can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.[20]

  • S/N Ratio: Inject a series of diluted solutions of the enantiomeric impurity. The concentration at which the S/N is approximately 3:1 is the LOD, and where it is approximately 10:1 is the LOQ.[20][21]

  • Calibration Curve Method: Calculate LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Acceptance Criteria: The LOQ should be determined with acceptable precision (%RSD ≤ 10%) and accuracy (recovery within 80-120%).[20]

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[22] This provides an indication of its reliability during normal usage.

Experimental Protocol for Robustness: Introduce small, deliberate changes to the chromatographic conditions, one at a time, and assess the impact on the system suitability parameters, particularly resolution.[20]

  • Parameters to Vary:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% of the organic modifier)

    • Wavelength (e.g., ± 2 nm)

Acceptance Criteria: The system suitability criteria (e.g., resolution) should still be met, and the enantiomeric excess value should not be significantly affected by these small changes.

Troubleshooting Common Issues in Chiral HPLC

Even with a validated method, issues can arise. A systematic approach to troubleshooting is essential.

G cluster_0 Symptom cluster_1 Potential Causes & Solutions poor_resolution Poor or No Resolution (Rs < 1.5) csp_check Inappropriate CSP -> Screen other CSPs poor_resolution->csp_check mobile_phase_opt Suboptimal Mobile Phase -> Adjust composition/additives poor_resolution->mobile_phase_opt temp_opt Suboptimal Temperature -> Optimize temperature poor_resolution->temp_opt peak_tailing Peak Tailing (T > 2.0) column_overload Column Overload -> Dilute sample peak_tailing->column_overload secondary_interactions Secondary Interactions -> Adjust pH/additives peak_tailing->secondary_interactions column_health Column Degradation -> Wash or replace column peak_tailing->column_health ghost_peaks Ghost Peaks mobile_phase_contam Mobile Phase Contamination -> Use fresh, high-purity solvents ghost_peaks->mobile_phase_contam carryover Autosampler Carryover -> Implement robust wash cycles ghost_peaks->carryover

Caption: A troubleshooting workflow for common issues in chiral HPLC.[23]

Conclusion

The validation of a chiral HPLC method for the determination of enantiomeric excess is a multifaceted process that demands a deep understanding of chromatographic principles and regulatory expectations. By adopting a systematic approach to method development, rigorously evaluating all validation parameters, and employing a logical troubleshooting strategy, researchers can ensure the generation of highly reliable and defensible data. This commitment to scientific integrity is paramount in the development of safe and effective chiral pharmaceuticals.

References

A Comparative Guide to (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic Acid and L-Proline in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Enduring Legacy of Proline and the Quest for Refined Catalysis

The ascent of organocatalysis as a powerful pillar in modern synthetic chemistry owes a significant debt to the pioneering work with L-proline. This simple, naturally occurring amino acid has been aptly termed the "simplest enzyme" for its remarkable ability to catalyze a wide array of asymmetric transformations with high stereoselectivity.[1] Its bifunctional nature, possessing both a secondary amine and a carboxylic acid, allows it to activate substrates through the formation of nucleophilic enamine or electrophilic iminium ion intermediates, mimicking the strategies of Class I aldolase enzymes.[2][3][4]

While the efficacy of L-proline is undisputed, the pursuit of catalytic perfection—higher efficiency, broader substrate scope, and enhanced stereocontrol—has driven the exploration of its derivatives.[5][6] Strategic modifications to the pyrrolidine ring are intended to fine-tune the steric and electronic environment of the catalytic pocket. This guide presents a detailed comparative study of L-proline and a structurally analogous yet functionally distinct derivative: (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid. By introducing a hydroxyl group at the C3 position, we alter the catalyst's stereoelectronic profile, with significant consequences for its performance in key asymmetric C-C bond-forming reactions. This analysis, supported by experimental data, aims to provide researchers, scientists, and drug development professionals with a clear understanding of the relative merits of these two catalysts, enabling more informed decisions in synthetic planning.

At a Glance: Structural and Mechanistic Distinctions

The fundamental difference between L-proline and this compound lies in the presence of a hydroxyl group on the pyrrolidine ring. This seemingly minor addition has profound implications for the catalyst's behavior.

FeatureL-ProlineThis compound
Structure
Key Functional Groups Secondary amine, Carboxylic acidSecondary amine, Carboxylic acid, Hydroxyl group
Stereochemistry (S) at C2(2R, 3S)
Postulated Mechanistic Influence The carboxylic acid is the primary directing group, orienting the electrophile via a hydrogen bond in the transition state.The hydroxyl group, in proximity to the carboxylic acid, can participate in or alter the hydrogen-bonding network of the transition state, leading to different stereochemical outcomes.

Catalytic Performance: A Head-to-Head Comparison

The true measure of a catalyst's utility is its performance in chemical transformations. Below, we compare the efficacy of L-proline and this compound in three cornerstone asymmetric reactions: the aldol, Michael, and Mannich reactions.

Asymmetric Aldol Reaction

The aldol reaction is a quintessential C-C bond-forming reaction for the synthesis of β-hydroxy carbonyl compounds, which are valuable chiral building blocks. The data below is for the reaction between p-nitrobenzaldehyde and acetone.

CatalystCatalyst Loading (mol%)Reaction Time (h)Conversion (%)Enantiomeric Excess (ee, %)
L-Proline202410065
This compound20209174

Data sourced from Al-Zoubi, F. M. (2012). ARKIVOC, 2012(vi), 101-111.

Analysis: In the asymmetric aldol reaction, this compound demonstrates superior enantioselectivity compared to L-proline (74% ee vs. 65% ee) under slightly shorter reaction times, albeit with a slightly lower conversion rate. This suggests that the hydroxyl group plays a beneficial role in organizing the transition state for a more stereoselective outcome.

Asymmetric Michael Addition

The Michael addition, or conjugate addition, is a versatile method for forming C-C bonds. The following data represents the reaction of nitrostyrene with cyclohexanone.

CatalystCatalyst Loading (mol%)Reaction Time (days)Conversion (%)Enantiomeric Excess (ee, %)
L-Proline2028020 (syn)
This compound2027510 (syn)

Data sourced from Al-Zoubi, F. M. (2012). ARKIVOC, 2012(vi), 101-111.

Analysis: In this specific Michael addition, L-proline provides a higher enantiomeric excess than its hydroxylated counterpart. This highlights that the influence of the hydroxyl group is highly reaction-dependent and can sometimes be detrimental to stereoselectivity.

Asymmetric Mannich Reaction

The Mannich reaction is a powerful tool for the synthesis of β-amino carbonyl compounds, which are precursors to a variety of nitrogen-containing molecules. The data below is for the three-component reaction of p-nitrobenzaldehyde, p-anisidine, and acetone.

CatalystCatalyst Loading (mol%)Reaction Time (days)Conversion (%)Enantiomeric Excess (ee, %)
L-Proline2028854
This compound2028720

Data sourced from Al-Zoubi, F. M. (2012). ARKIVOC, 2012(vi), 101-111.

Analysis: Similar to the Michael addition, L-proline outperforms this compound in the Mannich reaction in terms of enantioselectivity. This further underscores that the introduction of a hydroxyl group does not universally enhance catalytic performance and its effect is nuanced.

Mechanistic Insights: The Role of the Hydroxyl Group

The differing performances of these two catalysts can be rationalized by considering the transition state of the reactions. In L-proline catalyzed reactions, the stereochemical outcome is primarily dictated by the Zimmerman-Traxler-like transition state, where the carboxylic acid group of the catalyst activates the electrophile (e.g., an aldehyde) and directs the approach of the enamine.[7]

The introduction of a 3-hydroxyl group in this compound introduces an additional hydrogen-bond donor/acceptor site. This can lead to a more rigid and organized transition state, potentially enhancing enantioselectivity, as observed in the aldol reaction. The hydroxyl group can participate in the hydrogen-bonding network, further restricting the conformational freedom of the reacting partners.

G cluster_proline L-Proline Catalyzed Aldol Transition State cluster_hydroxyproline (2R,3S)-3-Hydroxyproline Catalyzed Aldol Transition State Proline-Enamine Proline-Enamine Aldehyde Aldehyde Proline-Enamine->Aldehyde C-C bond formation H-Bond Single H-bond from Carboxylic Acid Aldehyde->H-Bond Hydroxyproline-Enamine Hydroxyproline-Enamine Aldehyde_2 Aldehyde Hydroxyproline-Enamine->Aldehyde_2 C-C bond formation H-Bond_Network Dual H-bond network from Carboxylic Acid and Hydroxyl Group Aldehyde_2->H-Bond_Network

Caption: Proposed transition state models for the aldol reaction.

However, in reactions like the Michael and Mannich additions, this additional hydrogen-bonding interaction might lead to a less favorable transition state geometry, resulting in lower stereoselectivity compared to L-proline. The precise impact is a delicate balance of steric and electronic effects that is specific to the substrates and reaction conditions.

Experimental Protocols

The following is a general procedure for conducting an asymmetric aldol reaction catalyzed by either L-proline or this compound. Researchers should optimize conditions for their specific substrates.

General Procedure for Asymmetric Aldol Reaction:

  • To a solution of the aldehyde (1.0 mmol) in the desired solvent (e.g., DMSO, 2 mL), add the ketone (e.g., acetone, 10.0 mmol).

  • Add the organocatalyst (L-proline or this compound, 0.2 mmol, 20 mol%).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC).

G Start Start Reaction_Setup Combine Aldehyde, Ketone, and Catalyst in Solvent Start->Reaction_Setup Stirring Stir at Desired Temperature Reaction_Setup->Stirring Monitoring Monitor by TLC Stirring->Monitoring Quench Quench with aq. NH4Cl Monitoring->Quench Reaction Complete Extraction Extract with Organic Solvent Quench->Extraction Purification Purify by Column Chromatography Extraction->Purification Analysis Determine ee% by Chiral HPLC Purification->Analysis End End Analysis->End

Caption: Experimental workflow for a typical organocatalyzed asymmetric reaction.

Conclusion and Future Outlook

This comparative guide demonstrates that while L-proline remains a robust and versatile catalyst for a range of asymmetric transformations, its hydroxylated analog, this compound, offers distinct advantages in specific contexts. The superior enantioselectivity of the hydroxylated catalyst in the aldol reaction highlights the potential for fine-tuning catalyst structure to achieve enhanced stereocontrol. Conversely, the superior performance of L-proline in the Michael and Mannich reactions tested underscores that no single catalyst is universally optimal.

The choice between L-proline and this compound should be guided by the specific transformation and desired stereochemical outcome. The insights presented here, grounded in experimental data, provide a rational basis for catalyst selection. Further exploration of other substituted proline derivatives will undoubtedly continue to expand the toolkit of the synthetic chemist, enabling the efficient and elegant construction of complex chiral molecules.

References

catalytic efficiency of different hydroxypyrrolidine-2-carboxylic acid stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Catalytic Efficiency of Hydroxypyrrolidine-2-Carboxylic Acid Stereoisomers

For researchers, scientists, and drug development professionals, the strategic selection of an organocatalyst is a critical decision point that dictates the efficiency, stereoselectivity, and overall viability of a synthetic route. L-proline, a naturally occurring amino acid, has long been a cornerstone of asymmetric organocatalysis.[1][2] However, the pursuit of enhanced performance has led to the exploration of its derivatives, with hydroxypyrrolidine-2-carboxylic acids (hydroxyprolines) emerging as a particularly potent class of catalysts.

The introduction of a hydroxyl group onto the pyrrolidine ring fundamentally alters the catalyst's steric and electronic properties. Its position (C3 or C4) and stereochemistry (cis or trans) create a subtle yet powerful tool for fine-tuning catalytic outcomes. This guide provides a comparative analysis of the catalytic efficiency of these stereoisomers in key asymmetric transformations, supported by experimental data, mechanistic insights, and detailed protocols to inform your catalyst selection process.

The Mechanistic Foundation: Enamine Catalysis

The efficacy of proline and its derivatives hinges on their ability to form nucleophilic enamine intermediates with carbonyl donors (like ketones or aldehydes) and electrophilic iminium ions with carbonyl acceptors.[3][4] This dual activation strategy, often referred to as enamine catalysis, mimics the mechanism of Class I aldolase enzymes.[4][5] The carboxylic acid moiety of the catalyst is crucial, acting as an intramolecular acid/base co-catalyst to facilitate proton transfers within the transition state, thereby lowering the activation energy.[6]

The stereochemistry of the catalyst directly influences the geometry of the transition state assembly, which is the cornerstone of asymmetric induction. As we will explore, the hydroxyl group's orientation can enforce a more rigid and ordered transition state through intramolecular hydrogen bonding, leading to superior enantioselectivity.[7]

Enamine_Catalytic_Cycle cluster_0 Catalytic Cycle Catalyst Hydroxyproline Catalyst Iminium Iminium Ion Catalyst->Iminium + Aldehyde - H2O Ketone Ketone (Donor) Aldehyde Aldehyde (Acceptor) Enamine Enamine Intermediate Iminium->Enamine + Ketone - H+ TS Stereodetermining Transition State (Zimmerman-Traxler) Enamine->TS + Aldehyde Adduct Iminium Adduct TS->Adduct Product Aldol Product Adduct->Product + H2O Product->Catalyst - Catalyst (Regeneration)

Figure 1: Generalized enamine catalytic cycle for a hydroxyproline-catalyzed aldol reaction.

Comparative Performance in Asymmetric Aldol Reactions

The direct asymmetric aldol reaction is a benchmark for evaluating catalyst performance. A study by Kanger and colleagues provides a direct comparison of various hydroxyproline stereoisomers in the reaction between p-nitrobenzaldehyde and acetone.[8]

Catalyst StereoisomerPosition of -OHStereochemistryConversion (%)[8]Enantiomeric Excess (ee, %)[8]
L-Proline (Reference)--10065
cis-3-Hydroxy-L-prolineC3cis9174
trans-3-Hydroxy-L-prolineC3trans7539
cis-4-Hydroxy-L-prolineC4cis10055
trans-4-Hydroxy-L-prolineC4trans10057

Key Insights from Experimental Data:

  • cis-3-Hydroxy-L-proline: The Superior Aldol Catalyst: The data clearly indicates that cis-3-hydroxy-L-proline provides the highest enantioselectivity (74% ee) among the tested isomers, surpassing even the parent L-proline.[8] This enhancement is attributed to the hydroxyl group's ability to form a strong intramolecular hydrogen bond with the carboxylic acid group. This interaction pre-organizes the catalyst into a rigid conformation, leading to a more ordered transition state where one face of the enamine is effectively blocked, thus enhancing the facial selectivity of the aldehyde attack.[7]

  • The Detrimental Effect of trans-3-OH: In stark contrast, trans-3-hydroxy-L-proline delivered a significantly lower ee of 39%.[8] In the trans configuration, the hydroxyl group is positioned away from the carboxylic acid, precluding the formation of the stabilizing intramolecular hydrogen bond. This flexibility results in a less organized transition state and, consequently, poor stereocontrol.

  • 4-Hydroxyprolines: Solid but Unexceptional Performance: Both cis- and trans-4-hydroxy-L-proline isomers showed high conversion rates but delivered enantioselectivities lower than L-proline itself.[8] With the hydroxyl group positioned further from the catalytically active carboxylic acid and amine, its influence on the transition state's rigidity is diminished compared to the 3-hydroxy isomers.

Performance in Michael and Mannich Reactions

The catalytic trends observed in aldol reactions do not always translate directly to other C-C bond-forming reactions, highlighting the importance of empirical testing for specific applications.

Catalyst StereoisomerMichael Addition (ee, %)[8]Mannich Reaction (ee, %)[8]
L-Proline (Reference)2554
cis-3-Hydroxy-L-proline<520
trans-3-Hydroxy-L-proline27 42
cis-4-Hydroxy-L-proline<561
trans-4-Hydroxy-L-proline<575

Key Insights from Experimental Data:

  • Michael Addition: For the Michael addition, the presence of a hydroxyl group generally appears to be detrimental to enantioselectivity, with most isomers yielding less than 5% ee.[7][8] Only trans-3-hydroxy-L-proline showed a modest ee comparable to L-proline. This suggests that the transition state requirements for the Michael addition are significantly different and may be disrupted by the hydrogen-bonding capabilities of the hydroxyl group.[7]

  • Mannich Reaction: The Mannich reaction reveals another shift in catalytic preference. Here, trans-4-hydroxy-L-proline emerges as the standout catalyst, affording an impressive 75% ee, a significant improvement over L-proline (54% ee).[8] In this three-component reaction, the hydroxyl group at the C4 position likely plays a crucial role in organizing the imine and the enamine intermediates through intermolecular hydrogen bonds, leading to a favored transition state assembly.

Experimental Protocol: Asymmetric Aldol Reaction

This protocol describes a representative procedure for the asymmetric aldol reaction between an aromatic aldehyde and a ketone, optimized for evaluating catalyst performance. This self-validating system allows for direct comparison of different catalysts under identical conditions.

Experimental_Workflow cluster_workflow Aldol Reaction Protocol A 1. Reagent Preparation - Dissolve p-nitrobenzaldehyde (0.5 mmol) in Acetone/DMSO (1:5 v/v, 2.0 mL) B 2. Catalyst Addition - Add Hydroxyproline Catalyst (20 mol%, 0.1 mmol) A->B C 3. Reaction - Stir mixture at room temperature (20-25°C) - Monitor by TLC (24 h) B->C D 4. Work-up - Quench with saturated NH4Cl (aq) - Extract with Ethyl Acetate (3x) C->D E 5. Purification - Dry organic layers over Na2SO4 - Concentrate in vacuo - Purify via flash chromatography D->E F 6. Analysis - Determine conversion by 1H NMR - Determine ee by chiral HPLC E->F

Figure 2: Step-by-step experimental workflow for a model asymmetric aldol reaction.

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry vial equipped with a magnetic stir bar, dissolve the aldehyde substrate (e.g., p-nitrobenzaldehyde, 1 equivalent) in the ketone reactant, which often serves as both the solvent and the nucleophile (e.g., acetone).[9] To ensure solubility, a co-solvent like DMSO is often employed (e.g., a 5:1 DMSO/acetone mixture).[9]

  • Catalyst Loading: Add the selected hydroxypyrrolidine-2-carboxylic acid stereoisomer. A catalyst loading of 10-30 mol% is typical for these reactions.[5][10]

  • Reaction Execution: Seal the vial and stir the mixture vigorously at a controlled temperature (typically room temperature) for a predetermined time (e.g., 4-48 hours).[5] The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching and Extraction: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product into an organic solvent such as ethyl acetate. Repeat the extraction process three times to ensure complete recovery.

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified using silica gel column chromatography.

  • Analysis: The chemical yield and conversion are determined from the mass of the purified product and by ¹H NMR analysis of the crude mixture. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralpak AD).[5]

Conclusion and Future Outlook

The catalytic efficiency of hydroxypyrrolidine-2-carboxylic acid stereoisomers is not absolute but is highly dependent on the specific transformation being catalyzed.

  • For asymmetric aldol reactions , cis-3-hydroxy-L-proline is often the catalyst of choice due to its ability to form a rigid, pre-organized structure via intramolecular hydrogen bonding, leading to superior enantioselectivity.[8]

  • For asymmetric Mannich reactions , trans-4-hydroxy-L-proline demonstrates remarkable efficacy, significantly outperforming both L-proline and other hydroxyproline isomers.[8]

  • For asymmetric Michael additions , hydroxyprolines generally show poor performance, suggesting that alternative catalyst scaffolds may be more suitable.[7]

These findings underscore a critical principle in catalyst development: subtle changes in catalyst architecture can lead to dramatic shifts in performance. The strategic placement of a single hydroxyl group provides a powerful handle to manipulate non-covalent interactions within the transition state. Further exploration into modifying this hydroxyl group—for instance, through etherification or silylation—has already shown promise in creating even more active and selective catalysts, paving the way for the rational design of next-generation organocatalysts for complex asymmetric synthesis.[11][12]

References

A Senior Application Scientist's Guide to Organocatalysis: A Performance Comparison of Proline vs. Proline Derivatives in Aldol Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in organic synthesis and drug development, the aldol condensation is a cornerstone reaction for carbon-carbon bond formation. The advent of asymmetric organocatalysis, using small chiral organic molecules to induce stereoselectivity, has revolutionized this field. L-proline, often dubbed the "simplest enzyme," emerged as a remarkably effective catalyst for these transformations.[1] However, the pursuit of catalytic perfection—higher efficiency, broader substrate scope, and milder conditions—has led to the development of a vast arsenal of proline derivatives.

This guide provides an in-depth comparison of the catalytic performance of the parent L-proline against its structurally modified derivatives in the asymmetric aldol condensation. We will delve into the mechanistic underpinnings, present comparative experimental data, and offer practical protocols to inform your catalyst selection process.

The Benchmark: L-Proline and the Enamine Catalytic Cycle

The discovery that L-proline could catalyze intermolecular aldol reactions with high enantioselectivity marked a pivotal moment in organocatalysis.[2][3][4] Its efficacy stems from a bifunctional nature, possessing both a secondary amine and a carboxylic acid.[1][5] This allows it to activate both the nucleophile (ketone) and the electrophile (aldehyde) within a single catalytic cycle.

Mechanism of Action

The widely accepted mechanism for the proline-catalyzed aldol reaction proceeds through an enamine intermediate.[2][3][4][6]

  • Enamine Formation: The secondary amine of proline reacts with a ketone donor to form an enamine intermediate. This process increases the energy of the highest occupied molecular orbital (HOMO) of the ketone, making it more nucleophilic.

  • C-C Bond Formation: The nucleophilic enamine attacks the aldehyde electrophile. The stereochemical outcome is dictated by a highly organized, chair-like transition state, often analogized to the Zimmerman-Traxler model.[2] The carboxylic acid group of proline plays a crucial role here, activating the aldehyde via hydrogen bonding and orienting its approach.[4][5]

  • Hydrolysis & Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water to release the β-hydroxy carbonyl product and regenerate the proline catalyst, completing the cycle.[1]

Proline_Catalytic_Cycle cluster_cycle Proline Proline Catalyst Enamine Enamine Intermediate Proline->Enamine + Ketone - H₂O Ketone Ketone (Donor) Ketone->Enamine TS Stereodetermining Transition State Enamine->TS + Aldehyde Aldehyde Aldehyde (Acceptor) Aldehyde->TS Iminium Iminium Ion TS->Iminium C-C Bond Formation Product Aldol Product Iminium->Product + H₂O Product->Proline - Catalyst Regeneration Water1 H₂O Water1->Product Water2 H₂O Experimental_Workflow Start Start Setup 1. Add Catalyst & Solvent to Reaction Vial Start->Setup AddKetone 2. Add Ketone (Nucleophile) Setup->AddKetone Cool 3. Cool to Reaction Temp. AddKetone->Cool AddAldehyde 4. Add Aldehyde (Electrophile) Cool->AddAldehyde Stir 5. Stir & Monitor Reaction (TLC/HPLC) AddAldehyde->Stir Quench 6. Quench with aq. NH₄Cl Stir->Quench Extract 7. Extract with Organic Solvent Quench->Extract Purify 8. Dry, Concentrate & Purify (Column Chromatography) Extract->Purify Analyze 9. Characterize Product (NMR, MS, Chiral HPLC) Purify->Analyze End End Analyze->End

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, fellow researchers, scientists, and drug development professionals. In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of chiral molecules is paramount. This guide provides an in-depth comparison of analytical methodologies for the validation of methods to quantify a specific, non-proteinogenic amino acid, (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid, also known as trans-3-Hydroxy-L-proline. This molecule serves as a critical chiral building block in the synthesis of various pharmaceutical agents.[1] Its stereochemistry is vital for the efficacy and safety of the final drug product, making the validation of its analytical quantification a critical step in drug development.

This guide is structured to provide not just a list of methods, but a logical framework for selecting and validating an analytical procedure that is fit for your specific purpose, grounded in the principles of scientific integrity and regulatory expectations set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4][5][6]

The Analytical Challenge: Chirality and Quantification

This compound possesses two chiral centers, leading to the existence of four possible stereoisomers. The challenge lies in developing an analytical method that is not only able to quantify the target molecule but also to differentiate it from its other stereoisomers, particularly its enantiomer, (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid. This requires a chiral-selective analytical approach.

Comparison of Analytical Methodologies

The two primary chromatographic techniques suitable for the chiral separation and quantification of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Both are often coupled with Mass Spectrometry (MS) for enhanced sensitivity and selectivity. The choice between these methods depends on factors such as the sample matrix, required sensitivity, and available instrumentation.

Method 1: High-Performance Liquid Chromatography (HPLC) with Chiral Derivatization

HPLC is a versatile and widely used technique for the analysis of chiral amino acids.[7] Direct separation on a chiral stationary phase (CSP) is one approach. However, for enhanced sensitivity and resolution, indirect separation through derivatization with a chiral reagent is a common and effective strategy.[7] This involves reacting the amino acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral reversed-phase column.[7]

Workflow for HPLC with Chiral Derivatization:

cluster_prep Sample Preparation cluster_analysis HPLC-UV/MS Analysis cluster_data Data Processing Sample Sample containing this compound Derivatization Derivatization with Chiral Reagent (e.g., L-FDVA) Sample->Derivatization HPLC Reversed-Phase HPLC Separation of Diastereomers Derivatization->HPLC Detection UV or MS/MS Detection HPLC->Detection Quantification Quantification based on Peak Area Detection->Quantification Purity Determination of Enantiomeric Purity Quantification->Purity

Caption: Workflow for HPLC analysis with chiral derivatization.

Common Chiral Derivatizing Agents:

  • Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA): This reagent has been successfully used for the separation of hydroxyproline stereoisomers.[2][5]

  • 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA or Marfey's Reagent): A popular reagent for the derivatization of amino acids, forming diastereomers that can be separated by reversed-phase LC.[8]

  • 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F): Used for pre-column derivatization of proline and hydroxyproline enantiomers for LC-MS/MS analysis.[9]

Table 1: Comparison of HPLC-based Methods

ParameterHPLC with Chiral Derivatization (e.g., L-FDVA) & UV/MS
Principle Indirect chiral separation of diastereomers on an achiral column.
Instrumentation HPLC with UV or Mass Spectrometric detector.
Sample Preparation Derivatization step required.
Selectivity High for stereoisomers.
Sensitivity Good, can be enhanced with fluorescent derivatizing agents or MS detection.
Validation Considerations Derivatization reaction efficiency and stability of derivatives must be validated.
References [2][5][8]
Method 2: Two-Dimensional Liquid Chromatography-Tandem Mass Spectrometry (2D-LC-MS/MS)

For complex matrices or when very low detection limits are required, a two-dimensional LC-MS/MS system offers superior selectivity and sensitivity.[9] In this approach, the sample is first separated on a reversed-phase column, and the fraction containing the derivatized amino acids is then transferred to a second, chiral column for enantioseparation before detection by MS/MS.[9]

Workflow for 2D-LC-MS/MS Analysis:

cluster_prep Sample Preparation cluster_analysis 2D-LC-MS/MS Analysis cluster_data Data Processing Sample Sample containing this compound Derivatization Derivatization with Achiral Reagent (e.g., NBD-F) Sample->Derivatization LC1 1st Dimension: Reversed-Phase LC (Separation of derivatized amino acids) Derivatization->LC1 HeartCutting Heart-Cutting LC1->HeartCutting LC2 2nd Dimension: Chiral LC (Enantioseparation) HeartCutting->LC2 MSMS Tandem Mass Spectrometry (MS/MS) Detection LC2->MSMS Quantification Quantification using MRM MSMS->Quantification Purity Determination of Enantiomeric Purity Quantification->Purity

Caption: Workflow for 2D-LC-MS/MS analysis.

Table 2: Comparison of 2D-LC-MS/MS Method

Parameter2D-LC-MS/MS with Chiral Separation
Principle Orthogonal separation using two different LC columns for enhanced resolution.
Instrumentation 2D-LC system coupled to a tandem mass spectrometer.
Sample Preparation Derivatization is typically required.
Selectivity Very high due to two dimensions of separation and MS/MS detection.
Sensitivity Excellent, suitable for trace analysis in complex matrices.
Validation Considerations Method development and validation are more complex.
References [9]
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of amino acids, including hydroxyproline isomers.[9] This method requires derivatization to make the amino acids volatile. A common approach involves a two-step derivatization to form N-trifluoroacetyl-O-alkyl esters. The separation of enantiomers is then achieved on a chiral GC column.

Workflow for GC-MS Analysis:

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing this compound Derivatization Two-step derivatization (e.g., N-trifluoroacetyl-O-methyl ester) Sample->Derivatization GC Chiral GC Column Separation Derivatization->GC MS Mass Spectrometry Detection GC->MS Quantification Quantification using Selected Ion Monitoring (SIM) MS->Quantification Purity Determination of Enantiomeric Purity Quantification->Purity

Caption: Workflow for GC-MS analysis.

Table 3: Comparison of GC-MS Method

ParameterGC-MS with Chiral Column
Principle Direct chiral separation of volatile derivatives on a chiral GC column.
Instrumentation Gas chromatograph coupled to a mass spectrometer.
Sample Preparation Multi-step derivatization required to increase volatility.
Selectivity High with a suitable chiral column.
Sensitivity Very good, especially with selected ion monitoring (SIM).
Validation Considerations Derivatization efficiency and potential for racemization during sample preparation need careful evaluation.
References [9]

Experimental Protocols and Validation Parameters

A robust analytical method validation should be conducted in accordance with ICH Q2(R2) guidelines, which outline the necessary validation characteristics.[3][6] These include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.[4]

Protocol 1: HPLC with Chiral Derivatization (Adapted from Langrock et al.)[4]

1. Sample Preparation and Derivatization:

  • Accurately weigh a sample containing this compound.

  • If in a complex matrix (e.g., biological fluid, protein hydrolysate), perform appropriate sample clean-up (e.g., protein precipitation, solid-phase extraction).

  • To an aliquot of the sample, add a solution of Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA) in a suitable buffer (e.g., borate buffer, pH 8.0).

  • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period to ensure complete derivatization.

  • Quench the reaction and dilute the sample with the mobile phase for HPLC analysis.

2. HPLC-UV/MS Conditions:

  • Column: A standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength appropriate for the derivative (e.g., 340 nm) or MS/MS detection using multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity.

3. Validation Parameters to be Assessed:

  • Specificity: Analyze blank samples, samples spiked with the analyte, and samples spiked with potential interferents (including other stereoisomers) to demonstrate that the method can unequivocally assess the analyte in the presence of these components.

  • Linearity: Prepare a series of calibration standards at different concentrations and perform a linear regression analysis of the peak area versus concentration. A correlation coefficient (r²) of >0.99 is typically desired.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: Determine the recovery of the analyte in a spiked matrix at different concentration levels. Acceptance criteria are typically within ±15% of the nominal concentration (±20% at the LLOQ).

  • Precision:

    • Repeatability (Intra-assay precision): Analyze replicate samples at different concentration levels on the same day.

    • Intermediate precision (Inter-assay precision): Analyze replicate samples on different days with different analysts or equipment. The coefficient of variation (CV) should typically be ≤15% (≤20% at the LLOQ).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability during normal use.

Table 4: Representative Validation Data (Hypothetical)

Validation ParameterAcceptance Criteria (Typical)Hypothetical Result for HPLC-UV Method
Linearity (r²) ≥ 0.990.9992
Range Defined by linear range1 - 100 µg/mL
Accuracy (% Recovery) 85 - 115%98.5 - 102.3%
Precision (CV%) ≤ 15%≤ 5.8%
LOD Signal-to-Noise ≥ 30.2 µg/mL
LOQ Signal-to-Noise ≥ 100.7 µg/mL

Conclusion

The accurate quantification of this compound is a critical analytical task in pharmaceutical development. This guide has provided a comparative overview of suitable analytical methodologies, including HPLC with chiral derivatization, 2D-LC-MS/MS, and GC-MS. The choice of method will depend on the specific requirements of the analysis, including sample matrix, sensitivity needs, and available resources. Regardless of the method chosen, a thorough validation in accordance with ICH and FDA guidelines is essential to ensure the reliability and accuracy of the analytical data. The provided experimental protocol and discussion on validation parameters serve as a starting point for developing and validating a fit-for-purpose analytical method for this important chiral molecule.

References

A Comparative Guide to Spectroscopic Analysis of Reaction Intermediates in Proline-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric organocatalysis, L-proline has emerged as a remarkably effective and environmentally benign catalyst for a multitude of stereoselective transformations.[1][2][3] The profound success of proline catalysis lies in its ability to mimic enzymatic processes, proceeding through key covalent intermediates that dictate the reaction's stereochemical outcome. A thorough understanding of these transient species is paramount for reaction optimization, catalyst design, and the development of novel synthetic methodologies. This guide provides an in-depth comparison of the primary spectroscopic techniques employed for the detection and characterization of reaction intermediates in proline-catalyzed reactions, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Heart of the Matter: Key Intermediates in Proline Catalysis

Proline-catalyzed reactions, particularly the celebrated aldol and Mannich reactions, are generally understood to proceed via a catalytic cycle involving the formation of nucleophilic enamine intermediates from the condensation of proline with a carbonyl donor.[1][4] However, the reaction landscape is often complicated by the formation of alternative species, most notably oxazolidinones, which can act as off-cycle reservoirs or even parasitic species.[5][6] The central challenge for the analytical chemist is to distinguish between these key intermediates and to elucidate their roles in the reaction mechanism.

The generally accepted catalytic cycle for a proline-catalyzed aldol reaction is depicted below:

Proline Catalytic Cycle Proline Proline Iminium Iminium Ion Proline->Iminium + Ketone, -H2O Oxazolidinone Oxazolidinone (off-cycle) Proline->Oxazolidinone + Ketone Ketone Ketone Enamine Enamine Iminium->Enamine -H+ Aldol_Adduct Aldol Adduct Enamine->Aldol_Adduct + Aldehyde Aldehyde Aldehyde Product Product Aldol_Adduct->Product +H2O, -Proline Oxazolidinone->Proline

Figure 1: Generalized catalytic cycle for a proline-catalyzed aldol reaction, highlighting the key enamine intermediate and the off-cycle oxazolidinone species.

A Tale of Two Techniques: NMR vs. Mass Spectrometry

The two most powerful and widely employed techniques for the in-situ analysis of proline-catalyzed reaction intermediates are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Each offers a unique set of advantages and limitations, and their complementary use often provides the most comprehensive mechanistic picture.

FeatureNMR SpectroscopyMass Spectrometry (ESI-MS, IRMPD)
Principle Exploits the magnetic properties of atomic nuclei to provide detailed structural information of molecules in solution.Measures the mass-to-charge ratio of ionized molecules in the gas phase.
Structural Information Excellent for detailed structural elucidation, including stereochemistry.[4][5][7][8]Provides molecular weight information and fragmentation patterns for structural inference.[9][10][11]
Sensitivity Relatively low, often requiring higher concentrations of intermediates for detection.High sensitivity, capable of detecting low-concentration transient species.[11]
Temporal Resolution Can be used for kinetic studies by acquiring spectra over time, but generally has lower temporal resolution.[7][8]Can be coupled with techniques like continuous-flow microreactors for high temporal resolution.[10]
In-situ Capability Excellent for direct observation of the reaction mixture in solution.[7][8]Requires transfer of the sample from the reaction vessel to the gas phase via electrospray ionization (ESI).[9][10]
Quantification Can provide quantitative information on the concentration of different species.[5]Quantification can be challenging due to variations in ionization efficiency.

In-Depth Analysis: Spectroscopic Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Virtuoso

NMR spectroscopy stands as a cornerstone for the mechanistic investigation of proline-catalyzed reactions due to its unparalleled ability to provide detailed structural information in the solution phase.[4][5][7][8]

The choice of solvent is critical in NMR studies of proline catalysis. Deuterated dimethyl sulfoxide (d6-DMSO) is frequently employed because it effectively solubilizes proline and the reaction components, while also allowing for the observation of key proton signals without interference from the solvent.[5][7] The temperature of the experiment is another crucial parameter that can be varied to either slow down the reaction for better observation of transient species or to mimic the actual reaction conditions.

A robust NMR experiment should include control spectra of the starting materials and the final product to aid in signal assignment. Furthermore, 2D NMR techniques, such as COSY and HSQC, can be employed to confirm the connectivity of atoms within the observed intermediates, thus providing a self-validating structural assignment.

  • Sample Preparation: In an NMR tube, dissolve (S)-proline (e.g., 10 mol%) in d6-DMSO.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the catalyst in the deuterated solvent.

  • Addition of Reactants: Add the ketone (e.g., acetone) to the NMR tube and acquire a spectrum to observe any initial interactions, such as the formation of an oxazolidinone.[5][6]

  • Initiation of Reaction: Add the aldehyde (e.g., isobutyraldehyde) to the NMR tube to initiate the aldol reaction.

  • Time-Resolved Spectroscopy: Immediately begin acquiring a series of ¹H NMR spectra at regular intervals to monitor the disappearance of starting materials, the appearance and disappearance of intermediates, and the formation of the product.[7][8]

  • Data Analysis: Integrate the characteristic signals of the reactants, intermediates (enamine, oxazolidinone), and product to determine their relative concentrations over time. This allows for the construction of reaction profiles and the determination of rate constants.[8]

NMR Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep1 Dissolve Proline in d6-DMSO Prep2 Add Ketone Prep1->Prep2 Prep3 Add Aldehyde Prep2->Prep3 Acq2 Time-Resolved ¹H NMR Prep3->Acq2 Acq1 Acquire Initial Spectrum Acq1->Acq2 Analysis1 Signal Assignment Acq2->Analysis1 Analysis2 Integration and Quantification Analysis1->Analysis2 Analysis3 Kinetic Profile Generation Analysis2->Analysis3

Figure 2: A streamlined workflow for in-situ NMR analysis of proline-catalyzed reactions.

Mass Spectrometry: The Sensitivity Champion

Mass spectrometry, particularly when coupled with electrospray ionization (ESI-MS), has emerged as a highly sensitive tool for the detection of fleeting intermediates in proline-catalyzed reactions.[11] Its ability to identify species at very low concentrations makes it an ideal complement to NMR.

The use of a "charge-tagged" proline catalyst can be a strategic choice to enhance the detection of intermediates by ESI-MS.[9][10] The permanent charge on the catalyst ensures that any intermediates formed will also be charged and thus readily detectable by the mass spectrometer. The choice of solvent is also important, with polar aprotic solvents like acetonitrile or methanol being compatible with ESI.

Tandem mass spectrometry (MS/MS) is a powerful self-validating tool. By isolating a specific ion corresponding to a putative intermediate and subjecting it to collision-induced dissociation (CID), the resulting fragmentation pattern can be compared with theoretical predictions or with the fragmentation of authentic standards to confirm its structure.[11]

  • Reaction Setup: Initiate the proline-catalyzed aldol reaction in a suitable solvent (e.g., acetonitrile) in a reaction vessel.

  • Sample Infusion: Continuously draw a small aliquot of the reaction mixture into the electrospray ionization source of the mass spectrometer using a syringe pump.

  • Full Scan MS: Acquire full scan mass spectra to identify the m/z values of all charged species in the reaction mixture. This will reveal potential intermediates such as the protonated enamine or oxazolidinone.

  • Tandem MS (MS/MS): Select the ion of interest (the putative intermediate) in the first mass analyzer (Q1).

  • Collision-Induced Dissociation: Subject the selected ion to collisions with an inert gas (e.g., argon) in the collision cell (q2) to induce fragmentation.

  • Fragment Ion Analysis: Analyze the resulting fragment ions in the second mass analyzer (Q3).

  • Data Interpretation: Compare the observed fragmentation pattern with that expected for the proposed structure of the intermediate to confirm its identity.[11]

MS Workflow cluster_reaction Reaction cluster_ionization Ionization cluster_ms1 MS1 Analysis cluster_ms2 MS2 Analysis (Tandem MS) cluster_confirmation Structural Confirmation Reaction Proline-Catalyzed Reaction in Solution ESI Electrospray Ionization (ESI) Reaction->ESI MS1 Full Scan Mass Spectrum (Identify m/z of Intermediates) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 Fragment Ion Spectrum CID->MS2 Confirmation Compare Fragmentation Pattern to Confirm Structure MS2->Confirmation

Figure 3: A typical workflow for the identification and structural confirmation of reaction intermediates using ESI-MS/MS.

The Emerging Role of Vibrational Spectroscopy

While NMR and MS are the primary tools, in-situ Infrared (IR) spectroscopy is gaining traction for monitoring proline-catalyzed reactions.[12] By tracking the changes in the vibrational frequencies of carbonyl groups and other functional groups, IR spectroscopy can provide real-time kinetic data and insights into the bonding changes occurring during the reaction. In a notable study, infrared multi-photon dissociation (IRMPD) spectroscopy, a gas-phase technique, was used in conjunction with mass spectrometry to distinguish between oxazolidinone and enamine intermediates.[9][10]

Conclusion: A Multi-faceted Approach for a Complete Picture

The spectroscopic analysis of reaction intermediates in proline-catalyzed reactions is a challenging yet rewarding endeavor. While NMR spectroscopy provides unparalleled structural detail in solution, its lower sensitivity can be a limitation. Mass spectrometry, on the other hand, offers exceptional sensitivity for detecting even the most transient species, with tandem MS providing a high degree of structural confirmation. For a truly comprehensive understanding of the intricate mechanistic details of proline catalysis, a multi-technique approach that leverages the complementary strengths of NMR, MS, and vibrational spectroscopy is often the most powerful strategy. By carefully selecting and applying these advanced analytical tools, researchers can continue to unravel the subtleties of organocatalysis, paving the way for the design of more efficient and selective catalysts for the synthesis of valuable chiral molecules.

References

A Senior Application Scientist's Guide to Kinetic Analysis of (2R,3S)-3-Hydroxypyrrolidine-2-Carboxylic Acid Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond L-Proline, Exploring the Impact of Hydroxylation on Catalysis

The discovery of L-proline as a potent organocatalyst for asymmetric reactions marked a paradigm shift in synthetic chemistry, offering a metal-free, "greener" alternative for producing chiral molecules.[1][2] The unique secondary amine and carboxylic acid moieties of the pyrrolidine ring enable it to activate carbonyl compounds through enamine or iminium ion intermediates, mimicking the function of Class I and II aldolase enzymes.[3][4]

While L-proline has been extensively studied, its derivatives, particularly hydroxyprolines, offer an additional layer of complexity and potential for enhanced performance. The introduction of a hydroxyl group provides a new hydrogen-bonding site that can influence the geometry and stability of the transition state, thereby impacting both reaction rate and stereoselectivity.[5] This guide focuses on (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid , a diastereomer of the more commonly studied 4-hydroxyprolines. We will provide a framework for conducting rigorous kinetic studies to compare its catalytic efficacy against L-proline and other alternatives, grounding our discussion in the principles of mechanistic investigation and providing actionable experimental protocols.

The Mechanistic Landscape: Enamine Catalysis and the Role of the Hydroxyl Group

The catalytic cycle for proline-type catalysts in reactions like the aldol addition is generally accepted to proceed via an enamine intermediate.[6] The key steps involve the formation of an enamine from the catalyst and a ketone (or aldehyde), a nucleophilic attack of the enamine on an aldehyde acceptor, and subsequent hydrolysis to release the product and regenerate the catalyst.[7]

The rate-determining step is typically the C-C bond formation between the enamine and the electrophilic aldehyde.[7] The carboxylic acid of the proline catalyst is crucial, acting as a Brønsted acid to activate the aldehyde and orient it within the transition state assembly through a hydrogen bond.[3] For this compound, the 3-hydroxy group introduces an additional stereocenter and a hydrogen-bonding group in close proximity to the catalytic center, which can exert a significant influence on the transition state organization.

Catalytic_Cycle General Enamine Catalytic Cycle cluster_formation General Enamine Catalytic Cycle Catalyst (2R,3S)-3-OH-Proline Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone (e.g., Acetone) Ketone->Enamine TS Rate-Determining Transition State (TS) Enamine->TS + Aldehyde Aldehyde Aldehyde (Electrophile) Aldehyde->TS Iminium Iminium Adduct TS->Iminium Iminium->Catalyst Regeneration Product Aldol Product Iminium->Product + H₂O (Hydrolysis) H2O_hydrolysis H₂O H2O_hydrolysis->Iminium Experimental_Workflow Workflow for Comparative Kinetic Analysis Setup 1. Reaction Setup - Thermostat reactor - Prepare stock solutions - Add solvent, nucleophile, catalyst Initiate 2. Initiation - Add electrophile (t=0) - Start vigorous stirring Setup->Initiate Monitor 3. Data Acquisition - Withdraw aliquots at timed intervals - Quench reaction (e.g., with acid/base) Initiate->Monitor Analyze 4. Sample Analysis - HPLC or GC for conversion & ee - NMR for structural verification Monitor->Analyze Process 5. Data Processing - Plot [Product] vs. Time - Plot ln([Reactant]) vs. Time Analyze->Process Derive 6. Kinetic Modeling - Determine k_obs - Apply RPKA methods Process->Derive Compare 7. Comparative Analysis - Tabulate k_obs, Yield, ee% - Correlate structure with activity Derive->Compare Comparative_Logic Logic of Comparative Kinetic Analysis Data1 Kinetic Data for (2R,3S)-3-OH-Pro Params Derive Kinetic Parameters (k_obs, Reaction Orders) Data1->Params Stereo Determine Stereochemical Outcome (ee%, d.r.) Data1->Stereo Data2 Kinetic Data for L-Proline Data2->Params Data2->Stereo Data3 Kinetic Data for (2S,4R)-4-OH-Pro Data3->Params Data3->Stereo Eval Performance Evaluation Params->Eval Stereo->Eval Mech Mechanistic Insights (Role of OH group, TS structure) Eval->Mech

References

(2R,3S)-3-Hydroxypyrrolidine-2-carboxylic Acid: A Comparative Guide to its Substrate Scope in Organocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of asymmetric organocatalysis, the search for efficient, selective, and robust catalysts is paramount. While L-proline has long been a cornerstone of the field, its hydroxylated derivatives have emerged as powerful alternatives, offering unique stereochemical control and enhanced reactivity. This guide provides an in-depth technical assessment of (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid , a stereoisomer of 3-hydroxyproline, as an organocatalyst. We will objectively explore its substrate scope in key asymmetric transformations, compare its performance with established catalysts, and provide the experimental foundation for its practical application. This resource is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct advantages of this promising catalyst.

The Rationale for Hydroxylation: Mechanistic Insights

The introduction of a hydroxyl group onto the pyrrolidine ring, as in this compound, is not a trivial structural modification. This functional group plays a crucial role in the catalyst's mechanism of action, primarily through its ability to form intramolecular hydrogen bonds. This interaction helps to create a more rigid and well-defined transition state during the catalytic cycle, leading to enhanced stereoselectivity.[1]

The generally accepted mechanism for proline-catalyzed reactions involves the formation of an enamine intermediate between the catalyst and a carbonyl donor. The stereochemical outcome of the reaction is then determined by the facial selectivity of the subsequent attack of this enamine on an electrophile. The hydroxyl group in 3-hydroxyproline derivatives can influence this step by:

  • Stabilizing the Transition State: Through hydrogen bonding, the hydroxyl group can lock the conformation of the enamine intermediate and the incoming electrophile, favoring one approach over the other.

  • Altering Catalyst Conformation: The stereochemistry of the hydroxyl group dictates its spatial orientation, which in turn influences the overall shape of the catalytic pocket and the preferred trajectory of the substrates.

It is important to note that the stereochemistry of the hydroxyl group is critical. As we will see in the comparative data, different isomers of hydroxyproline can lead to dramatically different results, and in some cases, even opposite stereochemical outcomes compared to proline.

Comparative Performance Analysis

To contextualize the utility of this compound, we will compare its performance in key organocatalytic reactions against the benchmark catalyst, L-proline. The following data is based on a comprehensive study of hydroxyproline isomers in asymmetric synthesis. For the purposes of this guide, we will present the data for the enantiomer, (2S,3R)-3-hydroxy-L-proline, with the understanding that This compound is expected to afford the opposite enantiomer of the product with similar efficacy.

Asymmetric Aldol Reaction

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The data below showcases the performance of various hydroxyproline isomers in the reaction between p-nitrobenzaldehyde and acetone.

CatalystConversion (%)Enantiomeric Excess (ee, %)
L-Proline10065
(2S,3R)-3-hydroxy-L-proline9174
(2S,3S)-3-hydroxy-L-proline7539
(2S,4S)-4-hydroxy-L-proline8655
(2S,4R)-4-hydroxy-L-proline10057

Table 1: Asymmetric Aldol Reaction of p-Nitrobenzaldehyde and Acetone. Data from a study on hydroxy-L-prolines as asymmetric catalysts.[1]

The data clearly indicates that (2S,3R)-3-hydroxy-L-proline provides a notable improvement in enantioselectivity over L-proline in the model aldol reaction. This suggests that the cis-relationship between the hydroxyl and carboxylic acid groups creates a more effective chiral environment for stereochemical control.

Asymmetric Michael Addition

The Michael addition is a versatile reaction for the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. The following table compares the catalysts in the reaction of nitrostyrene with cyclohexanone.

CatalystConversion (%)Enantiomeric Excess (ee, %)
L-Proline10025
(2S,3R)-3-hydroxy-L-proline95<5
(2S,3S)-3-hydroxy-L-proline10027
(2S,4S)-4-hydroxy-L-proline92<5
(2S,4R)-4-hydroxy-L-proline84<5

Table 2: Asymmetric Michael Addition of Nitrostyrene to Cyclohexanone. Data from a study on hydroxy-L-prolines as asymmetric catalysts.[1]

In this particular Michael addition, the performance of the 3-hydroxyproline isomers is less impressive, with the (2S,3S)-isomer showing a modest improvement over L-proline, while the (2S,3R)-isomer is largely ineffective at inducing enantioselectivity. This highlights that the beneficial effect of the hydroxyl group is highly dependent on the specific reaction and its transition state geometry.

Asymmetric Mannich Reaction

The Mannich reaction is a three-component reaction that provides access to β-amino carbonyl compounds, which are valuable building blocks in medicinal chemistry. The table below shows the results for the reaction of p-nitrobenzaldehyde, acetone, and aniline.

CatalystConversion (%)
L-Proline80
(2S,3R)-3-hydroxy-L-proline75
(2S,3S)-3-hydroxy-L-proline85
(2S,4S)-4-hydroxy-L-proline90
(2S,4R)-4-hydroxy-L-proline95

Table 3: Asymmetric Mannich Reaction. Data from a study on hydroxy-L-prolines as asymmetric catalysts.[1]

In the Mannich reaction, all the tested hydroxyproline derivatives, including both 3-hydroxyproline isomers, demonstrated good to excellent conversions, with the (2S,4R)-isomer showing the highest activity. While the enantioselectivity data for this specific reaction was not provided in the reference, the high conversions suggest that these catalysts are effective promoters of this transformation.

Experimental Protocols

The following is a representative experimental protocol for an asymmetric aldol reaction catalyzed by a hydroxyproline derivative. This can be adapted for use with this compound.

General Procedure for the Asymmetric Aldol Reaction:

  • To a solution of the aldehyde (1.0 mmol) in acetone (5.0 mL) is added the organocatalyst (0.1 mmol, 10 mol%).

  • The reaction mixture is stirred at room temperature for the time indicated in the comparative tables, or until completion as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (eluent: typically a mixture of hexane and ethyl acetate) to afford the desired aldol product.

  • The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Note: The optimal solvent, temperature, and catalyst loading may vary depending on the specific substrates and should be optimized for each new reaction.

Visualization of the Catalytic Cycle

To better understand the proposed mechanism, the following diagram illustrates the key steps in a proline-catalyzed reaction.

Catalytic_Cycle cluster_0 Catalytic Cycle cluster_1 Overall Reaction Catalyst Catalyst Enamine Enamine Catalyst->Enamine + Ketone - H2O Iminium Iminium Enamine->Iminium + Aldehyde Ketone Ketone Enamine->Ketone Product_Release Product Release & Catalyst Regeneration Iminium->Product_Release + H2O Aldehyde Aldehyde Iminium->Aldehyde Product_Release->Catalyst Aldol_Product Aldol_Product Product_Release->Aldol_Product caption Generalized catalytic cycle for a proline-catalyzed aldol reaction.

References

Navigating the Crossroads of Reactivity: A Comparative Guide to Proline-Based Catalysts in Complex Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of organic synthesis, particularly in the realms of pharmaceutical and fine chemical development, the ability to orchestrate multiple bond-forming events in a single pot is a coveted advantage. Multicomponent and cascade reactions, championed for their atom economy and operational simplicity, present a formidable challenge: controlling selectivity. When multiple reactive partners are present, the catalyst must not only accelerate the desired transformation but also judiciously ignore a myriad of potential side reactions. This guide delves into the critical aspect of cross-reactivity among proline-based organocatalysts, offering a comparative analysis of their performance in complex reaction environments and providing the experimental frameworks to evaluate them.

The Bifunctional Heart of Proline Catalysis and the Cross-Reactivity Challenge

L-proline, a naturally occurring amino acid, has revolutionized asymmetric organocatalysis due to its remarkable bifunctional nature.[1] The secondary amine moiety acts as a nucleophilic catalyst, forming key enamine or iminium ion intermediates, while the carboxylic acid group functions as a Brønsted acid/base, activating substrates and stabilizing transition states through hydrogen bonding.[1][2][3] This dual activation mode is the cornerstone of its efficacy in a wide array of transformations, including aldol, Mannich, and Michael reactions.[2][3]

However, in a complex mixture teeming with multiple electrophiles and nucleophiles, this very reactivity can become a double-edged sword. The catalyst's ability to engage with various substrates raises the specter of cross-reactivity, leading to a cocktail of undesired products and diminished yield of the target molecule. Understanding and mitigating this cross-reactivity is paramount for the successful implementation of proline-based catalysts in intricate synthetic sequences.

dot

References

A Comparative Benchmarking Guide: (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic Acid in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric organocatalysis, the quest for efficient, selective, and robust catalysts is perpetual. L-proline has long been a cornerstone, pioneering the field of enamine catalysis.[1] However, the pursuit of enhanced performance has led to the exploration of its derivatives, each with unique structural modifications aimed at overcoming the limitations of the parent molecule. This guide provides an in-depth technical comparison of (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid, a stereoisomer of 3-hydroxyproline, against other organocatalysts, with a focus on the asymmetric aldol reaction. By examining experimental data and mechanistic principles, we aim to provide researchers and drug development professionals with a clear perspective on its potential and applicability.

The Rise of Proline Derivatives: Beyond the Benchmark

L-proline's efficacy as an organocatalyst is well-established, particularly in carbon-carbon bond-forming reactions such as the aldol, Mannich, and Michael additions.[2] Its mechanism of action, proceeding through a nucleophilic enamine intermediate, has become a fundamental concept in asymmetric synthesis.[3] However, challenges such as high catalyst loadings (often 20-30 mol%), limited solubility in common organic solvents, and modest enantioselectivity for certain substrates have driven the development of proline derivatives.[4] Modifications to the pyrrolidine ring, such as the introduction of hydroxyl groups, are intended to modulate the catalyst's stereoelectronic properties, thereby influencing its activity and selectivity.

Head-to-Head: this compound vs. L-Proline in the Asymmetric Aldol Reaction

To provide a quantitative comparison, we turn to a benchmark study by Al-Zoubi and coworkers, which investigated the performance of various hydroxyproline isomers in the asymmetric aldol reaction between 4-nitrobenzaldehyde and acetone.[5] The results, summarized in the table below, offer a direct comparison of cis-3-hydroxyproline (the enantiomer of our topic molecule) against L-proline and other isomers.

CatalystReaction Time (h)Conversion (%)Enantiomeric Excess (ee, %)
L-Proline2410065
(cis)-3-Hydroxyproline189174
(trans)-3-Hydroxyproline207539
(cis)-4-Hydroxyproline208655
(trans)-4-Hydroxyproline1810057

Data sourced from Al-Zoubi, et al., ARKIVOC 2012, (vi), 101-111.[5]

From this data, a clear trend emerges. The cis-3-hydroxyproline catalyst demonstrates a notable improvement in enantioselectivity (74% ee) compared to L-proline (65% ee) under similar reaction conditions.[5] This enhancement suggests that the stereochemistry and position of the hydroxyl group play a crucial role in the transition state of the reaction, leading to a more ordered and selective C-C bond formation.

Mechanistic Insights: The Role of the Hydroxyl Group

The stereochemical outcome of proline-catalyzed aldol reactions is often rationalized using the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state.[1][5] In this model, the carboxylic acid group of the catalyst plays a key role in activating the aldehyde electrophile through hydrogen bonding, while the enamine formed from the ketone nucleophile attacks the aldehyde.

The superior enantioselectivity observed with cis-3-hydroxyproline can be attributed to the formation of an intramolecular hydrogen bond between the hydroxyl group and the carboxylic acid. This interaction likely rigidifies the transition state, leading to a more pronounced facial selectivity in the approach of the enamine to the aldehyde.[5]

G cluster_0 Catalytic Cycle Proline Proline Catalyst Enamine Enamine Intermediate Proline->Enamine + Ketone - H2O Ketone Ketone Aldehyde Aldehyde TransitionState Zimmerman-Traxler Transition State Enamine->TransitionState + Aldehyde AldolAdduct Aldol Adduct TransitionState->AldolAdduct Product β-Hydroxy Ketone AldolAdduct->Product + H2O - Catalyst

Caption: Generalized catalytic cycle for the proline-catalyzed aldol reaction.

Experimental Protocols: A Guide for the Bench

For researchers looking to replicate or build upon these findings, a detailed experimental protocol is essential. Below is a representative procedure for the L-proline catalyzed aldol reaction between 4-nitrobenzaldehyde and acetone, which can be adapted for use with this compound.

Materials:

  • 4-Nitrobenzaldehyde

  • L-Proline (or this compound)

  • Acetone (reagent grade)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Petroleum ether

  • Silica gel for column chromatography

Procedure:

  • To a 25 mL round-bottom flask, add 4-nitrobenzaldehyde (151.0 mg, 1.0 mmol) and L-proline (35.0 mg, 0.3 mmol).[6]

  • Add acetone (5.0 mL) to the flask and stir the mixture at room temperature.[6]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after 3-24 hours, depending on the catalyst), concentrate the reaction mixture under reduced pressure.[6]

  • Dilute the residue with dichloromethane (2.0 mL) and purify by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (e.g., 3:1 v/v) as the eluent.[6]

  • Collect the fractions containing the product, combine them, and remove the solvent under reduced pressure to yield the desired β-hydroxy ketone.

  • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.[6]

G Start Start Step1 1. Add Reactants & Catalyst (4-Nitrobenzaldehyde, Proline Derivative) Start->Step1 Step2 2. Add Acetone & Stir (Room Temperature) Step1->Step2 Step3 3. Monitor Reaction (TLC) Step2->Step3 Step4 4. Work-up (Concentration) Step3->Step4 Step5 5. Purification (Column Chromatography) Step4->Step5 Step6 6. Product Isolation Step5->Step6 Step7 7. Analysis (Chiral HPLC) Step6->Step7 End End Step7->End

Caption: Experimental workflow for the organocatalytic aldol reaction.

Conclusion and Future Outlook

The comparative data strongly suggests that this compound and its enantiomer are promising organocatalysts that can offer superior enantioselectivity compared to the parent L-proline in the asymmetric aldol reaction. The presence and stereochemistry of the hydroxyl group appear to be key to enhancing the catalyst's performance by rigidifying the transition state.

For researchers and professionals in drug development, the use of such modified proline catalysts offers a valuable tool for accessing chiral building blocks with high enantiopurity. Further exploration of the substrate scope and optimization of reaction conditions for this compound are warranted to fully unlock its potential in asymmetric synthesis. The continued development of novel organocatalysts based on the proline scaffold will undoubtedly lead to even more efficient and selective transformations, paving the way for the synthesis of complex and medicinally relevant molecules.

References

determination of the absolute configuration of reaction products using spectroscopic methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a chiral molecule's absolute configuration is a cornerstone of chemical synthesis and pharmaceutical advancement. The three-dimensional arrangement of atoms dictates a molecule's biological activity, with different enantiomers often exhibiting profoundly different pharmacological and toxicological profiles. This guide provides an in-depth, objective comparison of the leading spectroscopic techniques for determining absolute configuration: Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy utilizing chiral derivatizing agents. This document is designed to move beyond a simple listing of methods, offering field-proven insights into the causality behind experimental choices and providing the necessary data and protocols to empower you in your stereochemical assignments.

The Imperative of Absolute Configuration in Drug Development

The spatial orientation of atoms in a chiral molecule is not a trivial detail; it is a critical determinant of its interaction with the equally chiral environment of a biological system.[1] Regulatory bodies worldwide now mandate the characterization of individual enantiomers in chiral drug candidates, moving away from the marketing of racemates to ensure optimal potency and safety.[2] This necessitates robust and reliable analytical methods for the unequivocal assignment of absolute configuration. While X-ray crystallography has long been considered the "gold standard," the difficulty in obtaining high-quality single crystals, especially for oils or amorphous solids common in early drug discovery, often presents a significant bottleneck.[1][2] Spectroscopic methods offer powerful, solution-phase alternatives that can provide definitive stereochemical information without the need for crystallization.

A Comparative Overview of Key Spectroscopic Techniques

The choice of an analytical method for determining absolute configuration is a strategic decision, balancing sample requirements, the need for derivatization, and the nature of the molecule itself. The following table provides a high-level comparison of the primary spectroscopic techniques discussed in this guide.

FeatureVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR with Chiral Derivatizing Agents
Principle Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[1][2][3]Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.[4][5][6][7]Formation of diastereomers with a chiral derivatizing agent, leading to distinguishable signals in the NMR spectrum.
Sample Type Solutions, neat liquids.Solutions.Solutions.
Sample Amount Typically 5-15 mg.[3]Requires lower concentrations, typically in the µM to mM range.Typically 1-10 mg.
Analysis Time Several hours for data acquisition and computation.Minutes to hours, depending on computational requirements.4-6 hours of active effort over 1-2 days for derivatization and analysis.[5][8]
Requirement for Chromophore No.[1][2][3]Yes.[6][7]No.
Derivatization Required No.[3]No (unless to introduce a chromophore).Yes.
Key Advantage Broad applicability to almost all chiral molecules.[1][2]High sensitivity.Widely available instrumentation (NMR).
Key Limitation Requires specialized instrumentation and computational analysis.Limited to molecules with a UV-Vis chromophore.[6]Requires chemical modification of the analyte and a suitable chiral derivatizing agent.

Vibrational Circular Dichroism (VCD): A Near-Universal Approach

VCD spectroscopy has emerged as a powerful and broadly applicable technique for determining the absolute configuration of chiral molecules in solution.[2] It measures the differential absorption of left and right circularly polarized infrared light, providing a spectral fingerprint that is unique to a molecule's three-dimensional structure.[1][2][3] A significant advantage of VCD is its applicability to virtually any chiral molecule, as it relies on vibrational transitions rather than electronic transitions, thus obviating the need for a chromophore.[1][2][3]

The determination of absolute configuration by VCD is a comparative method that involves matching the experimentally measured VCD spectrum with a spectrum predicted by quantum mechanical calculations for a known enantiomer.[2][3] If the signs and relative intensities of the major bands in the experimental and calculated spectra are in agreement, the absolute configuration of the sample is assigned as that of the enantiomer used in the calculation.[2]

Experimental Protocol for VCD
  • Sample Preparation: A solution of the chiral compound is prepared in a suitable deuterated or IR-transparent solvent (e.g., CDCl₃, CCl₄, DMSO-d₆). Typical concentrations range from 0.05 to 0.2 M.[1] The sample is placed in an IR cell with BaF₂ or CaF₂ windows.

  • Spectral Acquisition: The VCD and IR spectra are recorded simultaneously on a VCD spectrometer. To achieve a good signal-to-noise ratio, multiple scans are typically averaged over several hours.

  • Computational Modeling: A 3D model of one enantiomer of the molecule is generated. A thorough conformational search is performed using molecular mechanics (e.g., MMFF94) or semi-empirical methods to identify all low-energy conformers.[9]

  • Spectral Calculation: The VCD and IR spectra for each stable conformer are calculated using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.[10]

  • Boltzmann Averaging: A Boltzmann-weighted average of the calculated spectra of the individual conformers is computed to generate the final theoretical spectrum that represents the conformational ensemble in solution.

  • Comparison and Assignment: The experimental VCD spectrum is visually and quantitatively compared to the calculated spectrum of the chosen enantiomer and its mirror image. A strong correlation in the sign and relative intensity of the bands allows for an unambiguous assignment of the absolute configuration.[1]

VCD_Workflow cluster_Experimental Experimental Workflow cluster_Computational Computational Workflow cluster_Analysis Analysis SamplePrep Sample Preparation (0.05-0.2 M in IR-transparent solvent) SpectralAcq Spectral Acquisition (VCD/IR Spectrometer) SamplePrep->SpectralAcq ExpSpectrum Experimental VCD Spectrum SpectralAcq->ExpSpectrum Comparison Compare Experimental & Calculated Spectra ExpSpectrum->Comparison MolModel 3D Molecular Model (One Enantiomer) ConfSearch Conformational Search (e.g., MMFF94) MolModel->ConfSearch DFTOpt DFT Optimization & Freq. Calc. (e.g., B3LYP/6-31G(d)) ConfSearch->DFTOpt Boltzmann Boltzmann Averaging DFTOpt->Boltzmann CalcSpectrum Calculated VCD Spectrum Boltzmann->CalcSpectrum CalcSpectrum->Comparison Assignment Absolute Configuration Assignment Comparison->Assignment ECD_Workflow cluster_Experimental Experimental Workflow cluster_Computational Computational Workflow cluster_Analysis Analysis SamplePrep Sample Preparation (µM-mM in UV-transparent solvent) SpectralAcq Spectral Acquisition (CD/UV-Vis Spectrometer) SamplePrep->SpectralAcq ExpSpectrum Experimental ECD Spectrum SpectralAcq->ExpSpectrum Comparison Compare Experimental & Calculated Spectra ExpSpectrum->Comparison MolModel 3D Molecular Model (One Enantiomer) ConfSearch Conformational Search MolModel->ConfSearch TDDFT TD-DFT Calculation of Excited States ConfSearch->TDDFT Boltzmann Boltzmann Averaging TDDFT->Boltzmann CalcSpectrum Calculated ECD Spectrum Boltzmann->CalcSpectrum CalcSpectrum->Comparison Assignment Absolute Configuration Assignment Comparison->Assignment Mosher_Method_Workflow cluster_Derivatization Derivatization cluster_NMR NMR Analysis cluster_Analysis Data Analysis & Assignment Analyte Chiral Analyte (Alcohol or Amine) R_MTPA (R)-MTPA Analyte->R_MTPA S_MTPA (S)-MTPA Analyte->S_MTPA R_Ester (S)-Mosher Ester R_MTPA->R_Ester S_Ester (R)-Mosher Ester S_MTPA->S_Ester NMR_Acq ¹H NMR Acquisition (and optional 2D NMR) R_Ester->NMR_Acq S_Ester->NMR_Acq Assign_Shifts Assign Chemical Shifts (δ) NMR_Acq->Assign_Shifts Calc_Delta Calculate Δδ = δS - δR Assign_Shifts->Calc_Delta Apply_Model Apply Mosher's Model Calc_Delta->Apply_Model Assignment Absolute Configuration Assignment Apply_Model->Assignment

References

A Senior Application Scientist's Guide to Hydroxyl Protection in Pyrrolidine Scaffolds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydroxypyrrolidine motif is a cornerstone in medicinal chemistry, forming the chiral backbone of numerous pharmaceuticals. The strategic manipulation of its hydroxyl and amino functionalities is paramount in the synthesis of complex molecular architectures. This guide provides an in-depth comparative analysis of common protecting groups for the hydroxyl moiety in N-protected hydroxypyrrolidine derivatives. By examining the nuances of their introduction, stability, and cleavage, supported by experimental data, this document aims to empower researchers to make informed decisions in their synthetic endeavors.

The Imperative of Orthogonal Protection

In the realm of multi-step synthesis, particularly with bifunctional molecules like hydroxypyrrolidine, the concept of orthogonal protection is not merely a convenience but a necessity.[1][2] It refers to the use of protecting groups that can be removed under distinct, non-interfering conditions.[1][2] This strategy allows for the selective deprotection and functionalization of one group while others remain intact, a critical aspect for achieving complex molecular designs. The pyrrolidine nitrogen is typically protected first, commonly with tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), to enable selective reactions on the hydroxyl group.[3]

Comparative Analysis of Hydroxyl Protecting Groups

The choice of a hydroxyl protecting group is dictated by its stability towards various reaction conditions anticipated in the synthetic route and the mildness of the conditions required for its removal. Here, we compare four widely used hydroxyl protecting groups: tert-Butyldimethylsilyl (TBDMS), Benzyl (Bn), Acetyl (Ac), and Benzoyl (Bz), in the context of an N-Boc-protected 3-hydroxypyrrolidine scaffold.

Protecting GroupProtection Conditions & Typical YieldDeprotection Conditions & Typical YieldStability ProfileKey Considerations
TBDMS TBDMS-Cl, Imidazole, DMF, rtTBAF, THF, rtStable to basic and hydrogenolysis conditions. Labile to acid and fluoride.Excellent for introducing a sterically bulky group. Cleavage with fluoride is highly selective.
Benzyl (Bn) NaH, BnBr, THF, 0 °C to rtH₂, Pd/C, MeOH, rtStable to acidic and basic conditions. Cleaved by hydrogenolysis.Orthogonal to many acid- and base-labile groups. Not suitable if other reducible groups are present.
Acetyl (Ac) Ac₂O, Pyridine, rtK₂CO₃, MeOH, rtLabile to both acidic and basic conditions.Easily introduced and removed. Often used for temporary protection. Not suitable for syntheses involving strong acids or bases.
Benzoyl (Bz) Benzoyl chloride, Pyridine, rtNaOH, MeOH/H₂O, rtMore stable than acetyl to acidic conditions. Cleaved by basic hydrolysis.Offers greater stability than acetyl. Can be cleaved under conditions that might affect other ester groups.

In-Depth Discussion of Protecting Groups

Silyl Ethers: The TBDMS Group

Silyl ethers, particularly the tert-butyldimethylsilyl (TBDMS) group, are widely employed due to their ease of introduction, stability under a range of non-acidic conditions, and selective removal.[4]

  • Protection: The hydroxyl group of N-Boc-3-hydroxypyrrolidine can be efficiently protected as its TBDMS ether using TBDMS-Cl in the presence of a base like imidazole in an aprotic solvent such as DMF.

  • Deprotection: The cleavage of the TBDMS group is most commonly achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF.[5][6] This method is highly selective and tolerates many other functional groups.[7] Acidic conditions can also be used, but with less selectivity.[4]

Benzyl Ethers: The Benzyl (Bn) Group

The benzyl group is a robust protecting group, stable to a wide range of acidic and basic conditions, making it a valuable choice for multi-step syntheses.[8]

  • Protection: Benzylation is typically achieved under basic conditions, for example, using sodium hydride to deprotonate the hydroxyl group followed by reaction with benzyl bromide.[9]

  • Deprotection: The hallmark of the benzyl group is its cleavage by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst).[8] This method is mild and highly selective, leaving most other functional groups untouched. However, it is incompatible with molecules containing other reducible moieties, such as alkenes or alkynes.

Acyl Groups: Acetyl (Ac) and Benzoyl (Bz)

Ester-based protecting groups like acetyl and benzoyl are classical choices for hydroxyl protection.

  • Acetyl Group: The acetyl group is readily introduced using acetic anhydride or acetyl chloride in the presence of a base like pyridine. Its lability to both acidic and basic hydrolysis makes it suitable for temporary protection where it needs to be removed under mild conditions.[10] Deprotection is often accomplished with a mild base such as potassium carbonate in methanol.[11][12]

  • Benzoyl Group: The benzoyl group, introduced with benzoyl chloride and a base, offers enhanced stability compared to the acetyl group, particularly towards acidic conditions.[2] It is typically removed by basic hydrolysis (saponification).[13] This differential stability allows for selective deprotection in the presence of other esters.

Experimental Protocols

General Workflow for Hydroxyl Protection and Deprotection

The following diagram outlines the general workflow for the protection and subsequent deprotection of the hydroxyl group in N-Boc-3-hydroxypyrrolidine.

G cluster_protection Protection cluster_deprotection Deprotection N-Boc-3-hydroxypyrrolidine N-Boc-3-hydroxypyrrolidine Protection Reagent Protection Reagent N-Boc-3-hydroxypyrrolidine->Protection Reagent Base, Solvent O-Protected-N-Boc-3-hydroxypyrrolidine O-Protected-N-Boc-3-hydroxypyrrolidine Protection Reagent->O-Protected-N-Boc-3-hydroxypyrrolidine Reaction O-Protected-N-Boc-3-hydroxypyrrolidine_dep O-Protected-N-Boc-3-hydroxypyrrolidine Deprotection Reagent Deprotection Reagent O-Protected-N-Boc-3-hydroxypyrrolidine_dep->Deprotection Reagent Specific Conditions N-Boc-3-hydroxypyrrolidine_dep N-Boc-3-hydroxypyrrolidine Deprotection Reagent->N-Boc-3-hydroxypyrrolidine_dep Reaction G start Start: Need to protect -OH on N-Boc-hydroxypyrrolidine q1 Are there any acid-sensitive groups in subsequent steps? start->q1 q2 Are there any base-sensitive groups in subsequent steps? q1->q2 No pg_ac Consider Acetyl (Ac) q1->pg_ac Yes q3 Are there any reducible groups (e.g., alkenes, alkynes) or will hydrogenolysis be problematic? q2->q3 No pg_bn Consider Benzyl (Bn) q2->pg_bn Yes pg_tbdms Consider TBDMS q3->pg_tbdms Yes q3->pg_bn No pg_bz Consider Benzoyl (Bz) q3->pg_bz Yes

References

A Comparative Guide to the Structural Validation of Peptides Containing (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Structural Imperative of Proline Analogs in Peptide Therapeutics

In the landscape of drug development, peptides represent a highly specific and potent class of therapeutics. Their efficacy, however, is often hampered by poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and bioavailability. To overcome these limitations, researchers increasingly turn to non-canonical amino acids that introduce conformational constraints. Among these, proline and its analogs are of paramount importance due to the unique rigidity they impart upon the peptide backbone.

This guide focuses on a specific, synthetically valuable analog: (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid , also known as trans-3-hydroxy-L-proline (3-Hyp).[1] The stereospecific placement of a hydroxyl group at the C3 position offers a powerful tool to modulate peptide conformation through steric and electronic effects, such as hydrogen bonding.[2][3] However, the incorporation of such a non-natural residue necessitates rigorous structural validation to confirm its intended effect and overall integrity.

This document provides a comprehensive, comparative framework for researchers, scientists, and drug development professionals to validate the structure of 3-Hyp-containing peptides. We will move beyond mere protocols to explain the causality behind experimental choices, comparing the performance of peptides containing (2R,3S)-3-Hyp against those with the standard L-Proline (Pro) and the more common regioisomer, (2S,4R)-4-hydroxyproline (4-Hyp).

Overall Validation Workflow

The structural validation of a modified peptide is a multi-faceted process. It begins with high-level secondary structure assessment and progresses to high-resolution atomic-level analysis, often complemented by computational methods. Each step provides a layer of evidence, culminating in a comprehensive structural dossier.

Peptide Structural Validation Workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Structural Analysis cluster_results Data Integration & Interpretation Peptide_3Hyp Test Peptide (with 3-Hyp) CD Circular Dichroism (CD) Secondary Structure Peptide_3Hyp->CD NMR NMR Spectroscopy 3D Structure in Solution Peptide_3Hyp->NMR XRay X-ray Crystallography 3D Structure in Solid State Peptide_3Hyp->XRay Peptide_Pro Control Peptide 1 (with L-Pro) Peptide_Pro->CD Peptide_Pro->NMR Peptide_Pro->XRay Peptide_4Hyp Control Peptide 2 (with 4-Hyp) Peptide_4Hyp->CD Peptide_4Hyp->NMR Peptide_4Hyp->XRay CD->NMR Global fold confirmation Integration Integrated Structural Model CD->Integration NMR->XRay Solution vs. Solid-state CompModel Computational Modeling Energy Minimization & Dynamics NMR->CompModel Refine & Rationalize NMR->Integration XRay->CompModel Refine & Rationalize XRay->Integration CompModel->Integration Conclusion Conformational Impact & Stability Assessment Integration->Conclusion

Caption: Overall workflow for structural validation.

Circular Dichroism (CD) Spectroscopy: A First Look at Secondary Structure

Rationale and Comparative Insights

Circular Dichroism (CD) spectroscopy is the workhorse for rapidly assessing the secondary structure of peptides in solution.[4] By measuring the differential absorption of left- and right-handed circularly polarized light, CD provides a spectral signature of the peptide's global conformation, such as its α-helix, β-sheet, or random coil content.[5][6]

Why we use it: Before investing in time-consuming NMR or crystallographic studies, CD offers a cost-effective method to answer a critical first question: Did the incorporation of (2R,3S)-3-Hyp induce the desired conformational change or, conversely, disrupt the intended fold?

Comparative Logic: By comparing the CD spectra of the 3-Hyp peptide with its Pro and 4-Hyp counterparts, we can immediately visualize shifts in secondary structure. For instance, in studies on collagen-like peptides, which form triple helices, the incorporation of 3-Hyp was found to be destabilizing compared to both Pro and the naturally occurring 4-Hyp, an effect that would be detectable by a change in the CD signal corresponding to the triple helix.[7][8] This destabilization is particularly pronounced when 3-Hyp is placed in the Yaa position of an Xaa-Yaa-Gly repeat, where its ring pucker leads to steric clashes.[8]

Data Presentation: Comparative Secondary Structure

The following table illustrates hypothetical data derived from CD spectral deconvolution, comparing three peptides based on the findings from collagen stability studies.

Peptide VariantDominant Secondary StructureMelting Temperature (Tm)Interpretation
Control (L-Proline) Type II Polyproline Helix45 °CBaseline stability and conformation.
Control (4-Hyp) Type II Polyproline Helix60 °CSignificantly stabilized triple helix due to favorable stereoelectronic effects.[8]
Test (3-Hyp) Distorted Helix / Unordered38 °CDestabilized structure, indicating unfavorable steric or electronic influence.[7][9]
Experimental Protocol: CD Spectroscopy
  • Sample Preparation:

    • Dissolve lyophilized peptides in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer itself should not have a significant CD signal in the far-UV region.

    • Determine the precise peptide concentration using UV absorbance at 280 nm (if Trp or Tyr are present) or via amino acid analysis for higher accuracy. A typical concentration for analysis is 0.1-0.5 mg/mL.[4]

  • Instrument Setup:

    • Turn on the CD spectrometer and purge with nitrogen gas for at least 30 minutes to remove oxygen.

    • Use a quartz cuvette with a short path length (typically 0.1 cm) for far-UV measurements (190-250 nm).[6]

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the spectrum of each peptide sample.

    • Typical scan parameters: Wavelength range 190-250 nm, 1 nm bandwidth, 1 second response time, and an average of 3-5 scans for a good signal-to-noise ratio.

  • Thermal Denaturation (Optional but Recommended):

    • To assess stability, monitor the CD signal at a characteristic wavelength (e.g., 222 nm for α-helices) while increasing the temperature (e.g., from 20°C to 95°C).[4] The midpoint of the transition yields the melting temperature (Tm).

  • Data Analysis:

    • Subtract the buffer baseline from each peptide spectrum.

    • Convert the raw data (ellipticity) to Mean Residue Ellipticity (MRE).

    • Use deconvolution software (e.g., CONTINLL, BeStSel) to estimate the percentage of secondary structure elements.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Atomic-Resolution Structure in Solution

Rationale and Comparative Insights

NMR spectroscopy is the premier technique for determining the high-resolution three-dimensional structure of peptides in a solution state that mimics the physiological environment.[12] It provides information on through-bond and through-space atomic proximities, allowing for a complete structural elucidation.[13]

Why we use it: NMR is essential for understanding the precise local effects of the (2R,3S)-3-Hyp substitution. It can reveal:

  • The puckering of the pyrrolidine ring.

  • The orientation of the 3-hydroxyl group.

  • The presence of intramolecular hydrogen bonds involving the hydroxyl group.

  • The cis/trans isomerization state of the Xaa-3-Hyp peptide bond.[8]

Comparative Logic: NMR studies on peptides containing a similar analog, cis-3-hydroxy-D-proline, have shown that the 3-hydroxyl group plays a significant role in the overall 3D structure.[2][3] In a polar solvent, this group can form an intramolecular hydrogen bond that completely alters the peptide's fold, breaking a β-hairpin to form a pseudo β-turn.[2][3] By comparing 2D NMR spectra (TOCSY, COSY, NOESY) of the 3-Hyp peptide to the Proline control, we can map these subtle but critical differences. For non-canonical amino acids, specialized computational tools may be needed to generate the parameters required for structure calculation software.[14][15]

NMR Comparative Logic P_3Hyp Peptide with (2R,3S)-3-Hyp TOCSY TOCSY/COSY (Spin Systems) P_3Hyp->TOCSY NOESY NOESY (Proton Distances) P_3Hyp->NOESY H_Bond Hydrogen Bonding (OH group) P_Pro Peptide with L-Proline P_Pro->TOCSY P_Pro->NOESY Pucker Ring Pucker Analysis TOCSY->Pucker NOESY->H_Bond Fold Global Fold Determination NOESY->Fold

Caption: Comparative logic for NMR analysis.

Experimental Protocol: 2D NMR Spectroscopy
  • Sample Preparation:

    • Dissolve the peptide in a deuterated solvent (e.g., D₂O or 90% H₂O/10% D₂O) to a concentration of 1-5 mM.

    • Add a known concentration of a reference standard like DSS or TSP for chemical shift referencing.

    • Adjust the pH to the desired value (e.g., pH 5.0) to ensure stability and minimize amide proton exchange.

  • Data Acquisition:

    • Acquire a suite of 2D NMR experiments on a high-field spectrometer (≥600 MHz).

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.[12]

    • COSY (Correlation Spectroscopy): To confirm scalar couplings within spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons that are <5 Å apart. This is the primary source of distance restraints for structure calculation.[12]

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To resolve resonance overlap by spreading signals into a second (carbon) dimension.

  • Resonance Assignment:

    • Use the TOCSY and COSY spectra to identify the unique spin systems for each amino acid residue.

    • Use sequential NOEs (e.g., between the amide proton of residue i and the alpha proton of residue i-1) to link the spin systems and assign them to their correct position in the peptide sequence.[16]

  • Structure Calculation:

    • Convert NOESY cross-peak intensities into upper-limit distance restraints.

    • Use software like CYANA, CNS, or Xplor-NIH to calculate an ensemble of 3D structures that satisfy the experimental restraints.[14]

    • The final structure is represented by an overlay of the lowest-energy conformers.

X-ray Crystallography: The High-Resolution Benchmark

Rationale and Comparative Insights

X-ray crystallography provides an unambiguous, high-resolution (often <2 Å) view of the peptide's three-dimensional structure in the solid state.[17] It is considered the gold standard for structural determination and is invaluable for understanding precise atomic interactions, bond angles, and the packing of molecules in a lattice.

Why we use it: While NMR reveals the structure in solution, crystallography provides a static, atomic-precision snapshot. This is particularly useful for:

  • Visualizing the exact conformation of the 3-Hyp ring without ambiguity.

  • Identifying intermolecular interactions that may be relevant for receptor binding or self-assembly.

  • Providing a definitive structure that can be used to validate computational models.

Comparative Logic: Comparing the crystal structures of 3-Hyp and Pro-containing peptides can reveal subtle but significant differences in backbone torsion angles (phi/psi) and ring pucker that are induced by the hydroxyl group. This method is exceptionally powerful for resolving structural details that may be averaged or ambiguous in solution NMR.[18] However, obtaining diffraction-quality crystals can be a significant bottleneck.[19]

Experimental Protocol: Peptide Crystallography
  • Peptide Purity and Solubility: The peptide must be of very high purity (>98%) and soluble at high concentrations (>5 mg/mL) in the chosen buffers.

  • Crystallization Screening:

    • Use robotic or manual screening methods to test a wide array of conditions (precipitants like PEG or salts, buffers, pH, additives).[17]

    • The hanging drop or sitting drop vapor diffusion method is most common. A drop containing the peptide and the crystallization reagent is allowed to equilibrate with a larger reservoir of the reagent, slowly increasing the peptide concentration to induce crystallization.

  • Crystal Harvesting and Cryoprotection:

    • Once crystals appear, they must be carefully harvested using a small loop.

    • To prevent damage from ice crystal formation during data collection at cryogenic temperatures, the crystal is typically soaked in a cryoprotectant solution (e.g., glycerol, ethylene glycol) before being flash-cooled in liquid nitrogen.

  • X-ray Diffraction Data Collection:

    • Mount the frozen crystal on a goniometer in an X-ray beam (in-house source or synchrotron).

    • Rotate the crystal in the beam and collect diffraction patterns on a detector.

  • Structure Determination and Refinement:

    • Process the diffraction data to determine the unit cell parameters and space group.

    • Solve the "phase problem" to generate an initial electron density map. For peptides, this often requires the incorporation of a heavy atom (e.g., via an iodinated residue) for phasing.

    • Build an atomic model of the peptide into the electron density map and refine it against the experimental data until the model and data show good agreement.[17][20]

Computational Modeling: Rationalizing and Predicting Structure

Computational modeling serves as a powerful adjunct to experimental techniques, providing a framework to rationalize observed structural features and predict the impact of modifications.[21]

Why we use it: Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations can:

  • Explore the conformational landscape of the peptide and identify low-energy states.[22]

  • Predict the preferred ring pucker of the 3-Hyp residue.

  • Analyze the energetic contribution of intramolecular hydrogen bonds.

  • Model the peptide's interaction with a target receptor, a crucial step in rational drug design.[23]

By combining experimental data from NMR or crystallography with computational analysis, a more complete and dynamic picture of the peptide's structural integrity and behavior can be achieved.

Conclusion

The validation of peptides containing this compound requires a multi-pronged, comparative approach. No single technique tells the whole story. Circular Dichroism provides the initial, high-level assessment of secondary structure and stability, flagging major conformational changes. NMR Spectroscopy delivers an atomic-resolution picture of the peptide's structure and dynamics in solution, revealing the specific local influence of the 3-hydroxyl group. X-ray Crystallography , when successful, offers the ultimate benchmark of the static, solid-state structure. Finally, Computational Modeling integrates these findings, providing a theoretical basis for the observed experimental results.

By systematically applying this workflow and comparing the results against well-chosen controls (L-Proline and 4-hydroxyproline), researchers can confidently establish the structural integrity of their novel peptide designs, paving the way for the development of more stable and potent therapeutic agents.

References

Safety Operating Guide

A Guide to the Safe Disposal of (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive, step-by-step procedures for the safe disposal of (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid, a chiral building block often utilized in pharmaceutical synthesis.[1] As direct and complete safety data for this specific molecule is not always readily available, this document synthesizes information from general principles of chemical waste management, data on structurally similar compounds, and regulatory standards from authoritative bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA). Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste safely and compliantly, thereby fostering a culture of safety and environmental responsibility.

Hazard Identification and Risk Assessment: The First Line of Defense

The cornerstone of safe chemical handling and disposal is a thorough understanding of the potential hazards. While a specific Safety Data Sheet (SDS) for this compound may not be accessible, valuable information can be gleaned from the hydrochloride salt of this compound (CAS Number: 468061-05-4).[2][3]

Based on available data, the following hazard statements are associated with the hydrochloride salt[2]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Given these potential hazards, it is imperative to handle this compound with the appropriate precautions, even in its free acid form. The precautionary statements provide a clear directive for safe handling[2]:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

The following table summarizes the essential safety information:

Hazard CategoryGHS Hazard StatementCorresponding Precautionary Measures
Acute Toxicity (Oral) H302: Harmful if swallowedP270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
Eye Irritation H319: Causes serious eye irritationP280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation H335: May cause respiratory irritationP261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Regulatory Framework: Adherence to Federal and Local Guidelines

The disposal of all laboratory chemical waste is regulated by federal and state authorities to protect human health and the environment. In the United States, the two primary regulatory bodies are:

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the framework for proper hazardous waste management.[4][5] Laboratories are classified as waste generators and must adhere to specific regulations regarding waste identification, storage, and disposal.[6][7]

  • Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200) and the standard for Hazardous Waste Operations and Emergency Response (HAZWOPER), are designed to ensure worker safety.[8][9][10] These standards mandate that employers inform and train their employees about the chemical hazards in the workplace and the necessary protective measures.[11][12]

It is crucial to consult your institution's Environmental Health and Safety (EHS) department, as they will provide specific guidance that aligns with federal, state, and local regulations.[5]

Step-by-Step Disposal Protocols

The following protocols provide a systematic approach to the disposal of this compound and its associated waste.

Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE:

  • Eye Protection: Safety goggles or glasses with side shields are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required.

  • Body Protection: A standard laboratory coat must be worn.

Disposal of Solid this compound
  • Waste Collection:

    • Collect any unused or expired solid this compound in its original container or a clearly labeled, sealed waste bag.

    • Place this container within a designated solid hazardous waste container provided by your institution's EHS department.[13]

  • Contaminated Disposables:

    • Items such as weigh boats, gloves, and wipes that have come into contact with the solid chemical should also be placed in the solid hazardous waste container.[13]

  • Labeling:

    • Ensure the hazardous waste container is clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[7]

Disposal of Aqueous/Liquid Waste
  • Waste Collection:

    • Collect all aqueous solutions containing this compound in a designated aqueous hazardous waste container.

    • Ensure the container is made of a compatible material (e.g., high-density polyethylene) and has a secure screw cap.[14]

  • Segregation:

    • Do not mix this waste stream with other incompatible chemical wastes. For example, keep acidic solutions separate from basic solutions and oxidizing agents separate from reducing agents.[7][14]

  • Labeling:

    • Label the container with "Hazardous Waste" and list all chemical components by their full name and approximate concentrations.[5]

Decontamination and Disposal of Labware
  • Disposable Labware:

    • Pipette tips, plastic tubes, and other single-use items that have been in contact with the chemical should be disposed of in the solid hazardous waste container.[13]

  • Non-disposable Labware (Glassware):

    • Decontaminate glassware by rinsing with a suitable solvent (e.g., ethanol or isopropanol).

    • Crucially, this rinsate must be collected and disposed of as hazardous liquid waste. [13]

    • After the initial decontamination rinse, the glassware can be washed according to standard laboratory procedures.

Spill Management Protocol

In the event of a spill, prompt and correct action is essential to mitigate risks.

  • Control and Contain:

    • Immediately alert others in the vicinity and restrict access to the spill area.

    • If the material is a solid, take care not to create airborne dust.

  • Absorb:

    • Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.

  • Collect:

    • Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.[13]

  • Decontaminate:

    • Clean the spill area with a suitable solvent, collecting all cleaning materials (e.g., wipes, absorbent pads) as hazardous waste.[13]

  • Ventilate:

    • Ensure the area is well-ventilated, using a chemical fume hood if the spill occurs within one.[13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.

DisposalWorkflow start Start: Chemical Waste Generated (this compound) sds_check Consult Safety Data Sheet (SDS) start->sds_check hazard_id Identify Hazards (H302, H315, H319, H335) sds_check->hazard_id ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) hazard_id->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (Unused chemical, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Aqueous solutions, rinsates) waste_type->liquid_waste Liquid solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area (SAA) solid_container->storage liquid_container->storage ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) storage->ehs_pickup

Caption: Disposal Decision Workflow for this compound.

References

Navigating the Safe Handling of (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid: A Guide to Personal Protective Equipment and Laboratory Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For the innovative researcher, scientist, and drug development professional, the pursuit of novel therapeutics is both exhilarating and fraught with the inherent risks of handling complex chemical entities. (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid, a chiral building block pivotal in the synthesis of a new generation of pharmaceuticals, demands a meticulous approach to laboratory safety. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, focusing on the critical role of Personal Protective Equipment (PPE) and robust operational and disposal plans. Our commitment is to empower your research with the highest standards of safety, ensuring that your groundbreaking work is built on a foundation of uncompromised diligence.

Understanding the Hazard Landscape

While comprehensive toxicological data for the free form of this compound is not extensively available in public literature, the safety profile of its hydrochloride salt provides a crucial and authoritative baseline for assessing its potential hazards. The hydrochloride salt is classified with the following hazard statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Given these classifications, it is imperative to handle this compound with the assumption that it possesses similar hazardous properties. The pyrrolidine moiety itself, a core structural feature, is known to be a skin and eye irritant, and can be harmful if inhaled or ingested. Therefore, a comprehensive PPE strategy is not merely a recommendation but a necessity.

The Cornerstone of Safety: A Multi-Layered PPE Strategy

A robust PPE plan is your first and most critical line of defense against chemical exposure. The following table outlines the essential PPE for handling this compound, grounded in the known hazards of its hydrochloride salt and general best practices for pyrrolidine derivatives.

PPE CategoryRequired EquipmentSpecifications and Rationale
Eye and Face Protection Chemical splash goggles and a face shieldStandard safety glasses are insufficient. Chemical splash goggles that conform to ANSI Z87.1 or an equivalent standard are mandatory to protect against splashes and fine dust. A full-face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing.
Skin and Body Protection Chemical-resistant lab coat or apronA fully fastened, long-sleeved lab coat made of a chemical-resistant material is required. For tasks with a higher risk of splashes, a chemically impervious apron should be worn over the lab coat.
Hand Protection Disposable nitrile glovesNitrile gloves offer good resistance to a range of chemicals, including many pyrrolidine derivatives. However, it is crucial to consult the glove manufacturer's chemical resistance guide for specific breakthrough times. For prolonged handling or in the absence of specific data, double-gloving is a prudent measure. Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.[1][2][3][4]
Respiratory Protection Use within a certified chemical fume hoodAll handling of this compound in its solid or solution form must be conducted within a properly functioning and certified chemical fume hood to minimize the risk of inhalation. If a fume hood is not available, or in the event of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5]
Footwear Closed-toe, chemical-resistant shoesShoes must fully cover the feet to protect against spills. Leather or other absorbent materials are not recommended as they can retain chemical spills.[6]
PPE Selection Workflow

The selection of appropriate PPE is a dynamic process that should be re-evaluated for each specific experimental protocol. The following diagram illustrates a logical workflow for this critical decision-making process.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_selection PPE Selection cluster_implementation Implementation & Review Start Review SDS of this compound HCl Assess_Task Assess the specific experimental task (e.g., weighing, dissolution, reaction) Start->Assess_Task Eye_Protection Select Eye/Face Protection: - Chemical Splash Goggles (minimum) - Add Face Shield for splash risk Assess_Task->Eye_Protection Hand_Protection Select Hand Protection: - Nitrile Gloves (check resistance guide) - Consider double-gloving Assess_Task->Hand_Protection Body_Protection Select Body Protection: - Chemical-resistant Lab Coat - Add Apron for splash risk Assess_Task->Body_Protection Respiratory_Protection Select Respiratory Protection: - Work in Fume Hood (primary) - Respirator for spills/no hood Assess_Task->Respiratory_Protection Don_PPE Don and inspect all PPE before starting work Eye_Protection->Don_PPE Hand_Protection->Don_PPE Body_Protection->Don_PPE Respiratory_Protection->Don_PPE Review_Protocol Continuously review PPE effectiveness during the task Don_PPE->Review_Protocol

Caption: A workflow for selecting appropriate PPE when handling this compound.

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan is essential to minimize the risk of exposure and ensure the integrity of your research. The following protocol provides a step-by-step guide for the safe handling of this compound in a laboratory setting.

Pre-Operational Safety Checks
  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Assemble all Materials: Gather all necessary equipment, including spatulas, weighing paper, glassware, and solvents, and place them inside the fume hood before handling the compound.

  • Emergency Equipment Check: Confirm that a safety shower and eyewash station are readily accessible and unobstructed.

  • Don Appropriate PPE: Put on all required personal protective equipment as outlined in the table above.

Handling Protocol
StepProcedureRationale
1. Weighing the Compound Carefully weigh the desired amount of this compound on weighing paper or in a tared container inside the fume hood.To prevent the inhalation of fine particles and to contain any potential spills within a controlled environment.
2. Dissolution If preparing a solution, slowly add the weighed solid to the solvent in a suitable flask or beaker. Use a magnetic stirrer for gentle agitation.To avoid splashing and to ensure a controlled dissolution process.
3. Transferring Solutions When transferring solutions, use a pipette or a funnel to minimize the risk of spills.To ensure precise and contained transfer of the chemical.
4. Post-Handling Decontamination After handling, decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate cleaning agent (e.g., 70% ethanol).To prevent cross-contamination and accidental exposure.
5. Doffing PPE Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to avoid contaminating your skin or clothing.To prevent the transfer of any chemical residue from the PPE to your body.
6. Hand Washing Wash your hands thoroughly with soap and water after removing all PPE.As a final and crucial step to remove any potential residual contamination.

Disposal Plan: Ensuring a Safe and Compliant End-of-Life for Your Reagents

Proper disposal of this compound and any contaminated materials is not only a matter of safety but also of regulatory compliance. Adherence to institutional and local regulations is paramount.

Waste Segregation and Collection
  • Solid Waste: All solid waste contaminated with this compound, including weighing paper, contaminated gloves, and disposable lab coats, must be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Sharps Waste: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.

Waste Disposal Workflow

The following diagram outlines the general workflow for the safe disposal of waste generated from handling this compound.

Waste_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation cluster_collection Collection cluster_disposal Final Disposal Generate_Waste Waste generated during handling of This compound Solid_Waste Contaminated Solid Waste (gloves, paper, etc.) Generate_Waste->Solid_Waste Liquid_Waste Liquid Waste (solutions, rinsates) Generate_Waste->Liquid_Waste Sharps_Waste Contaminated Sharps Generate_Waste->Sharps_Waste Solid_Container Designated & Labeled Hazardous Solid Waste Container Solid_Waste->Solid_Container Liquid_Container Designated & Labeled Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container Sharps_Container Designated Sharps Container Sharps_Waste->Sharps_Container EHS_Pickup Arrange for pickup by Institutional EHS or licensed waste disposal company Solid_Container->EHS_Pickup Liquid_Container->EHS_Pickup Sharps_Container->EHS_Pickup

Caption: A workflow for the safe segregation and disposal of waste from handling this compound.

By integrating this comprehensive safety and handling guide into your laboratory's standard operating procedures, you can confidently advance your research while upholding the highest standards of safety and scientific integrity.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid
Reactant of Route 2
(2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。